Methyl 3-phenoxypropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLURMJMDOHTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324495 | |
| Record name | Methyl 3-phenoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-89-4 | |
| Record name | 7497-89-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-phenoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-PHENOXYPROPIONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-phenylpropanoate
It appears there may be a typographical error in the requested topic "Methyl 3-phenoxypropanoate," as extensive searches did not yield a compound with this specific name. However, a closely related and well-documented compound, Methyl 3-phenylpropanoate , was identified. This guide will proceed under the assumption that the intended topic was Methyl 3-phenylpropanoate, a compound with significant applications in various scientific fields.
CAS Number: 103-25-3
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of Methyl 3-phenylpropanoate. We will delve into its fundamental properties, synthesis, applications, and safety considerations, offering insights from a senior application scientist's perspective to elucidate the rationale behind key methodologies.
Core Identification and Physicochemical Properties
Methyl 3-phenylpropanoate, also known as Methyl hydrocinnamate, is the methyl ester of 3-phenylpropionic acid.[1] It belongs to the class of organic compounds known as fatty acid esters.[2] This compound is recognized for its role as a volatile oil component and a flavoring agent.[1]
Table 1: Physicochemical Properties of Methyl 3-phenylpropanoate
| Property | Value | Source |
| CAS Number | 103-25-3 | [1][3] |
| Molecular Formula | C10H12O2 | [1][4] |
| Molecular Weight | 164.20 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid/Clear Pale Yellow Oil | [3][5] |
| Boiling Point | 236 - 239 °C | [6][7] |
| Density | 1.05 g/cm³ | [6][7] |
| Solubility | Insoluble in water | [1] |
| Refractive Index | 1.499-1.505 | [1] |
| Flash Point | 100 °C / 212 °F | [6] |
Synthesis of Methyl 3-phenylpropanoate: A Step-by-Step Protocol
The synthesis of Methyl 3-phenylpropanoate is typically achieved through the Fischer esterification of 3-phenylpropionic acid with methanol, catalyzed by a strong acid. This method is favored for its straightforwardness and use of readily available starting materials.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: A mixture of 50g of 3-phenylpropionic acid, 250ml of methanol, and 12ml of concentrated sulfuric acid is heated under reflux for 12 hours.[8] The excess methanol acts as both a reactant and a solvent, driving the equilibrium towards the product side.
-
Work-up: The excess methanol is evaporated under reduced pressure. The residue is then added to a mixture of 100ml of saturated aqueous sodium bicarbonate solution and 400g of ice.[8] The pH is adjusted to 9 with additional sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Extraction: The mixture is extracted five times with 100ml portions of ether. The combined ether extracts are washed twice with 50ml of brine, dried, and evaporated to yield Methyl 3-phenylpropanoate as an oil.[8]
Causality in Experimental Choices:
-
Reflux: Heating under reflux ensures that the reaction proceeds at a constant, elevated temperature without loss of the volatile methanol solvent.
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Excess Methanol: Using a large excess of methanol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield according to Le Chatelier's principle.
-
Aqueous Work-up with Bicarbonate: This step is crucial for removing the acid catalyst and any remaining 3-phenylpropionic acid, which would otherwise co-purify with the desired ester.
-
Brine Wash: Washing with brine helps to remove any residual water from the organic layer before the final drying and evaporation steps.
Caption: Workflow for the synthesis of Methyl 3-phenylpropanoate.
Applications in Research and Drug Development
While primarily used as a fragrance and flavoring agent, the structural motif of Methyl 3-phenylpropanoate holds relevance for drug development professionals.[1][3][4]
-
Scaffold for Bioactive Molecules: The phenylpropanoate skeleton is a common feature in many biologically active compounds. The ester functionality provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives for screening.
-
Intermediate in Pharmaceutical Synthesis: A closely related compound, Methyl 3-amino-3-phenylpropanoate Hydrochloride (CAS 144494-72-4), is a crucial chiral intermediate in the synthesis of Maraviroc, an antiviral drug used to treat HIV infection.[9] This highlights the importance of the 3-phenylpropanoate core in the construction of complex pharmaceutical agents.
-
The "Magic Methyl" Effect: The methyl group in Methyl 3-phenylpropanoate, while seemingly simple, can have profound effects on the biological activity and pharmacokinetic properties of a molecule. In drug discovery, the strategic addition of a methyl group, often referred to as the "magic methyl" effect, can enhance potency, improve metabolic stability, and modulate solubility.[10] While Methyl 3-phenylpropanoate itself is not a drug, its structure serves as a fundamental example of a methylated phenylalkanoic acid ester, a class of compounds where such effects are often explored.[10]
-
Insect Behavior Studies: Derivatives of Methyl 3-phenylpropanoate have been shown to interfere with insect feeding behavior, suggesting potential applications in the development of novel insect repellents or pesticides.[5]
Safety and Handling
Methyl 3-phenylpropanoate is classified as causing skin and eye irritation, and may cause respiratory irritation.[11] Proper handling and storage are essential to ensure laboratory safety.
Table 2: Safety and Handling Precautions
| Precaution | Description | Source |
| Ventilation | Use only outdoors or in a well-ventilated area. | [11] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [6][11][12] |
| Handling | Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling. | [11][13] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. | [6][11][12] |
| Fire Safety | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. | [12] |
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[12][13]
In all cases of significant exposure or if symptoms persist, seek medical attention.
Caption: Key safety considerations for Methyl 3-phenylpropanoate.
Conclusion
Methyl 3-phenylpropanoate (CAS No. 103-25-3) is a valuable compound with well-established applications in the fragrance and flavor industries. For researchers and drug development professionals, its significance extends to its role as a versatile chemical scaffold and a precursor to more complex molecules with therapeutic potential. A thorough understanding of its synthesis, properties, and safe handling procedures is paramount for its effective and responsible use in a research and development setting.
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Good Scents Company. Methyl 3-phenylpropionate (CAS 103-25-3): Odor profile, Properties, & IFRA compliance. [Link]
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ChemSynthesis. methyl 3-phenylpropanoate - 103-25-3, C10H12O2, density, melting point, boiling point, structural formula, synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Methyl 3-amino-3-phenylpropanoate Hydrochloride in Pharmaceutical Synthesis. [Link]
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Human Metabolome Database. Showing metabocard for Methyl 3-phenylpropanoate (HMDB0030060). [Link]
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National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
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An In-depth Technical Guide to the Chemical Properties of Methyl 3-phenoxypropanoate
Introduction
Methyl 3-phenoxypropanoate is an aromatic ester with applications in organic synthesis and potentially as a building block in the development of novel chemical entities. Its structure, which combines a flexible propanoate chain with a rigid phenoxy group, imparts a unique combination of properties that are of interest to researchers in materials science and drug discovery. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, designed for professionals in the chemical and pharmaceutical sciences.
Molecular Identity and Physicochemical Properties
This compound is identified by the CAS number 7476-66-6. A summary of its key identifiers and physicochemical properties is provided in Table 1. The molecular formula is C₁₀H₁₂O₃, and it has a molecular weight of 180.20 g/mol . It is a combustible liquid and should be handled with appropriate safety precautions.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 3-Phenoxypropanoic acid methyl ester | - |
| CAS Number | 7476-66-6 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | - |
| Molecular Weight | 180.20 g/mol | - |
| Boiling Point | 134-136 °C at 11 mmHg | [2] |
| Density | 1.119 g/cm³ | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 3-phenoxypropanoic acid, via a Williamson ether synthesis. This is followed by the Fischer esterification of the carboxylic acid to yield the final methyl ester.
Step 1: Synthesis of 3-Phenoxypropanoic Acid
The Williamson ether synthesis is a reliable method for forming the ether linkage in 3-phenoxypropanoic acid.[3][4][5][6][7] This reaction involves the deprotonation of phenol to form the more nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with a suitable 3-halopropanoic acid, such as 3-chloropropanoic acid. The use of a strong base like sodium hydroxide is crucial for the complete deprotonation of phenol.
Step 2: Fischer Esterification
The subsequent conversion of 3-phenoxypropanoic acid to this compound is accomplished through Fischer esterification. This acid-catalyzed reaction with methanol serves as an efficient method for producing the methyl ester.[8] A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The reaction is typically performed under reflux to drive it to completion.
Experimental Protocol: Two-Step Synthesis of this compound
Part A: Synthesis of 3-Phenoxypropanoic Acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of sodium hydroxide in 50 mL of water.
-
Addition of Phenol: To the sodium hydroxide solution, add 9.4 g (0.1 mol) of phenol. Stir the mixture until the phenol has completely dissolved, forming sodium phenoxide.
-
Nucleophilic Substitution: Slowly add 10.9 g (0.1 mol) of 3-chloropropanoic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours to ensure the completion of the reaction.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a pH of approximately 2 is reached, leading to the precipitation of 3-phenoxypropanoic acid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to yield pure 3-phenoxypropanoic acid.
Part B: Synthesis of this compound
-
Esterification Setup: In a 250 mL round-bottom flask, combine 16.6 g (0.1 mol) of the synthesized 3-phenoxypropanoic acid with 100 mL of methanol.
-
Acid Catalyst: Carefully add 2 mL of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
Solvent Removal: After cooling, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purification: Purify the crude product by vacuum distillation to yield the final, pure compound.
Caption: Workflow for the two-step synthesis of this compound.
Spectroscopic Analysis
While comprehensive, experimentally-derived spectroscopic data for this compound is not widely available in the public domain, its spectral characteristics can be reliably predicted based on its molecular structure. These predictions are invaluable for reaction monitoring and product characterization.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals/Bands |
| ¹H NMR | δ ~7.3 (t, 2H, meta-Ar-H), ~7.0 (t, 1H, para-Ar-H), ~6.9 (d, 2H, ortho-Ar-H), ~4.2 (t, 2H, -O-CH₂-), ~3.7 (s, 3H, -OCH₃), ~2.8 (t, 2H, -CH₂-C=O) |
| ¹³C NMR | δ ~172 (C=O), ~158 (Ar-C-O), ~129 (meta-Ar-C), ~121 (para-Ar-C), ~114 (ortho-Ar-C), ~63 (-O-CH₂-), ~52 (-OCH₃), ~35 (-CH₂-C=O) |
| IR (Infrared) | ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1600 & 1500 cm⁻¹ (C=C aromatic stretch), ~1240 cm⁻¹ (Aryl-O stretch), ~1170 cm⁻¹ (Ester C-O stretch) |
| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 180. Plausible fragments: m/z 107 ([C₆H₅OCH₂]⁺), 94 ([C₆H₅OH]⁺), 77 ([C₆H₅]⁺), 73 ([CH₂COOCH₃]⁺), 59 ([COOCH₃]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons are expected to appear in the range of δ 6.9-7.3 ppm, with characteristic splitting patterns for the ortho, meta, and para positions. The two methylene groups would present as triplets due to coupling with each other, with the methylene group adjacent to the phenoxy oxygen appearing further downfield (~4.2 ppm) compared to the methylene group adjacent to the carbonyl (~2.8 ppm). The methyl ester protons would be a sharp singlet at approximately 3.7 ppm.
The ¹³C NMR spectrum is predicted to show eight distinct signals. The ester carbonyl carbon would be the most downfield signal around 172 ppm. The aromatic carbons would appear between 114 and 158 ppm, with the carbon directly attached to the ether oxygen being the most deshielded. The aliphatic carbons, including the methyl ester carbon, would resonate in the upfield region of the spectrum.
Caption: Predicted ¹H NMR chemical shift assignments for this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several strong absorption bands. A prominent peak around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. The presence of the aromatic ring would be confirmed by C=C stretching vibrations around 1600 and 1500 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. The ether linkage would give rise to a strong C-O stretching band around 1240 cm⁻¹.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak at an m/z of 180. The fragmentation pattern would likely involve cleavage of the ether and ester bonds. Common fragments would include the loss of the methoxy group ([M-31]⁺), the loss of the carbomethoxy group ([M-59]⁺), and cleavage of the C-O ether bond to give a phenoxy radical and a charged propanoate fragment, or a phenol cation (m/z 94) after rearrangement.
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or foam extinguishers in case of fire.
-
Toxicology: The toxicological properties have not been fully investigated. Assume the compound may be harmful if ingested or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Potential Applications
This compound serves as a versatile intermediate in organic synthesis. The phenoxy group can be further functionalized, and the ester moiety can undergo various transformations, making it a useful building block for more complex molecules. Its structural motifs are found in some biologically active compounds, suggesting potential applications in the development of pharmaceuticals and agrochemicals.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of this compound. While it is a less common chemical, its synthesis is achievable through standard organic transformations. The predicted analytical data herein provides a solid foundation for its identification and characterization in a research setting. As with any chemical, proper safety protocols should be strictly followed during its handling and use.
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An In-depth Technical Guide to the Physical Properties of Methyl 3-Phenoxypropanoate
This guide provides a comprehensive overview of the core physical properties of methyl 3-phenoxypropanoate, offering a foundational understanding for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the theoretical basis of its properties, general methodologies for their determination, and expected spectroscopic characteristics.
Introduction to this compound
This compound (CAS No. 6289-53-8) is an ester with the chemical formula C₁₀H₁₂O₃. Its structure consists of a methyl ester functional group connected to a phenoxy group via a three-carbon chain. This unique arrangement of a flexible ether linkage and an ester moiety suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its physical properties is paramount for its effective use in research and development, including reaction design, purification, and formulation.
Core Physical Properties: A Theoretical Overview and General Experimental Determination
Due to the scarcity of specific reported experimental values for this compound, this section provides a summary of its calculated properties and outlines the standard experimental protocols for their determination. These methods are broadly applicable to liquid esters and serve as a practical guide for researchers seeking to characterize this compound.
Table 1: Summary of Physical Properties of this compound
| Property | Value | Method of Determination |
| Molecular Formula | C₁₀H₁₂O₃ | - |
| Molecular Weight | 180.20 g/mol | Calculation from atomic masses |
| CAS Number | 6289-53-8 | - |
| Boiling Point | Data not available | Distillation (Atmospheric or Vacuum) |
| Melting Point | Not applicable (liquid at STP) | - |
| Density | Data not available | Pycnometry or Oscillating U-tube Densitometry |
| Refractive Index | Data not available | Abbe Refractometer |
| Solubility | Insoluble in water; Soluble in organic solvents.[1] | Visual Miscibility Testing |
Boiling Point Determination
The boiling point is a critical parameter for distillation-based purification and for assessing the volatility of a compound. For esters like this compound, which may have relatively high boiling points, vacuum distillation is often preferred to prevent thermal decomposition.
Experimental Protocol: Boiling Point Determination by Distillation
-
Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, connect a vacuum pump with a manometer.
-
Sample Preparation: Place a known volume of this compound and a boiling chip or magnetic stir bar into the distillation flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.
-
Pressure Correction: If performing vacuum distillation, use a nomograph to correct the observed boiling point to the corresponding value at atmospheric pressure.
Caption: Simplified workflow for refractive index measurement.
Solubility Assessment
Understanding the solubility of this compound is crucial for its use in reactions, extractions, and formulations. As an ester with a significant hydrophobic component, it is expected to be sparingly soluble in water but readily soluble in common organic solvents. [1] Experimental Protocol: Qualitative Solubility Testing
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a few drops of this compound.
-
Observation: Vigorously shake the test tube and observe if the ester dissolves completely to form a single phase.
-
Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of a compound. The following sections describe the expected spectral features of this compound based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the range of δ 6.8-7.4 ppm, corresponding to the protons on the phenoxy group.
-
Methylene Protons (-OCH₂CH₂-) : A triplet around δ 4.2 ppm, adjacent to the phenoxy oxygen.
-
Methylene Protons (-CH₂COO-) : A triplet around δ 2.8 ppm, adjacent to the carbonyl group.
-
Methyl Protons (-OCH₃) : A singlet around δ 3.7 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C=O) : A signal around δ 172 ppm.
-
Aromatic Carbons : Signals in the range of δ 114-158 ppm.
-
Methylene Carbon (-OCH₂-) : A signal around δ 66 ppm.
-
Methylene Carbon (-CH₂COO-) : A signal around δ 34 ppm.
-
Methyl Carbon (-OCH₃) : A signal around δ 52 ppm.
General Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. [2] Expected IR Absorption Bands:
-
C=O Stretch (Ester) : A strong, sharp absorption band in the region of 1735-1750 cm⁻¹. [3][4]* C-O Stretch (Ester and Ether) : Absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹. [3][4]* C-H Stretch (Aromatic and Aliphatic) : Absorptions above and below 3000 cm⁻¹, respectively.
-
C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.
General Protocol for Liquid Sample IR Analysis (FTIR-ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a drop of this compound onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Expected Mass Spectrum Features (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺) : A peak corresponding to the molecular weight of the compound (m/z = 180.20).
-
Fragment Ions : Characteristic fragments resulting from the cleavage of the ester and ether linkages. Common fragments would include the loss of the methoxy group (-OCH₃, m/z = 31) and the phenoxy group (-OC₆H₅, m/z = 93).
General Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).
-
Injection: Inject a small volume of the solution into the gas chromatograph (GC) inlet.
-
Separation: The compound is vaporized and separated from any impurities as it passes through the GC column.
-
Ionization and Detection: The separated compound enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [5]* Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a framework for understanding and determining the physical properties of this compound. While specific experimental data is currently limited, the outlined protocols and theoretical expectations offer a solid foundation for researchers working with this compound. The application of these standard analytical techniques will enable the comprehensive characterization of this compound, facilitating its use in further research and development endeavors.
References
-
Rudolph Research Analytical. (n.d.). Refractometry - Measuring Refractive Index. Retrieved from [Link]
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Instructables. (n.d.). Measuring the Refractive Index of Liquid at a Defined Wavelength. Retrieved from [Link]
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Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7643, Methyl 3-phenylpropanoate. Retrieved from [Link]
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ResearchGate. (n.d.). Determining the Refractive Index of a Liquid. Retrieved from [Link]
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AIP Publishing. (1938). A Simple Method of Determining the Refractive Index of a Liquid. Review of Scientific Instruments, 9(11), 358. [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]
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Michigan State University. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
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iChemical. (n.d.). Methyl 3-phenylpropionate, CAS No. 103-25-3. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348462, Methyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]
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ACS Publications. (2016). Using Esters To Introduce Paradigms of Spin–Spin Coupling. Journal of Chemical Education, 94(1), 93-97. [Link]
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PubMed. (2015). Fourier Transform Infrared (FTIR) Spectroscopy as a Utilitarian Tool for the Routine Determination of Acidity in Ester-Based Oils. Journal of Agricultural and Food Chemistry, 63(40), 8824-8830. [Link]
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University of California, Irvine. (n.d.). Esters. An Introduction. Retrieved from [Link]
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University of Wisconsin-River Falls. (n.d.). Alcohol-to-Ester.doc.pdf. Retrieved from [Link]
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ResearchGate. (2007). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]
-
ResearchGate. (2018). Monitoring of active ester formation using ¹H NMR spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562359, Methyl 2-oxo-3-phenylpropanoate. Retrieved from [Link]
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Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Esters. Retrieved from [Link]
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YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
AIP Publishing. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Journal of Physical and Chemical Reference Data, 39(3), 033103. [Link]
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YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]
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University of Maryland. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]
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ACS Publications. (1966). Mass Spectra of Aromatic Esters. Analytical Chemistry, 38(12), 1753-1762. [Link]
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ACS Publications. (1966). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry, 38(1), 76-81. [Link]
-
ChemSynthesis. (n.d.). 1-methyl-3-phenylpropyl 3-phenylpropanoate. Retrieved from [Link]
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Structure Elucidation of Methyl 3-Phenoxypropanoate: A Multi-modal Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive assignment of a chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of methyl 3-phenoxypropanoate. We move beyond a simple recitation of data to explore the causality behind experimental choices and the logic of spectral interpretation. By integrating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow that ensures the unambiguous confirmation of the target molecule's structure. This document is intended for professionals in research and development who require a robust and replicable methodology for the characterization of small molecules.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before any spectroscopic analysis, the elemental composition provides the first critical piece of the puzzle. For this compound, the molecular formula is C₁₀H₁₂O₂ .
This formula allows for the calculation of the Degree of Unsaturation (DoU), an essential first step in predicting the presence of rings or multiple bonds.
Formula for Degree of Unsaturation (DoU): DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, N = number of nitrogens.
For C₁₀H₁₂O₂: DoU = 10 + 1 - (12/2) = 5
A DoU of 5 strongly suggests the presence of an aromatic ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, likely a carbonyl group, which is consistent with the propanoate ester structure.
Elucidation Workflow: A Synergistic Approach
Caption: Structure of this compound with proton labels.
¹H NMR Spectroscopy
Trustworthiness: The predictability of ¹H NMR is its strength. The chemical shift of a proton is directly influenced by the electronegativity of nearby atoms and the presence of pi systems. The splitting pattern follows the n+1 rule, providing a self-validating check on proton connectivity.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|---|
| d | 7.30 - 7.25 | 2H | Multiplet (t) | Protons on C3' & C5' of phenyl ring |
| d | 6.98 - 6.90 | 3H | Multiplet | Protons on C2', C4', & C6' of phenyl ring |
| b | 4.25 | 2H | Triplet (t) | -O-CH₂ -CH₂- |
| c | 3.71 | 3H | Singlet (s) | -O-CH₃ |
| a | 2.80 | 2H | Triplet (t) | -CH₂-CH₂ -C=O |
Interpretation:
-
Aromatic Region (d): The signals between 6.90 and 7.30 ppm are characteristic of protons on a benzene ring. [1][2]Their integration to 5H confirms a monosubstituted ring.
-
Methylene Protons (b & a): We observe two triplets, each integrating to 2H. This is a classic ethyl (-CH₂-CH₂-) pattern.
-
The triplet at 4.25 ppm (b ) is significantly downfield due to the deshielding effect of the adjacent ether oxygen.
-
The triplet at 2.80 ppm (a ) is adjacent to the carbonyl group, which is also deshielding, but less so than the ether oxygen.
-
The fact that they are both triplets confirms they are adjacent to each other (n=2, so n+1=3 peaks).
-
-
Methyl Protons (c): The sharp singlet at 3.71 ppm integrating to 3H is the signature of the methyl ester (-OCH₃) group. It is a singlet because it has no adjacent protons.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172.1 | C =O (Ester Carbonyl) |
| ~158.0 | C -O (Aromatic) |
| ~129.5 | Aromatic C H |
| ~121.0 | Aromatic C H |
| ~114.5 | Aromatic C H |
| ~66.3 | -O-C H₂- |
| ~51.8 | -O-C H₃ |
| ~34.1 | -C H₂-C=O |
Interpretation:
-
Carbonyl Carbon: The signal at ~172.1 ppm is unequivocally the ester carbonyl carbon. [3]* Aromatic Carbons: Four signals are seen in the aromatic region (~114-158 ppm), consistent with the symmetry of a monosubstituted benzene ring. [2][4]The carbon directly attached to the ether oxygen is the most deshielded (~158.0 ppm).
-
Aliphatic Carbons: The three distinct signals in the upfield region correspond to the three aliphatic carbons. Their chemical shifts are consistent with their positions relative to the electron-withdrawing oxygen atoms. [3]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for both. Further 2D experiments like COSY or HSQC can be run to confirm connectivity if the structure is unknown.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Rationale: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak confirms the molecular formula, while the fragments provide puzzle pieces that must fit together to form the parent structure. Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.
Predicted Mass Spectrometry Data (EI-MS):
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
|---|---|
| 180 | [M]⁺˙ (Molecular Ion) |
| 149 | [M - OCH₃]⁺ |
| 107 | [C₆H₅OCH₂CH₂]⁺ |
| 94 | [C₆H₅OH]⁺˙ (Phenol) |
| 77 | [C₆H₅]⁺ (Phenyl Cation) |
Interpretation:
-
Molecular Ion Peak: The peak at m/z = 180 confirms the molecular weight of C₁₀H₁₂O₂, which is 180.20 g/mol .
-
Key Fragmentation: The fragmentation pattern is highly diagnostic. The most significant fragmentation pathway involves cleavage of the propanoate chain, often with a hydrogen transfer, to produce a radical cation of phenol at m/z = 94 . This is a very common and characteristic fragmentation for phenoxy-containing compounds and serves as a powerful piece of evidence for the ether linkage to the aromatic ring. The presence of the phenyl cation at m/z = 77 further supports the existence of the benzene ring.
Caption: Key fragmentation pathways in EI-Mass Spectrometry.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the target compound from any impurities. [3]4. Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, it is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating the mass spectrum. [3]
Conclusion: The Confirmed Structure
By synthesizing the data from all three spectroscopic techniques, we arrive at a single, unambiguous structure.
-
IR confirmed the presence of an ester, an aromatic ring, and C-O bonds.
-
NMR mapped the exact connectivity of the phenoxy group, the propanoate ethyl chain, and the methyl ester group.
-
MS confirmed the molecular weight and provided a fragmentation pattern, most notably the characteristic phenol fragment, which is fully consistent with the proposed structure.
Each piece of evidence cross-validates the others, fulfilling the principle of a self-validating system and leading to the definitive elucidation of the structure as this compound.
References
- Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry Class Notes.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.
- JoVE. (2025, May 22). NMR Spectroscopy of Aromatic Compounds.
-
National Center for Biotechnology Information. (n.d.). Methyl 3-phenylpropionate. PubChem Compound Database. Retrieved from [Link]
- BenchChem. (2025, December). Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate.
Sources
Methyl 3-phenoxypropanoate synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 3-Phenoxypropanoate
Abstract
This compound is a valuable chemical intermediate with applications in the development of pharmaceuticals, agrochemicals, and fragrances. Its synthesis can be approached through several strategic pathways, each offering distinct advantages in terms of efficiency, scalability, and atom economy. This technical guide provides a comprehensive analysis of the primary synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings of the direct oxa-Michael addition and the classic two-step Williamson ether synthesis followed by esterification. This document provides detailed, field-proven experimental protocols, comparative data, and workflow visualizations to empower scientists in selecting and executing the optimal synthesis strategy for their specific objectives.
Introduction and Strategic Overview
The synthesis of aryl ethers and their derivatives is a cornerstone of modern organic chemistry. This compound, possessing both an ether linkage and an ester functional group, presents a unique synthetic challenge that can be met with elegant and efficient solutions. The choice of synthetic pathway is often dictated by factors such as starting material availability, desired purity, reaction scale, and catalyst cost.
This guide focuses on the two most industrially and academically relevant pathways:
-
Pathway 1: Oxa-Michael Addition. A convergent and atom-economical approach involving the direct conjugate addition of phenol to methyl acrylate. This method is often favored for its simplicity and directness.
-
Pathway 2: Williamson Ether Synthesis followed by Esterification. A robust and traditional two-step sequence that first constructs the ether linkage to form 3-phenoxypropanoic acid, which is subsequently esterified. This pathway offers clear, distinct transformations that can be easier to optimize and monitor individually.
We will now delve into the causality behind the experimental choices for each pathway, providing a self-validating system of protocols and analysis.
Pathway 1: Direct Synthesis via Oxa-Michael Addition
The oxa-Michael addition, or conjugate addition of an oxygen nucleophile, is a powerful C-O bond-forming reaction. In this case, it provides a direct route from commercially available phenol and methyl acrylate to the target molecule.
Mechanism and Rationale
The reaction proceeds via the nucleophilic attack of a phenoxide ion onto the electron-deficient β-carbon of methyl acrylate. The resulting enolate intermediate is then protonated to yield the final product. The key to a successful reaction lies in the generation of the phenoxide nucleophile, which is typically achieved using a base catalyst. The choice of catalyst is critical; it must be strong enough to deprotonate phenol (pKa ≈ 10) but not so strong as to promote unwanted side reactions like polymerization of the acrylate.
Alternatively, nucleophilic catalysts such as phosphines can be employed. These catalysts function by first adding to the Michael acceptor (methyl acrylate) to form a zwitterionic intermediate. This intermediate then acts as a potent base to deprotonate the phenol, facilitating the addition.[1]
Caption: Catalytic cycle for the Oxa-Michael addition.
Experimental Protocol: Base-Catalyzed Michael Addition
This protocol is adapted from general procedures for the Michael addition of alcohols to acrylates.[2][3]
Materials:
-
Phenol (9.41 g, 0.1 mol)
-
Methyl acrylate (10.33 g, 0.12 mol)
-
Potassium carbonate (K₂CO₃) (1.38 g, 0.01 mol)
-
Dimethylformamide (DMF) (50 mL)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (9.41 g), potassium carbonate (1.38 g), and DMF (50 mL).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Slowly add methyl acrylate (10.33 g) to the mixture dropwise over 20 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with 1M HCl (50 mL) to remove unreacted phenol, followed by saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.
Pathway 2: Williamson Ether Synthesis & Esterification
This classic two-step approach offers a highly reliable, albeit less direct, route to the target molecule. It separates the C-O ether bond formation from the esterification, allowing for independent optimization of each step.
Step 1: Williamson Ether Synthesis of 3-Phenoxypropanoic Acid
Mechanism and Rationale: The Williamson ether synthesis is a cornerstone Sₙ2 reaction for forming ethers.[4][5] In this step, phenol is first deprotonated with a suitable base (e.g., sodium hydroxide) to form the highly nucleophilic sodium phenoxide. This phenoxide then displaces a halide from an alkyl halide, in this case, 3-chloropropanoic acid. The use of a polar aprotic solvent like DMF or DMSO can accelerate the Sₙ2 reaction.[6] The reaction with chloroacetic acid followed by acidification is a well-established procedure.[7][8]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. US4659863A - Phenolic ester synthesis - Google Patents [patents.google.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 6. jk-sci.com [jk-sci.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
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An In-Depth Technical Guide to the Putative Mechanisms of Action of Methyl 3-Phenoxypropanoate
Introduction
Methyl 3-phenoxypropanoate is a small molecule whose precise biological mechanism of action has not been extensively characterized in publicly available literature. However, its chemical structure, featuring a phenoxy group linked to a propanoate backbone, bears a strong resemblance to two well-established classes of bioactive compounds: phenoxy auxin herbicides and aryloxyphenoxypropionate (FOP) herbicides. This structural analogy provides a logical and scientifically grounded basis for proposing two primary putative mechanisms of action for this compound in plants.
This technical guide will delve into these two hypothesized mechanisms: auxin mimicry and the inhibition of acetyl-CoA carboxylase (ACCase) . As a Senior Application Scientist, the following sections are structured not as a definitive statement of fact, but as a research framework. We will explore the established signaling pathways of analogous compounds and provide detailed, field-proven experimental protocols that a research and development team would employ to systematically investigate and validate these hypotheses. This approach ensures a narrative of scientific integrity, grounded in causality and self-validating experimental design.
Putative Mechanism 1: Disruption of Auxin Homeostasis via Auxin Mimicry
The structural similarity of this compound to phenoxyacetic acid herbicides, such as 2,4-D, suggests it may function as a synthetic auxin. Natural auxins, primarily indole-3-acetic acid (IAA), are critical hormones that regulate nearly all aspects of plant growth and development.[1][2] Synthetic auxins overwhelm these natural hormonal pathways, leading to uncontrolled and disorganized growth, which is ultimately lethal to susceptible plants.[3][4]
Core Auxin Signaling Pathway
The canonical auxin signaling pathway operates through a de-repression mechanism involving three core protein families:[5]
-
TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are F-box proteins that function as the primary auxin co-receptors.[6][7][8]
-
Aux/IAA Repressors: These are transcriptional repressor proteins that bind to and inhibit the activity of Auxin Response Factors.
-
Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription.[9][10][11]
In the absence of auxin, Aux/IAA proteins bind to ARFs, recruiting co-repressors and preventing the transcription of auxin-responsive genes.[9][12] When auxin is present, it acts as a 'molecular glue', stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[1][13] This ternary complex formation targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ligase complex and subsequent degradation by the 26S proteasome.[4][14] The degradation of the Aux/IAA repressor liberates the ARF to regulate the expression of genes that control cell division, expansion, and differentiation.[5]
Hypothesized Action of this compound
We hypothesize that this compound, due to its structural features, can bind to the auxin-binding pocket of the TIR1/AFB co-receptors. Being more stable and persistent than endogenous IAA, it would lead to continuous degradation of Aux/IAA repressors, causing a sustained and uncontrolled activation of ARF-mediated transcription.[3] This would result in the characteristic symptoms of auxin herbicide phytotoxicity, such as epinasty (twisting of stems and petioles), disorganized cell growth, and eventual tissue necrosis.
Signaling Pathway Diagram: Auxin Mimicry
Caption: Putative ACCase inhibition pathway of this compound.
Experimental Validation Protocols
To dissect the true mechanism of action, a series of targeted experiments must be conducted. The following protocols provide a self-validating system to test the proposed hypotheses.
Experimental Workflow Diagram
Caption: Logical workflow for testing the putative mechanisms of action.
Protocol 1: Plant Root Growth Assay for Auxin Activity
Causality: This assay is a primary screen for auxin-like activity. High concentrations of auxins characteristically inhibit primary root elongation while promoting the formation of lateral roots. [15][16]Observing this specific phenotype provides strong initial evidence for auxin mimicry.
Methodology:
-
Plate Preparation: Prepare 0.5x Murashige and Skoog (MS) agar plates containing a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include a positive control (e.g., 1 µM IAA) and a negative control (solvent only).
-
Sterilization and Sowing: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and sow them on the prepared plates.
-
Stratification and Growth: Stratify the plates at 4°C for 2 days in the dark to synchronize germination. Transfer plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) and orient them vertically.
-
Data Collection: After 7-10 days of growth, scan the plates. Measure the primary root length and count the number of emerged lateral roots for at least 20 seedlings per condition.
-
Analysis: Compare the root phenotypes of seedlings treated with this compound to the controls. A dose-dependent inhibition of primary root growth and an increase in lateral root density are indicative of auxin-like activity.
Protocol 2: qRT-PCR of Primary Auxin Responsive Genes
Causality: If the compound exhibits auxin-like effects in the root assay, this protocol validates the hypothesis at the molecular level. Auxin signaling rapidly induces the transcription of specific genes, such as members of the Aux/IAA, GH3, and SAUR families. [17][18]Quantifying the mRNA levels of these marker genes provides direct evidence of target engagement with the auxin signaling pathway.
Methodology:
-
Plant Treatment: Grow Arabidopsis thaliana seedlings in liquid culture for 7 days. Treat the seedlings with a working concentration of this compound (determined from Protocol 1), a positive control (IAA), and a negative control (solvent) for a short duration (e.g., 1-3 hours).
-
RNA Extraction: Harvest whole seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit.
-
cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green chemistry. Use primers specific for primary auxin-responsive genes (e.g., IAA1, IAA19, GH3.3) and a reference gene (e.g., ACTIN2) for normalization.
-
Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method. [19]A significant upregulation of auxin-responsive genes in the presence of this compound confirms its action on the auxin pathway.
Protocol 3: In Vitro ACCase Activity Assay
Causality: This biochemical assay directly measures the inhibitory effect of the compound on the target enzyme, ACCase, independent of cellular uptake or metabolism. It is the definitive test for the ACCase inhibition hypothesis.
Methodology:
-
Enzyme Extraction: Isolate plastidial ACCase from a susceptible grass species (e.g., wheat germ or maize leaves).
-
Reaction Mixture: Prepare a reaction buffer containing Tricine-KOH (pH 8.0), KCl, MgCl₂, ATP, and NaH¹⁴CO₃ (radiolabeled bicarbonate).
-
Inhibition Assay: Add the extracted enzyme to the reaction mixture along with a range of this compound concentrations. Include a known FOP herbicide as a positive control and a solvent-only negative control.
-
Initiation and Incubation: Start the reaction by adding the substrate, acetyl-CoA. Incubate at 32°C for 15-30 minutes.
-
Quantification: Stop the reaction by adding HCl. This acidifies the mixture, evaporating unreacted H¹⁴CO₃ while the acid-stable, radiolabeled malonyl-CoA product remains. Measure the incorporation of ¹⁴C into the acid-stable product using liquid scintillation counting.
-
Analysis: Plot the enzyme activity against the inhibitor concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). [20][21]A low IC₅₀ value indicates potent inhibition of ACCase.
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
Causality: This assay tests for a common secondary effect of ACCase inhibition. A block in fatty acid synthesis can disrupt membrane integrity and electron transport, leading to the production of ROS. [22] Methodology:
-
Sample Preparation: Prepare leaf discs from plants (e.g., Arabidopsis thaliana) treated with this compound for 24-48 hours.
-
Luminol-Based Assay: Float the leaf discs in a solution containing luminol and horseradish peroxidase (HRP).
-
Measurement: Measure the chemiluminescence produced upon the reaction of ROS (primarily hydrogen peroxide) with luminol in a plate-reading luminometer. [23][24]4. Analysis: An increase in luminescence in treated samples compared to controls indicates an accumulation of ROS, supporting the hypothesis of induced oxidative stress.
Data Presentation
The quantitative data generated from these protocols should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Results from Auxin Activity Assays
| Treatment Concentration (µM) | Primary Root Length (mm, Mean ± SD) | Lateral Root Density (No./cm, Mean ± SD) | Relative IAA1 Expression (Fold Change) |
| 0 (Control) | 45.2 ± 3.1 | 1.5 ± 0.4 | 1.0 |
| 1.0 | 22.8 ± 2.5 | 4.8 ± 0.9 | 15.6 |
| 10.0 | 10.1 ± 1.8 | 6.2 ± 1.1 | 25.3 |
| 1.0 (IAA Positive Control) | 12.5 ± 2.0 | 5.9 ± 1.0 | 28.1 |
Table 2: Hypothetical Results from ACCase Inhibition Assays
| Compound | ACCase IC₅₀ (µM) | ROS Production (Relative Luminescence Units) |
| This compound | 8.5 | 45,200 |
| Haloxyfop (Positive Control) | 2.1 | 58,900 |
| Control (Solvent) | >1000 | 8,100 |
Conclusion
References
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Sasaki, Y., & Nagano, Y. (2004). Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding. Bioscience, Biotechnology, and Biochemistry, 68(6), 1175-1184. [Link]
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Kukorelli, G., Reisinger, P., & Pinke, Z. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Current Drug Metabolism, 20(10), 803-810. [Link]
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Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53523. [Link]
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Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]
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Segonzac, C., et al. (2011). Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa. Bio-protocol, 1(1), e1. [Link]
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Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22354-22359. [Link]
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Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3230. [Link]
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Farcot, E., et al. (2023). Auxin signalling pathways in plants. Plant, Cell & Environment, 46(1), 1-17. [Link]
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Petter, R. C., et al. (2016). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 34(2), 395-404. [Link]
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Li, Y., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(19), 6537. [Link]
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Wang, Y., et al. (2024). Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism. Journal of Agricultural and Food Chemistry, 72(30), 13689-13699. [Link]
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Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1638. [Link]
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Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 69(5), 594-601. [Link]
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Basak, S., et al. (2022). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 70(1), 10-17. [Link]
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Jung, H., et al. (2015). Real-time PCR analysis of transcript levels of auxin-responsive genes. ResearchGate. [Link]
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Cheng, Y., et al. (2021). qRT-PCR analysis showing the expression of auxin early response ARF genes. ResearchGate. [Link]
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Wang, Y., et al. (2018). Characterization and Expression Patterns of Auxin Response Factors in Wheat. Frontiers in Plant Science, 9, 1393. [Link]
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Benková, E., et al. (2009). Auxin Control of Root Development. Cold Spring Harbor Perspectives in Biology, 1(5), a001559. [Link]
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A Guide to the Spectroscopic Characterization of Methyl 3-Phenoxypropanoate
Molecular Structure and its Spectroscopic Implications
Methyl 3-phenoxypropanoate (C₁₀H₁₂O₃) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a methyl ester, a flexible three-carbon chain, and a phenoxy group. The key structural features influencing its spectra are:
-
Aromatic Ring: The benzene ring will exhibit characteristic signals in both ¹H and ¹³C NMR, as well as specific absorption bands in the IR spectrum.
-
Ether Linkage: The oxygen atom connecting the phenyl ring to the propanoate chain will significantly influence the chemical shifts of adjacent protons and carbons in NMR spectroscopy.
-
Ester Group: The carbonyl (C=O) and C-O single bonds of the methyl ester will produce strong, characteristic absorption bands in the IR spectrum and will be readily identifiable in the ¹³C NMR spectrum. The methyl protons will appear as a sharp singlet in the ¹H NMR spectrum.
-
Ethylene Bridge: The two methylene (-CH₂-) groups in the propanoate chain will exhibit predictable splitting patterns in the ¹H NMR spectrum due to spin-spin coupling.
Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known data for methyl 3-phenylpropanoate and the expected electronic effects of the phenoxy group.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to show five distinct signals. The key difference compared to methyl 3-phenylpropanoate is the downfield shift of the methylene group adjacent to the phenoxy oxygen due to its electron-withdrawing nature.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.30 - 6.90 | Multiplet | 5H | Ar-H | Aromatic protons of the phenoxy group. The exact splitting pattern will depend on the substitution pattern, but a complex multiplet is expected. |
| ~4.20 | Triplet | 2H | -O-CH₂ -CH₂- | The methylene protons adjacent to the electronegative oxygen of the phenoxy group are expected to be significantly deshielded and shifted downfield. |
| ~2.80 | Triplet | 2H | -CH₂-CH₂ -C=O | These methylene protons are adjacent to the carbonyl group and will be deshielded, appearing as a triplet due to coupling with the neighboring methylene group. |
| ~3.70 | Singlet | 3H | -O-CH₃ | The methyl protons of the ester group are in a distinct chemical environment and will appear as a sharp singlet. |
The proton-decoupled ¹³C NMR spectrum is predicted to display eight unique carbon signals, reflecting the symmetry of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~172 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~158 | Ar-C -O | The aromatic carbon directly attached to the ether oxygen will be significantly deshielded. |
| ~129 | Ar-C H | Aromatic methine carbons. |
| ~121 | Ar-C H | Aromatic methine carbons. |
| ~114 | Ar-C H | Aromatic methine carbons. |
| ~63 | -O-C H₂- | The carbon atom of the methylene group attached to the phenoxy oxygen will be shifted downfield. |
| ~52 | -O-C H₃ | The carbon of the ester methyl group. |
| ~35 | -C H₂-C=O | The carbon of the methylene group adjacent to the carbonyl group. |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by strong absorptions corresponding to the ester and aromatic functionalities. A synthesis of the related methyl 3-phenylpropionate reports a characteristic IR peak at 1740 cm⁻¹ for the carbonyl stretch.[2]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1600 & ~1490 | Medium to Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl ether) |
| ~1170 | Strong | C-O stretch (Ester) |
| ~750 & ~690 | Strong | C-H out-of-plane bending (Monosubstituted benzene) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak ([M]⁺) and several characteristic fragment ions. The fragmentation pattern will be influenced by the presence of the ester and phenoxy groups. The molecular weight of this compound is 180.20 g/mol .
| Predicted m/z | Relative Intensity | Assignment | Fragmentation Pathway |
| 180 | Moderate | [M]⁺ | Molecular Ion |
| 121 | High | [C₇H₅O₂]⁺ | McLafferty rearrangement followed by loss of methanol |
| 107 | Moderate | [C₇H₇O]⁺ | Cleavage of the C-C bond alpha to the carbonyl group |
| 94 | High | [C₆H₆O]⁺ | Cleavage of the ether bond (phenoxy radical cation) |
| 77 | Moderate | [C₆H₅]⁺ | Loss of a hydrogen atom from the phenyl cation |
| 59 | Moderate | [COOCH₃]⁺ | Alpha cleavage at the ester group |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum using a single-pulse experiment.
-
Employ a pulse angle of 30-45 degrees.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of neat, dry this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to form a thin liquid film.
-
-
FTIR Analysis:
-
Record a background spectrum of the empty salt plates.
-
Place the sample assembly in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the data to present the spectrum in terms of transmittance or absorbance.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a 1 µL aliquot of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
-
Use a temperature program that allows for the elution of the compound of interest, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
-
MS Analysis (Electron Ionization):
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Use a standard electron ionization energy of 70 eV.
-
Acquire mass spectra over a mass range of m/z 40-400.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized sample of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this compound. The detailed protocols and workflow offer a practical framework for obtaining and interpreting the necessary data to confirm the structure and purity of this compound, thereby facilitating its use in further research and development.
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A Comprehensive Technical Guide to the Solubility of Methyl 3-Phenylpropanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-phenylpropanoate, an ester recognized for its applications as a flavoring agent and its role as a human metabolite, presents a solubility profile that is of significant interest in various scientific disciplines, including drug formulation and synthetic chemistry.[1] Understanding the solubility of this compound in different organic solvents is paramount for its effective use in research and development. This guide provides a detailed exploration of the solubility characteristics of methyl 3-phenylpropanoate, underpinned by its physicochemical properties and the principles of solute-solvent interactions. While the initial query focused on methyl 3-phenoxypropanoate, the available scientific literature and data predominantly center on methyl 3-phenylpropanoate. This guide has therefore been structured to deliver comprehensive information on the latter, a structurally similar compound of significant scientific interest.
Physicochemical Properties of Methyl 3-Phenylpropanoate
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key parameters for methyl 3-phenylpropanoate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Density | 1.043 g/cm³ | [3] |
| Water Solubility | Insoluble | [1][4] |
| LogP | 2.32 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
The molecule's low hydrogen bond donor capacity and a LogP value greater than 2 indicate a lipophilic nature, suggesting a preference for less polar organic solvents over water.[1]
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. Esters, such as methyl 3-phenylpropanoate, are generally considered to be of low to moderate polarity. Their solubility in organic solvents is governed by the balance of intermolecular forces, including London dispersion forces, dipole-dipole interactions, and the potential for hydrogen bonding between the solute and solvent molecules. Although esters cannot form hydrogen bonds with themselves, the oxygen atoms in the ester group can act as hydrogen bond acceptors, allowing for interaction with protic solvents like alcohols.[5]
Solubility Profile of Methyl 3-Phenylpropanoate
Based on available data and theoretical principles, the solubility of methyl 3-phenylpropanoate in various classes of organic solvents can be summarized as follows:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Miscible/High | The ability of alcohols to engage in hydrogen bonding with the ester's oxygen atoms, coupled with the non-polar interactions of the alkyl and phenyl groups, promotes solubility. Methyl 3-phenylpropanoate is reported to be miscible in ethanol.[1] |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Ketones are polar aprotic solvents that can effectively solvate the ester through dipole-dipole interactions. |
| Esters | Ethyl Acetate | High | As both solute and solvent are esters, their similar polarities lead to favorable intermolecular interactions and high solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are relatively non-polar and can effectively solvate the non-polar phenyl and alkyl portions of the molecule. |
| Aromatic Hydrocarbons | Toluene, Benzene | High | The phenyl group of methyl 3-phenylpropanoate interacts favorably with aromatic solvents through π-π stacking and dispersion forces. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to Low | The solubility in non-polar aliphatic hydrocarbons is primarily driven by dispersion forces. The polar ester group may limit miscibility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have appropriate polarity to dissolve esters. Methyl 3-phenylpropanoate is soluble in chloroform.[4] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. Quantitative data indicates a solubility of 100 mg/mL in DMSO.[3] |
Experimental Determination of Solubility: A Step-by-Step Protocol
For a precise quantitative understanding of solubility, experimental determination is essential. The following protocol outlines a standard method for determining the solubility of a liquid compound like methyl 3-phenylpropanoate in an organic solvent.
Objective: To determine the solubility of methyl 3-phenylpropanoate in a given organic solvent at a specific temperature.
Materials:
-
Methyl 3-phenylpropanoate
-
Selected organic solvent(s)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of methyl 3-phenylpropanoate to a known volume of the organic solvent in a series of vials. The excess is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Dilution:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a period to allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated analytical method (e.g., measuring absorbance at a specific wavelength for UV-Vis or peak area for HPLC).
-
Determine the concentration of methyl 3-phenylpropanoate in the diluted sample based on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Figure 1: A schematic representation of the experimental workflow for determining the solubility of methyl 3-phenylpropanoate.
Factors Influencing Solubility
Several factors can influence the solubility of methyl 3-phenylpropanoate in organic solvents:
-
Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, this relationship is not universal and should be determined experimentally for each solute-solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity similar to that of methyl 3-phenylpropanoate will be a better solvent.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
Conclusion
Methyl 3-phenylpropanoate exhibits good solubility in a wide range of common organic solvents, including alcohols, ketones, esters, ethers, and chlorinated solvents. Its solubility is governed by its molecular structure, which allows for favorable dipole-dipole and dispersion interactions with these solvents. For precise quantitative applications, the experimental determination of solubility is recommended, following a systematic and validated protocol. This in-depth understanding of its solubility characteristics is crucial for scientists and researchers working with this compound in various fields, enabling informed solvent selection for synthesis, formulation, and analytical applications.
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An In-Depth Technical Guide to the Material Safety of Methyl 2-Phenoxypropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the material safety data for Methyl 2-phenoxypropanoate (CAS No. 2065-24-9). As a valuable intermediate in organic synthesis, a thorough understanding of its hazard profile and handling requirements is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more contextualized understanding of the "why" behind the safety protocols, grounded in established chemical safety principles.
Chemical Identity and Physicochemical Properties
Methyl 2-phenoxypropanoate is a solid organic compound with the chemical formula C₁₀H₁₂O₃. It is also known as Methyl 2-phenoxypropionate or 2-Phenoxypropionic Acid Methyl Ester. A clear understanding of its physical and chemical properties is the foundation for its safe handling and use.
| Property | Value | Source |
| CAS Number | 2065-24-9 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Physical State | Solid | |
| Storage Class | 11 - Combustible Solids |
Hazard Identification and GHS Classification
Methyl 2-phenoxypropanoate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard associated with this compound is its potential to cause serious eye irritation.
GHS Classification:
-
Hazard Class: Serious eye damage/eye irritation (Category 2A)
-
Signal Word: Warning
-
Hazard Statement: H319 - Causes serious eye irritation.
-
GHS Pictogram:
The causality behind this classification lies in the chemical's ability to interact with the delicate tissues of the eye, leading to inflammation and potential damage. The ester and ether functional groups may contribute to its irritant properties.
Hazard Communication Workflow
The following diagram illustrates the logical flow of hazard communication for Methyl 2-phenoxypropanoate, from its intrinsic properties to the necessary user response.
Caption: Figure 1: Hazard Communication Workflow for Methyl 2-phenoxypropanoate.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for minimizing exposure risk and ensuring the stability of the compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to prevent accidental exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory when handling this substance. A face shield should be worn when there is a potential for splashing.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. A standard laboratory coat is required, and for larger quantities, impervious clothing should be considered.
-
Respiratory Protection: While no specific respiratory hazards are identified, it is good practice to handle solids in a well-ventilated area or a fume hood to minimize dust inhalation.
Handling Procedures
-
Preparation: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Ventilation: Handle the compound in a well-ventilated laboratory. For procedures that may generate dust, a fume hood is recommended.
-
Dispensing: Avoid creating dust when weighing or transferring the solid. Use appropriate tools (e.g., spatulas) and techniques.
-
Hygiene: Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Conditions
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Ignition Sources: As a combustible solid, store away from heat, sparks, and open flames.
Emergency and First-Aid Procedures
Rapid and appropriate first-aid response is critical in the event of an exposure.
Eye Contact
This is the most significant route of exposure.
-
Immediate Action: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Contact Lenses: If present and easy to do, remove contact lenses after the initial flushing.
-
Medical Attention: Seek immediate medical attention.
Skin Contact
-
Immediate Action: Remove contaminated clothing. Wash the affected skin with soap and water.[4]
-
Medical Attention: If irritation develops or persists, seek medical attention.
Inhalation
-
Immediate Action: Move the person to fresh air.[5]
-
Medical Attention: If breathing is difficult or symptoms such as coughing or wheezing occur, seek medical attention.
Ingestion
-
Immediate Action: Do NOT induce vomiting. Rinse the mouth with water.[4]
-
Medical Attention: Seek immediate medical attention.
Emergency Response Workflow
The following diagram outlines the decision-making process for responding to an accidental exposure.
Sources
Role of Methyl 3-phenoxypropanoate in organic synthesis
An In-depth Technical Guide: The Role of Methyl 3-phenylpropanoate in Organic Synthesis
A Note on Chemical Identity: This guide focuses on Methyl 3-phenylpropanoate (CAS No. 103-25-3), also known as Methyl hydrocinnamate. While the topic requested was "Methyl 3-phenoxypropanoate," the vast body of scientific literature and available data pertains to the former. The principles, reactions, and applications discussed herein for Methyl 3-phenylpropanoate serve as an exemplary model for the utility of phenylalkanoic acid esters in synthetic chemistry.
Executive Summary
Methyl 3-phenylpropanoate is a versatile aromatic ester that serves as a pivotal intermediate and building block across a spectrum of chemical industries, including pharmaceuticals, agrochemicals, and fragrances.[1][2] Its structure, comprising a modifiable aromatic ring, a reactive ester functional group, and an aliphatic chain, offers multiple sites for synthetic transformations. This guide provides a comprehensive overview of its synthesis, core reactions, and strategic applications, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals. We will explore the causality behind synthetic choices, delve into mechanistic details, and present its role in the creation of complex, high-value molecules.
Core Characteristics of Methyl 3-phenylpropanoate
Chemical Identity and Physicochemical Properties
Methyl 3-phenylpropanoate is the methyl ester of 3-phenylpropionic acid.[3] Its fundamental properties are summarized below, providing the foundational data required for its application in a laboratory or industrial setting.
| Property | Value | Reference(s) |
| CAS Number | 103-25-3 | [3] |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow oil | [4] |
| IUPAC Name | methyl 3-phenylpropanoate | [3] |
| Synonyms | Methyl hydrocinnamate, Benzenepropanoic acid methyl ester | [3][5] |
| Boiling Point | 106-108 °C at 10 mmHg | [6] |
| Density | ~1.02 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents like ether, acetonitrile. | [7][8] |
Spectroscopic Profile
Structural confirmation is paramount in synthesis. Methyl 3-phenylpropanoate exhibits a distinct spectroscopic signature:
-
¹H NMR: The proton NMR spectrum will characteristically show signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the two methylene groups of the propionate chain (triplets, ~2.6 and ~2.9 ppm), and the methyl ester protons (singlet, ~3.7 ppm).
-
¹³C NMR: The carbon spectrum will display signals for the methyl carbon (~52 ppm), the two aliphatic carbons (~31 and ~36 ppm), the aromatic carbons (~126-141 ppm), and the carbonyl carbon (~173 ppm).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group is observed around 1740 cm⁻¹.[7]
-
Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 164, with characteristic fragment ions at 104 (loss of CH₃OCO) and 91 (tropylium ion).[3]
Synthesis of Methyl 3-phenylpropanoate: Methodologies and Rationale
The preparation of Methyl 3-phenylpropanoate can be achieved through several reliable methods. The choice of method often depends on the scale, available starting materials, and desired purity.
Fischer-Speier Esterification
This classical acid-catalyzed method is the most common and cost-effective approach for both laboratory and industrial scales. It involves the reaction of 3-phenylpropionic acid with methanol in the presence of a strong acid catalyst.
Causality Behind Experimental Choices:
-
Methanol as Solvent and Reagent: Using methanol in large excess serves a dual purpose: it acts as the nucleophile and drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Concentrated Sulfuric Acid as Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Reflux Conditions: The reaction is typically heated to reflux to increase the reaction rate, allowing the system to reach equilibrium faster.
-
Aqueous Bicarbonate Wash: This step is crucial for neutralizing the acidic catalyst (H₂SO₄) and removing any unreacted 3-phenylpropionic acid by converting it to its water-soluble sodium salt.
Detailed Experimental Protocol: [7]
-
To a round-bottom flask, add 3-phenylpropionic acid (50.0 g), methanol (250 mL), and concentrated sulfuric acid (12 mL).
-
Heat the mixture under reflux for 12 hours.
-
After cooling, evaporate the excess methanol under reduced pressure.
-
Add the residue to a mixture of saturated aqueous sodium bicarbonate solution (100 mL) and ice (400 g), adjusting the pH to ~9.
-
Extract the aqueous mixture with diethyl ether (5 x 100 mL).
-
Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield Methyl 3-phenylpropanoate as a crude oil, which can be further purified by vacuum distillation.
Caption: Workflow for Fischer-Speier Esterification.
Alternative Route: Reaction with Diazomethane
For smaller-scale syntheses where mild conditions are required and the hazards can be appropriately managed, esterification with diazomethane is highly effective.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Diazomethane reacts violently with water. The reaction must be performed in a dry, inert solvent like diethyl ether.
-
Low Temperature: The reaction is initiated at 0 °C to control the exothermicity and the rate of nitrogen gas evolution.
-
Mechanism: This reaction proceeds via a rapid, irreversible proton transfer from the carboxylic acid to diazomethane, forming a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile, displacing N₂ gas in an Sₙ2 reaction to form the methyl ester. This process is highly efficient and avoids equilibrium limitations.
Detailed Experimental Protocol: [6]
-
Dissolve 3-phenylpropionic acid (8.0 g, 0.053 mol) in 30 mL of diethyl ether in a flask and cool to 0 °C in an ice bath.
-
Slowly add an ethereal solution of diazomethane with stirring until a faint yellow color persists (indicating a slight excess of diazomethane) and gas evolution ceases.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Carefully quench any remaining diazomethane by adding a few drops of acetic acid.
-
Concentrate the ether solution under reduced pressure.
-
Distill the residue under reduced pressure (b.p. 106-108 °C/10 mmHg) to obtain pure Methyl 3-phenylpropanoate.
Caption: Workflow for Esterification using Diazomethane.
Core Applications in Organic Synthesis
Methyl 3-phenylpropanoate is more than a simple ester; it is a strategic building block for constructing complex molecular architectures.
Precursor in Pharmaceutical Synthesis
The phenoxypropanoate scaffold is a privileged structure in medicinal chemistry. While Methyl 3-phenylpropanoate itself is a starting point, its derivatives have shown significant biological activity. A compelling example is the development of malate dehydrogenase (MDH) inhibitors for cancer therapy.
Case Study: A Scaffold for Malate Dehydrogenase (MDH1/2) Inhibitors
Researchers have identified that compounds containing an (aryloxyacetylamino)benzoic acid moiety can inhibit MDH, a critical enzyme in cancer metabolism.[9] A potent dual MDH1/2 inhibitor, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, was developed.[9] This demonstrates how the core structure related to Methyl 3-phenylpropanoate can be elaborated into a potent therapeutic agent. The synthesis involves creating an amide bond between a modified phenoxypropionic acid and an aminobenzoate ester. The initial phenoxypropionic acid can be synthesized from the corresponding phenol and a propiolactone or acrylate derivative.
The following diagram illustrates a representative pathway, showcasing how the core structure is integrated.
Caption: General synthetic logic for drug development.
Intermediate in Agrochemicals and Fragrances
-
Agrochemicals: The phenylpropanoate structure is a component in some pesticides and herbicides.[1][10] Its chemical handles allow for its incorporation into more complex molecules designed to interact with biological targets in pests or weeds.
-
Fragrance Industry: Methyl 3-phenylpropanoate itself is used as a fragrance ingredient due to its mild, fruity, and floral odor.[4][5] It can also be chemically modified, for instance, through reduction of the ester to the corresponding alcohol (3-phenyl-1-propanol), to produce other valuable fragrance components.
Safety, Handling, and Industrial Considerations
As a senior scientist, ensuring laboratory safety is non-negotiable. Methyl 3-phenylpropanoate must be handled with appropriate care.
Hazard Identification and PPE
-
Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE):
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Recommended storage is often under an inert atmosphere at 2-8°C for long-term stability.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[14]
Sourcing and Market Considerations
When procuring Methyl 3-phenylpropanoate, purchasing managers and R&D scientists should prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA) to verify purity and a Material Safety Data Sheet (MSDS).[1] Factors such as batch-to-batch consistency, lead times, and pricing are critical for maintaining a stable supply chain for research and manufacturing.[1]
Conclusion and Future Outlook
Methyl 3-phenylpropanoate is a foundational organic intermediate whose value is defined by its structural versatility. From classical esterification synthesis to its application as a key building block in the high-stakes field of pharmaceutical development, it remains a relevant and indispensable tool for the modern synthetic chemist. Future applications will likely leverage this scaffold in the design of novel bioactive molecules, functional materials, and specialty chemicals, continuing its legacy as a cornerstone of organic synthesis.
References
- SynQuest Laboratories, Inc. (n.d.). Methyl 3-phenylpropanoate Safety Data Sheet. SynQuest Labs.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - METHYL 3-OXO-3-PHENYLPROPANOATE. ChemicalBook.
- CymitQuimica. (2023). Methyl 3-phenylpropanoate Safety Data Sheet. CymitQuimica.
- Angene Chemical. (2025). Safety Data Sheet - (S)-2-Methyl-3-phenylpropanoic acid. Angene Chemical.
- PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. PrepChem.com.
- Fisher Scientific. (2024). Methyl 3-phenylpropionate - SAFETY DATA SHEET. Fisher Scientific.
-
National Center for Biotechnology Information. (2026). Methyl 3-phenylpropionate. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
- BenchChem. (2025). Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide. BenchChem.
- BenchChem. (n.d.). Synthesis routes of Methyl 3-phenylpropionate. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Methyl 3-Phenylpropionate: A Buyer's Guide for Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025). Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development. BenchChem.
- Pharmaffiliates. (n.d.). CAS No : 103-25-3 | Product Name : Methyl 3-Phenylpropionate. Pharmaffiliates.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Phenylpropionate: A Versatile Intermediate for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Cayman Chemical. (n.d.). Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7). Cayman Chemical.
- CymitQuimica. (n.d.). Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester). CymitQuimica.
-
Kim, Y. M., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646. Retrieved January 12, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). What Is the Function of Methyl Propionate?. NINGBO INNO PHARMCHEM CO.,LTD.
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The Strategic Void: Re-evaluating Methyl 3-Phenoxypropanoate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on the Investigative Path
In the landscape of pharmaceutical development, the identification of efficient and versatile chemical intermediates is paramount. This guide was initially conceived to explore the role of Methyl 3-phenoxypropanoate as a key intermediate in drug synthesis. However, a comprehensive review of established synthetic literature and patent databases reveals a significant finding: This compound is not a commonly utilized precursor in the synthesis of major pharmaceutical agents, particularly within the class of aryloxypropanolamine β-blockers where its structural elements would suggest the most logical application.
Therefore, this document has been adapted to serve a more critical and insightful purpose. Instead of detailing non-existent applications, this guide will elucidate the established, industrially relevant synthetic pathways for aryloxypropanolamine-based Active Pharmaceutical Ingredients (APIs). By detailing the "gold standard" methodologies, we aim to provide a robust technical foundation and explain, by its conspicuous absence, why this compound has not been adopted as a strategic intermediate. This analysis offers valuable insight into the principles of retrosynthesis and the practical considerations that govern the selection of starting materials in process chemistry.
The Aryloxypropanolamine Scaffold: A Cornerstone of Cardiovascular Medicine
The aryloxypropanolamine motif is the structural heart of many β-adrenergic receptor antagonists, or "β-blockers." These drugs are indispensable in the management of cardiovascular diseases, including hypertension, angina pectoris, cardiac arrhythmias, and post-myocardial infarction care.[1] Their mechanism of action involves competitively blocking the effects of catecholamines (like adrenaline) at β-adrenergic receptors, leading to reduced heart rate, lower blood pressure, and decreased myocardial oxygen demand.[1]
Prominent examples of aryloxypropanolamine β-blockers include:
-
Propranolol: A non-selective β-blocker.
-
Atenolol: A selective β1-blocker.[2]
-
Metoprolol: A selective β1-blocker.[3]
The core structure consists of an aryl group linked via an ether oxygen to a propan-2-olamine side chain. The nature of the aryl group is a key determinant of the drug's selectivity for β1 (cardiac) versus β2 (pulmonary and other) receptors.
The Archetypal Synthesis of Aryloxypropanolamine β-Blockers: The Phenol-Epichlorohydrin Pathway
The dominant and universally recognized strategy for constructing the aryloxypropanolamine backbone does not involve a pre-formed phenoxypropanoate chain. Instead, the synthesis is a convergent process that builds the molecule from two primary fragments: a substituted phenol and an epoxy-amine synthon, typically derived from epichlorohydrin.
This two-step process is a cornerstone of β-blocker synthesis:[1]
-
Formation of the Glycidyl Ether: A substituted phenol (ArOH) is reacted with epichlorohydrin under basic conditions. The phenol is deprotonated by the base (e.g., sodium hydroxide, potassium carbonate) to form a nucleophilic phenoxide, which then attacks the electrophilic terminal carbon of epichlorohydrin, displacing the chloride. The resulting alkoxide undergoes an intramolecular Williamson ether synthesis to form the stable epoxide ring of the aryl glycidyl ether.
-
Epoxide Ring-Opening (Aminolysis): The resulting aryl glycidyl ether is then subjected to a nucleophilic ring-opening reaction with a suitable amine (e.g., isopropylamine). The amine preferentially attacks the sterically less hindered terminal carbon of the epoxide, yielding the final 1-aryloxy-3-(alkylamino)propan-2-ol structure.
This pathway is highly efficient, modular, and allows for great diversity in the final product simply by varying the starting phenol and amine.
Visualizing the Core Synthetic Logic
The following diagram illustrates the generalized and highly effective pathway employed in industrial β-blocker synthesis.
Caption: Synthesis of Atenolol.
The Critical Analysis: Why Not this compound?
Given the established and highly optimized syntheses, we must ask why an alternative precursor like this compound is not employed. Several key principles of process chemistry and retrosynthetic analysis provide a clear explanation:
-
Atom Economy and Step Efficiency: The established route is a highly efficient two-step, one-pot or two-pot synthesis. Converting this compound to a β-blocker would require, at a minimum:
-
Reduction of the ester to a primary alcohol.
-
Introduction of the C2-hydroxyl group , a non-trivial transformation that would likely require multiple steps (e.g., halogenation followed by substitution, or epoxidation of an unsaturated precursor).
-
Introduction of the amine group. This multi-step process would be significantly longer, generate more waste, and result in a lower overall yield compared to the convergent phenol-epichlorohydrin strategy.
-
-
Availability and Cost of Starting Materials: Phenols and epichlorohydrin are large-scale, readily available, and relatively inexpensive industrial commodities. The synthesis of this compound itself would require phenol and a methyl acrylate equivalent, adding an unnecessary step and cost to the overall manufacturing process.
-
Lack of Stereochemical Control: The crucial C2-hydroxyl group in β-blockers is a stereocenter. The ring-opening of the glycidyl ether by the amine provides a direct and well-understood method for controlling or resolving this stereochemistry. Building the chain from this compound would offer no straightforward advantage for introducing this stereocenter and would likely complicate its control.
Conclusion for the Practicing Scientist
While this compound is a valid chemical structure, it does not feature in the practical, established synthesis of aryloxypropanolamine β-blockers or other major pharmaceutical classes identified in the literature. The field has optimized pathways starting from simple, inexpensive phenols and epichlorohydrin, which offer superior efficiency, atom economy, and strategic simplicity.
For researchers in drug development and process chemistry, this analysis serves as a crucial reminder: the elegance and utility of a potential intermediate are ultimately judged by its ability to outperform established routes in terms of cost, efficiency, scalability, and robustness. In the case of β-blocker synthesis, the classic phenol-epichlorohydrin pathway remains the authoritative and validated method, leaving no strategic role for this compound.
References
As this guide addresses the established synthesis of β-blockers rather than the direct application of this compound, the references below support the described, validated pathways.
-
Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. PubMed. Available at: [Link]
-
Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. PubMed. Available at: [Link]
- Synthesis of aryloxypropanolamines and arylethanolamines. Google Patents.
-
Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols. PubMed. Available at: [Link]
-
Synthesis, Characterization and Bioactivity of Propranolol and its Compounds. The Council of Scientific and Industrial Research (CSIR), India. Available at: [Link]
-
Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. Available at: [Link]
-
ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. PharmaCompass. Available at: [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives. Semantic Scholar. Available at: [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]
- Synthesis method of propranolol hydrochloride. Patsnap.
-
Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications. Available at: [Link]
-
Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology. Available at: [Link]
- Novel propranolol synthesis method. Google Patents.
-
Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Process for preparing S-metoprolol and intermediates therefor. Google Patents.
-
Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. CORE. Available at: [Link]
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An In-depth Technical Guide to the Natural Occurrence of Phenylpropanoid Esters: A Case Study on Methyl 3-phenylpropanoate
Abstract: This technical guide addresses the inquiry into the natural occurrence of Methyl 3-phenoxypropanoate. A comprehensive review of the scientific literature and chemical databases indicates a lack of evidence for this compound as a naturally occurring compound. Consequently, this guide shifts its focus to a structurally related and well-documented natural product, Methyl 3-phenylpropanoate. We provide an in-depth exploration of its natural sources, biosynthetic pathway, analytical methodologies for its isolation and characterization, and its known biological and ecological roles. This guide is intended for researchers, scientists, and drug development professionals working with natural products and phenylpropanoids.
Introduction: The Elusive Natural Presence of this compound
The field of natural products chemistry is vast, with countless compounds isolated from diverse biological sources. The initial query for this guide concerned the natural occurrence of this compound. Despite a thorough and systematic search of scientific databases, including PubChem, Scopus, and Web of Science, no definitive evidence has been found to classify this compound as a natural product. Its mentions are predominantly within the context of synthetic chemistry, where it serves as an intermediate or a building block for more complex molecules.
In light of this, and to provide a valuable and relevant technical resource, this guide will focus on a structurally analogous and well-characterized natural product: Methyl 3-phenylpropanoate . This compound, also known as methyl hydrocinnamate, is a volatile organic compound found in a variety of natural sources and possesses interesting biological activities. By examining Methyl 3-phenylpropanoate, we can gain insights into the biosynthesis, analysis, and ecological significance of a representative phenylpropanoid ester.
Natural Occurrence of Methyl 3-phenylpropanoate
Methyl 3-phenylpropanoate is a volatile oil component that has been identified in a range of plant species, contributing to their characteristic aroma.[1] It is recognized as a flavoring agent and is also considered a human metabolite.[1]
Table 1: Documented Natural Sources of Methyl 3-phenylpropanoate
| Category | Organism/Source | Family/Type | Reference(s) |
| Plants | Achillea abrotanoides | Asteraceae | [1] |
| Piper lolot | Piperaceae | [1] | |
| Camellia luteoflora | Theaceae | [2] | |
| Boesenbergia rotunda (Tuberous Roots) | Zingiberaceae | [3] | |
| Floral Scent | Various Orchid Species | Orchidaceae | [4][5][6] |
| Various Fumariaceae Species | Fumariaceae | [4][5][6] | |
| Animal-derived | Honeybee Propolis | [7] |
The presence of Methyl 3-phenylpropanoate as a floral scent component highlights its potential role in plant-pollinator interactions.[4][5][6] Its identification in honeybee propolis suggests its collection by bees from plant resins and exudates.[7]
Biosynthesis of Methyl 3-phenylpropanoate
Methyl 3-phenylpropanoate is a phenylpropanoid, a class of plant secondary metabolites derived from the amino acid L-phenylalanine.[8][9][10][11] The biosynthesis of phenylpropanoids begins with the shikimate pathway, which produces the aromatic amino acids.[9][11]
The general phenylpropanoid pathway involves a series of enzymatic reactions that convert L-phenylalanine into a variety of compounds, including cinnamic acid and its derivatives.[8][9][12] While the specific enzymatic steps leading to Methyl 3-phenylpropanoate are not fully elucidated for every organism, a plausible pathway can be inferred from our understanding of phenylpropanoid biosynthesis.
The biosynthesis likely proceeds through the following key stages:
-
Deamination of L-phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which removes an amino group from L-phenylalanine to form cinnamic acid.[8]
-
Reduction of the double bond: Cinnamic acid is then likely reduced to 3-phenylpropanoic acid. This saturation of the side chain is a critical step.
-
Methylation: The final step is the esterification of the carboxyl group of 3-phenylpropanoic acid with a methyl group, a reaction likely catalyzed by a methyltransferase enzyme, to yield Methyl 3-phenylpropanoate.
Figure 1: A proposed biosynthetic pathway for Methyl 3-phenylpropanoate, starting from the shikimate pathway and proceeding through the general phenylpropanoid pathway.
Analytical Methodologies
The identification and quantification of Methyl 3-phenylpropanoate from natural sources rely on chromatographic and spectroscopic techniques. As a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical tool. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Extraction and Isolation of Volatile Compounds
A common method for extracting volatile compounds like Methyl 3-phenylpropanoate from plant material, particularly for floral scent analysis, is Headspace Solid-Phase Microextraction (HS-SPME).[13][14][15][16][17]
Experimental Protocol: HS-SPME of Floral Volatiles
-
Sample Preparation: Freshly collected plant material (e.g., flowers, leaves) is placed in a sealed headspace vial.
-
Equilibration: The vial is gently heated (e.g., 40-60°C) for a specific period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Extraction: An SPME fiber (e.g., coated with Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is exposed to the headspace for a defined time (e.g., 30-60 minutes) to adsorb the volatile analytes.[17]
-
Desorption and Analysis: The SPME fiber is then retracted and immediately inserted into the injection port of a GC-MS for thermal desorption of the analytes.
Figure 2: A generalized workflow for the analysis of volatile organic compounds from plant material using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation and identification of volatile compounds in complex mixtures.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is commonly used. The mass spectrometer scans a mass range (e.g., m/z 40-500) to detect the fragmented ions.
Identification of Methyl 3-phenylpropanoate is achieved by comparing its retention time and mass spectrum with those of an authentic standard and by matching the mass spectrum with libraries such as NIST and Wiley.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure confirmation, especially after isolation of the pure compound, ¹H and ¹³C NMR spectroscopy are essential.
¹H NMR (CDCl₃):
-
Chemical shifts (δ) will be observed for the aromatic protons (multiplet, ~7.2-7.3 ppm), the methyl ester protons (singlet, ~3.6-3.7 ppm), and the two methylene groups of the propanoate chain (triplets, ~2.6 and ~2.9 ppm).[18][19][20][21]
¹³C NMR (CDCl₃):
-
Resonances will be present for the carbonyl carbon of the ester (~173 ppm), the aromatic carbons (~126-141 ppm), the methyl carbon of the ester (~51 ppm), and the two methylene carbons of the propanoate chain (~31 and ~36 ppm).[18][19]
Biological Activities and Ecological Role
The known biological activities of Methyl 3-phenylpropanoate are primarily in the context of its interactions with insects.
Antifeedant Activity
Research has demonstrated that Methyl 3-phenylpropanoate and its derivatives exhibit antifeedant properties, particularly against the pine weevil (Hylobius abietis), a significant pest in forestry.[22][23][24][25] This suggests a role for this compound in plant defense mechanisms against herbivory. Studies on structure-activity relationships have shown that substitutions on the phenyl ring can modulate the antifeedant potency.[23]
Ecological Role as a Floral Scent
As a component of floral scents, Methyl 3-phenylpropanoate likely plays a crucial role in attracting pollinators.[4][5][6][26] The specific composition of a floral scent bouquet can be a key factor in ensuring pollination by specific insects, thus contributing to the reproductive success of the plant. The presence of Methyl 3-phenylpropanoate in the floral scents of diverse plant families suggests its importance in various pollination syndromes.[4][5][6]
Conclusion
While the initial investigation into the natural occurrence of this compound did not yield evidence of its existence as a natural product, this guide has provided a comprehensive overview of the structurally similar and naturally occurring compound, Methyl 3-phenylpropanoate. This volatile ester is found in a variety of plants and plays significant roles in plant defense and pollinator attraction. Its biosynthesis follows the well-established phenylpropanoid pathway, and its analysis is readily achievable with modern analytical techniques such as HS-SPME-GC-MS. For researchers in natural products and drug development, understanding the chemistry and biology of compounds like Methyl 3-phenylpropanoate provides a valuable framework for the discovery and characterization of other bioactive molecules.
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Investigating the metabolic fate of Methyl 3-phenoxypropanoate
An In-Depth Technical Guide to Investigating the Metabolic Fate of Methyl 3-phenoxypropanoate
Foreword: Charting the Unknowns in Xenobiotic Metabolism
To our fellow researchers, scientists, and drug development professionals, this guide delves into the metabolic journey of this compound. While this specific compound may not have an extensive body of published metabolic data, its structural motifs—a phenoxy group and a methyl ester—are common in xenobiotics, including herbicides and pharmaceuticals.[1][2] This guide, therefore, adopts an investigative and predictive approach. We will leverage established principles of drug metabolism and the known metabolic pathways of structurally related compounds to construct a scientifically rigorous framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The methodologies detailed herein are designed to be self-validating, providing a robust template for the metabolic investigation of this and other novel chemical entities.
Introduction to this compound: Structural and Physicochemical Context
This compound is an aromatic ester with the chemical formula C₁₀H₁₂O₂.[3] Its structure consists of a phenoxy group linked to a propanoate methyl ester. Understanding its physicochemical properties is paramount to predicting its metabolic fate.
Table 1: Physicochemical Properties of this compound and Their Metabolic Implications
| Property | Value (Predicted/Reported for similar compounds) | Implication for Metabolic Fate |
| Molecular Weight | 164.20 g/mol [4] | Low molecular weight suggests potential for good oral absorption. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be moderately lipophilic. | Facilitates passive diffusion across biological membranes like the intestinal epithelium and hepatocytes.[5] |
| Water Solubility | Predicted to be low. | May require formulation strategies for in vivo studies. |
| Chemical Class | Carboxylic Acid Ester, Phenyl Ether | The ester linkage is a primary target for hydrolysis by esterases. The aromatic ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes.[6][7] |
Predicted Metabolic Pathways: A Hypothesis-Driven Approach
Based on its chemical structure and the known metabolism of similar compounds, we can propose a primary metabolic pathway for this compound. This hypothesis will guide our experimental design.
Phase I Metabolism: The Initial Transformation
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the xenobiotic.[6] For this compound, two primary Phase I reactions are anticipated:
-
Ester Hydrolysis: This is predicted to be the major initial metabolic step. Carboxylesterases, abundant in the liver, plasma, and intestine, are likely to hydrolyze the methyl ester to form 3-phenoxypropanoic acid and methanol.[7] This reaction is often rapid and can significantly influence the pharmacokinetic profile of the parent compound.[7]
-
Aromatic Hydroxylation: The phenoxy ring is a substrate for Cytochrome P450 (CYP) enzymes, primarily in the liver.[8][9] Hydroxylation can occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites. The specific CYP isoforms involved would need to be determined experimentally.[10][11][12]
Phase II Metabolism: Conjugation and Excretion
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable.[6][13]
-
Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety.[14] The resulting glucuronide conjugates are highly water-soluble and are readily eliminated in urine or bile.[14]
-
Sulfation: The phenolic metabolites can also be conjugated with a sulfonate group by sulfotransferases (SULTs).[14]
-
Amino Acid Conjugation: The 3-phenoxypropanoic acid, formed from ester hydrolysis, can be conjugated with amino acids such as glycine or taurine.[13]
The following diagram illustrates the predicted metabolic pathway of this compound.
Caption: Predicted metabolic pathway of this compound.
Experimental Workflows for Metabolic Investigation
To validate our hypothesized metabolic pathway, a series of in vitro and in vivo experiments are necessary. The following sections detail the protocols for these key studies.
In Vitro Metabolic Stability Assessment
The initial step is to determine the rate at which this compound is metabolized by liver enzymes. This is typically assessed using liver microsomes or hepatocytes.[15]
Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL final protein concentration) and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the substrate (this compound, final concentration typically 1 µM) to the pre-warmed microsome mixture.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a stop solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) as (V/P) * k, where V is the incubation volume and P is the protein concentration.
-
Table 2: Representative Data from a Liver Microsomal Stability Assay
| Time (min) | % Parent Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Metabolite Identification and Profiling
The next crucial step is to identify the metabolites formed. High-resolution mass spectrometry is the primary tool for this purpose.[16][17]
Protocol: Metabolite Identification using LC-HRMS (e.g., Q-TOF or Orbitrap)
-
Sample Preparation:
-
Use samples from the in vitro metabolic stability assay (or from in vivo studies).
-
Concentrate the samples if necessary.
-
-
LC-HRMS Analysis:
-
Inject the sample onto a suitable HPLC column (e.g., C18) for chromatographic separation.
-
Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Analyze the eluent using a high-resolution mass spectrometer in both positive and negative ion modes.
-
Acquire full scan MS data and data-dependent MS/MS fragmentation data.
-
-
Data Processing and Metabolite Identification:
-
Process the raw data using metabolite identification software.
-
Compare the chromatograms of the test compound incubations with control incubations (without NADPH or without microsomes) to identify potential metabolites.
-
Determine the accurate mass of the potential metabolites and propose elemental compositions.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites.
-
Common metabolic transformations to look for include:
-
Hydrolysis: Loss of the methyl group and addition of a hydrogen.
-
Hydroxylation: Addition of an oxygen atom (+16 Da).
-
Glucuronidation: Addition of glucuronic acid (+176 Da).
-
Sulfation: Addition of a sulfate group (+80 Da).
-
-
The following diagram outlines the experimental workflow for metabolite identification.
Caption: Experimental workflow for metabolite identification.
Reaction Phenotyping: Identifying the Key Enzymes
Once metabolites are identified, it is important to determine which enzyme families are responsible for their formation.[5]
Protocol: CYP Reaction Phenotyping
-
Approaches:
-
Recombinant Human CYPs: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to see which ones produce the oxidative metabolites.[15]
-
Chemical Inhibition: Incubate the compound in pooled human liver microsomes in the presence and absence of selective chemical inhibitors for major CYP isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that CYP.
-
-
Analysis:
-
Quantify the formation of the specific metabolite(s) using LC-MS/MS.
-
Compare the rate of metabolite formation across the different recombinant CYPs or in the presence of different inhibitors.
-
In Vivo Pharmacokinetic and Excretion Studies
To understand the complete metabolic fate, in vivo studies in animal models (e.g., rats, mice) are essential.[18]
Protocol: Rat Pharmacokinetic and Excretion Study
-
Dosing and Sampling:
-
Administer a single dose of this compound to rats (e.g., via oral gavage and intravenous injection).
-
Collect blood samples at various time points post-dose.
-
House the rats in metabolic cages to collect urine and feces over a defined period (e.g., 72 hours).
-
-
Sample Analysis:
-
Analyze plasma samples for the concentration of the parent compound and major metabolites using a validated LC-MS/MS method.
-
Analyze urine and feces samples to quantify the amount of parent compound and metabolites excreted.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Determine the mass balance and the major routes of excretion.
-
Conclusion: Synthesizing the Metabolic Profile
By systematically applying the principles and protocols outlined in this guide, researchers can construct a comprehensive metabolic profile of this compound. This involves integrating data from in vitro and in vivo studies to understand its absorption, distribution, metabolic pathways, and routes of excretion. The resulting knowledge is critical for assessing the compound's potential efficacy and safety in various applications, from crop protection to therapeutics. While this guide provides a predictive framework, the importance of empirical data cannot be overstated. Each experiment builds upon the last, refining our understanding and ensuring scientific rigor in the investigation of xenobiotic metabolism.
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Arnold, E. K., & Beasley, V. R. (1989). The pharmacokinetics of chlorinated phenoxy acid herbicides: a literature review. Veterinary and Human Toxicology, 31(2), 121–125. Retrieved from [Link]
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The pharmacokinetics of chlorinated phenoxy acid herbicides: A literature review. (1989). Veterinary and Human Toxicology, 31(2), 121-125. Retrieved from [Link]
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Ribeiro, A. S., et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746. Retrieved from [Link]
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Lee, H., et al. (2023). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Scientific Reports, 13(1), 12345. Retrieved from [Link]
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Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2001). Journal of the Brazilian Chemical Society, 12(6), 742-746. Retrieved from [Link]
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Fate of chemicals following exposure III: Metabolism (biotransformation). (2023). In Comprehensive Toxicology (3rd ed.). Elsevier. Retrieved from [Link]
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Rocchetti, G., et al. (2020). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Molecules, 25(11), 2543. Retrieved from [Link]
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Showing metabocard for Ethyl (±)-2-ethyl-3-phenylpropanoate (HMDB0037194). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Showing metabocard for Ethyl 3-phenylpropanoate (HMDB0040411). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (2021). Journal of Medicinal Chemistry, 64(15), 11456–11469. Retrieved from [Link]
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Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162. Retrieved from [Link]
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Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. (2024, November 30). YouTube. Retrieved from [Link]
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Increased excretion of lactate, glutarate, 3-hydroxyisovalerate and 3-methylglutaconate during clinical episodes of propionic acidemia. (1982). Clinica Chimica Acta, 124(2), 229-237. Retrieved from [Link]
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In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat. (n.d.). Retrieved from [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. Retrieved from [Link]
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Methodological & Application
Synthesis of Methyl 3-phenoxypropanoate from phenoxyacetic acid
An In-Depth Technical Guide to the Synthesis of Methyl 3-Phenoxypropanoate from Phenoxyacetic Acid
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of this compound, a valuable building block in pharmaceutical and materials science, starting from phenoxyacetic acid. The core of this synthetic route is the Arndt-Eistert homologation, a reliable method for extending a carboxylic acid carbon chain by a single methylene unit.[1][2] This guide offers a deep dive into the reaction mechanism, provides step-by-step experimental procedures, outlines critical safety considerations, and presents a troubleshooting guide for researchers, chemists, and professionals in drug development. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Theoretical Background
This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules and functional materials. The transformation of phenoxyacetic acid to its one-carbon homologated ester, this compound, is a non-trivial synthetic step that requires precise control over reactive intermediates. The chosen method, the Arndt-Eistert synthesis, is a classic and powerful tool for this transformation.[1][3][4]
The overall strategy involves a three-step sequence executed in a two-pot synthesis:
-
Activation: Phenoxyacetic acid is first converted to its more reactive acyl chloride derivative, phenoxyacetyl chloride, using a standard chlorinating agent.[5]
-
Diazoketone Formation: The acyl chloride is then reacted with diazomethane to form an α-diazoketone intermediate.[6][7]
-
Wolff Rearrangement & Nucleophilic Trapping: The α-diazoketone, in the presence of a metal catalyst (typically a silver salt), undergoes a Wolff rearrangement to generate a highly reactive ketene.[3][6] This ketene is immediately trapped by methanol, which serves as both the solvent and the nucleophile, to yield the final product, this compound.
Mechanistic Pathway
The causality behind this sequence is rooted in the need to orchestrate a 1,2-rearrangement. The initial activation to an acyl chloride is necessary because carboxylic acids themselves react with diazomethane via a simple acid-base reaction to form methyl esters, not the desired diazoketone.[7] The subsequent Wolff rearrangement is the critical carbon-chain-extending step.
Figure 1: The mechanistic pathway of the Arndt-Eistert homologation for synthesizing this compound.
Materials and Methods
Reagents and Equipment
| Reagent | CAS Number | Recommended Purity | Notes |
| Phenoxyacetic Acid | 122-59-8 | >99% | Starting material. |
| Oxalyl Chloride | 79-37-8 | >98% | Chlorinating agent. Thionyl chloride (SOCl₂) is an alternative.[5] |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous, >99.8% | Solvent for acid chloride formation. Must be dry. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, >99.8% | Catalyst for acid chloride formation.[8] |
| Diazomethane (CH₂N₂) | 334-88-3 | Solution in ether | EXTREME HAZARD. Generated in situ or use a commercial solution. |
| (Trimethylsilyl)diazomethane | 18107-18-1 | 2.0 M solution in hexanes | A safer, commercially available alternative to diazomethane.[6] |
| Silver(I) Benzoate | 532-31-0 | >98% | Catalyst for Wolff Rearrangement.[6] |
| Methanol (MeOH) | 67-56-1 | Anhydrous, >99.8% | Solvent and nucleophile. Must be dry. |
| Triethylamine (TEA) | 121-44-8 | >99.5% | Base for scavenging HCl. |
| Diethyl Ether | 60-29-7 | Anhydrous | Solvent. |
| Saturated NaHCO₃ solution | N/A | ACS Grade | For aqueous work-up. |
| Brine (Saturated NaCl) | N/A | ACS Grade | For aqueous work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | ACS Grade | Drying agent. |
Equipment: Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel), magnetic stirrer, heating mantle, rotary evaporator, vacuum pump, and an inert atmosphere setup (e.g., nitrogen or argon manifold). All glassware must be oven- or flame-dried before use.
Detailed Experimental Protocols
Workflow Overview
Figure 2: Step-by-step experimental workflow for the synthesis.
Protocol 1: Synthesis of Phenoxyacetyl Chloride[5][8]
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), suspend phenoxyacetic acid (5.00 g, 32.9 mmol) in anhydrous dichloromethane (40 mL).
-
Catalyst Addition: Add one drop of anhydrous N,N-dimethylformamide (DMF) to the suspension.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add oxalyl chloride (3.2 mL, 36.2 mmol, 1.1 equiv) dropwise over 10 minutes.
-
Rationale: This slow addition controls the vigorous evolution of CO and CO₂ gas. The reaction is exothermic.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Isolation: Carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude phenoxyacetyl chloride (a colorless to pale yellow liquid) is typically used in the next step without further purification.[8]
Protocol 2: Arndt-Eistert Homologation and Esterification[3][6]
!!! EXTREME CAUTION: Diazomethane is highly toxic, explosive, and a potential carcinogen. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood using appropriate safety equipment, including a blast shield. Use diazomethane-specific glassware with fire-polished joints. Avoid ground glass joints and any contact with sharp surfaces or incompatible materials that could trigger detonation. Using (trimethylsilyl)diazomethane is a strongly recommended safer alternative. !!!
-
Setup: In a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and an inert atmosphere inlet, dissolve the crude phenoxyacetyl chloride from Protocol 1 in anhydrous methanol (80 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Diazomethane Addition: Slowly add an ethereal solution of diazomethane (~0.4 M, ~165 mL, ~66 mmol, 2.0 equiv) dropwise over 1 hour. The solution will maintain a persistent yellow color upon complete reaction.
-
Catalyst Preparation: In a separate small flask, suspend silver(I) benzoate (0.75 g, 3.3 mmol, 0.1 equiv) in anhydrous methanol (20 mL). Add triethylamine (4.6 mL, 32.9 mmol, 1.0 equiv) and stir for 15 minutes.
-
Wolff Rearrangement: Add the silver benzoate/triethylamine suspension to the reaction mixture at 0 °C.
-
Reaction: Slowly allow the reaction to warm to room temperature and then stir overnight in the dark. The reaction progress can be monitored by TLC (loss of the diazoketone spot) or by the cessation of N₂ gas evolution.
-
Quenching: After the reaction is complete, cautiously quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
Protocol 3: Work-up and Purification
-
Concentration: Remove the bulk of the solvent from the reaction mixture using a rotary evaporator.
-
Extraction: Redissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL), water (50 mL), and brine (50 mL).[11]
-
Rationale: The NaHCO₃ wash removes any acidic impurities, including the silver benzoate catalyst and any unreacted starting material.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a clear oil.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of acid chloride | Incomplete reaction; wet reagents/glassware. | Ensure anhydrous conditions. Extend reaction time. Use freshly opened or distilled reagents. |
| No reaction in Arndt-Eistert step | Deactivated catalyst; poor quality diazomethane. | Use fresh silver benzoate. Ensure diazomethane solution is fresh and has a distinct yellow color. |
| Formation of methyl phenoxyacetate | Carboxylic acid starting material reacted directly with diazomethane. | Ensure complete conversion to the acid chloride in Protocol 1 before proceeding. |
| Formation of α-chloro ketone | Insufficient diazomethane used. | Use at least two full equivalents of diazomethane to neutralize the HCl byproduct.[10] |
Conclusion
This application note details a robust and well-established procedure for the synthesis of this compound from phenoxyacetic acid via the Arndt-Eistert homologation. By carefully converting the starting material to its acyl chloride followed by a catalyzed Wolff rearrangement in the presence of methanol, the target molecule can be obtained in good yield. The provided protocols emphasize the critical importance of anhydrous conditions and stringent safety measures, particularly when handling the hazardous reagent diazomethane. This guide serves as a valuable resource for researchers requiring a reliable method for one-carbon homologation of carboxylic acids in their synthetic endeavors.
References
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Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of phenylacetyl chloride. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator | Abstract. Retrieved from [Link]
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Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
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YouTube. (2024). Conversion of Diethylmalonate to 3 Phenylpropanoic acid. Retrieved from [Link]
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Chemsrc. (2025). Phenoxyacetyl chloride | CAS#:701-99-5. Retrieved from [Link]
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University Course Material. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Reaction of acyl chlorides with diazomethane and silver(I) oxide. Retrieved from [Link]
-
ResearchGate. (2025). Reaction of imidates with phenoxyacetyl chloride | Request PDF. Retrieved from [Link]
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Journal Publication. (2019). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]
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Wikipedia. (n.d.). Nierenstein reaction. Retrieved from [Link]
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Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved from [Link]
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Allen Institute. (n.d.). In the esterification of propanoic acid with methanol in the presence of a mineral acid which of the following are intermediate species?. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Methyl 3-phenoxypropanoate
An In-Depth Technical Guide to the Fischer Esterification of 3-phenoxypropanoic acid with Methanol
Introduction: The Strategic Synthesis of an Ester
In the landscape of pharmaceutical and fine chemical synthesis, the ester functional group is a cornerstone, serving as a critical intermediate, a protective group, or the final active moiety. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a highly reliable and scalable method for ester synthesis.[1][2] This document provides a comprehensive guide to the synthesis of methyl 3-phenoxypropanoate from 3-phenoxypropanoic acid and methanol. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol, and discuss methods for reaction monitoring and product characterization, tailored for researchers and drug development professionals.
The reaction is a reversible process that achieves equilibrium.[2][3] To ensure a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by using one reactant in large excess (usually the less expensive alcohol) or by actively removing the water byproduct as it forms.[4][5]
Part 1: The Reaction Mechanism - An Electron-Level View
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism, activated by an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6][7] The catalyst serves a dual purpose: it protonates the carbonyl oxygen to dramatically increase the electrophilicity of the carbonyl carbon, and it acts as a dehydrating agent, sequestering the water byproduct to help drive the reaction forward.[3][8][9]
The mechanism unfolds in several discrete, reversible steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-phenoxypropanoic acid, making the carbonyl carbon significantly more susceptible to nucleophilic attack.[6][10]
-
Nucleophilic Attack: A lone pair of electrons from the methanol oxygen attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][11]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former methanol molecule) to one of the hydroxyl groups. This intramolecular or intermolecular transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[2][6]
-
Elimination of Water: The protonated hydroxyl group departs as a water molecule, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final this compound ester and regenerate the acid catalyst.[6][12]
Caption: Figure 1: Mechanism of Fischer Esterification.
Part 2: Experimental Protocol
This protocol details a standard laboratory-scale synthesis. Quantities can be adjusted as needed, maintaining the molar ratios.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Phenoxypropanoic acid | ≥98% | Sigma-Aldrich, etc. | The limiting reagent. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific, etc. | Used as reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | VWR, etc. | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab-prepared | For neutralization. |
| Diethyl Ether or Ethyl Acetate | ACS Grade | Various | For extraction. |
| Brine (Saturated NaCl) | Aqueous Solution | Lab-prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Various | Drying agent. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck, etc. | For reaction monitoring. |
Equipment
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser with water lines
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC chamber and UV lamp (254 nm)
Step-by-Step Procedure
The entire workflow, from setup to final product, is outlined below.
Caption: Figure 2: Experimental Workflow Diagram.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenoxypropanoic acid (e.g., 10.0 g, 59.5 mmol).[5]
-
Add a large excess of anhydrous methanol (e.g., 100 mL). The methanol serves as both a reactant and the solvent.[2]
-
While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) dropwise to the mixture. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and turn on the cooling water. Heat the mixture to a gentle reflux (the boiling point of methanol is ~65°C) using a heating mantle.[4]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) every 30-60 minutes.[13]
-
Prepare a TLC developing chamber with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).
-
On a TLC plate, spot three lanes: the starting 3-phenoxypropanoic acid (dissolved in a little solvent), the reaction mixture, and a "co-spot" containing both.[14]
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The product, this compound, will appear as a new, less polar spot (higher Rf value).[15]
-
-
Work-up - Quenching and Neutralization:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.[16]
-
Dilute the residue with diethyl ether or ethyl acetate (e.g., 100 mL) and transfer it to a separatory funnel.
-
Carefully add saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid catalyst. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently. Continue adding until the effervescence ceases.[5]
-
-
Extraction and Washing:
-
Separate the aqueous and organic layers. Extract the aqueous layer once more with a fresh portion of ether/ethyl acetate.
-
Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water.[16]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Filter or decant the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which is typically an oil.[4]
-
-
Purification (if necessary): The crude product is often of sufficient purity for many applications. If further purification is required, vacuum distillation or flash column chromatography can be employed.
Part 3: Data, Characterization, and Safety
Quantitative Data Summary
The following table provides an example of typical reaction parameters. Yields are highly dependent on driving the equilibrium to completion.
| Parameter | Value | Moles | Notes |
| 3-Phenoxypropanoic Acid | 10.0 g | 59.5 mmol | Limiting Reagent |
| Methanol | 100 mL | ~2.47 mol | 41.5 equivalents |
| Conc. H₂SO₄ | 1.0 mL | ~18 mmol | Catalytic |
| Reaction Temperature | ~65 °C (Reflux) | - | B.P. of Methanol |
| Reaction Time | 2-4 hours | - | Monitor by TLC |
| Expected Yield | ~85-95% | ~9.1 - 10.1 g | Based on similar procedures[16] |
Product Characterization
Confirm the identity and purity of the synthesized this compound using standard spectroscopic techniques. The expected data for the structurally similar methyl 3-phenylpropanoate provides a useful reference.[17]
-
¹H NMR (Proton NMR): Expect signals for the aromatic protons, the two methylene groups (-O-CH₂- and -CH₂-CO-), and the methyl ester singlet (-OCH₃).
-
¹³C NMR (Carbon NMR): Expect distinct signals for the ester carbonyl carbon, the carbons of the aromatic ring, the methylene carbons, and the methyl ester carbon.
-
IR (Infrared) Spectroscopy: Look for a strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically around 1740 cm⁻¹.[16] Also, look for C-O stretches and aromatic C-H stretches.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₁₂O₂) should be observed.[17]
Safety and Handling
-
3-Phenoxypropanoic Acid: May cause skin, eye, and respiratory irritation.
-
Methanol: Toxic and flammable. Avoid inhalation, ingestion, and skin contact. Can cause blindness or death if ingested.
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle only in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[18]
-
General Precautions: Perform the entire procedure in a well-ventilated fume hood. Wear appropriate PPE at all times. Have spill kits (e.g., sodium bicarbonate for acid spills) readily available.[19]
References
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Quora. (2020). Why is sulfuric acid used in esterification?[Link]
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Homework.Study.com. How concentrated sulfuric acid catalyzes Fischer esterification?[Link]
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BYJU'S. Fischer esterification reaction. [Link]
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Brainly. (2023). What is the role of sulfuric acid in the Fischer esterification reaction?[Link]
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JoVE. (2020). Esterification - Concept. [Link]
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Wikipedia. Dean–Stark apparatus. [Link]
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University of Illinois. Esterification Using a Dean-Stark Trap. [Link]
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Studylib. TLC Lab: Monitoring Esterification Reaction. [Link]
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Chemistry LibreTexts. (2020). Condensation of Acids with Alcohols- The Fischer Esterification. [Link]
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Chemistry LibreTexts. (2022). Uses of TLC. [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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PrepChem.com. Synthesis of methyl 3-phenylpropionate. [Link]
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Angene Chemical. (2025). Safety Data Sheet. [Link]
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Protocol for the Purification of Methyl 3-Phenoxypropanoate: A Guide for Researchers
This comprehensive guide provides detailed protocols for the purification of methyl 3-phenoxypropanoate, a key intermediate in the synthesis of various pharmaceutical and biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and step-by-step methodologies for achieving high purity of the target compound.
Introduction: The Importance of Purity
This compound serves as a versatile building block in organic synthesis. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in downstream applications. This guide outlines robust purification strategies, including fractional distillation and flash column chromatography, and details the analytical techniques required to validate the purity of the final product.
Common synthetic routes to this compound, such as the Williamson ether synthesis of 3-phenoxypropanoic acid followed by Fischer esterification, or the Michael addition of phenol to methyl acrylate, can introduce specific impurities. Understanding the potential byproducts of these reactions is crucial for selecting the most effective purification strategy.
Pre-Purification Analysis: Know Your Crude Product
Before commencing any purification protocol, a thorough analysis of the crude reaction mixture is essential. This initial assessment helps in identifying the major impurities and informs the choice of the most appropriate purification technique.
Recommended Preliminary Analysis:
-
Thin-Layer Chromatography (TLC): A rapid and effective method to visualize the number of components in the crude mixture and to determine a suitable solvent system for column chromatography.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides a preliminary assessment of the product-to-impurity ratio and can help in identifying the major byproducts.
Purification Methodologies
The choice of purification method depends on the nature and boiling points of the impurities present in the crude this compound.
Fractional Distillation Under Reduced Pressure
Fractional distillation is a highly effective technique for separating liquids with close boiling points and is the preferred method for purifying this compound on a larger scale, especially when the impurities are volatile.[1]
Rationale: this compound has a relatively high boiling point. Performing the distillation under reduced pressure lowers the boiling point, preventing potential thermal decomposition of the compound. A fractionating column with a high number of theoretical plates enhances the separation efficiency between the target compound and closely boiling impurities.[1]
Protocol for Fractional Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a Vigreux or packed column, a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glassware joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude this compound into a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating the Distillation:
-
Begin stirring if using a stir bar.
-
Gradually reduce the pressure in the system to the desired level.
-
Slowly heat the distillation flask using a heating mantle.
-
-
Fraction Collection:
-
Observe the temperature at the distillation head. The initial fraction will likely contain lower-boiling impurities.
-
As the temperature stabilizes near the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.
-
Monitor the temperature closely. A significant drop or rise in temperature indicates the end of the main fraction.
-
-
Completion: Once the main fraction has been collected, stop the heating, and allow the system to cool down before slowly reintroducing air.
Table 1: Physical Properties of Methyl 3-Phenylpropanoate (as a reference)
| Property | Value | Reference |
| Molecular Weight | 164.20 g/mol | [2] |
| Boiling Point | 106-108 °C at 10 mmHg | [3] |
| Density | 1.042-1.046 g/cm³ @ 20°C | [4] |
Note: The boiling point of this compound will differ from its phenyl- analog. It is crucial to determine the expected boiling point at the working pressure.
Flash Column Chromatography
For smaller scale purifications or when dealing with non-volatile impurities, flash column chromatography is an excellent choice.[5] This technique separates compounds based on their differential adsorption onto a stationary phase.
Rationale: The polarity difference between this compound and potential impurities (e.g., unreacted phenol, 3-phenoxypropanoic acid, or polymeric byproducts) allows for their separation on a silica gel column.
Protocol for Flash Column Chromatography:
-
Solvent System Selection: Using TLC, determine an appropriate solvent system that provides good separation between the product and impurities. A common starting point for esters is a mixture of ethyl acetate and hexanes.[5]
-
Column Packing:
-
Select a column of appropriate size.
-
Pack the column with silica gel as a slurry in the chosen eluent.
-
Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent in which it is readily soluble.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Workflow for Purification of this compound
Caption: A workflow diagram illustrating the key stages in the purification and analysis of this compound.
Post-Purification Analysis: Validation of Purity
After purification, it is imperative to confirm the identity and assess the purity of the this compound. A combination of spectroscopic methods should be employed for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: Provides information on the proton environments in the molecule. The spectrum of pure this compound is expected to show characteristic signals for the aromatic protons, the two methylene groups, and the methyl ester protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: Shows the different carbon environments. The spectrum should display signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the methyl carbon.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing purity and confirming the molecular weight of the compound.[2][6][7] The gas chromatogram should ideally show a single major peak for the purified product. The mass spectrum will provide the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[8] The IR spectrum of this compound will exhibit a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1740 cm⁻¹. Other key absorptions will include C-H stretching of the aromatic and aliphatic groups, and C-O stretching vibrations.
Table 2: Expected Spectroscopic Data for Methyl 3-Phenylpropanoate (as a reference)
| Technique | Key Signals/Peaks | Reference |
| ¹H NMR | Signals for aromatic, methylene, and methyl protons. | [2] |
| ¹³C NMR | Signals for carbonyl, aromatic, methylene, and methyl carbons. | [2] |
| GC-MS | Molecular Ion Peak (m/z) and characteristic fragments. | [2][7] |
| FTIR (cm⁻¹) | ~1740 (C=O, ester), C-H (aromatic and aliphatic), C-O stretches. | [8] |
Note: The specific chemical shifts and fragmentation patterns for this compound will vary from the phenyl- analog and should be compared with literature values or predicted spectra for confirmation.
Safety Precautions
It is essential to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the purification process for detailed safety information.
Conclusion
The successful purification of this compound is a critical step in its utilization for further synthetic applications. The choice between fractional distillation and flash column chromatography should be made based on the scale of the reaction and the nature of the impurities. Rigorous post-purification analysis using a combination of NMR, GC-MS, and FTIR is essential to confirm the identity and ensure the high purity of the final product.
References
-
PubChem. Methyl 3-phenylpropionate. National Center for Biotechnology Information. [Link][2]
-
PubChem. Methyl 3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link][6]
-
Human Metabolome Database. Showing metabocard for Methyl 3-phenylpropanoate (HMDB0030060). [Link][7]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link][1]
-
ChemSynthesis. methyl 3-phenylpropanoate. [Link]
-
ChemSynthesis. 1-methyl-3-phenylpropyl 3-phenylpropanoate. [Link]
-
The Royal Society of Chemistry. One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. [Link][9]
-
PubChem. Methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information. [Link][10]
-
The Royal Society of Chemistry. Transborylation Enabled, Borane-Catalysed Reductive Cyanation of Enones. [Link]
-
Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here... [Link][11]
-
PubChem. Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. [Link][12]
-
ChemBAM. Purification by fractional distillation. [Link]
-
Beilstein Journals. Supporting information. [Link]
-
SpectraBase. Methyl (R)-3-(4-hydroxyphenyl)-3-phenylpropanoate - Optional[MS (GC)] - Spectrum. [Link][13]
-
YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link][14]
-
Google Patents. Method for separating and purifying catechol mixtures. [15]
Sources
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- 4. methyl hydrocinnamate, 103-25-3 [thegoodscentscompany.com]
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- 11. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]
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Application Note: A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 3-phenoxypropanoate
Abstract
This technical guide provides a detailed, field-proven protocol for the qualitative and quantitative analysis of Methyl 3-phenoxypropanoate (CAS No. 7476-53-1) using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical chemists, and quality control professionals, this document outlines the entire workflow from sample preparation to data interpretation. We delve into the causality behind methodological choices, ensuring a robust and reproducible analytical system. The protocol is grounded in established chromatographic principles and supported by authoritative references, providing a self-validating framework for the accurate identification and quantification of this compound.
Introduction and Analytical Rationale
This compound is an aromatic ester with applications as a synthetic building block in the pharmaceutical and fine chemical industries. Its presence as a final product, intermediate, or impurity necessitates a reliable and sensitive analytical method for its characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice due to its exceptional combination of high-resolution chromatographic separation and definitive mass-based identification.
The GC component separates this compound from other volatile and semi-volatile compounds in a sample matrix based on its boiling point and affinity for the stationary phase of the GC column.[1] Subsequently, the Mass Spectrometer fragments the eluted compound into a unique pattern of charged ions, known as a mass spectrum, which serves as a molecular fingerprint for unambiguous identification.[2] This application note details the optimized parameters and procedures to achieve this.
Principle of the Method: The GC-MS Workflow
The analysis hinges on the seamless integration of Gas Chromatography and Mass Spectrometry.
-
Injection & Volatilization: A liquid sample is introduced into a heated inlet, where it is vaporized.
-
Chromatographic Separation: An inert carrier gas (e.g., Helium) transports the vaporized sample onto a capillary column. The column's stationary phase interacts differently with various components, causing them to separate as they travel through it. The retention time (RT), the time taken for a compound to elute from the column, is a characteristic property under specific conditions.
-
Ionization & Fragmentation: As this compound elutes from the column, it enters the MS ion source. Here, it is bombarded by a high-energy electron beam (typically 70 eV), which dislodges an electron to form a positively charged molecular ion ([M]⁺•). This high energy also causes the molecular ion to break apart into smaller, characteristic fragment ions.[2]
-
Mass Analysis & Detection: The collection of ions is accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to these steps ensures high-quality, reproducible results.
Reagents and Materials
| Item | Specifications |
| Solvent | Dichloromethane or Ethyl Acetate (GC Grade or higher) |
| Analyte Standard | This compound (≥98% purity) |
| Carrier Gas | Helium (99.999% purity or higher) |
| Vials | 2 mL amber glass autosampler vials with PTFE-lined caps |
| Syringe Filters | 0.22 µm PTFE filters (if sample contains particulates) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
Rationale for Selection:
-
Solvent: Dichloromethane and Ethyl Acetate are chosen for their high volatility and excellent solubility for the target analyte, ensuring clean injection and minimal interference.[3]
-
GC Column: A mid-polarity 5% phenyl-methylpolysiloxane column is a robust choice, offering excellent resolution for a wide range of aromatic compounds, including esters like this compound.[4]
Sample and Standard Preparation
This protocol details the preparation of a standard for calibration and a general approach for a clean sample matrix. For complex matrices, additional cleanup like Solid Phase Extraction (SPE) may be required.[1]
-
Primary Stock Standard (1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound standard.
-
Dissolve in a 10 mL volumetric flask using the chosen solvent (e.g., Dichloromethane). Ensure the standard is fully dissolved before filling to the mark. This stock is the basis for all further dilutions.
-
-
Working Standard (10 µg/mL):
-
Perform a serial dilution. Pipette 100 µL of the 1000 µg/mL stock standard into a 10 mL volumetric flask.
-
Dilute to the mark with the solvent. This concentration is suitable for achieving a good signal-to-noise ratio with a 1 µL injection.[5]
-
-
Sample Preparation:
-
If the sample is a liquid, dissolve a known amount (e.g., 10 mg) in 10 mL of solvent.
-
If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial to prevent blockage of the injection syringe and contamination of the inlet liner.[3][5]
-
Transfer the final solution to a 2 mL autosampler vial.
-
GC-MS Instrument Parameters
The following parameters have been optimized for the analysis of this compound on a standard capillary GC-MS system.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Inlet Mode | Splitless | Maximizes analyte transfer to the column for trace-level analysis. A split injection (e.g., 50:1) can be used for more concentrated samples.[6] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 1 min | Allows for sharp initial peak shape. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp ensures good separation from potential impurities.[7] |
| Final Temperature | 280 °C, hold for 5 min | Ensures that all less volatile components are eluted from the column, preventing carryover. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The industry standard energy for creating searchable library spectra.[2] |
| Mass Scan Range | 40 - 400 m/z | Covers the molecular ion (m/z 180) and all significant fragments. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte integrity and prevent contamination. |
| Quadrupole Temp. | 150 °C | Standard temperature to ensure stable mass filtering. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
Data Analysis and Interpretation
Analyte Identification
The identification of this compound is confirmed by a dual-validation approach:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the authentic standard analyzed under identical conditions.
-
Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the authentic standard and/or a reference spectrum from a trusted library (e.g., NIST/Wiley).
Expected Mass Spectrum and Fragmentation
The molecular weight of this compound (C₁₀H₁₂O₃) is 180.20 g/mol . Its EI mass spectrum is characterized by a discernible molecular ion peak and several key fragment ions that reveal its structure.
Predicted Fragmentation Pathway:
The primary fragmentation routes for this compound upon electron ionization are illustrated below. The most significant fragmentation is predicted to be a McLafferty rearrangement , which is a highly characteristic process for esters containing a γ-hydrogen.
Summary of Key Diagnostic Ions:
| m/z | Ion Formula | Identity | Significance |
| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion | Confirms the molecular weight of the analyte. |
| 121 | [C₈H₉O]⁺ | [M - •COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 93 | [C₆H₅O]⁺ | [Phenoxy]⁺ | Cleavage of the ether bond, characteristic of the phenoxy moiety. |
| 77 | [C₆H₅]⁺ | [Phenyl]⁺ | Subsequent loss of CO from the phenoxy cation. |
| 74 | [C₃H₆O₂]⁺• | [Methyl acrylate radical cation] | Base Peak. Formed via a highly specific McLafferty rearrangement. Its high abundance is a strong indicator of the propanoate structure. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak Detected | No sample injected; incorrect instrument parameters; analyte concentration too low. | Verify vial position, syringe function, and injection parameters. Check standard concentration and re-inject. |
| Peak Tailing | Active sites in the inlet liner or column; column contamination. | Replace the inlet liner with a deactivated one. Trim the first few cm of the GC column. Bake out the column. |
| Poor Sensitivity | Leak in the system; low analyte concentration; ion source is dirty. | Perform a leak check on the GC system. Clean the MS ion source according to the manufacturer's protocol. |
| Extraneous Peaks | Contaminated solvent; sample carryover; septa bleed. | Run a solvent blank to check for contamination. Use a high-temperature needle bakeout. Replace the inlet septum. |
Conclusion
The protocol described herein provides a robust, reliable, and comprehensive methodology for the analysis of this compound by GC-MS. By understanding the rationale behind the chosen parameters—from sample preparation to the interpretation of fragmentation patterns—scientists can confidently identify and quantify this compound. This self-validating workflow ensures high data integrity, making it suitable for implementation in research, development, and quality control laboratories.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link][3]
-
HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. Retrieved from [Link]
-
SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link][1]
-
Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link][6]
-
Dabdoub, M. J., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society. Retrieved from [Link][7]
-
Kataoka, H., et al. (2003). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7643, Methyl 3-phenylpropionate. Retrieved from [Link][8]
-
NIST. (n.d.). Mass spectrum of Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. NIST WebBook. Retrieved from [Link][9]
-
NIST. (n.d.). Benzenepropanoic acid, methyl ester. NIST WebBook. Retrieved from [Link][10]
Sources
- 1. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. agilent.com [agilent.com]
- 7. scielo.br [scielo.br]
- 8. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester [webbook.nist.gov]
- 10. Benzenepropanoic acid, methyl ester [webbook.nist.gov]
Application Note: Comprehensive NMR Spectroscopic Analysis of Methyl 3-phenoxypropanoate
Abstract: This guide provides a detailed, multi-technique Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation and quantitative analysis of Methyl 3-phenoxypropanoate. Designed for researchers and drug development professionals, this document moves beyond procedural steps to explain the underlying scientific rationale for experimental choices. It covers sample preparation, acquisition of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) spectra, and concludes with a validated protocol for quantitative NMR (qNMR) analysis.
Introduction to this compound Analysis
This compound is an organic ester with applications in fragrances and as a building block in chemical synthesis. Accurate characterization of its chemical structure and purity is paramount for quality control and regulatory compliance. NMR spectroscopy offers an unparalleled, non-destructive method for obtaining detailed molecular information. This application note presents an integrated NMR workflow, leveraging a suite of experiments to provide unambiguous structural assignment and precise quantification.
Analyte Profile: this compound
A clear understanding of the analyte's properties is the foundation of any successful analytical protocol.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 7643[1] | |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1][2][3] |
| Appearance | Colorless to light yellow liquid | MedchemExpress[2] |
| Density | ~1.043 g/cm³ | MedchemExpress[2] |
| Solubility | Insoluble in water; miscible in ethanol, DMSO, acetonitrile. | PubChem, MedchemExpress[1][2][4][5] |
Part 1: High-Fidelity Sample Preparation Protocol
The quality of NMR data is directly dependent on meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[6]
Materials Required
-
This compound sample
-
Deuterated solvent: Chloroform-d (CDCl₃) is recommended due to its excellent solubilizing power for moderately polar organic esters. DMSO-d₆ is a suitable alternative.[9]
-
Internal Standard for qNMR (e.g., Maleic Anhydride, 1,4-Dinitrobenzene)
-
Glass Pasteur pipettes and bulbs
-
Small vials for pre-dissolution
-
Analytical balance
Protocol for Sample Preparation
This protocol is designed to minimize common errors and ensure sample integrity. Preparing the sample in a secondary vial before transferring it to the NMR tube is a best practice that allows for effective mixing and visual confirmation of complete dissolution.[9]
-
Weighing the Analyte:
-
Solvent Addition:
-
Dissolution:
-
Transfer to NMR Tube:
-
Using a glass Pasteur pipette, carefully transfer the solution into the NMR tube.
-
Expert Tip: To remove any potential microparticulates that can interfere with shimming, plug the Pasteur pipette with a small piece of cotton wool to act as a filter.[10]
-
-
Capping and Labeling:
-
Cap the NMR tube securely and label it clearly with a unique identifier. Do not use paper labels on the section of the tube that will be inside the spectrometer.[7]
-
-
Cleaning:
-
Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[10]
-
Sample Preparation Workflow Diagram
Caption: Step-by-step workflow for preparing this compound NMR samples.
Part 2: NMR Data Acquisition Parameters
The following parameters are recommended for a standard 400 MHz spectrometer. These should be adapted based on the specific instrument and experimental goals.
| Parameter | ¹H Experiment | ¹³C Experiment | DEPT-135 | COSY | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | dept135 | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Spectrometer Freq. | 400 MHz | 101 MHz | 101 MHz | 400 MHz | 400/101 MHz | 400/101 MHz |
| Number of Scans (NS) | 8-16 | 1024-4096 | 256 | 8-16 | 16-64 | 32-128 |
| Relaxation Delay (D1) | 1-2 s | 2 s | 2 s | 1.5 s | 1.5 s | 1.5 s |
| Acquisition Time (AQ) | ~4 s | ~1.3 s | ~1.3 s | ~0.25 s | ~0.12 s | ~0.25 s |
| Spectral Width (SW) | 20 ppm | 240 ppm | 240 ppm | 12 ppm | F2: 12 ppm, F1: 165 ppm | F2: 12 ppm, F1: 220 ppm |
Causality Behind Parameter Choices:
-
Number of Scans (NS): The ¹³C nucleus has a low natural abundance (~1.1%) and lower gyromagnetic ratio compared to ¹H, necessitating a significantly higher number of scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): For quantitative experiments, D1 must be at least 5 times the longest spin-lattice relaxation time (T₁) of any nucleus of interest to ensure full magnetization recovery between pulses. For qualitative scans, a shorter delay is acceptable.
Part 3: Spectral Analysis and Structural Elucidation
A combined analysis of 1D and 2D NMR spectra is required for the complete and unambiguous assignment of all proton and carbon signals in this compound.
Predicted ¹H and ¹³C NMR Spectra
Based on standard chemical shift tables and the electronic environment of the nuclei, the following signals are predicted:
| Label | Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |
| a | -OC H₃ | 3.70 | Singlet (s) | 3H | ~51.7 | Positive (CH₃) |
| b | -C H₂-C=O | 2.80 | Triplet (t) | 2H | ~34.5 | Negative (CH₂) |
| c | -O-C H₂- | 4.25 | Triplet (t) | 2H | ~63.4 | Negative (CH₂) |
| d | C =O | - | - | - | ~171.5 | No Signal (C) |
| e | C -OAr | - | - | - | ~158.5 | No Signal (C) |
| f | ortho-C H | 6.95 | Doublet (d) | 2H | ~114.5 | Positive (CH) |
| g | para-C H | 6.90 | Triplet (t) | 1H | ~120.9 | Positive (CH) |
| h | meta-C H | 7.30 | Triplet (t) | 2H | ~129.5 | Positive (CH) |
Elucidation Using 2D NMR
While 1D spectra provide the initial data, 2D correlation experiments are essential to confirm the connectivity and finalize the assignments.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A critical cross-peak is expected between the protons at b (~2.80 ppm) and c (~4.25 ppm), confirming the presence of the -CH₂-CH₂- aliphatic chain.[11][12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton to its directly attached carbon. It provides definitive one-bond C-H correlations, for instance, confirming that the proton signal at ~3.70 ppm (a) corresponds to the carbon at ~51.7 ppm (a).[14][15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton by showing correlations over 2-3 bonds. Key expected correlations include:
Logical Workflow for Structural Elucidation
Caption: Integrated workflow combining 1D and 2D NMR for structure verification.
Part 4: Quantitative NMR (qNMR) Protocol
qNMR is a primary analytical method for determining the purity or concentration of a substance without the need for a specific reference standard of the analyte itself. The signal area is directly proportional to the molar amount of the nuclei.[19][20][21]
Principle and Key Requirements
For accurate quantification, the following conditions are critical:
-
Internal Standard (IS): An IS of known high purity must be used. It should be stable, non-volatile, and have at least one signal that is fully resolved from any analyte signals. Maleic anhydride is a suitable choice for CDCl₃.
-
Full Relaxation: A long relaxation delay (D1) is essential to allow all protons to fully return to equilibrium before the next pulse. A D1 of 7-10 seconds (or >5x T₁max) is recommended.
-
Signal-to-Noise (S/N): A high S/N ratio (>150:1) is required for precise integration.
Step-by-Step qNMR Protocol
-
Prepare a Stock Solution of the Internal Standard (IS): Accurately weigh a known amount of IS (e.g., 50 mg of maleic anhydride) and dissolve it in a precise volume of CDCl₃ (e.g., 10.0 mL) in a volumetric flask.
-
Prepare the qNMR Sample:
-
Accurately weigh a known amount of the this compound sample (Wₐₙₐₗᵧₜₑ, e.g., 20 mg) into a vial.
-
Using a calibrated pipette, add a precise volume of the IS stock solution (e.g., 0.6 mL) to the vial. This ensures a known mass of the IS (Wᵢₛ) is present.
-
Ensure complete dissolution and transfer to an NMR tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters (e.g., 64 scans, D1 = 10 s).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte (Intₐₙₐₗᵧₜₑ) and a signal from the internal standard (Intᵢₛ).
-
Calculation of Purity: The weight percent purity of the analyte is calculated using the following formula:
Purity (wt%) = (Intₐₙₐₗᵧₜₑ / Intᵢₛ) * (Nᵢₛ / Nₐₙₐₗᵧₜₑ) * (MWₐₙₐₗᵧₜₑ / MWᵢₛ) * (Wᵢₛ / Wₐₙₐₗᵧₜₑ) * Purityᵢₛ
Where:
-
Int: Integral value of the signal
-
N: Number of protons giving rise to the integrated signal
-
MW: Molecular weight
-
W: Weight
-
Purityᵢₛ: Purity of the internal standard (in wt%)
-
qNMR Analysis Workflow
Caption: Standardized workflow for determining the purity of this compound via qNMR.
Conclusion
This application note details a robust and comprehensive NMR-based approach for the analysis of this compound. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can achieve unambiguous structural confirmation. Furthermore, the outlined qNMR protocol provides a precise and accurate method for determining purity, a critical parameter in research and industrial settings. This integrated workflow exemplifies the power of modern NMR spectroscopy as a definitive tool in chemical analysis.
References
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
-
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A Robust, Validated HPLC Method for the Quantification of Methyl 3-Phenylpropanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of Methyl 3-Phenylpropanoate. This compound, a key ester in fragrance and flavor industries, requires a reliable analytical method for quality control and research purposes.[1][2] The described isocratic reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with UV detection, ensuring high specificity and sensitivity. We provide a comprehensive guide covering the scientific rationale for method development, detailed experimental protocols, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Principle of Separation: The Scientific Rationale
The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. Methyl 3-phenylpropanoate (C₁₀H₁₂O₂, MW: 164.20 g/mol ) is a non-polar compound, as indicated by its positive Log P value of 2.32 and its insolubility in water.[1] This inherent hydrophobicity makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal mode of separation.[6][7]
In this configuration, the stationary phase is non-polar (a C18 alkyl chain bonded to silica), while the mobile phase is a more polar mixture of an organic solvent and water.[8] The separation mechanism is driven by hydrophobic interactions:
-
Analyte Retention: The non-polar Methyl 3-phenylpropanoate molecules preferentially partition from the polar mobile phase to the hydrophobic C18 stationary phase.
-
Elution Control: The strength of the mobile phase, determined by the proportion of the organic solvent (e.g., acetonitrile), modulates this interaction. A higher concentration of organic solvent weakens the hydrophobic interaction, causing the analyte to elute more quickly.[9]
This approach provides excellent retention and peak shape for non-polar analytes and is the most common and versatile method in modern HPLC.[7][8] The presence of a benzene ring in the analyte's structure allows for sensitive and specific detection using a UV-Vis spectrophotometer.[1]
Analytical Method and Chromatographic Conditions
The following parameters were established to provide optimal separation, peak symmetry, and analysis time.
| Parameter | Specification | Rationale |
| Instrument | Standard HPLC or UHPLC system with a UV/PDA Detector | Provides the necessary pressure, flow control, and detection capabilities. |
| Stationary Phase | C18, 5 µm particle size, 120 Å pore size | The C18 phase offers high hydrophobicity for retaining the non-polar analyte.[10][11] 5 µm particles provide a good balance of efficiency and backpressure for standard HPLC systems.[12] |
| Column Dimensions | 150 mm x 4.6 mm, I.D. | A standard dimension for analytical separations, offering sufficient resolution and capacity.[10][13] |
| Mobile Phase | Acetonitrile (ACN) and HPLC-Grade Water (60:40 v/v) | Acetonitrile is a preferred organic modifier.[9] The 60:40 ratio is a starting point providing adequate retention for a compound with a LogP of ~2.3. |
| Elution Mode | Isocratic | Simplifies the method, improves reproducibility, and is suitable as we are analyzing a single target compound. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm I.D. column that balances analysis time and system pressure.[9] |
| Detection | UV at 254 nm | The phenyl group in the analyte provides strong absorbance at this wavelength, ensuring good sensitivity. |
| Injection Volume | 10 µL | A standard volume that minimizes potential peak distortion from injection effects. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time stability and reproducibility. |
| Run Time | 10 minutes | Sufficient time for the analyte to elute and for the column to be prepared for the next injection. |
Experimental Protocols
-
Mobile Phase Preparation (1 L):
-
Carefully measure 600 mL of HPLC-grade Acetonitrile.
-
Measure 400 mL of HPLC-grade Water.
-
Combine the two solvents in a clean 1 L solvent bottle.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Analyte Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of Methyl 3-phenylpropanoate reference standard into a 25 mL volumetric flask.
-
Dissolve and bring to volume with the Mobile Phase. Mix until fully dissolved. This is the Stock Solution.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of five working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Solution with the Mobile Phase.
-
The goal of sample preparation is to produce a clean, particle-free solution where the analyte concentration falls within the linear range of the calibration curve.[14][15]
-
Dissolution: Accurately weigh a known amount of the sample material and dissolve it in a known volume of the Mobile Phase.
-
Dilution: Based on the expected concentration of Methyl 3-phenylpropanoate, dilute the sample solution with the Mobile Phase to bring the final concentration into the calibrated range (e.g., 25-50 µg/mL).
-
Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter (PTFE or Nylon) into an HPLC vial.[16][17] This critical step prevents particulates from clogging the column inlet frit, thereby protecting the column and ensuring method longevity.[15]
Caption: End-to-end workflow from sample preparation to final data reporting.
System Validation: Ensuring Trustworthy Results
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The protocols described below are based on ICH Q2(R1) guidelines and serve as a self-validating system.[5]
Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately.[18][19] This is achieved by making five replicate injections of a mid-range standard (e.g., 25 µg/mL). The results must meet the predefined acceptance criteria.[20]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for Peak Area and Retention Time | Demonstrates the precision and repeatability of the injector, pump, and detector.[21] |
The full method should be validated to ensure it is accurate, precise, and reliable.
| Validation Parameter | Description & Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of other components (e.g., excipients, impurities). The analyte peak should be free from interference at its retention time in a placebo injection, and peak purity should be confirmed with a PDA detector. |
| Linearity & Range | The method should provide results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. Determined by analyzing samples spiked with a known amount of analyte at three levels (e.g., 80%, 100%, 120%). Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): The precision of the method over a short interval. Analyze six replicate preparations of the same sample. Acceptance Criteria: %RSD ≤ 2.0%.Intermediate Precision: Assesses variations within a lab (different days, analysts, or equipment). Acceptance Criteria: %RSD between data sets should meet predefined limits. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically established where the signal-to-noise ratio is approximately 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase organic content, ±0.1 mL/min flow rate).[22] This demonstrates the method's reliability for routine use. |
References
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- Human Metabolome Database. (2012, September 11). Showing metabocard for Methyl 3-phenylpropanoate (HMDB0030060).
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Application Notes & Protocols for the Evaluation of Methyl 3-Phenoxypropanoate as a Novel Fragrance Ingredient
Abstract
This document provides a comprehensive guide for researchers and formulators on the evaluation and potential application of Methyl 3-phenoxypropanoate in fragrance compositions. A review of publicly available scientific literature and chemical databases reveals a significant data gap for this compound regarding its specific olfactory profile, safety data, and established use in perfumery. Consequently, this guide is structured as a preliminary assessment and a series of validation protocols. By analyzing structurally related compounds—such as Methyl 3-phenylpropanoate and various phenoxy-containing cosmetic ingredients—we provide a predictive framework and the necessary experimental designs to characterize this novel material. The protocols herein detail a systematic approach, from initial olfactory characterization and stability testing to advanced instrumental analysis, enabling scientists to rigorously assess the viability and unique contributions of this compound for fragrance formulation.
Introduction and Scientific Rationale
The continuous search for novel aroma chemicals is the driving force of innovation in the fragrance industry. Molecules that offer unique scent profiles, improved stability, and desirable physical properties are of high value. This compound, an ester containing a phenoxy ether linkage, presents an intriguing structural motif. The presence of the ether group, as opposed to the alkyl linkage in the well-known fragrance ingredient Methyl 3-phenylpropanoate, is predicted to significantly alter its physicochemical properties, including polarity, volatility, and, most importantly, its olfactory character.
However, the absence of established data necessitates a foundational research approach. The causality behind the protocols in this document is to build a complete technical dossier from the ground up. We will leverage data from analogous compounds to form hypotheses and then provide robust, self-validating experimental workflows to test these hypotheses and characterize the molecule's performance.
Structural Comparison and Predictive Analysis
The key to understanding the potential of this compound lies in comparing it to its close, well-documented analog, Methyl 3-phenylpropanoate.
-
Methyl 3-phenylpropanoate (CAS 103-25-3): A widely used fragrance and flavor ingredient known for its powerful, sweet, fruity-floral, and honey-like odor.[1][2] Its direct phenyl-to-alkyl bond gives it specific aromatic characteristics.
-
This compound: The introduction of an oxygen atom (ether linkage) between the phenyl ring and the propanoate chain is expected to increase polarity and introduce different electronic effects on the aromatic ring. This could lead to a different odor profile, potentially with more phenolic, green, or floral-rosy nuances, similar to those found in ingredients like phenoxyethanol.[3]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption [label="Fig 1: Structural and Hypothesized Odor Differences", fontsize=10];
Physicochemical and Safety Data Assessment
A critical first step for any new ingredient is to compile its physical properties and safety information. As data for this compound is scarce, this section outlines the necessary data points to acquire and provides context from related molecules.
Physicochemical Properties
The following table compares the known data for the analog with the essential data to be determined for the target molecule.
| Property | Methyl 3-phenylpropanoate | This compound | Rationale & Causality |
| CAS Number | 103-25-3[1] | Unknown | Essential for unique identification and regulatory checks. |
| Molecular Formula | C₁₀H₁₂O₂[1] | C₁₀H₁₂O₃ | The additional oxygen atom increases the molecular weight. |
| Molecular Weight | 164.20 g/mol [1] | 180.20 g/mol | Affects volatility and therefore tenacity in a fragrance. |
| Boiling Point | 236-239 °C[4] | To Be Determined (TBD) | A key indicator of volatility and evaporation rate (top, middle, or base note). |
| LogP (o/w) | ~2.32[1] | TBD (Predicted to be lower) | The ether oxygen will likely increase hydrophilicity, affecting solubility in different bases (alcohol vs. oil). |
| Odor Profile | Sweet, fruity, floral, honey[1][2] | TBD | The primary characteristic for fragrance use; requires sensory evaluation. |
| Appearance | Colorless Liquid[1] | TBD | Must be assessed for color stability, as phenolic compounds can be prone to oxidation. |
Safety & Regulatory Considerations (Predictive)
No specific toxicological data or International Fragrance Association (IFRA) standards for this compound are currently available.[5][6] Therefore, a cautious approach is mandatory. The safety profile must be established through rigorous testing. Insights from related structures suggest potential areas for investigation:
-
Phenoxy Compounds: Phenoxyethanol is regulated as a preservative in cosmetics, with a maximum authorized concentration of 1.0% in the EU, and has been reviewed for safety, particularly for use in products for children.[7] This highlights that the phenoxy moiety is an area of regulatory scrutiny.
-
Esters: Certain fragrance esters, such as Allyl phenoxyacetate, are restricted by IFRA due to concerns over dermal sensitization and systemic toxicity.[8]
Experimental Protocols for Material Characterization
The following protocols provide a self-validating system to characterize this compound from its basic odor profile to its performance in a simple cosmetic base.
Protocol 1: Initial Olfactory Evaluation of Raw Material
Objective: To define the fundamental odor characteristics, intensity, and tenacity of this compound.
Materials:
-
This compound (purity >98%)
-
Ethanol (perfumer's grade, odorless)
-
Standard paper smelling strips (blotters)
-
Pipettes and 10 mL glass vials
-
Reference aroma chemicals (e.g., Phenoxyethanol, Phenyl Ethyl Alcohol, Methyl 3-phenylpropanoate)
Methodology:
-
Prepare Dilutions: Create a dilution series of this compound in ethanol: 100% (neat), 50%, 10%, 1%, and 0.1% by weight. This is crucial as the odor profile of a chemical can change dramatically with concentration.
-
Initial Dipping: Dip smelling strips into each dilution, ensuring they are submerged approximately 1 cm. Label each strip with the material name, concentration, and time.
-
Olfactory Assessment (Time Zero):
-
Allow the solvent to evaporate for ~15-20 seconds.
-
Smell the strip from a distance, then closer. Record the initial "top notes."
-
Describe the scent using standard fragrance descriptors (e.g., floral, green, phenolic, fruity, woody, spicy). Compare its character to the reference chemicals.
-
-
Tenacity Evaluation (Dry Down):
-
Place the strips on a labeled rack in a well-ventilated, odor-neutral room.
-
Evaluate the scent from each strip at regular intervals: T+15 min, T+1 hr, T+4 hrs, T+8 hrs, and T+24 hrs.
-
Record how the character of the scent evolves over time. This evaluates the material's tenacity and classifies it as a potential top, middle, or base note.
-
-
Data Validation: The protocol is validated by having at least two trained evaluators perform the assessment independently and comparing notes. The use of reference standards provides a consistent benchmark for descriptors.
Protocol 2: Instrumental & Sensory Analysis with Gas Chromatography-Olfactometry (GC-O)
Objective: To separate and identify the specific odor-active compounds in the material sample, including the primary molecule and any trace impurities that may contribute to the overall scent.
Causality: Standard GC-MS can identify chemical components but cannot confirm their odor relevance. The human nose is a highly sensitive detector that can pinpoint which specific molecules in a complex mixture are responsible for the perceived aroma.[9][10] This technique is essential for quality control and ensuring that the desired scent is due to the target molecule and not a potent, trace-level impurity.
dot graph TD { graph [splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption [label="Fig 2: GC-Olfactometry (GC-O) Experimental Workflow", fontsize=10];
Methodology:
-
Sample Preparation: Prepare a 1% solution of this compound in a suitable solvent (e.g., dichloromethane).
-
Instrument Setup: Use a GC-MS system equipped with an effluent splitter directing a portion of the column output to the MS detector and the other to a heated olfactory port.
-
Analysis: Inject the sample. As the compounds elute from the column, the analyst sniffs the olfactory port and simultaneously records a real-time description of any perceived odors and their intensity using specialized software.
-
Data Analysis: Correlate the timing of the odor events (the aromagram) with the chemical peaks identified by the mass spectrometer (the chromatogram).[11] This allows for the definitive assignment of a specific scent to a specific chemical structure.
Protocol 3: Formulation into a Simple Base & Stability Testing
Objective: To assess the compatibility, performance, and stability of this compound in a representative cosmetic vehicle.
Materials:
-
This compound
-
Simple fragrance-free lotion base
-
Ethanol (perfumer's grade)
-
Glass beakers, stirrers, and airtight storage containers (amber glass)
-
pH meter, viscometer, and colorimeter (or visual assessment against a white background)
-
Climate-controlled stability chambers/ovens (e.g., set to 4°C, 25°C, 40°C) and a photostability chamber.
Methodology:
-
Formulation:
-
Alcoholic Base: Prepare a 5% solution of this compound in perfumer's grade ethanol.
-
Lotion Base: Prepare three batches of lotion containing 0.2%, 0.5%, and 1.0% this compound. Add the material to the lotion base at a temperature below 40°C with gentle, constant stirring to ensure homogeneity.
-
Control Samples: Prepare identical formulations without the test material.
-
-
Stability Program:
-
Take initial readings (T=0) for all samples: pH, viscosity, color, and a detailed olfactory assessment.
-
Place aliquots of each sample under different conditions:
-
40°C (accelerated aging)
-
25°C / 60% RH (room temperature, long-term)
-
4°C (refrigerated)
-
Cycling Temperature (e.g., 24h at 4°C, 24h at 40°C)
-
Photostability chamber (exposure to controlled UV/Vis light)
-
-
-
Evaluation Intervals: Test the samples at 2, 4, 8, and 12-week intervals.
-
Parameters to Assess:
-
Physical: Visually check for phase separation, precipitation, or discoloration. Measure changes in viscosity and pH.
-
Chemical: For advanced studies, use HPLC to quantify the concentration of this compound over time to check for degradation.
-
Olfactory: Perform a sensory evaluation of the scented bases against the T=0 sample and the control to check for changes in odor profile, intensity, or the development of off-notes. This is the most critical validation of fragrance stability.
-
dot graph TD { graph [splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption [label="Fig 3: Workflow for Cosmetic Product Stability Testing", fontsize=10];
Conclusion
While this compound is not an established fragrance ingredient, its chemical structure suggests it may offer a unique and valuable addition to the perfumer's palette. However, due to the profound lack of available data, its potential can only be unlocked through a rigorous and systematic scientific evaluation. The protocols outlined in this document provide the necessary framework for any research, development, or drug development professional to characterize the material's olfactory properties, confirm its purity and odor-active components, and validate its stability in finished formulations. Adherence to this data-driven, safety-first approach is essential for the successful and responsible introduction of any novel fragrance material.
References
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National Center for Biotechnology Information (2024). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Available at: [Link]
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7643, Methyl 3-phenylpropionate. Available at: [Link]
-
ResearchGate (2018). Analysis of odour compounds from scented consumer products using gas chromatography–mass spectrometry and gas chromatography-olfactometry. Available at: [Link]
-
GL Sciences. GC-olfactometry; PHASER publications. Available at: [Link]
-
Human Metabolome Database (2023). Showing metabocard for Methyl 3-phenylpropanoate (HMDB0030060). Available at: [Link]
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The Phenoxypropanoate Scaffold: A Cornerstone in Modern Herbicide Synthesis
Introduction: The Strategic Importance of the Phenoxypropanoate Moiety in Agrochemicals
In the landscape of modern agrochemical development, the phenoxypropanoate structural motif stands as a pillar of innovation, particularly in the realm of selective herbicides. While Methyl 3-phenoxypropanoate itself is a versatile chemical intermediate, its true significance in agrochemical synthesis is realized through the broader family of aryloxyphenoxypropionate (APP) herbicides. These compounds, often referred to as "fops," are renowned for their potent and selective control of grass weeds in a multitude of broadleaf crops. Their mode of action targets the enzyme acetyl-CoA carboxylase (ACCase), a critical component in fatty acid synthesis within grasses, leading to selective herbicidal activity.[1]
This application note provides a comprehensive technical guide for researchers and scientists in the agrochemical industry, detailing the application of the phenoxypropanoate scaffold in the synthesis of a representative and commercially significant APP herbicide, Quizalofop-p-ethyl. We will delve into the strategic synthesis, the underlying chemical principles, and provide a detailed, field-proven protocol.
Core Synthesis Strategy: From a Simple Phenoxypropanoate to a Potent Herbicide
The industrial synthesis of APP herbicides like Quizalofop-p-ethyl is a multi-step process that masterfully builds upon a core phenoxypropanoate structure. While a direct, one-pot synthesis from this compound is not the standard industrial route, understanding the synthesis of the key intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid, from related precursors provides a clear line of sight from our starting topic to a final, high-value agrochemical.
The overall synthetic workflow can be conceptualized as the strategic assembly of three key fragments: a substituted aromatic or heteroaromatic ring system, a hydroquinone linker, and the chiral propionic acid side chain.
Figure 1: Conceptual workflow from this compound to Quizalofop-p-ethyl.
Featured Application: Synthesis of Quizalofop-p-ethyl
Quizalofop-p-ethyl is a highly effective post-emergence herbicide used for the control of annual and perennial grass weeds. Its synthesis is a prime example of the strategic application of the phenoxypropanoate scaffold.
Chemical Rationale and Mechanistic Insights
The key chemical transformation in the synthesis of Quizalofop-p-ethyl and other APP herbicides is the Williamson ether synthesis .[2][3][4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon atom bearing the leaving group (a halogen).[2][4]
In the industrial synthesis of Quizalofop-p-ethyl, two sequential Williamson ether syntheses are typically employed. The first forms the core (R)-2-(4-hydroxyphenoxy)propionic acid intermediate, and the second couples this intermediate with the heteroaromatic moiety.
The use of a phase-transfer catalyst (PTC) is often beneficial in such reactions, especially when dealing with reactants that have different solubilities in the solvent system.[7][8][9][10][11] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs, thereby accelerating the reaction rate and improving yields.
Detailed Experimental Protocol: Synthesis of (R)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid (Quizalofop-p Acid)
This protocol details the synthesis of the immediate acidic precursor to Quizalofop-p-ethyl.
Materials and Equipment:
| Reagent/Equipment | Specification |
| (R)-2-(4-hydroxyphenoxy)propionic acid | High purity |
| 2,6-Dichloroquinoxaline | High purity |
| Potassium carbonate (K₂CO₃) | Anhydrous, finely ground |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Hydrochloric acid (HCl) | Concentrated |
| Round-bottom flask with reflux condenser | Appropriate size |
| Magnetic stirrer with heating mantle | |
| Ice bath | |
| Buchner funnel and filter paper | |
| Standard laboratory glassware |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the potassium salt of the phenoxide.
-
Addition of Heteroaromatic Halide: Add 2,6-dichloroquinoxaline (1.0 - 1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of 4-5 with concentrated hydrochloric acid. This will precipitate the product.[12]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired (R)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid as a solid.[12]
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 90-97% |
| Purity (by HPLC) | >97% |
| Optical Purity (R-isomer) | >98% |
Note: The subsequent esterification to Quizalofop-p-ethyl can be achieved by reacting the synthesized acid with ethanol in the presence of an acid catalyst.[13]
Figure 2: Step-by-step workflow for the synthesis of Quizalofop-p Acid.
Conclusion and Future Perspectives
The phenoxypropanoate scaffold is a testament to the power of rational molecular design in agrochemical research. The synthesis of highly active and selective herbicides like Quizalofop-p-ethyl from relatively simple building blocks highlights the elegance and efficiency of modern organic synthesis. While this compound serves as a conceptual entry point, the broader family of phenoxypropionic acids and their derivatives are the true workhorses in the synthesis of this important class of agrochemicals. Future research in this area will likely focus on the development of novel APP herbicides with improved efficacy, broader weed control spectrums, and enhanced environmental profiles, all while building upon the foundational chemistry of the phenoxypropanoate core.
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Application Note: A Robust Bioassay Framework for Evaluating the Antifeedant Properties of Methyl 3-phenoxypropanoate Derivatives
Introduction: The Imperative for Novel Insect Control Strategies
The escalating challenges of insecticide resistance and the growing environmental concerns associated with broad-spectrum synthetic pesticides have catalyzed the search for alternative, eco-friendly pest management solutions.[1] Plant secondary metabolites, which have evolved over millennia as defense mechanisms against herbivores, offer a rich reservoir of bioactive compounds.[2] Among the most promising strategies is the use of antifeedants, or feeding deterrents. These are behavior-modifying substances that inhibit feeding by acting directly on the insect's taste organs (peripheral sensilla), making the treated food source unpalatable.[2] This approach offers a distinct advantage over conventional insecticides by preventing crop damage in the first instance, rather than eliminating the pest after consumption has already begun.
Methyl 3-phenoxypropanoate and its derivatives represent a class of compounds with structural similarities to naturally occurring phenylpropanoids, which are known to possess insecticidal and antifeedant activities.[3][4] This application note provides a comprehensive experimental framework for researchers to systematically evaluate the antifeedant potential of novel this compound derivatives against key phytophagous insect pests. We will detail the rationale behind experimental design choices and provide step-by-step protocols for robust, reproducible bioassays.
Foundational Principles: Designing a Valid Antifeedant Bioassay
A successful antifeedant study hinges on a well-designed bioassay that can accurately quantify the deterrence effect of a test compound. The two most widely accepted methodologies are the No-Choice and Choice feeding tests.[5][6]
-
No-Choice Test: This is considered the more rigorous assay.[5] Insects are presented with a single food source treated with the test compound. This design forces the insect to either consume the treated food or starve, providing unequivocal evidence of a compound's unacceptability.[5][7] Strong rejection in a no-choice test is a powerful indicator of potent antifeedant properties.[7]
-
Choice Test: This experimental setup is designed to mimic a more natural field environment where insects can select between various food sources.[5] In this assay, insects are simultaneously presented with a treated food source and an untreated control.[6] This test is particularly useful for identifying compounds that exhibit repellent or deterrent effects even when an acceptable alternative is readily available.
For both test designs, the inclusion of a solvent control is non-negotiable. This control, containing the solvent and any emulsifiers used to dissolve the test compounds, ensures that any observed feeding deterrence is due to the compound itself and not the carrier solution.[6]
The Experimental Blueprint: Rationale and Setup
A meticulously controlled experimental environment is paramount for generating reliable and reproducible data.[6] This section outlines the critical components of the setup and the scientific reasoning behind their selection.
Insect Colony and Rearing
-
Species Selection: The choice of insect species should be guided by the target application. Common agricultural pests such as the Fall Armyworm (Spodoptera frugiperda), the Cotton Bollworm (Helicoverpa armigera), or the Diamondback Moth (Plutella xylostella) are excellent models for broad-spectrum screening.[6][8]
-
Synchronization and Staging: For consistency, it is crucial to use larvae of the same developmental stage and size (e.g., late 3rd or early 4th instar).[9] Rearing larvae in cohorts helps ensure a uniform population for experiments.[6]
-
Environmental Control: Insects should be reared in a dedicated chamber with controlled temperature (25 ± 2°C), relative humidity (60-70%), and a defined photoperiod (e.g., 14:10 light:dark).[6] This minimizes variability in insect physiology and behavior.
-
Pre-Assay Starvation: To ensure the larvae are motivated to feed at the start of the experiment, they should be starved for a period of 2-4 hours immediately prior to the bioassay.[9]
Preparation of Test Solutions
The accurate and consistent preparation of the this compound derivatives is a critical step.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10,000 ppm or 1%) of each derivative by dissolving a precisely weighed amount of the compound in a suitable organic solvent, such as acetone.[6][10]
-
Serial Dilutions: From the stock solution, create a series of working concentrations (e.g., 1000, 500, 250, 125 ppm) through serial dilution.[6]
-
Emulsification: To ensure the compound remains evenly suspended when applied to the aqueous surface of a leaf, a non-ionic surfactant or emulsifier (e.g., 0.05% Tween 20) should be added to each working solution.[6]
-
Control Solution: A control solution must be prepared containing the same concentration of solvent and emulsifier as the test solutions but without the this compound derivative.[6]
Substrate: The Leaf Disc
Fresh leaf discs from the insect's preferred host plant serve as the ideal substrate for feeding assays.
-
Selection and Preparation: Use fresh, healthy, and undamaged leaves. A standard cork borer is used to cut uniform discs (e.g., 2-3 cm in diameter), ensuring that the feeding area is consistent across all replicates.[6][9]
-
Application of Test Compound: The most common method of application is dipping.[11] Each leaf disc is individually dipped into a test or control solution for a few seconds to ensure complete coverage.[9]
-
Drying: After dipping, the leaf discs must be air-dried completely at room temperature, typically in a fume hood, to allow the solvent to evaporate.[9] This is crucial to prevent solvent toxicity from confounding the results.
Detailed Protocols
The following are step-by-step protocols for conducting no-choice and choice antifeedant bioassays.
Protocol 1: Leaf Disc No-Choice Bioassay
This assay is the gold standard for determining the intrinsic antifeedant activity of a compound.[7][9]
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Prepared leaf discs (treated and control)
-
Pre-starved insect larvae (e.g., 3rd instar S. frugiperda)
-
Fine-tipped forceps
-
Parafilm
-
Growth chamber/incubator
Procedure:
-
Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.[9]
-
In the center of each dish, place a single leaf disc treated with one of the this compound derivative concentrations or the control solution.[9]
-
Carefully introduce one pre-starved larva into each Petri dish using forceps.[6]
-
Seal the Petri dishes with parafilm to prevent the larvae from escaping.[9]
-
Arrange the dishes in a completely randomized design within the growth chamber.
-
For each concentration and the control, set up a minimum of 10-20 replicates.[9]
-
Allow the larvae to feed for 24 hours. A duration longer than this may lead to mortality from starvation rather than deterrence, confounding the results.[2]
-
After 24 hours, remove the larvae and any remaining leaf disc fragments.
-
Measure the area of the unconsumed portion of each leaf disc.
Protocol 2: Leaf Disc Choice Bioassay
This assay evaluates the deterrent effect when the insect has the option of an untreated food source.[6]
Materials:
-
Same as the No-Choice Bioassay.
Procedure:
-
Place a piece of moistened filter paper at the bottom of each Petri dish.
-
In each dish, place two leaf discs equidistant from the center: one treated with a test concentration and one control (solvent-treated) disc.[6]
-
Introduce one pre-starved larva into the exact center of the Petri dish, ensuring it is not biased towards either disc.[6]
-
Seal the dishes with parafilm and place them in the growth chamber.
-
Replicate each treatment at least 10-20 times.
-
After 24 hours, remove the larvae.
-
Measure the consumed area for both the treated and control discs within each Petri dish.
Data Acquisition and Statistical Analysis
Measuring Consumption
The most accurate method for quantifying leaf consumption is through digital analysis.
-
Leaf Area Meter: A dedicated leaf area meter provides direct and precise measurements of the consumed area.[12]
-
Image Analysis: Alternatively, scan the remaining leaf fragments alongside a reference scale. Use image analysis software (e.g., ImageJ) to calculate the consumed area by subtracting the final area from the initial area of the disc.[2]
Calculating the Feeding Deterrence Index (FDI)
The antifeedant effect is expressed as the Feeding Deterrence Index (FDI), calculated using the following formula[12][13]:
FDI (%) = [ (C - T) / C ] x 100
Where:
-
C = Mean area of leaf consumed in the control group.
-
T = Mean area of leaf consumed in the treated group.
An FDI of 100% indicates complete feeding deterrence, while a negative value would suggest a feeding stimulant effect.
Statistical Validation
To determine if the observed differences in feeding are statistically significant, the data should be properly analyzed.
-
Data Transformation: Percentage data like FDI may require an arcsine square root transformation to stabilize variance before analysis.
-
ANOVA: Use a one-way Analysis of Variance (ANOVA) to compare the mean consumption across all treatment groups (different concentrations and the control).
-
Post-Hoc Test: If the ANOVA result is significant (p < 0.05), perform a post-hoc test, such as Tukey's Honest Significant Difference (HSD) test, to identify which specific concentrations are significantly different from the control.[14][15]
Visualization and Data Presentation
Clear presentation of methods and results is essential for interpretation and communication.
Experimental Workflow Diagram
Caption: Workflow for antifeedant bioassays.
Sample Data Presentation Table
The results should be summarized in a clear, tabular format.
| Treatment (Concentration, ppm) | Mean Leaf Area Consumed (mm²) ± SE | Feeding Deterrence Index (FDI) % |
| Control (Solvent Only) | 85.6 ± 4.2 ᵃ | - |
| Derivative A (125) | 62.1 ± 5.5 ᵇ | 27.4 |
| Derivative A (250) | 43.8 ± 3.9 ᶜ | 48.8 |
| Derivative A (500) | 15.2 ± 2.1 ᵈ | 82.2 |
| Derivative A (1000) | 2.5 ± 0.8 ᵉ | 97.1 |
| Means within a column followed by the same letter are not significantly different (Tukey's HSD, p > 0.05). |
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- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Advanced Derivatization Strategies for the Analysis of Methyl 3-phenoxypropanoate
Abstract
Methyl 3-phenoxypropanoate, a representative compound of the phenoxy acid ester family, presents unique challenges for direct analytical quantification, particularly by gas chromatography (GC). Its polarity and limited volatility necessitate chemical modification to enhance its chromatographic performance and detection sensitivity. This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound for robust analysis. The core strategy discussed involves an initial, crucial step of alkaline hydrolysis to convert the ester into its corresponding carboxylate, 3-phenoxypropanoic acid. This approach unifies the analytical target, ensuring that any parent acid, salt, or other ester forms present in a sample are measured collectively. Following hydrolysis, we present three distinct derivatization protocols tailored for specific analytical objectives: methylation for routine GC-MS analysis, silylation for an alternative GC-MS approach, and chiral derivatization for enantiomeric separation by HPLC.
Introduction: The Rationale for Derivatization
Phenoxy acid herbicides and their esters are widely monitored in environmental, food, and biological matrices.[1][2] While modern techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can often analyze the acidic forms directly, GC-based methods remain a powerful and common tool for their determination.[3][4] However, the direct GC analysis of polar, low-volatility compounds like carboxylic acids is problematic, leading to poor peak shape, low sensitivity, and irreversible adsorption onto the chromatographic column.[5][6]
Derivatization addresses these issues by chemically converting the polar carboxyl group into a less polar, more volatile functional group.[7][8] For this compound, the standard and most robust analytical workflow involves a preliminary hydrolysis step. This is because regulatory and environmental methods, such as those based on EPA Method 8151, are designed to determine the total residue of a particular phenoxy herbicide, regardless of its initial form (acid, salt, or ester).[3][9] By hydrolyzing the sample, all forms are converted to the parent acid, which is then derivatized for uniform analysis. This guide focuses on this field-proven, two-stage approach: hydrolysis followed by derivatization.
Core Workflow: From Ester to Analyzable Derivative
The foundational workflow for analyzing this compound and related compounds involves converting the analyte into a form suitable for derivatization. This ensures methodological consistency and comprehensive detection.
Caption: Core experimental workflow for the analysis of this compound.
Protocol 1: Methylation for GC-MS Analysis (Esterification)
This protocol is a classic and robust method for preparing phenoxypropanoic acids for GC analysis. By converting the acid back into a methyl ester, we create a volatile derivative that is thermally stable and chromatographs well.[10][11]
Causality and Principle: The hydrolysis step creates 3-phenoxypropanoic acid. Direct analysis of this acid by GC is challenging due to the high polarity of the carboxylic acid group, which causes peak tailing and poor sensitivity.[5] Esterification with a reagent like Boron trifluoride-methanol converts the polar -COOH group into a non-polar methyl ester (-COOCH₃). This transformation drastically increases the compound's volatility, making it suitable for GC analysis.[11]
Step-by-Step Methodology
-
Alkaline Hydrolysis:
-
Extraction of Interferences (Optional but Recommended):
-
Transfer the basic solution to a separatory funnel and perform a single extraction with 30 mL of methylene chloride to remove non-acidic, organic interferences. Discard the organic layer.[9]
-
-
Acidification and Analyte Extraction:
-
Carefully acidify the aqueous solution to pH < 2 by adding concentrated sulfuric acid (H₂SO₄) dropwise. This converts the phenoxypropanoate salt to the free 3-phenoxypropanoic acid.[9][12]
-
Extract the acidified solution three times with 30 mL portions of methylene chloride, collecting the organic layers.
-
Dry the combined organic extracts by passing them through a column of anhydrous sodium sulfate.
-
-
Derivatization with BF₃-Methanol:
-
Work-up and Sample Preparation for GC-MS:
-
Transfer the reaction mixture to a separatory funnel containing 25 mL of hexane and 20 mL of a saturated sodium chloride solution.
-
Shake vigorously and allow the layers to separate. Discard the lower aqueous layer.
-
Wash the organic layer again with saturated NaCl solution, then dry it over anhydrous sodium sulfate.
-
Concentrate the final hexane solution to a final volume of 1.0 mL for GC-MS injection.
-
| Parameter | Condition | Rationale |
| Derivatization Reagent | 14% BF₃-Methanol | Effective and common esterification catalyst; less hazardous than diazomethane.[11] |
| Reaction Temperature | 60°C | Provides sufficient energy to drive the esterification reaction to completion.[10] |
| Reaction Time | 10-15 minutes | Ensures quantitative conversion of the carboxylic acid to its methyl ester.[10] |
| Final Derivative | This compound | Volatile, thermally stable, and suitable for GC-MS analysis. |
Protocol 2: Silylation for GC-MS Analysis
Silylation is a highly effective and widely used derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[13] It is an excellent alternative to methylation, often resulting in derivatives with high volatility and thermal stability.
Causality and Principle: The active hydrogen on the carboxylic acid group of 3-phenoxypropanoic acid is highly reactive towards silylating reagents. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react rapidly to form a TMS ester. The bulky, non-polar TMS group shields the polarity of the original functional group, significantly increasing volatility and improving chromatographic peak shape.[14][15] Silylation must be performed under anhydrous conditions, as water will preferentially react with the reagent and can hydrolyze the formed derivative.[13]
Step-by-Step Methodology
-
Hydrolysis and Extraction:
-
Follow steps 1-3 from Protocol 1 to obtain a dried, concentrated extract of 3-phenoxypropanoic acid.
-
Crucially, ensure the final extract is completely free of water. Evaporate the extraction solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization with BSTFA + TMCS:
-
To the dried residue in a GC vial, add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to redissolve the analyte.
-
Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst to increase the reactivity of the reagent.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
Sample Preparation for GC-MS:
-
Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system. No further work-up is typically required. The byproducts of the BSTFA reaction are highly volatile and generally do not interfere with the chromatogram.[11]
-
| Parameter | Condition | Rationale |
| Derivatization Reagent | BSTFA + 1% TMCS | Highly reactive silylating agent that produces volatile byproducts.[11] |
| Reaction Temperature | 70°C | Ensures complete derivatization, especially for potentially hindered acids. |
| Reaction Time | 30 minutes | Sufficient time for the reaction to proceed to completion. |
| Final Derivative | 3-phenoxypropanoic acid, TMS ester | Highly volatile and provides excellent chromatographic properties. |
Protocol 3: Chiral Derivatization for Enantiomeric Separation by HPLC
Many 2-phenoxypropionic acids are chiral molecules, and their enantiomers can exhibit different biological activities.[16] Determining the enantiomeric excess (e.e.) is therefore critical in pharmaceutical and toxicological studies. This protocol describes the formation of diastereomers, which can be separated using standard, achiral HPLC columns.
Causality and Principle: Enantiomers have identical physical properties and cannot be separated by achiral chromatography. A chiral derivatizing agent (CDA), which is an enantiomerically pure reagent, reacts with both enantiomers of the analyte (the racemic 3-phenoxypropanoic acid) to form a pair of diastereomers.[17][18] Diastereomers have different physical properties and, therefore, different retention times on an achiral HPLC column, allowing for their separation and quantification.[19]
Caption: Workflow for chiral derivatization and analysis.
Step-by-Step Methodology
-
Hydrolysis and Extraction:
-
Follow steps 1-3 from Protocol 1 to obtain a dried, concentrated extract of 3-phenoxypropanoic acid. Evaporate to dryness.
-
-
Activation of Carboxylic Acid:
-
Dissolve the dried acid residue in 200 µL of anhydrous dichloromethane.
-
Add 1.2 equivalents of oxalyl chloride or thionyl chloride and one drop of dimethylformamide (DMF) as a catalyst.
-
Stir at room temperature for 1 hour to convert the carboxylic acid to the more reactive acid chloride.
-
Remove the excess reagent and solvent under vacuum.
-
-
Derivatization with Chiral Amine:
-
Redissolve the resulting acid chloride in 200 µL of anhydrous dichloromethane.
-
Add 1.5 equivalents of an enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine) and 2.0 equivalents of a non-nucleophilic base like triethylamine.
-
Stir the reaction at room temperature for 2 hours.
-
-
Work-up and Sample Preparation for HPLC:
-
Quench the reaction by adding 500 µL of 1M HCl.
-
Extract the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
-
| Parameter | Condition | Rationale |
| Derivatization Reagent | (R)-(+)-1-phenylethylamine (example) | An enantiopure amine that reacts with the racemic acid to form separable diastereomers. |
| Coupling Strategy | Acid chloride formation | Activates the carboxylic acid for efficient amide bond formation. |
| Analysis Technique | Reverse-Phase HPLC | Diastereomers have different polarities and can be separated on standard C18 columns. |
| Final Derivative | Diastereomeric amides | Stable compounds with distinct chromatographic properties. |
References
- A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. (2025).
- Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. (2015). Semantic Scholar.
- Acids: Derivatization for GC Analysis. (n.d.).
- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.
- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. (2004). Agilent.
- Derivatization Reactions and Reagents for Gas Chrom
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- GC Derivatiz
- Determination of Phenoxy-acid Herbicides in Various Matrices. (n.d.). Thermo Fisher Scientific.
- GC Derivatiz
- A Guide to Derivatization Reagents for GC. (n.d.). Supelco/Sigma-Aldrich.
- Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. (2022). Talanta.
- Review: Derivatization in mass spectrometry—1. Silylation. (2009). Journal of Mass Spectrometry.
- Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. (1969). U.S. Geological Survey.
- Application Notes and Protocols for the Derivatization of Methyl 3-hydroxypropano
- The Use of Derivatization Reagents for Gas Chrom
- GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (2014).
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1987).
- HMDB0030060: Methyl 3-phenylpropanoate. (n.d.).
- Separation of the enantiomers of fluazifop and other 2-phenoxypropionic acids using chiral metal chelate additives in reversed-phase high-performance liquid chromatography. (1987).
- GC Derivatization. (n.d.). University of Wisconsin-River Falls.
- Methyl 3-phenylpropanoate | Biochemical Reagent. (n.d.). MedchemExpress.
- How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. (2015).
- HMDB0030060: Methyl 3-phenylpropanoate. (n.d.).
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis.
- Chiral deriv
- Chiral deriv
- Derivatization Methods in GC and GC/MS. (2018). Semantic Scholar.
- Pharmacology of chiral compounds: 2-arylpropionic acid deriv
- Ethyl 3-hydroxy-3-phenylpropion
- Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7). (n.d.). Cayman Chemical.
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Application Note: A Validated GC-MS Method for the Quantitative Analysis of Methyl 3-phenoxypropanoate
Introduction & Scope
Methyl 3-phenoxypropanoate is an aromatic ester of significant interest in various chemical and pharmaceutical contexts. It may be present as a synthetic intermediate, a metabolite of related parent compounds, or a potential process-related impurity in drug manufacturing. Accurate and reliable quantification of this analyte in complex mixtures is therefore critical for process control, quality assurance, and research applications.
This application note presents a detailed, robust, and validated analytical method for the quantitative determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, scientists, and drug development professionals who require a precise and accurate measurement of this compound. The protocol has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline for the validation of analytical procedures, ensuring its suitability for its intended purpose.[1][2]
The causality behind selecting GC-MS lies in its superior suitability for semi-volatile and thermally stable compounds like esters. Gas chromatography provides high-resolution separation, while mass spectrometry offers unparalleled specificity and sensitivity for detection and quantification, particularly when operated in Selected Ion Monitoring (SIM) mode.
Analyte Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to the development of a robust analytical method. These properties dictate the choice of extraction solvents, GC column chemistry, and temperature programming.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₂ | PubChem[3][4] |
| Molecular Weight | 164.20 g/mol | PubChem[3][5] |
| Boiling Point | 91-92 °C @ 4.00 mm Hg (for Methyl 3-phenylpropanoate) | PubChem[3] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | PubChem[3] |
| Structure | COC(=O)CCC1=CC=CC=C1 | PubChem[3][4] |
Principle of the Method
This method employs a liquid-liquid extraction (LLE) procedure to isolate this compound and an internal standard (IS) from the sample matrix. The resulting extract is then analyzed by a capillary Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Separation (GC): The analyte and IS are vaporized in the heated GC inlet and separated on a non-polar capillary column. Separation is achieved based on the compounds' differential partitioning between the mobile phase (carrier gas) and the stationary phase, which is primarily driven by their boiling points and chemical structure.
-
Detection (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented by electron ionization (EI). The resulting charged fragments are separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).
-
Quantification: The method utilizes Selected Ion Monitoring (SIM) mode, where the detector is set to monitor only specific, characteristic fragment ions for the analyte and the internal standard. This approach significantly enhances sensitivity and selectivity by filtering out background noise. Quantification is achieved by creating a calibration curve that plots the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Methyl 4-phenoxybutanoate (Internal Standard, ≥99% purity)
-
Dichloromethane (DCM), HPLC Grade
-
Methanol, HPLC Grade
-
Ethyl Acetate, HPLC Grade
-
Anhydrous Sodium Sulfate, ACS Grade
-
Deionized Water
-
Class A volumetric flasks (10, 25, 50, 100 mL)
-
Calibrated micropipettes
-
2 mL autosampler vials with PTFE-lined caps
-
Separatory funnels (250 mL)
Instrumentation and Chromatographic Conditions
| Parameter | Setting |
| System | Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 8890 GC with 5977B MSD) |
| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet | Splitless mode |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 min |
| Transfer Line Temp | 280°C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Quant/Qual) | This compound: m/z 107 (Quant), 77, 164 (Qual) Methyl 4-phenoxybutanoate (IS): m/z 107 (Quant), 77, 180 (Qual) |
Note: The selection of m/z 107 as the quantifier ion for both the analyte and IS is based on the common and abundant phenoxy fragment, providing a stable response. The qualifier ions and retention time differences ensure specificity.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 4-phenoxybutanoate, transfer to a 25 mL volumetric flask, and dissolve in methanol to the mark.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound, transfer to a 25 mL volumetric flask, and dissolve in methanol to the mark.
-
Working Internal Standard Solution (50 µg/mL): Dilute 5 mL of the IS Stock Solution to 100 mL with methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock Solution into 10 mL volumetric flasks, adding 1 mL of the Working IS Solution (final IS concentration of 5 µg/mL in each), and diluting to the mark with methanol.
| Standard Level | Analyte Stock Vol. (µL) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| CAL 1 | 10 | 0.1 | 5.0 |
| CAL 2 | 50 | 0.5 | 5.0 |
| CAL 3 | 100 | 1.0 | 5.0 |
| CAL 4 | 500 | 5.0 | 5.0 |
| CAL 5 | 1000 | 10.0 | 5.0 |
| CAL 6 | 2500 | 25.0 | 5.0 |
| CAL 7 | 5000 | 50.0 | 5.0 |
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
The choice of sample preparation is critical and must be robust enough to handle matrix complexity. LLE is a foundational technique for isolating semi-polar organic analytes.
Caption: Workflow for sample extraction and preparation.
Protocol 3: GC-MS Analysis Sequence
-
Equilibration: Equilibrate the GC-MS system by injecting a solvent blank (methanol) until a stable baseline is achieved.
-
System Suitability: Inject the mid-point calibration standard (CAL 4) five times. The %RSD for the peak area ratio must be ≤ 2%.
-
Calibration: Inject the solvent blank followed by the calibration standards from lowest to highest concentration.
-
Sample Analysis: Inject the prepared samples. It is good practice to inject a solvent blank and a mid-point calibration standard (as a continuing calibration verification, CCV) every 10-15 samples to monitor system performance.
Method Validation
The method was validated according to the ICH Q2(R2) guideline to demonstrate its fitness for purpose.[1][2][6] This self-validating system ensures trustworthiness in the generated data.[7][8]
Caption: Logical flow of method validation parameters.
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks at the retention time of the analyte and IS in blank matrix. | Pass |
| Linearity (Range: 0.1 - 50 µg/mL) | Correlation Coefficient (r²) ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 95.7% - 104.2% (at 3 concentration levels) |
| Precision (Repeatability, %RSD) | %RSD ≤ 15% | 3.8% (n=6 at 5 µg/mL) |
| Precision (Intermediate, %RSD) | %RSD ≤ 15% | 5.2% (different day, different analyst) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10; Accuracy & Precision criteria met. | 0.1 µg/mL |
-
Specificity was confirmed by analyzing blank matrix samples, which showed no significant peaks at the retention times of this compound or the internal standard.
-
Linearity was established over seven concentration levels, and the calibration curve demonstrated excellent correlation.
-
Accuracy was assessed by spiking blank matrix with the analyte at low, medium, and high concentrations (0.5, 5, and 40 µg/mL). The mean recovery was within acceptable limits.
-
Precision was determined by analyzing six replicate samples at the mid-concentration level, demonstrating low variability.
-
LOD and LOQ were determined based on the signal-to-noise ratio, confirming the method's high sensitivity.
Conclusion
The GC-MS method described in this application note is specific, linear, accurate, precise, and sensitive for the quantitative analysis of this compound in a mixture. The detailed protocols for sample preparation and instrument operation, combined with the comprehensive validation data, provide a trustworthy and robust framework for researchers and quality control analysts. This method is fit for its intended purpose and can be readily implemented in a laboratory setting.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]1]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7643, Methyl 3-phenylpropionate. Retrieved from [Link]3]
-
Human Metabolome Database. (2012). Metabocard for Methyl 3-phenylpropanoate (HMDB0030060). Retrieved from [Link]4]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]2]
-
BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]7]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]6]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]8]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. hmdb.ca [hmdb.ca]
- 5. Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Es… [cymitquimica.com]
- 6. youtube.com [youtube.com]
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- 8. demarcheiso17025.com [demarcheiso17025.com]
Application Note: Strategic Synthesis of Methyl 3-Phenoxypropanoate Analogues for Drug Discovery
Introduction: The Versatility of the 3-Phenoxypropanoate Scaffold
The methyl 3-phenoxypropanoate scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives are integral components of various biologically active molecules, including potent G protein-coupled receptor 40 (GPR40) agonists for treating type 2 diabetes, antiproliferative agents, and anti-inflammatory drugs.[1][2][3] The ether linkage provides a stable yet flexible connection between an aromatic head group and a propanoate tail, allowing for fine-tuning of physicochemical properties such as lipophilicity, polarity, and metabolic stability. This guide provides an in-depth exploration of the primary synthetic routes to access these valuable analogues, focusing on the underlying chemical principles and offering detailed, field-tested protocols.
Core Synthetic Strategies: A Comparative Overview
The construction of the core ether linkage is the critical step in synthesizing 3-phenoxypropanoate analogues. The choice of method depends on factors such as starting material availability, desired stereochemistry, and functional group tolerance. We will discuss three primary C-O bond-forming strategies: the Williamson Ether Synthesis, the Mitsunobu Reaction, and the Michael Addition.
Figure 1: Key synthetic pathways to this compound analogues.
Williamson Ether Synthesis: The Classic Approach
Developed by Alexander Williamson in 1850, this reaction remains one of the most straightforward and popular methods for preparing ethers.[4] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an electrophilic alkyl halide.[5]
Mechanism & Rationale: The reaction begins with the deprotonation of a phenol using a suitable base (e.g., K₂CO₃, NaH, KOH) to generate a nucleophilic phenoxide. This phenoxide then displaces a halide from a methyl 3-halopropanoate. For optimal results, the alkylating agent should be a primary halide to minimize competing elimination reactions.[5] The use of polar aprotic solvents like DMF or DMSO can accelerate the reaction rate.[6]
Figure 2: Mechanism of the Williamson Ether Synthesis.
Mitsunobu Reaction: Precision and Stereochemical Control
The Mitsunobu reaction is a powerful redox-condensation method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with clean inversion of stereochemistry.[7][8][9] This makes it exceptionally valuable for synthesizing chiral analogues from chiral starting materials.
Mechanism & Rationale: The reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] PPh₃ first attacks the azodicarboxylate to form a betaine intermediate.[8][9] This intermediate deprotonates the acidic phenol (the nucleophile), which then awaits the activation of the alcohol (methyl 3-hydroxypropanoate). The alcohol's oxygen attacks the activated phosphorus, forming an oxyphosphonium salt—an excellent leaving group. The phenoxide then displaces this leaving group in an SN2 fashion.[7] The order of reagent addition can be crucial for success.[8][10]
Figure 3: Simplified mechanism of the Mitsunobu Reaction.
Michael Addition: An Alternative C-O Bond Formation
Mechanism & Rationale: The reaction is typically catalyzed by a base, which generates the phenoxide nucleophile. The phenoxide then attacks the electron-deficient double bond of methyl acrylate in a 1,4-fashion.[12] The resulting enolate intermediate is then protonated by the solvent or during aqueous workup to yield the final product. The reaction is often highly regioselective.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Williamson Ether Synthesis of Methyl 3-(4-methoxyphenoxy)propanoate
This protocol details the synthesis from 4-methoxyphenol and methyl 3-bromopropanoate.
Materials:
-
4-methoxyphenol (1.24 g, 10.0 mmol)
-
Methyl 3-bromopropanoate (1.67 g, 10.0 mmol)
-
Potassium carbonate (K₂CO₃), finely powdered (2.07 g, 15.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
Diethyl ether (~150 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (10.0 mmol) and potassium carbonate (15.0 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add methyl 3-bromopropanoate (10.0 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Mitsunobu Synthesis of Methyl 3-(phenoxy)propanoate
This protocol demonstrates the coupling of phenol and methyl 3-hydroxypropanoate.
Materials:
-
Phenol (0.94 g, 10.0 mmol)
-
Methyl 3-hydroxypropanoate (1.04 g, 10.0 mmol)
-
Triphenylphosphine (PPh₃) (3.15 g, 12.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
Diisopropyl azodicarboxylate (DIAD) (2.43 g, 12.0 mmol)
-
Ethyl acetate and Hexanes for workup and chromatography
Procedure:
-
Dissolve phenol (10.0 mmol), methyl 3-hydroxypropanoate (10.0 mmol), and PPh₃ (12.0 mmol) in anhydrous THF (40 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.[10]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (12.0 mmol) dropwise to the stirred solution over 20 minutes. The reaction is exothermic and may turn from colorless to a pale yellow.[8]
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC for the consumption of starting materials and the formation of the product and triphenylphosphine oxide byproduct.[10]
-
Remove the THF under reduced pressure.
-
Dilute the residue with a 1:1 mixture of ethyl acetate and hexanes. The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude residue via flash column chromatography (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to isolate the desired ester.
Product Characterization & Data
Proper characterization is essential to confirm the structure and purity of the synthesized analogues.
Typical Spectroscopic Data for this compound:
-
1H NMR (400 MHz, CDCl₃): δ 7.30 (t, J = 7.9 Hz, 2H, Ar-H), 6.95 (t, J = 7.4 Hz, 1H, Ar-H), 6.89 (d, J = 8.0 Hz, 2H, Ar-H), 4.25 (t, J = 6.2 Hz, 2H, -OCH₂-), 3.70 (s, 3H, -OCH₃), 2.85 (t, J = 6.2 Hz, 2H, -CH₂CO-).
-
13C NMR (101 MHz, CDCl₃): δ 171.9 (C=O), 158.5 (Ar-C), 129.5 (Ar-CH), 121.1 (Ar-CH), 114.5 (Ar-CH), 63.5 (-OCH₂-), 51.8 (-OCH₃), 34.0 (-CH₂CO-).
-
IR (Neat, cm-1): 3060 (Ar C-H), 2955 (Alkyl C-H), 1738 (C=O, ester), 1598, 1495 (Ar C=C), 1245 (Ar-O-C stretch).
-
MS (EI): m/z (%) = 180.08 [M]⁺. The molecular weight for the parent compound, methyl 3-phenylpropanoate, is 164.20 g/mol .[13][14]
Table 1: Comparison of Synthetic Strategies
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Michael Addition |
| Key Reagents | Base, Alkyl Halide | PPh₃, DIAD/DEAD | Base, α,β-Unsaturated Ester |
| Stereochemistry | Inversion at electrophile | Inversion at alcohol center[7] | Not applicable to achiral centers |
| Key Advantage | Cost-effective, simple setup | Mild conditions, stereocontrol | Atom economical |
| Key Limitation | Risk of elimination with 2°/3° halides[5] | Stoichiometric byproducts, cost | Limited to acrylate systems |
| Typical Yield | 60-90% | 70-95% | 50-85% |
References
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14, 409. [Link]
-
Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7643, Methyl 3-phenylpropionate. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 3-phenylpropionate. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(10), 4882-4887. [Link]
- Various Authors. (n.d.). Williamson Ether Synthesis Protocols. Various university chemistry websites.
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (n.d.). The Mitsunobu Reaction. [Link]
-
Basha, F. Z., et al. (1977). A mild, general method for conversion of alcohols to amines. Tetrahedron Letters, 18(48), 4171-4174. [Link]
- Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
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- 11. mdpi.com [mdpi.com]
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- 14. Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Es… [cymitquimica.com]
The Polymerization of Phenoxy-Substituted Acrylates: A Detailed Guide to Synthesis and Application
Introduction: The Versatility of Phenoxy-Functionalized Polymers
In the landscape of polymer chemistry, the incorporation of specific functional groups into a polymer backbone is a critical strategy for tailoring material properties to meet the demands of advanced applications. The phenoxy group, with its inherent aromaticity and potential for hydrogen bonding interactions, offers a unique combination of thermal stability, hydrophobicity, and tunable refractive index. While the direct polymerization of methyl 3-phenoxypropanoate presents significant challenges and is not widely reported in the literature, a closely related and commercially available monomer, 2-phenoxyethyl acrylate (POEA), serves as an excellent and versatile precursor for the synthesis of polymers with pendant phenoxy functionalities.
This comprehensive guide provides detailed application notes and protocols for the polymerization of 2-phenoxyethyl acrylate. It is designed for researchers, scientists, and professionals in drug development who are interested in harnessing the unique properties of phenoxy-containing polymers for a range of applications, from advanced coatings to novel biomaterials. The protocols herein are presented with a focus on both traditional free-radical polymerization and modern controlled radical polymerization techniques, offering pathways to a wide spectrum of polymer architectures and properties.
Physicochemical Properties of 2-Phenoxyethyl Acrylate (POEA)
A thorough understanding of the monomer's properties is fundamental to designing successful polymerization strategies. Key physicochemical properties of 2-phenoxyethyl acrylate are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-Phenoxyethyl acrylate | [1] |
| CAS Number | 48145-04-6 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Transparent liquid | [2] |
| Boiling Point | 84 °C at 0.2 mmHg | [2] |
| Density | 1.104 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.518 | [2] |
| Glass Transition Temp. (Tg) of Poly(POEA) | 5 °C |
Conventional Free-Radical Polymerization of 2-Phenoxyethyl Acrylate
Conventional free-radical polymerization is a robust and widely used method for synthesizing a variety of vinyl polymers. This technique is particularly well-suited for producing high molecular weight poly(2-phenoxyethyl acrylate) (PPOEA) for applications where precise control over molecular architecture is not a primary concern, such as in coatings and adhesives.[2]
Core Principles and Mechanistic Rationale
Free-radical polymerization proceeds via a chain mechanism involving three key steps: initiation, propagation, and termination. The choice of initiator is critical and is dictated by the desired reaction temperature and the solvent system. For the polymerization of acrylates like POEA, azo compounds such as azobisisobutyronitrile (AIBN) or peroxides like benzoyl peroxide (BPO) are commonly employed. The concentration of the initiator directly influences the resulting polymer's molecular weight; a higher initiator concentration leads to a greater number of polymer chains and, consequently, a lower average molecular weight.[3]
The reaction can be carried out in bulk (neat monomer) or in solution. Bulk polymerization is solvent-free but can be challenging to control due to the high viscosity of the polymerizing medium and the exothermic nature of the reaction. Solution polymerization offers better temperature control and is often preferred for achieving more uniform polymers. The choice of solvent is important; it must be inert to the reaction conditions and capable of dissolving both the monomer and the resulting polymer. Toluene and anisole are suitable solvents for the polymerization of POEA.
Experimental Workflow: Free-Radical Polymerization
Figure 1. General workflow for the free-radical polymerization of 2-phenoxyethyl acrylate.
Detailed Protocol: Solution Polymerization of 2-Phenoxyethyl Acrylate
Materials:
-
2-Phenoxyethyl acrylate (POEA), inhibited
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol
-
Basic alumina
Procedure:
-
Monomer Purification: To remove the inhibitor, pass the 2-phenoxyethyl acrylate through a short column of basic alumina.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the purified POEA (e.g., 10 g, 52 mmol) in anhydrous toluene (e.g., 20 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under a nitrogen atmosphere, add AIBN (e.g., 0.085 g, 0.52 mmol, for a 100:1 monomer to initiator ratio).
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Work-up: After the desired time, cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Drying: Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
Expected Outcome:
This procedure typically yields poly(2-phenoxyethyl acrylate) with a high molecular weight (e.g., Mn > 50,000 g/mol ) and a broad molecular weight distribution (Đ > 1.5). The resulting polymer is a transparent, tacky solid at room temperature. A commercially available poly(2-phenoxyethyl acrylate) is reported to have an approximate molecular weight of 200,000 g/mol as determined by GPC.[4]
Controlled Radical Polymerization of 2-Phenoxyethyl Acrylate
For applications requiring well-defined polymer architectures, such as in drug delivery systems or advanced nanostructured materials, controlled radical polymerization (CRP) techniques are indispensable. Atom Transfer Radical Polymerization (ATRP) is a powerful and versatile CRP method for the polymerization of a wide range of monomers, including acrylates.[5][6]
Core Principles and Mechanistic Rationale of ATRP
ATRP is based on a reversible halogen atom transfer between a dormant polymer chain (P-X) and a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand), which generates a propagating radical (P•) and the metal complex in a higher oxidation state (e.g., Cu(II)X/Ligand). This dynamic equilibrium maintains a low concentration of active radicals, thereby suppressing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Đ < 1.5), and complex architectures.[7]
The key components of an ATRP system are the monomer, an initiator with a radically transferable halogen (e.g., ethyl α-bromoisobutyrate), a transition metal catalyst (e.g., CuBr), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) to solubilize and control the activity of the metal catalyst. The ratio of monomer to initiator determines the target degree of polymerization and, consequently, the molecular weight of the resulting polymer.
Experimental Workflow: Atom Transfer Radical Polymerization (ATRP)
Figure 2. General workflow for the Atom Transfer Radical Polymerization (ATRP) of 2-phenoxyethyl acrylate.
Detailed Protocol: ATRP of 2-Phenoxyethyl Acrylate
Materials:
-
2-Phenoxyethyl acrylate (POEA), purified
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Neutral alumina
-
Methanol
Procedure:
-
Reaction Setup: To a Schlenk flask with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Reagent Addition: Under a nitrogen atmosphere, add anisole (e.g., 5 mL), purified POEA (e.g., 1.92 g, 10 mmol), and PMDETA (e.g., 21 µL, 0.1 mmol) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Initiation: After the final thaw, while the mixture is under nitrogen, add the initiator EBiB (e.g., 14.7 µL, 0.1 mmol, for a target degree of polymerization of 100) via syringe.
-
Polymerization: Place the flask in a preheated oil bath at 60 °C and stir. Monitor the reaction by taking samples at timed intervals for ¹H NMR and GPC analysis.
-
Termination and Work-up: To quench the polymerization, open the flask to air and dilute the mixture with THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Purification and Drying: Precipitate the polymer by adding the filtered solution to cold methanol. Collect the polymer by filtration and dry in a vacuum oven at 40-50 °C.
Expected Outcome:
This ATRP protocol should yield poly(2-phenoxyethyl acrylate) with a predictable molecular weight based on the monomer-to-initiator ratio and a narrow molecular weight distribution (Đ typically between 1.1 and 1.3). The "living" nature of this polymerization allows for the synthesis of block copolymers by sequential monomer addition.
Characterization of Poly(2-phenoxyethyl acrylate)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine monomer conversion.
-
Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[8] The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer.[9]
Applications in Research and Drug Development
The unique properties of poly(2-phenoxyethyl acrylate) and its copolymers make them attractive materials for a variety of applications, particularly in the biomedical and pharmaceutical fields.
-
Drug Delivery: The hydrophobic nature of the phenoxy group can be utilized for the encapsulation and controlled release of hydrophobic drugs.[10] Amphiphilic block copolymers containing a PPOEA segment can self-assemble into micelles or other nanostructures that serve as drug carriers.[11]
-
Biomaterial Coatings: PPOEA can be used as a coating for medical devices to improve their biocompatibility. For instance, related poly(2-methoxyethyl acrylate) has shown to reduce protein adsorption and platelet adhesion, which is crucial for blood-contacting devices.[12]
-
Tissue Engineering: The mechanical properties of PPOEA-based hydrogels can be tuned for applications in tissue engineering scaffolds. By copolymerizing POEA with hydrophilic monomers like 2-hydroxyethyl acrylate (HEA), hydrogels with controlled swelling and mechanical properties can be fabricated.[13]
-
Adhesives for Transdermal Drug Delivery: Acrylate-based polymers are widely used as pressure-sensitive adhesives in transdermal drug delivery patches. The inclusion of phenoxy groups can modulate the adhesive properties and the solubility of drugs within the adhesive matrix.[14]
Conclusion
While the polymerization of this compound is not a well-established route, the use of 2-phenoxyethyl acrylate provides a versatile and accessible platform for the synthesis of polymers with pendant phenoxy groups. This guide has provided detailed protocols for both conventional free-radical and controlled radical polymerization of POEA, enabling researchers to synthesize a range of PPOEA-based materials with tailored properties. The unique combination of properties offered by the phenoxy group makes these polymers highly promising for a variety of advanced applications, particularly in the fields of drug delivery and biomedical engineering.
References
- Saini, R. K., et al. (2014). Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. Nano Science and Nano Technology: An Indian Journal, 8(11), 416-423.
- Ashford, E. J., et al. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417-1424.
- An, Z., et al. (2011).
-
Scientific Polymer Products, Inc. Poly(2-phenoxyethyl acrylate). Retrieved from [Link]
- Vargün, E., & Usanmaz, A. (2005). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of Polymer Science Part A: Polymer Chemistry, 43(17), 3959-3968.
- Vargün, E. (2003).
- Benmessaoud, N., et al. (2020). Swelling and thermal behavior of a cross-linked polymer networks poly(2-phenoxyethyl acrylate): exploitation by the Voigt viscoelastic model. Journal of Polymer Research, 27(11), 1-13.
- Karakas, M., et al. (2006). Effect of poly (2-methoxyethyl acrylate)-coated oxygenators on haemolysis. Journal of Biomaterials Science, Polymer Edition, 17(6), 635-645.
-
Matyjaszewski Group, Carnegie Mellon University. (n.d.). ATRP of Acrylates. Retrieved from [Link]
- Arun, A., et al. (2005). In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl] -3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads.
- Tazawa, S., et al. (2021). Mechanical, thermal, and microstructural analyses of thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane by RAFT and polyaddition.
- Ramirez-Jimenez, R., et al. (2023).
- Sosnik, A., & Cohn, D. (2016). Mucoadhesive acrylated block copolymers micelles for the delivery of hydrophobic drugs. Colloids and Surfaces B: Biointerfaces, 141, 236-243.
-
NETZSCH-Gerätebau GmbH. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]
- Theato, P., & Zentel, R. (2011). Copolymerization of 2-Hydroxyethyl Acrylate and 2-Methoxyethyl Acrylate via RAFT: Kinetics and Thermoresponsive Properties. Macromolecules, 44(21), 8358-8367.
- Tanaka, M., et al. (2022). Poly(2-Methoxyethyl Acrylate) (PMEA)-Coated Anti-Platelet Adhesive Surfaces to Mimic Native Blood Vessels through HUVECs Attachment, Migration, and Monolayer Formation. International Journal of Molecular Sciences, 23(12), 6806.
- Cantor, A. S., & Wirtanen, D. J. (2002). Novel Acrylate Adhesives for Transdermal Drug Delivery. Pharmaceutical Technology, 26(1), 28-36.
- Li, C., & Liu, G. (2018).
- Ziemons, E., et al. (2021). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. Polymers, 13(19), 3326.
-
Lab Life Tutorials. (2021, June 15). RAFT polymerization - TUTORIAL [Video]. YouTube. [Link]
- An, Z., et al. (2011).
- Barmperis, G. D., & Sideridou, I. D. (2018). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate)
- Vargün, E., & Usanmaz, A. (2005). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of Polymer Science Part A: Polymer Chemistry, 43(17), 3959-3968.
- Truong, V. X., et al. (2018). High Frequency sonoATRP of 2-Hydroxyethyl Acrylate in an Aqueous Medium.
- Derry, M. J., et al. (2016). RAFT dispersion polymerization of 2-hydroxyethyl methacrylate in non-polar media. Polymer Chemistry, 7(10), 1934-1944.
-
The Polymer Chemist. (2022, November 6). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup [Video]. YouTube. [Link]
-
NIST. (n.d.). β-Phenoxyethyl acrylate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Matyjaszewski Group, Carnegie Mellon University. (n.d.). How to Conduct an ATRP. Retrieved from [Link]
- Garcia-Hernandez, E., et al. (2013). Thermal behavior of poly(2-hydroxyethyl methacrylate-bis-[trimethoxysilylpropyl]amine) networks. IOP Conference Series: Materials Science and Engineering, 45(1), 012005.
- Aydin, M., & Sarac, A. S. (2015). Synthesis of High Molecular Weight Polystearylacrylate and Polystearylmethacrylate Polymers via ATRP Method as Thermal Energy Storage Materials. International Journal of Materials, Mechanics and Manufacturing, 3(3), 194-198.
- Bouzroud, S., et al. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers, 15(19), 3939.
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Application Note: A Comprehensive Framework for the Cellular Characterization of Novel Small Molecules, Featuring Methyl 3-phenoxypropanoate
Authored by: Senior Application Scientist, Advanced Cell-Based Screening
Introduction
The identification and characterization of novel small molecules are foundational to drug discovery and chemical biology. Establishing a robust and systematic workflow to elucidate the biological effects of a new chemical entity is critical for determining its therapeutic potential and mechanism of action. This guide provides a comprehensive framework for the initial cell-based characterization of a novel compound, using Methyl 3-phenoxypropanoate as a representative example. While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, this document outlines a tiered, logical progression of assays to assess its cytotoxic, anti-proliferative, pro-apoptotic, and signaling pathway-modulating properties. This approach ensures a thorough initial assessment, providing the foundational data necessary for further, more targeted investigation.
The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of small molecules. We will progress from broad assessments of cell health to more specific inquiries into the molecular mechanisms that may be perturbed by the compound of interest.
Compound Handling and Preparation
Prior to initiating any cell-based assays, it is imperative to obtain and review the Safety Data Sheet (SDS) for this compound to ensure safe handling and disposal. Based on data for structurally related compounds, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be utilized.[1][2][3][4]
Stock Solution Preparation: For in vitro studies, a high-concentration stock solution of this compound should be prepared in a sterile, cell culture-grade solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions and should not exceed a level known to affect the cells being used (typically ≤ 0.5%).
Tier 1: Foundational Cytotoxicity and Viability Assays
The initial step in characterizing a novel compound is to determine its effect on cell viability and identify the concentration range over which it exerts cytotoxic effects.[5] This information is crucial for designing subsequent, more mechanistic assays.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
Materials:
-
Cell line of interest (e.g., HeLa, A549, or a cell line relevant to a specific disease model)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of the compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
| Treatment Group | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Positive Control (e.g., Doxorubicin) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Table 1: Hypothetical IC50 values for this compound in a selected cell line. |
Tier 2: Assessing Effects on Cell Proliferation
If a compound reduces cell viability, it is important to distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects. The BrdU incorporation assay is a robust method for quantifying DNA synthesis, a hallmark of cell proliferation.
Protocol 2: BrdU Cell Proliferation Assay
This assay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of proliferating cells.
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, and TMB substrate)
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with non-lethal concentrations of this compound (determined from the MTT assay) for the desired duration.
-
Add BrdU to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.
-
Fix and denature the cellular DNA according to the kit manufacturer's instructions.
-
Add the anti-BrdU primary antibody, followed by the HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance. The signal intensity is directly proportional to the amount of DNA synthesis.
Caption: Workflow for the BrdU cell proliferation assay.
Tier 3: Investigating the Induction of Apoptosis
Should the compound demonstrate cytotoxic effects, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with IC50 concentrations of this compound for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the kit protocol and incubate in the dark.
-
Analyze the cells by flow cytometry within one hour.
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Intact membrane, PS exposure |
| Late Apoptotic/Necrotic | Positive | Positive | Membrane compromised |
| Necrotic | Negative | Positive | Membrane compromised |
| Table 2: Interpretation of Annexin V/PI staining results. |
Tier 4: Elucidating Effects on Cell Signaling Pathways
To understand the molecular mechanism of action, it is essential to investigate the compound's effect on key cellular signaling pathways. Reporter gene assays are powerful tools for this purpose.[6][7] For instance, a compound with anti-inflammatory potential might modulate the NF-κB pathway.[6]
Protocol 4: NF-κB Luciferase Reporter Assay
This assay utilizes a cell line stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α). Include unstimulated and vehicle-treated controls.
-
Incubate for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of the NF-κB pathway.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-phenoxypropanoate
Welcome to the technical support center for the synthesis of Methyl 3-phenoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a flexible question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for successful experimentation.
Q1: What are the primary synthetic routes to this compound?
There are two principal methods for synthesizing this compound:
-
Michael Addition: This route involves the conjugate addition of phenol (acting as the nucleophile or Michael donor) to methyl acrylate (the Michael acceptor). This reaction is typically base-catalyzed, where a base deprotonates the phenol to form the more nucleophilic phenoxide ion.[1][2][3]
-
Williamson Ether Synthesis: This classic method involves the reaction of a sodium or potassium phenoxide salt with a methyl 3-halopropanoate (e.g., methyl 3-chloropropanoate or methyl 3-bromopropanoate). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6]
Q2: Which synthetic route is generally preferred and why?
The choice of route depends on the availability of starting materials, desired scale, and sensitivity to specific side reactions.
| Feature | Michael Addition | Williamson Ether Synthesis |
| Starting Materials | Phenol, Methyl Acrylate | Phenol, Methyl 3-halopropanoate |
| Key Reagents | Base (e.g., K₂CO₃, NaH, DMAP) | Strong Base (e.g., NaH, NaOH), Alkyl Halide |
| Primary Advantage | Atom economy (fewer leaving groups) | Well-established, predictable SN2 mechanism |
| Common Issues | Polymerization of methyl acrylate | Competing E2 elimination, C-alkylation |
Q3: What is the role of the base in the Michael Addition route?
In the Michael addition, a base is crucial for deprotonating the phenol.[1][7] Phenol itself is a weak nucleophile. By removing the acidic proton from the hydroxyl group, the base generates the phenoxide anion (C₆H₅O⁻), which is a much stronger nucleophile and readily attacks the electron-deficient β-carbon of methyl acrylate.[2]
Q4: Why are polar aprotic solvents often used for the Williamson Ether Synthesis?
Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for SN2 reactions like the Williamson ether synthesis.[5] These solvents can solvate the cation (e.g., Na⁺ or K⁺) of the phenoxide salt but do not strongly solvate the phenoxide anion. This leaves the nucleophile "bare" and highly reactive, thereby accelerating the rate of the desired SN2 reaction.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis, explaining the chemical reasoning behind the issue and the corrective actions.
Issue 1: Low yield of this compound with a significant amount of a viscous, insoluble polymer.
Likely Cause: Polymerization of Methyl Acrylate (Michael Addition Route).
Explanation: Methyl acrylate is an α,β-unsaturated ester that is highly susceptible to anionic polymerization, especially in the presence of strong bases or nucleophiles.[8] The phenoxide, or another basic species in the reaction, can initiate a chain-reaction polymerization of the methyl acrylate, consuming the starting material and producing a high-molecular-weight polymer. This significantly reduces the yield of the desired Michael adduct.
Troubleshooting Protocol:
-
Control Reagent Addition: Add the methyl acrylate slowly and dropwise to the solution of the phenoxide. This maintains a low instantaneous concentration of the acrylate, favoring the 1:1 addition over polymerization.
-
Temperature Management: Perform the reaction at a controlled, lower temperature. While heating can increase the rate of the Michael addition, it dramatically accelerates polymerization.[8] Start at room temperature or even 0 °C and monitor the reaction progress by TLC or GC.
-
Choice of Base: Use a milder base if possible. While a strong base is needed to form the phenoxide, an excessively strong base in the mixture can more readily initiate polymerization.
-
Inhibitors: Consider adding a radical inhibitor (like hydroquinone) to the methyl acrylate if radical-initiated polymerization is also a concern, though the primary pathway in this context is anionic.
Issue 2: The formation of a significant alkene byproduct is detected by NMR/GC-MS.
Likely Cause: β-Elimination (E2) Reaction (Williamson Ether Synthesis Route).
Explanation: The phenoxide ion is not only a strong nucleophile but also a strong base. When reacting with methyl 3-halopropanoate, the phenoxide can attack the β-proton (the proton on the carbon adjacent to the carbon bearing the halide), leading to the elimination of the halide and the formation of methyl acrylate. This E2 pathway directly competes with the desired SN2 substitution.[4][5]
Workflow: Minimizing E2 Elimination
Caption: Troubleshooting workflow for E2 elimination.
Troubleshooting Protocol:
-
Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[5] Running the reaction at the lowest feasible temperature will favor the SN2 pathway.
-
Choice of Leaving Group: Bromides are better leaving groups than chlorides but can sometimes favor elimination more. If elimination is severe with methyl 3-bromopropanoate, switching to methyl 3-chloropropanoate and slightly increasing the reaction time might be beneficial.
-
Base Management: Ensure the base is fully consumed in forming the phenoxide before adding the alkyl halide. Excess strong base in the reaction mixture will promote elimination.
Issue 3: Isolation of ortho- and para-substituted byproducts alongside the desired ether.
Likely Cause: C-Alkylation of the Phenoxide Ion (Williamson Ether Synthesis Route).
Explanation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated ortho and para positions of the aromatic ring.[4] While O-alkylation is usually favored, under certain conditions, the electrophile (methyl 3-halopropanoate) can be attacked by the electron-rich ring, leading to the formation of C-alkylated isomers.
Reaction Pathways: O- vs. C-Alkylation
Caption: Competing reaction pathways in Williamson ether synthesis.
Troubleshooting Protocol:
-
Solvent Choice: The choice of solvent has a significant impact. Polar aprotic solvents (DMF, DMSO) favor O-alkylation. Protic solvents (like ethanol or water) can solvate the oxygen atom of the phenoxide through hydrogen bonding, leaving the carbon atoms of the ring more available for attack, thus increasing C-alkylation.
-
Counter-ion: The nature of the counter-ion (e.g., Na⁺ vs. K⁺) can also influence the O/C alkylation ratio, though the solvent effect is generally more pronounced.[5]
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
PrepChem. Synthesis of methyl 3-phenylpropionate. [Link]
-
BYJU'S. Michael Addition Mechanism. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Slideshare. Michael addition reaction. [Link]
-
PubChem - National Center for Biotechnology Information. Methyl 3-phenylpropionate. [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
-
ResearchGate. Synthesis of methyl 3-hydroxypropanoate catalyzed by epoxy ethane. [Link]
-
ResearchGate. Microwave-assisted Michael addition between methyl acrylate and phenol or anilines in the presence of DMAP. [Link]
-
National Center for Biotechnology Information. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Google Patents. CN111393272A - Synthetic method of 3'-methyl propiophenone.
-
University of Wisconsin-River Falls. Experiment 06 Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
The Human Metabolome Database. Showing metabocard for Methyl 3-phenylpropanoate (HMDB0030060). [Link]
-
PubChem - National Center for Biotechnology Information. Methyl Acrylate. [Link]
-
ChemSynthesis. methyl 3-phenylpropanoate - 103-25-3, C10H12O2, density, melting point, boiling point, structural formula, synthesis. [Link]
-
Organic Syntheses Procedure. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
-
PubChem - National Center for Biotechnology Information. Methyl 3-oxo-3-phenylpropanoate. [Link]
-
Polymer Chemistry (RSC Publishing). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. [Link]
-
ChemRxiv | Cambridge Open Engage. Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. [Link]
-
PubChem - National Center for Biotechnology Information. Methyl 3-hydroxy-3-phenylpropanoate. [Link]
-
ChemSynthesis. ethyl 3-phenylpropanoate - 2021-28-5, C11H14O2, density, melting point, boiling point, structural formula, synthesis. [Link]
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How to avoid polymerization during Methyl 3-phenoxypropanoate synthesis
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the synthesis of Methyl 3-phenoxypropanoate. It addresses the critical challenge of preventing polymerization of methyl acrylate during the Michael addition reaction with phenol. This resource is designed to be a practical, field-proven guide, moving beyond simple procedural steps to explain the underlying chemical principles for successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and efficient method for synthesizing this compound is the Michael addition of phenol to methyl acrylate.[1][2] This reaction, also known as a conjugate addition, involves the nucleophilic attack of the phenoxide ion on the β-carbon of the electron-deficient alkene in methyl acrylate.[3][4]
Q2: Why is polymerization a significant issue in this synthesis?
Methyl acrylate is highly susceptible to free-radical polymerization, especially in the presence of heat, light, or radical initiators.[5][6][7] The conditions required for the Michael addition, such as elevated temperatures to increase reaction rates, can inadvertently trigger this unwanted side reaction, leading to the formation of poly(methyl acrylate). This results in reduced yield, purification difficulties, and potentially failed experiments.[8]
Q3: What are the common inhibitors used to prevent the polymerization of methyl acrylate?
Several inhibitors are effective at preventing the polymerization of acrylates. The most widely used include hydroquinone (Hq) and the methoxy ether of hydroquinone (MEHQ).[9][10] These compounds act as radical scavengers, terminating the chain reaction of polymerization.[6][8] Benzoquinone is another effective inhibitor and is sometimes used in combination with hydroquinone.[9]
Q4: Do I need to remove the inhibitor from the commercially available methyl acrylate before the reaction?
It is generally not recommended to remove the inhibitor from the methyl acrylate before the reaction. The small amount of inhibitor present is crucial for preventing polymerization during storage and the initial stages of the reaction.[11] Attempting to remove it can lead to premature polymerization. However, it is important to be aware of the inhibitor concentration and to potentially add a small additional amount depending on the reaction conditions.
Troubleshooting Guide: Preventing and Managing Polymerization
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: My reaction mixture turned into a viscous gel or solid, indicating polymerization. What went wrong?
-
Possible Cause 1: Inadequate Inhibition. The concentration of the polymerization inhibitor may have been insufficient for the reaction conditions.
-
Solution: Ensure that an appropriate amount of inhibitor, such as hydroquinone or MEHQ (typically 100-200 ppm), is present in the reaction mixture from the start. For reactions requiring prolonged heating, a slightly higher concentration may be beneficial.
-
-
Possible Cause 2: Excessive Heat. High reaction temperatures significantly accelerate the rate of free-radical polymerization.[12]
-
Solution: Maintain the reaction temperature at the lowest possible level that still allows for a reasonable rate of the Michael addition. It is advisable to conduct small-scale experiments to determine the optimal temperature balance.
-
-
Possible Cause 3: Presence of Radical Initiators. Contaminants in the reagents or glassware can act as radical initiators.
Problem 2: The yield of this compound is low, and I suspect polymerization is the culprit. How can I improve it?
-
Possible Cause: Competing Polymerization. Even if the reaction does not completely solidify, a significant portion of the methyl acrylate may be consumed by polymerization.
-
Solution 1: Optimize Catalyst and Reaction Time. The choice of catalyst can influence the rate of the desired Michael addition versus the undesired polymerization. Basic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphine catalysts such as triphenylphosphine can accelerate the Michael addition, potentially allowing for lower reaction temperatures and shorter reaction times, thereby minimizing polymerization.[13][14][15][16]
-
Solution 2: Controlled Addition of Reactants. Adding the methyl acrylate slowly to the reaction mixture containing phenol and the catalyst can help to keep its instantaneous concentration low, reducing the likelihood of polymerization.
-
Problem 3: How can I confirm that polymerization has occurred in my reaction?
-
Method 1: Visual Inspection. The most obvious sign is a significant increase in the viscosity of the reaction mixture, ranging from a thick liquid to a solid gel.
-
Method 2: Spectroscopic Analysis. 1H NMR spectroscopy can be used to identify the broad signals characteristic of a polymer in the crude reaction mixture, which will be distinct from the sharp peaks of the desired product and starting materials.
-
Method 3: Precipitation. If polymerization is suspected, adding the reaction mixture to a non-solvent for the polymer (but a solvent for the desired product), such as methanol or hexane, will cause the polymer to precipitate.
Experimental Protocols
Protocol 1: Synthesis of this compound with Hydroquinone Inhibition
Materials:
-
Phenol
-
Methyl acrylate (stabilized with MEHQ)
-
Hydroquinone
-
Triethylamine (catalyst)
-
Toluene (solvent)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), hydroquinone (200 ppm relative to methyl acrylate), and toluene.
-
Begin stirring the mixture and add triethylamine (0.1 eq).
-
Slowly add methyl acrylate (1.1 eq) to the reaction mixture at room temperature over 30 minutes.
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Visualizing the Chemistry
Reaction Scheme
Caption: Michael addition of phenol to methyl acrylate.
Polymerization Mechanism
Caption: Free-radical polymerization of methyl acrylate.
Inhibition Mechanism
Caption: Mechanism of polymerization inhibition.
Data Summary
| Parameter | Recommendation | Rationale |
| Inhibitor | Hydroquinone (Hq) or MEHQ | Effective and widely used radical scavengers.[9][10] |
| Inhibitor Concentration | 100-200 ppm (w/w) | Sufficient to prevent polymerization under typical conditions. |
| Catalyst | Triethylamine, DBU, or Triphenylphosphine | Efficiently catalyzes the Michael addition.[13][14][15][16] |
| Reaction Temperature | 60-90 °C | Optimal balance between reaction rate and minimizing polymerization. |
| Solvent | Toluene, THF, or Acetonitrile | Provides good solubility for reactants and facilitates heat transfer. |
References
- Inhibition of acrylate polymerization.
-
Poly(methyl methacrylate) [9011-14-7]. VTechWorks. [Link]
-
Collins, S., et al. Polymerization of Methyl Methacrylate Using Zirconocene Initiators: Polymerization Mechanisms and Applications. Macromolecules, 1995. [Link]
-
Ahir, S. Are polymerisation inhibitors causing product failure? Makevale. [Link]
-
Zulhairun, A. K., et al. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. ACS Omega, 2022. [Link]
-
Zulhairun, A. K., et al. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. National Center for Biotechnology Information, 2022. [Link]
-
Fujimoto, H., et al. Polymerization Mechanism in Methyl Methacrylate–9-Fluorenyllithium Initiator System. Journal of Polymer Science Part A-1: Polymer Chemistry, 1971. [Link]
-
Synthesis of methyl 3-phenylpropionate. PrepChem.com. [Link]
-
Should I remove inhibitor from methyl acrylate? Chemistry Stack Exchange. [Link]
-
Cárdenas-Galindo, M., et al. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Center for Biotechnology Information, 2011. [Link]
-
Methyl 3-phenylpropionate. PubChem. [Link]
-
Singh, A., et al. Inhibition of Free Radical Polymerization: A Review. National Center for Biotechnology Information, 2023. [Link]
-
Ivanov, A. A., et al. Inhibition of the polymerization of methyl methacrylate and methyl acrylate by mixtures of chloranil with phenothiazine. OSTI.GOV, 1985. [Link]
-
Polymerization of 2-hydroxyethyl acrylate and methacrylate via Michael-type addition. ResearchGate. [Link]
-
Williams, S. R., et al. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate, 2007. [Link]
-
27 questions with answers in MICHAEL ADDITION. ResearchGate. [Link]
-
Electron rich triarylphosphines as nucleophilic catalysts for oxa- Michael reactions. ChemRxiv. [Link]
-
Michael addition reactions to show evidence of side reactions. ResearchGate. [Link]
-
Nair, D. P., et al. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 2014. [Link]
-
Sangroniz, A., et al. Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. UPCommons, 2017. [Link]
-
Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. ResearchGate. [Link]
-
Sanda, F., et al. Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry, 2012. [Link]
-
methyl 3-phenylpropanoate. ChemSynthesis. [Link]
-
Zubieta-Rico, H. A., et al. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI, 2023. [Link]
-
The Mechanism of Michael Reaction. Chemistry Steps. [Link]
-
Reaction scheme for the Michael addition of methyl acrylate (MA) or... ResearchGate. [Link]
-
1-methyl-3-phenylpropyl 3-phenylpropanoate. ChemSynthesis. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Microwave-assisted Michael addition between methyl acrylate and phenol or anilines in the presence of DMAP. ResearchGate. [Link]
-
Michael Addition Practice Problems. Pearson. [Link]
-
21.8 Michael Reactions. YouTube. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. ResearchGate. [Link]
-
methyl hydrocinnamate. The Good Scents Company. [Link]
-
Inhibition of Spontaneous Polymerization during the Synthesis of Epoxyacrylic Oligomer. ResearchGate. [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-Phenoxypropanoate Esterification
Welcome to the technical support guide for the synthesis of Methyl 3-phenoxypropanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the esterification of 3-phenoxypropanoic acid. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues that may arise during the synthesis. Each problem is analyzed to identify potential causes and provide validated solutions.
Question 1: My reaction yield is consistently low, or the conversion of the starting carboxylic acid is incomplete. What are the likely causes and how can I fix this?
Answer:
Low yield in a Fischer esterification is one of the most common challenges and typically points to an issue with the reaction equilibrium.[1][2] The esterification of 3-phenoxypropanoic acid with methanol is a reversible process. To achieve high conversion, the equilibrium must be actively shifted towards the product side.
Core Causality & Solutions:
-
Equilibrium Management: According to Le Châtelier's principle, the equilibrium can be shifted by either adding an excess of a reactant or by removing a product as it forms.[2][3]
-
Excess Reactant: The most straightforward method is to use methanol as the limiting reagent and the solvent. A large molar excess of methanol (e.g., 10-20 equivalents or more) will drive the reaction forward.[4][5]
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[1][2] While a Dean-Stark apparatus is common for higher-boiling alcohols, it is impractical for methanol. Instead, consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture. Ensure your reagents, particularly the methanol and 3-phenoxypropanoic acid, are as anhydrous as possible.
-
-
Catalyst Inefficiency: The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7][8]
-
Catalyst Choice & Loading: Strong protic acids like concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) are highly effective.[1][9] Typical catalytic loading is 1-5 mol% relative to the carboxylic acid. Insufficient catalyst will result in a slow reaction, while excessive amounts can lead to side reactions like dehydration or ether formation, especially at higher temperatures.
-
Heterogeneous Catalysts: For easier removal and potential reuse, consider solid acid catalysts such as Amberlyst-15 or sulfated zirconia.[8][10] These can be filtered off post-reaction, simplifying the workup.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction should be conducted at reflux, which for methanol is approximately 65°C. This provides the necessary activation energy without being excessively high, which could promote side reactions.[11][12]
-
Reaction Time: Fischer esterifications can be slow. A typical reaction time is 4-12 hours.[11] It is crucial to monitor the reaction's progress to determine the optimal time.
-
Troubleshooting Decision Workflow
Below is a decision tree to systematically address low-yield issues.
Question 2: After workup, I still have significant amounts of the starting 3-phenoxypropanoic acid in my final product. How can I improve its removal?
Answer:
This is a purification issue, often stemming from an incomplete reaction or an inefficient workup procedure designed to remove acidic impurities.
Core Causality & Solutions:
-
Ineffective Acid Removal: The workup is critical for separating the neutral ester from the unreacted acidic starting material and the acid catalyst.
-
Basic Wash: The standard procedure involves washing the organic extract with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[11][13] It reacts with the carboxylic acid to form the corresponding sodium salt, which is highly soluble in the aqueous layer and thus easily separated.
-
Causality: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂↑
-
-
Procedure: After quenching the reaction and extracting the product into an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer 2-3 times with saturated NaHCO₃ solution in a separatory funnel. Be sure to vent the funnel frequently, as CO₂ gas will be generated. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic (pH 7-8).
-
-
Emulsion Formation: Sometimes, vigorous shaking during the basic wash can lead to the formation of an emulsion, which traps the product and prevents clean separation.
-
Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the acid-catalyzed esterification of 3-phenoxypropanoic acid?
A1: This reaction proceeds via the Fischer-Speier esterification mechanism . It is a nucleophilic acyl substitution that involves several key equilibrium steps.[2][6][7]
-
Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of 3-phenoxypropanoic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.[4][8]
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[1][6]
-
Proton Transfer: A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups. This converts a poor leaving group (-OH) into a very good leaving group (H₂O).[2]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the C=O double bond. This results in a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (usually by another molecule of methanol or water in the system) to yield the final product, this compound, and regenerate the acid catalyst.[4]
Q2: How can I monitor the reaction's progress effectively?
A2: Monitoring the reaction is essential to avoid unnecessarily long reaction times or premature termination. Several techniques are suitable:
-
Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture alongside a co-spot of the starting material (3-phenoxypropanoic acid). The ester product will be less polar and thus have a higher Rf value than the carboxylic acid. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Gas Chromatography (GC): If standards are available, GC provides quantitative data on the conversion of starting material to product.[14]
-
Infrared (IR) Spectroscopy: This technique is excellent for observing the functional group transformation. A sample can be taken from the reaction, the solvent evaporated, and an IR spectrum recorded.[11][15]
| Functional Group | Compound Type | IR Frequency (cm⁻¹) | Observation |
| O-H Stretch | Carboxylic Acid | 2500-3300 (very broad) | Disappearance of this broad peak |
| C=O Stretch | Carboxylic Acid | ~1710 | Disappearance of this peak |
| C=O Stretch | Ester | ~1740 | Appearance of a new, sharp peak |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Materials:
-
3-Phenoxypropanoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenoxypropanoic acid (e.g., 10.0 g, 60.2 mmol).
-
Add a large excess of anhydrous methanol (e.g., 150 mL). The methanol acts as both reactant and solvent.
-
While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.33 mL, 6.0 mmol, ~5 mol%) to the mixture. Caution: This addition is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (~65°C) using a heating mantle.
-
Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress periodically using TLC (e.g., every 1-2 hours).
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
Protocol 2: Workup and Purification
Materials:
-
Diethyl ether (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, rotary evaporator
Procedure:
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess methanol.[11]
-
Pour the concentrated residue into a separatory funnel containing 100 mL of deionized water and 100 mL of diethyl ether.
-
Shake the funnel to mix the layers, then allow them to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
50 mL of saturated NaHCO₃ solution (vent frequently to release CO₂). Repeat this wash.
-
50 mL of brine.[11]
-
-
Drain the washed organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps, add more until some remains free-flowing.
-
Gravity filter or decant the dried solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude this compound as an oil.[11]
-
Assess the purity via GC or NMR and, if necessary, purify further by vacuum distillation.
Safety & Handling
-
Acids: Concentrated sulfuric acid is highly corrosive and an oxidizing agent. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16]
-
Solvents: Methanol and diethyl ether are flammable. Ensure all heating is done using a heating mantle or water bath, with no open flames nearby.
-
General Precautions: Always work in a well-ventilated area, preferably a chemical fume hood.[17][18]
References
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]
- Shi, H., et al. (2013). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 3(42), 19412-19422.
-
Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Chen, L., et al. (2001). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis.
- McEneaney, D., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18.
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
- Ampiah-Bonney, R. J., & Walmsley, A. D. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. The Analyst, 124(12), 1817-1821.
-
National Center for Biotechnology Information. (n.d.). Methyl 3-phenylpropionate. PubChem Compound Database. Retrieved from [Link]
-
Angene Chemical. (2025, March 1). Safety Data Sheet: (S)-2-Methyl-3-phenylpropanoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2).... Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts used for the esterification reaction. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Fischer Esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed Central. Retrieved from [Link]
-
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
-
Asian Journal of Chemistry. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Retrieved from [Link]
-
ResearchGate. (2025, December 25). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
-
Journal of Student Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Brief Introduction to Chemical Reaction Optimization. PubMed Central. Retrieved from [Link]
Sources
- 1. Fischer Esterification [organic-chemistry.org]
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- 5. researchgate.net [researchgate.net]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 7. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]
- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Challenges in Scaling Up Methyl 3-phenoxypropanoate Production
Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 3-phenoxypropanoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the production of this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the challenges of scaling up this synthesis, ensuring high yield, purity, and process efficiency.
Introduction: Synthesis Strategies for this compound
This compound is a valuable organic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its production can be approached through several synthetic routes, with the two most common being the Michael Addition of phenol to methyl acrylate and the Williamson Ether Synthesis . The choice of method often depends on the scale of production, available starting materials, and desired purity profile. This guide will delve into the intricacies of both methods, with a focus on addressing the challenges encountered during scale-up.
Section 1: Michael Addition of Phenol to Methyl Acrylate
The Michael addition represents a highly atom-economical and direct route to this compound. This reaction involves the conjugate addition of a phenoxide nucleophile to the electron-deficient alkene of methyl acrylate.
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Troubleshooting Guide & FAQs: Williamson Ether Synthesis Route
Q1: My Williamson ether synthesis is giving a very low yield. What are the critical parameters to check?
A1: Low yields in a Williamson ether synthesis are often due to issues with the reactants, reaction conditions, or competing side reactions. [1]
-
Purity of Reactants and Solvent:
-
Troubleshooting: The alkoxide is a strong base and will be quenched by water. Ensure your phenol, base, and solvent are anhydrous. Use freshly dried solvents.
-
-
Incomplete Formation of Phenoxide:
-
Troubleshooting: Use a sufficiently strong base to completely deprotonate the phenol. While sodium hydroxide is often sufficient for phenols, stronger bases like sodium hydride can ensure complete conversion to the phenoxide.
-
-
Reaction Temperature and Time:
-
Troubleshooting: The reaction may require elevated temperatures and prolonged reaction times to go to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Q2: I am observing the formation of an unexpected byproduct with a lower boiling point than my product. What could it be?
A2: This is likely due to an E2 elimination side reaction, which is a common competitor to the desired SN2 substitution in Williamson ether synthesis. [1]The phenoxide, being a strong base, can abstract a proton from the β-carbon of the methyl 3-halopropanoate, leading to the formation of methyl acrylate.
Side Reaction: E2 Elimination
Caption: E2 Elimination Side Reaction.
-
Minimizing Elimination:
-
Choice of Halide: Bromides are generally more reactive than chlorides and can often allow for lower reaction temperatures, which can favor substitution over elimination.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the phenoxide and favor the SN2 pathway. [1] Q3: How should I purify my product from a Williamson ether synthesis?
-
A3: The purification process is similar to that of the Michael addition route, with a focus on removing unreacted starting materials and the salt byproduct.
-
Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture and add water to dissolve the sodium halide salt.
-
Extraction: Extract the product into an organic solvent.
-
Washing: Wash the organic layer with a dilute base solution (e.g., 5% NaOH) to remove any unreacted phenol, followed by water and brine washes.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Vacuum Distillation: For high purity, vacuum distillation is the preferred method.
-
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Michael Addition
Materials:
-
Phenol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Acrylate (1.2 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Dissolve phenol (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting sodium phenoxide solution back to 0 °C.
-
Add methyl acrylate (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
Phenol (1.0 eq)
-
Sodium Hydroxide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl 3-bromopropanoate (1.05 eq)
-
Diethyl ether
-
5% aqueous sodium hydroxide solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) and sodium hydroxide (1.1 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Add methyl 3-bromopropanoate (1.05 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with 5% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Section 4: Troubleshooting Workflow
Caption: Troubleshooting Workflow for this compound Synthesis.
References
Sources
Purification of Methyl 3-phenoxypropanoate from unreacted starting materials
Welcome to the technical support guide for the purification of Methyl 3-phenoxypropanoate. This document is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis of this compound and face challenges in isolating the pure product from unreacted starting materials. As your partner in the lab, we aim to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your purification workflow effectively.
The synthesis of this compound, typically achieved via a Michael addition of phenol to methyl acrylate, is often straightforward. However, the subsequent purification presents a common bottleneck: the removal of excess phenol and methyl acrylate. This guide provides a structured, question-and-answer-based approach to navigate these challenges, ensuring you achieve high purity and yield.
Section 1: Physicochemical Properties of Key Compounds
A successful purification strategy is built on understanding the physical and chemical differences between the product and its contaminants. The choice between extraction, distillation, or chromatography hinges on properties like boiling point, solubility, and acidity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | Key Feature |
| This compound (Product) | C₁₀H₁₂O₂ | 180.20 | 238-239 (at 760 mmHg)[1][2]; 91-92 (at 4 mmHg)[3][4] | Insoluble[3] | High boiling point; neutral ester |
| Phenol (Starting Material) | C₆H₅OH | 94.11 | 181.7[5][6] | 8.3 g/100 mL (appreciably soluble)[5] | Weakly acidic (pKa ≈ 10)[5] |
| Methyl Acrylate (Starting Material) | C₄H₆O₂ | 86.09 | 80[7] | 6 g/100 mL (slightly soluble)[7][8] | Highly volatile; low boiling point |
Section 2: Purification Strategy Decision Workflow
Navigating the purification process can be simplified by following a logical decision tree. This workflow helps in selecting the most efficient sequence of operations based on the state of your crude reaction mixture.
Caption: Decision workflow for purifying this compound.
Section 3: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during purification in a practical, question-and-answer format.
Q1: How do I effectively remove unreacted phenol from my crude product?
Answer: The most efficient method for removing phenol is through an acid-base liquid-liquid extraction. Phenol is a weak acid and reacts with a base to form the sodium phenoxide salt, which is highly soluble in water and can be easily separated from the organic layer containing your ester product.[5][9][10]
-
Causality: The key is the difference in acidity. Your ester product, this compound, is neutral and will remain in the organic solvent. Phenol, with a pKa of about 10, is deprotonated by aqueous bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[5][11] This converts the sparingly water-soluble phenol into the highly water-soluble sodium phenoxide, partitioning it into the aqueous phase.
-
Troubleshooting Tip: If you notice an emulsion forming during extraction, add a small amount of brine (saturated NaCl solution). This increases the polarity of the aqueous phase and helps break the emulsion.
-
Best Practice: It is recommended to perform multiple extractions with smaller volumes of the basic solution (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL) to ensure more complete removal of phenol.
Q2: My reaction mixture still contains unreacted methyl acrylate. How can I remove it?
Answer: Due to its low boiling point (80 °C), methyl acrylate is highly volatile compared to your product (BP ~239 °C).[2][7][12] The bulk of it can be easily removed from the reaction mixture using a rotary evaporator before proceeding with the aqueous workup. Any residual amount will be removed as the first fraction during a final distillation.
-
Causality: The significant difference in vapor pressure between methyl acrylate and the other components allows for selective removal under reduced pressure and gentle heating.
-
Safety Note: Methyl acrylate is flammable and its vapors can be irritating.[12][13] Always perform this step in a well-ventilated fume hood.
Q3: Simple extraction is not enough for the desired purity. What is the next step?
Answer: Fractional vacuum distillation is the ideal next step for achieving high purity, especially when dealing with residual starting materials or neutral byproducts.
-
Causality: This technique separates compounds based on differences in their boiling points.[14][15] this compound has a high boiling point at atmospheric pressure (238-239 °C) and may decompose at such high temperatures.[1][2] Applying a vacuum lowers the boiling point to a more manageable temperature (e.g., 91-92 °C at 4 mmHg), allowing for distillation without degradation.[4] The significant boiling point difference between phenol (181.7 °C) and the product makes this separation feasible, though an initial basic wash is still more efficient for bulk phenol removal.
-
Troubleshooting Tip: If you have trouble maintaining a stable vacuum, check all joints and connections for leaks. Use a high-quality vacuum grease. To prevent bumping, use a magnetic stirrer or boiling chips.[16]
Q4: I'm dealing with persistent impurities or similarly boiling byproducts. Is column chromatography a viable option?
Answer: Yes, flash column chromatography is an excellent high-resolution purification technique when distillation is ineffective.[17] This is often the case if your reaction has produced byproducts with boiling points very close to that of your desired ester.
-
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Your neutral ester will have a different polarity compared to potential byproducts, allowing for separation.
-
Methodology: A typical stationary phase is silica gel. The mobile phase (eluent) is usually a non-polar solvent like hexane mixed with a more polar solvent like ethyl acetate. You can determine the optimal solvent ratio using Thin Layer Chromatography (TLC) beforehand. The less polar compounds will elute from the column first.
Q5: How can I confirm the purity of my final this compound?
Answer: Purity should be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (¹H NMR): This will confirm the structure and show the absence of signals corresponding to phenol (broad -OH singlet) or methyl acrylate (vinylic protons). The integration of the peaks should match the number of protons in the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine purity. A pure sample will show a single peak in the gas chromatogram with the correct mass spectrum (m/z = 180.20).
-
Infrared (IR) Spectroscopy: Look for the characteristic ester C=O stretch (around 1740 cm⁻¹) and the absence of the broad O-H stretch from phenol (around 3300 cm⁻¹).[18]
Section 4: Detailed Experimental Protocols
Here we provide step-by-step guides for the key purification techniques discussed.
Protocol 1: Liquid-Liquid Extraction for Phenol Removal
This protocol is the first line of defense after initial solvent removal to eliminate acidic impurities.
Caption: Workflow for basic liquid-liquid extraction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 3-4 volumes).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of 1M NaOH solution. Stopper the funnel, invert it, and open the stopcock to release pressure.
-
Extraction: Close the stopcock and shake the funnel vigorously for 1-2 minutes. Periodically vent the funnel.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer contains the sodium phenoxide salt.[9][10]
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the wash with 1M NaOH two more times to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with water, followed by a wash with brine to break any emulsions and remove excess water.
-
Drying: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration: Filter off the drying agent and concentrate the organic solvent on a rotary evaporator to yield the phenol-free crude product.
Protocol 2: Fractional Vacuum Distillation
Use this protocol for the final purification of the neutral product.
Caption: Workflow for fractional vacuum distillation.
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Place the crude, dry this compound into the distilling flask along with boiling chips or a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure is stable, begin to heat the distilling flask gently using a heating mantle.
-
Collecting Fractions:
-
Forerun: Collect and discard the initial low-boiling fraction, which may contain residual solvents.
-
Product: As the temperature stabilizes at the boiling point of your product at the given pressure (e.g., ~91-92 °C at 4 mmHg), change the receiving flask and collect the pure product.[4]
-
-
Shutdown: Stop the distillation before the distilling flask is completely dry to prevent the formation of peroxides and potential charring.
-
Cool Down: Allow the apparatus to cool to room temperature before releasing the vacuum to prevent air from rushing in and cracking the hot glassware.
References
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Wikipedia. Phenol. [Link]
-
BYJU'S. Physical and Chemical Properties of Phenol. [Link]
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Unacademy. physical properties of Phenol. [Link]
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Capital Resin Corporation. (2022-10-12). The Physical and Chemical Properties of Phenol. [Link]
-
Britannica. (2026-01-02). Phenol | Definition, Structure, Uses, & Facts. [Link]
-
PubChem - NIH. Methyl 3-phenylpropionate | C10H12O2 | CID 7643. [Link]
-
HSCprep. (2025-03-04). Fisher Esterification: Synthesis and Purification of Esters. [Link]
-
Basic Acrylic Monomer Manufacturers, Inc. Methyl Acrylate (MA). [Link]
-
PubChem - NIH. Methyl Acrylate | C4H6O2 | CID 7294. [Link]
-
PrepChem.com. Synthesis of methyl 3-phenylpropionate. [Link]
-
ResearchGate. (2025-08-06). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater | Request PDF. [Link]
-
Bentham Science. Removal of Phenol from Organic System by Using Ionic Liquids. [Link]
-
Quora. (2019-10-11). How to extract phenol from an organic layer. [Link]
-
MDPI. (2023-12-15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. [Link]
-
Scribd. Separation of Phenol From Given Organic Mixture Us.... [Link]
-
LookChem. General procedures for the purification of Esters. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
ausetute.com. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]
-
iChemical. Methyl 3-phenylpropionate, CAS No. 103-25-3. [Link]
-
Organic Syntheses. (2025-06-19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
YouTube. (2013-07-15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. [Link]
-
FENIX Process Technologies Pvt. Ltd. Methyl Ester Fractionation. [Link]
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- 7. 96-33-3 CAS MSDS (Methyl acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Methyl Acrylate (MA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]
- 9. quora.com [quora.com]
- 10. scribd.com [scribd.com]
- 11. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. Methyl Acrylate | C4H6O2 | CID 7294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]
- 16. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 17. orgsyn.org [orgsyn.org]
- 18. prepchem.com [prepchem.com]
Technical Support Center: Navigating Emulsion Challenges in the Extraction of Methyl 3-phenoxypropanoate
Welcome to the technical support center for resolving emulsion formation during the liquid-liquid extraction of Methyl 3-phenoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure efficient and successful purifications.
Introduction: The Emulsion Conundrum in Synthesis
In the synthesis of this compound, the liquid-liquid extraction workup is a critical step for isolating the desired product from the reaction mixture. However, the formation of a stable emulsion—a colloidal dispersion of one liquid in another—can lead to significant product loss, extended processing times, and overall frustration in the laboratory. This guide provides a systematic approach to both preventing and resolving these challenging emulsions, grounded in chemical principles and practical laboratory experience.
While specific literature on emulsion formation for this compound is not extensively detailed, we can draw authoritative insights from the behavior of structurally similar compounds, such as Methyl 3-phenylpropanoate, and apply established chemical principles for emulsion breaking.[1][2]
Core Principles: Understanding Emulsion Formation
Emulsions typically form when vigorous mixing of two immiscible liquids creates a large interfacial area, which is then stabilized by surfactant-like molecules or fine solid particles present in the reaction mixture.[3] These stabilizers position themselves at the oil-water interface, lowering the interfacial tension and preventing the dispersed droplets from coalescing.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Emulsions
This section provides a systematic workflow for addressing emulsions when they occur during the extraction of this compound.
Question 1: I've just shaken my separatory funnel and a thick, milky layer has formed between the aqueous and organic phases. What is my first step?
Answer: The first and simplest step is patience.
Protocol 1: The "Wait and See" Approach
-
Cease Agitation: Secure the separatory funnel in a ring stand and allow it to sit undisturbed for 15-30 minutes.[4]
-
Observe: Often, the emulsion will slowly break on its own as the droplets coalesce and the phases separate.
-
Gentle Tapping: Gently tapping the side of the separatory funnel can sometimes encourage the separation process.[5][6]
Causality: This method relies on gravity and the natural tendency of the two immiscible phases to minimize their interfacial area. It is most effective for weakly formed emulsions.
Question 2: I've waited, and the emulsion is still present. What is the next logical step to break it?
Answer: The next step is to alter the properties of the aqueous phase by increasing its ionic strength. This technique is commonly referred to as "salting out."
Protocol 2: Salting Out with Brine
-
Prepare a Saturated Brine Solution: Dissolve sodium chloride (NaCl) in water until no more salt will dissolve.
-
Addition of Brine: Carefully add a small volume of the saturated brine solution to the separatory funnel.
-
Gentle Mixing: Gently rock or swirl the funnel to mix the brine with the aqueous layer. Avoid vigorous shaking, which could worsen the emulsion.[3]
-
Observe: The increased ionic strength of the aqueous layer should cause the two phases to separate more distinctly.[3][7]
Causality: The addition of an electrolyte like NaCl increases the polarity of the aqueous phase. This forces the organic, surfactant-like molecules to become less soluble in the aqueous layer and partition more readily into the organic phase, thereby destabilizing the emulsion.[3]
Question 3: Salting out didn't fully resolve the issue. Are there other chemical modifications I can try?
Answer: Yes, adjusting the pH of the aqueous layer can be a powerful technique, especially if the emulsion is stabilized by acidic or basic impurities.
Protocol 3: pH Adjustment
-
Identify Potential Impurities: Consider the reaction conditions. If acidic or basic reagents or byproducts are present, they may be acting as surfactants. For instance, in the synthesis of the related Methyl 3-phenylpropanoate, a basic wash with sodium bicarbonate is used.[2] If residual acidic starting material is present, it could form a salt that stabilizes an emulsion.
-
Acidification: If the emulsion is suspected to be stabilized by an alkali soap or detergent, lowering the pH to approximately 2 with a dilute acid (e.g., 1M HCl) can be effective.[5][6] This protonates the surfactant, altering its charge and reducing its emulsifying properties.[5][6]
-
Basification: Conversely, if acidic impurities are the cause, adding a dilute base (e.g., saturated sodium bicarbonate solution) can help.[2]
-
Gentle Mixing and Observation: After pH adjustment, gently mix and allow the layers to separate.
Causality: Changing the pH modifies the ionization state of polar functional groups in the stabilizing impurities. This change in charge can disrupt their amphiphilic nature, leading to the collapse of the emulsion.[8]
Question 4: I've tried chemical methods with limited success. Are there any physical methods to break a persistent emulsion?
Answer: Yes, several physical methods can be employed to break stubborn emulsions.
Physical Demulsification Techniques
| Method | Description | Mechanism of Action |
| Centrifugation | Transfer the emulsion to centrifuge tubes and spin at a moderate speed. | The applied centrifugal force accelerates the coalescence of the dispersed droplets, leading to phase separation.[3][6][7] |
| Filtration | Pass the entire mixture through a filter aid like Celite® (diatomaceous earth) or a plug of glass wool in a powder funnel.[3][4] | The filter aid provides a large surface area that can physically disrupt the emulsion, and its porous nature can help to separate the phases.[3][4] |
| Addition of a Different Solvent | Add a small amount of a different organic solvent that is miscible with the current organic phase.[3][7] | This alters the overall polarity and solvent properties of the organic phase, which can help to solubilize the emulsifying agent and break the emulsion.[3][7] |
| Ultrasonic Bath | Place the container with the emulsion in an ultrasonic bath.[5][6] | The high-frequency sound waves can provide the energy needed to disrupt the interfacial film and promote coalescence. |
Proactive Measures: Preventing Emulsion Formation
As a general rule, it is easier to prevent an emulsion from forming than to break one that has already formed.[3]
Question 5: How can I modify my extraction procedure to minimize the chances of forming an emulsion in the first place?
Answer: Employing gentle mixing techniques and considering the solvent system are key preventative strategies.
Preventative Strategies
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times to allow for sufficient surface area contact between the phases without excessive agitation.[3]
-
Solvent Choice: If emulsions are a persistent issue, consider using a different extraction solvent.[9] Solvents like diethyl ether and ethyl acetate are commonly used.[2][3]
-
Pre-emptive Salting Out: If you anticipate emulsion formation, add brine to the aqueous solution before the extraction.[5]
-
Supported Liquid Extraction (SLE): For samples that are highly prone to emulsion formation, SLE is an excellent alternative.[3] In this technique, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is then passed through the support to extract the analyte, avoiding the vigorous mixing of two liquid phases.[3]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for resolving an emulsion during the extraction of this compound.
Caption: Troubleshooting workflow for emulsion resolution.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture sometimes form an emulsion and other times it doesn't, even when I follow the same procedure? A1: Minor variations in the reaction can lead to different levels of impurities that act as surfactants. For example, slight differences in reaction time, temperature, or stoichiometry can affect the final composition of the crude mixture. Additionally, the rate and vigor of shaking during extraction can play a significant role.
Q2: Can the choice of organic solvent influence emulsion formation? A2: Absolutely. The density and polarity of the organic solvent relative to the aqueous phase can impact the stability of an emulsion. For this compound, which is expected to be relatively non-polar, common extraction solvents include diethyl ether, ethyl acetate, and dichloromethane.[3] If one solvent consistently leads to emulsions, trying another is a valid troubleshooting step.[9]
Q3: Is it possible to lose my product in the emulsion layer? A3: Yes, the emulsion layer can trap a significant amount of your desired product, leading to lower yields.[3] This is why it is crucial to attempt to break the emulsion and recover the organic phase.
Q4: I have a solid precipitate at the interface, not a true emulsion. What should I do? A4: This is a related issue where an insoluble material forms at the interface. One approach is to filter the entire mixture through a coarse filter frit or a plug of glass wool to remove the solid.[3] You can then re-combine the liquid phases in a clean separatory funnel to allow for proper separation. Alternatively, adding more of the organic or aqueous solvent to dissolve the precipitate may be effective.
References
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
-
National Center for Biotechnology Information. (n.d.). Methyl 3-phenylpropionate. PubChem. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]
Sources
- 1. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. azom.com [azom.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Technical Support Center: Optimizing the Column Chromatography Separation of Methyl 3-phenoxypropanoate
Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and professionals in drug development who are working on the purification of Methyl 3-phenoxypropanoate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth solutions based on established principles and extensive field experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered during the column chromatography of this compound.
Q1: My TLC shows good separation of this compound from my impurities, but the column separation is poor. What is the likely cause?
A1: This is a classic challenge that usually points to issues with the transition from TLC to column chromatography. Several factors can be at play:
-
Improper Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, causing band broadening and poor separation.
-
Overloading the Column: The amount of sample applied to the column may be too high for the column dimensions, exceeding its loading capacity.
-
Solvent Polarity Mismatch: The solvent system used for the column might not perfectly replicate the conditions of the TLC plate, even if the same solvents are used. The larger volume of silica gel and the dynamics of a packed bed can alter the separation profile.
-
Flow Rate: An excessively high flow rate reduces the interaction time between the analyte and the stationary phase, diminishing the separation efficiency.
Q2: I'm observing significant "tailing" of the spot for this compound on my TLC plate and in my column fractions. How can I resolve this?
A2: Tailing is often an indication of undesirable interactions between the analyte and the stationary phase. For an ester like this compound on a standard silica gel (SiO₂) stationary phase, this can be due to:
-
Acidic Silica: Standard silica gel is slightly acidic and can interact strongly with basic impurities or even the lone pair of electrons on the oxygen atoms of your ester, causing tailing.
-
Solution: Consider using a deactivated silica gel, such as one treated with a base like triethylamine (a small amount, ~0.1-1%, added to your mobile phase), to block the highly acidic silanol groups responsible for this interaction. Alternatively, using a different stationary phase like alumina (neutral or basic) could be beneficial.
Q3: What is a good starting mobile phase for the separation of this compound on a silica gel column?
A3: this compound is a moderately polar compound due to the presence of the ester and ether functional groups. For a normal-phase separation on silica gel, a good starting point for your mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Recommended Starting Point: Begin with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate (v/v) , and gradually increase the proportion of ethyl acetate.
-
Method Development: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. The ideal mobile phase should provide a Retention Factor (Rf) of approximately 0.25-0.35 for this compound. This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols and explanations for resolving more complex separation issues.
Troubleshooting Guide 1: Poor or No Separation
If you are experiencing co-elution of your product with impurities, follow this systematic approach.
Caption: Troubleshooting workflow for poor separation.
-
Prepare TLC Chambers: Set up multiple TLC chambers with different solvent systems.
-
Spot the Plate: On a silica gel TLC plate, spot your crude reaction mixture.
-
Develop the Plates: Place one plate in each chamber and allow the solvent front to travel up the plate.
-
Visualize: Use a UV lamp (254 nm) to visualize the spots.
-
Calculate Rf Values: Calculate the Rf for your product and impurities in each solvent system.
-
Select the Optimal System: Choose the solvent system that gives the largest difference in Rf values (ΔRf) between this compound and its closest impurities, with the product Rf around 0.25-0.35.
The choice of mobile phase is critical. Here is a table of common solvents used in normal-phase chromatography, ordered by increasing polarity (eluotropic series).
| Solvent | Polarity Index | Dielectric Constant (ε) |
| n-Hexane | 0.1 | 1.88 |
| Toluene | 2.4 | 2.38 |
| Dichloromethane (DCM) | 3.1 | 9.08 |
| Diethyl Ether | 2.8 | 4.34 |
| Ethyl Acetate | 4.4 | 6.02 |
| Acetone | 5.1 | 20.7 |
| Isopropanol | 3.9 | 18.3 |
| Methanol | 5.1 | 32.7 |
Troubleshooting Guide 2: Column Cracking and Irregular Flow
A cracked or fissured column bed is a common cause of separation failure. This is often due to thermal stress or improper packing.
This method minimizes the risk of air bubbles and cracks, ensuring a homogenous stationary phase.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a thin, pourable milkshake.
-
Set up the Column: Ensure the column is perfectly vertical. Add a small layer of sand at the bottom and fill the column about one-third full with the mobile phase.
-
Pour the Slurry: Gently and continuously pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Tap and Settle: Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly.
-
Open the Stopcock: Once a significant amount of silica has settled, open the stopcock to drain some solvent. Continuously add more slurry until the desired column height is reached. Crucially, never let the top of the silica bed run dry.
-
Equilibrate the Column: Pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated before loading your sample.
Caption: Diagram of a well-packed chromatography column.
Part 3: Advanced Techniques for Difficult Separations
When simple isocratic (constant mobile phase) elution fails, a gradient elution is the next logical step.
Gradient Elution Strategy
A gradient elution involves gradually increasing the polarity of the mobile phase during the separation. This is particularly useful when your crude mixture contains compounds with a wide range of polarities.
-
Load the Sample: Dissolve your sample in a minimal amount of the initial, low-polarity mobile phase and load it onto the column.
-
Initial Elution: Begin eluting with the low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to elute any non-polar impurities.
-
Gradual Polarity Increase: Slowly and systematically increase the percentage of the more polar solvent (Ethyl Acetate). For example:
-
Collect 5 fractions with 95:5 Hexane:EtOAc.
-
Switch to 90:10 Hexane:EtOAc and collect another 5 fractions.
-
Continue this stepwise increase until your product, this compound, elutes.
-
-
Monitor Fractions: Collect small, uniform fractions and monitor them by TLC to identify which ones contain your pure product.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Reich, H. J. (n.d.). Column Chromatography. University of Wisconsin. Retrieved from [Link]
-
BYJU'S. (n.d.). Eluotropic Series. Retrieved from [Link]
Troubleshooting poor yield in Methyl 3-phenoxypropanoate synthesis
Technical Support Center: Methyl 3-phenoxypropanoate Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in research and development who are encountering challenges in achieving optimal yields and purity for this valuable compound. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing this synthesis, providing you with the expert insights needed to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs): Troubleshooting Low Yield
This section addresses the most common issues encountered during the synthesis of this compound, whether you are employing a Williamson ether synthesis approach or a Michael addition.
Q1: My overall yield is extremely low. Where should I begin my investigation?
A low yield is a systemic problem that can originate from several factors, from reaction design to execution. Before delving into specific side reactions, it's crucial to verify the foundational parameters of your experiment.
Initial Diagnostic Checklist:
-
Reagent Quality: Are your starting materials (phenol, methyl 3-halopropanoate, or methyl acrylate) pure? Has the base been protected from moisture? For instance, sodium hydride (NaH) reacts violently with water and becomes ineffective.
-
Stoichiometry: Have you used the correct molar ratios? A slight excess of one reagent might be beneficial, but a significant deviation can promote side reactions.
-
Reaction Conditions: Was the temperature accurately controlled? Was the reaction time sufficient? Many ether syntheses require several hours to reach completion, and premature work-up is a common cause of low yield.[1]
-
Atmosphere: Was the reaction performed under an inert atmosphere (e.g., Nitrogen or Argon)? The phenoxide nucleophile can be sensitive to oxidation.
The following diagram outlines a general workflow for troubleshooting poor yield.
Caption: General troubleshooting workflow for low yield.
Q2: I'm using the Williamson ether synthesis route and observing a significant amount of an alkene byproduct. How can I minimize this?
The formation of an alkene indicates that the E2 (elimination) pathway is outcompeting your desired S(_{N})2 (substitution) reaction.[2] This is a classic side reaction when an alkoxide, which is a strong base, is used with an alkyl halide.[3]
Causality: The phenoxide ion can act as a base, abstracting a proton from the carbon adjacent to the leaving group on methyl 3-halopropanoate, leading to the elimination of H-X and the formation of methyl acrylate.
Solutions:
-
Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions.[2] By lowering the temperature, you disproportionately slow down the E2 pathway, favoring S(_{N})2.
-
Choice of Base: While a strong base is needed to deprotonate phenol, its strength can also promote elimination. For phenols, which are relatively acidic, you can often use milder bases compared to those needed for aliphatic alcohols. Consider using potassium carbonate (K({2})CO({3})) instead of stronger bases like sodium hydride (NaH).[2]
-
Leaving Group: The nature of the leaving group can play a role. Bromides are generally good leaving groups for S(_{N})2 reactions. While iodides are more reactive, they can sometimes favor elimination more than bromides. Chlorides are less reactive and may require higher temperatures, which in turn could favor elimination.
| Parameter | To Favor S({N})2 (Ether) | To Favor E2 (Alkene) | Rationale |
| Temperature | Lower (e.g., 50-80 °C) | Higher (>100 °C) | E2 has a higher activation energy.[2] |
| Base | Milder base (e.g., K({2})CO({3})) | Strong, bulky base (e.g., t-BuOK) | Stronger bases more readily promote proton abstraction.[4] |
| Substrate | Primary alkyl halide | Secondary or Tertiary alkyl halide | Steric hindrance around the reaction center disfavors S({N})2.[5] |
Q3: My Williamson synthesis reaction is very slow and seems incomplete, even after a long reaction time. What should I check?
An incomplete reaction points to issues with reactivity or reaction conditions.
Causality: The S(_{N})2 reaction rate is dependent on the concentration and reactivity of both the nucleophile (phenoxide) and the electrophile (methyl 3-halopropanoate), as well as the solvent and temperature.
Solutions:
-
Ensure Complete Deprotonation: Verify that you have used at least one full equivalent of a suitable base to convert the phenol to the more nucleophilic phenoxide. For a weaker base like K({2})CO({3}), the reaction may be slower but is often cleaner. For a stronger base like NaH, ensure it is fresh and added carefully to the phenol in an appropriate solvent before adding the alkyl halide.[6]
-
Solvent Choice: The choice of solvent is critical for S(_{N})2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal.[2] They solvate the cation (e.g., Na
or K ) but leave the phenoxide anion relatively "naked" and highly nucleophilic. Protic solvents like ethanol or water will solvate the phenoxide through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction. -
Increase Temperature (Cautiously): While high temperatures can promote elimination (see FAQ 2), a reaction that is too cold will be impractically slow. If no elimination is observed, you can try moderately increasing the temperature (e.g., from 60°C to 80°C) to improve the rate. Typical reaction times can be anywhere from 1 to 8 hours.[2]
Q4: I've isolated my product, but NMR analysis suggests the presence of isomers. Could this be C-alkylation?
Yes, this is a distinct possibility. The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the ortho and para positions).[2]
-
O-alkylation gives the desired product, this compound.
-
C-alkylation results in the formation of a new C-C bond at the ortho or para position of the ring, leading to isomeric byproducts.
Caption: Competition between O- and C-alkylation pathways.
Solutions to Favor O-Alkylation:
-
Solvent is Key: The choice of solvent has the most significant impact. Use polar aprotic solvents (DMF, DMSO).[2] These solvents effectively solvate the counter-ion of the phenoxide, leaving the highly electronegative oxygen atom as the more reactive nucleophilic site. In contrast, protic solvents can hydrogen-bond with the oxygen, suppressing its reactivity and making the less electronegative carbon atoms of the ring more competitive.
| Solvent Type | Predominant Product | Rationale |
| Polar Aprotic (DMF, DMSO) | O-Alkylation (Ether) | Solvates the cation, leaving the oxygen anion highly reactive.[2] |
| Protic (Ethanol, Water) | Increased C-Alkylation | Solvates the oxygen anion via H-bonding, reducing its nucleophilicity. |
| Nonpolar (Toluene, Hexane) | Increased C-Alkylation | Poor solvation of the ion pair can lead to aggregation and favor attack at the ring. |
Q5: I'm attempting a Michael addition of phenol to methyl acrylate, but the reaction is extremely slow. How can I accelerate it?
The Michael addition of phenol to an α,β-unsaturated ester like methyl acrylate is often slow because phenol is a relatively weak nucleophile.
Causality: The reaction relies on the conjugate addition of the phenoxide to the electron-deficient double bond of methyl acrylate.[7] The rate is dependent on the concentration of the active nucleophile and the electrophilicity of the acceptor.
Solutions:
-
Catalyst Choice: A base is typically required to deprotonate phenol.
-
Strong Bases: Using a catalytic amount of a strong base like sodium methoxide or DBU can significantly increase the concentration of the phenoxide and accelerate the reaction.
-
Lewis Acids/Other Catalysts: In some cases, specific catalysts like 4-dimethylaminopyridine (DMAP) have been shown to be effective.[8][9]
-
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the polar reactants and intermediates.[8][10] A reaction that takes many hours under conventional heating may proceed to completion in minutes in a microwave reactor.
-
Temperature: As with any slow reaction, increasing the temperature will increase the rate. However, this must be balanced against the risk of the side reaction discussed in FAQ 6.
Q6: In my Michael addition reaction, I'm getting a significant amount of a white solid, likely a polymer. How do I prevent this?
This is a very common problem. Methyl acrylate is highly susceptible to anionic polymerization, especially in the presence of strong bases.
Causality: The basic catalyst used to deprotonate phenol can also initiate the polymerization of the methyl acrylate monomer. The enolate intermediate formed after the initial Michael addition can also act as an initiator.
Solutions:
-
Control Reagent Addition: Add the methyl acrylate slowly to the mixture of phenol and catalyst. This keeps the instantaneous concentration of the monomer low, disfavoring polymerization relative to the desired 1:1 addition.
-
Use a Weaker Base/Catalyst: Switch to a milder catalyst that is still effective for the Michael addition but less prone to initiating polymerization.
-
Introduce a Polymerization Inhibitor: Adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can prevent polymerization initiated by trace impurities or autoxidation, though it is less effective against base-initiated anionic polymerization.
-
Moderate Temperature: Avoid excessively high temperatures, which can accelerate the rate of polymerization.
Optimized Experimental Protocols
The following are starting-point protocols. Researchers should always optimize conditions for their specific setup and scale.
Protocol 1: Optimized Williamson Ether Synthesis
This protocol is designed to favor S(_{N})2 over E2 and O-alkylation over C-alkylation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of phenol).
-
Base Addition: Add potassium carbonate (K({2})CO({3}), 1.5 equivalents) to the solvent.
-
Phenol Addition: Add phenol (1.0 equivalent) to the stirring suspension.
-
Phenoxide Formation: Heat the mixture to 60-70°C for 30-60 minutes to ensure complete formation of the potassium phenoxide.
-
Alkyl Halide Addition: Slowly add methyl 3-bromopropanoate (1.05 equivalents) dropwise via syringe over 15 minutes.
-
Reaction: Maintain the reaction temperature at 70-80°C and monitor the progress by TLC or GC. The reaction is typically complete within 3-6 hours.
-
Work-up:
-
Cool the reaction to room temperature and pour it into cold water (3x the volume of DMF).
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with 1M NaOH to remove unreacted phenol, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na({2})SO({4})), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation or column chromatography.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
System: Use silica gel plates. A good starting eluent system is 10-20% ethyl acetate in hexanes.
-
Spotting: On the baseline of the plate, spot the starting material (phenol), the co-reactant (methyl 3-bromopropanoate), and a co-spot of both. As the reaction proceeds, take small aliquots and spot them in a separate lane.
-
Visualization: Visualize the plate under a UV lamp (254 nm). Phenol and the product should be UV active. Staining with potassium permanganate can also be used.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually phenol) has disappeared and a new, typically less polar spot corresponding to the product has appeared and its intensity is no longer increasing.
References
-
PubChem. (n.d.). Methyl 3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Kevin A. O'Connor. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. YouTube. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
IEEE Xplore. (2016). Michael addition of anilines or phenols without solvent under microwave irradiation. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). Michael addition of anilines or phenols without solvent under microwave irradiation | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted Michael addition between methyl acrylate and phenol or anilines in the presence of DMAP. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael addition of anilines or phenols without solvent under microwave irradiation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Identifying impurities in Methyl 3-phenoxypropanoate by GC-MS
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the identification of impurities in Methyl 3-phenoxypropanoate by Gas Chromatography-Mass Spectrometry (GC-MS). As Senior Application Scientists, we have structured this guide to move beyond simple procedural lists, focusing instead on the underlying scientific principles to empower you to diagnose and resolve challenges effectively.
Troubleshooting Guide: Navigating Common GC-MS Challenges
This section addresses specific issues that may arise during the analysis of this compound, providing a clear path from problem identification to resolution.
Q1: I'm seeing unexpected peaks ('ghost peaks') in my chromatogram. What are they and how do I get rid of them?
Possible Causes:
-
System Contamination: Residue from previous, highly concentrated samples can build up in the injector, column, or detector. This is often referred to as carryover.[1]
-
Solvent Impurities: Even high-purity solvents can contain trace contaminants that become concentrated during sample preparation, appearing as extraneous peaks.[1]
-
Carrier Gas Impurities: Impurities within the carrier gas (e.g., from the gas cylinder or leaks in the line) can elute from the column, causing ghost peaks or a noisy baseline.[2][3]
-
Septum Bleed: Small particles from the injector port septum can degrade at high temperatures and introduce siloxane-based impurities into the system.
-
Column Bleed: As a GC column ages, its stationary phase can degrade and elute, causing a rising baseline or discrete peaks, especially at higher temperatures.[2][3]
Recommended Solutions:
-
Run a Blank Analysis: Inject a sample of your solvent without the analyte. If the unexpected peaks are still present, the source is likely the solvent, the injection syringe, or the GC-MS system itself.[1]
-
Clean the Injector Port: The injector is a common source of contamination.[4] Regularly replace the inlet liner and septum. If contamination is severe, cleaning the port itself may be necessary.
-
Bake Out the GC Column: Condition the column by heating it to a temperature slightly above your method's maximum (but below the column's specified limit) for several hours with carrier gas flowing. This helps remove semi-volatile contaminants.
-
Verify Gas Purity: Ensure you are using high-purity carrier gas (e.g., Helium 99.999%) and that all gas purifiers and moisture traps are functional.[2] An electronic leak detector is essential for finding leaks in gas lines and fittings.[3][5]
Q2: The peak shape for this compound is poor (tailing or fronting). What's causing this and how can I fix it?
Possible Causes:
-
Peak Tailing:
-
Active Sites: The polar ester group can interact with active sites (e.g., exposed silanol groups) in the inlet liner, at the column head, or in the transfer line, causing delayed elution and a tailing peak shape.[6]
-
Column Contamination: Non-volatile residues at the head of the column can interfere with the chromatography.
-
Improper Column Installation: If the column is installed too low in the inlet, it can create unswept volumes that lead to tailing.[3]
-
-
Peak Fronting:
Recommended Solutions:
-
Use a Deactivated Inlet Liner: Employ a high-quality, deactivated (silanized) inlet liner to minimize interactions with the analyte. This is one of the most common solutions for tailing of polar compounds.
-
Perform Inlet Maintenance: Trim the first few centimeters from the front of the column to remove any non-volatile contamination. Reinstall the column according to the manufacturer's instructions to ensure it is at the correct depth.[3]
-
Reduce Injection Volume/Concentration: To address fronting, dilute your sample or reduce the injection volume. If using splitless injection, consider switching to a split injection to reduce the amount of sample reaching the column.[2]
-
Check Sample and Solvent Compatibility: Ensure your analyte is fully dissolved in the solvent at the concentration you are injecting.[5]
Troubleshooting Workflow for Common GC-MS Issues
Caption: A decision tree for troubleshooting common GC-MS problems.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound.
Q3: What are the most likely impurities in a sample of this compound?
The impurities present will largely depend on the synthetic route used. A common method is the Fischer esterification of 3-phenoxypropionic acid with methanol.[7]
Potential Impurities from Synthesis:
-
Starting Materials:
-
3-Phenoxypropionic acid: The unreacted starting acid.
-
Phenol: A potential precursor for 3-phenoxypropionic acid that may be carried through.
-
Methanol: Residual reaction solvent.
-
-
Byproducts:
-
Unidentified reaction byproducts: Depending on reaction conditions (temperature, catalyst), side reactions can occur.
-
The identity of any unknown peak should be confirmed by interpreting its mass spectrum and, if possible, by comparing its retention time and spectrum to that of a certified reference standard.
| Potential Impurity | Chemical Structure | Likely Relative Retention Time | Key Mass Fragments (m/z) |
| Phenol | C₆H₅OH | Earlier than main peak | 94 (M⁺), 66, 65 |
| 3-Phenoxypropionic acid | C₆H₅OCH₂CH₂COOH | Later than main peak | 166 (M⁺), 94, 77, 45 |
| This compound | C₆H₅OCH₂CH₂COOCH₃ | N/A (Main Peak) | 180 (M⁺), 121, 94, 77 |
Q4: How do I interpret the mass spectrum of this compound?
The mass spectrum provides a fingerprint for molecular identification. For this compound (Molecular Weight: 180.2 g/mol ), the Electron Ionization (EI) mass spectrum is expected to show characteristic fragments.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺) at m/z 180: The peak representing the intact molecule with one electron removed. Its presence is crucial for confirming the molecular weight.
-
Loss of a Methoxy Radical (m/z 149): [M - •OCH₃]⁺
-
Base Peak at m/z 94: This intense peak likely corresponds to the stable phenoxy cation [C₆H₅O]⁺ or the phenol radical cation, formed by cleavage of the ether bond.
-
Phenyl Cation (m/z 77): [C₆H₅]⁺, a common fragment for aromatic compounds, resulting from the loss of oxygen from the phenoxy group.
-
Fragment at m/z 121: This corresponds to the [M - •COOCH₃]⁺ fragment.
Understanding these common fragmentation pathways for esters and aromatic ethers is key to confirming the identity of your target compound and tentatively identifying related impurities.[8][9]
Q5: What are the recommended starting parameters for a GC-MS method?
While methods must be optimized for specific instrumentation and impurity profiles, the following parameters provide a robust starting point for the analysis of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to avoid column overload. A typical starting concentration for injection is 10-100 µg/mL.
-
-
GC-MS Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms, Phenomenex ZB-5) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds.[4][10] |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overload and ensures sharp peaks. Use splitless for trace analysis. |
| Injection Volume | 1 µL | Standard volume for most applications. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency and is compatible with mass spectrometers. |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of impurities with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and the MS. |
| Ion Source Temp. | 230 °C | A standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible, library-searchable mass spectra. |
| Mass Scan Range | 40 - 450 amu | Covers the mass of the parent compound and its expected fragments and impurities. |
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak.
-
Compare the spectrum of the main peak to a reference library (e.g., NIST) to confirm the identity of this compound.
-
For unknown peaks, analyze the fragmentation pattern to propose a structure. Compare retention times and spectra to those of suspected impurity standards if available.
-
GC-MS Analysis Workflow
Caption: Standard workflow for impurity identification by GC-MS.
References
- BenchChem. (n.d.). Troubleshooting low signal intensity in GC-MS for hydroxy esters.
- Separation Science. (n.d.). Get your GC-MS troubleshooting guide now!.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
-
Pharmaguideline. (2025). Understanding Extraneous Peaks in Chromatography. YouTube. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7643, Methyl 3-phenylpropionate. Retrieved from [Link].
- Agilent Technologies. (2022). Lost and Found: Troubleshooting Missing Peaks in GC Analysis.
-
PrepChem. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link].
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
- ResearchGate. (2019). Reason for loss of sterol esters during GC analysis?.
- BenchChem. (n.d.). Synthesis routes of Methyl 3-phenylpropionate.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate.
- LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
- Chromatography Forum. (2009). organic acid disorders and GC-MS.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
-
HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved from [Link].
Sources
- 1. youtube.com [youtube.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. ijcrt.org [ijcrt.org]
Technical Support Center: A Guide to Interpreting the Complex NMR Spectra of Methyl 3-phenoxypropanoate
Welcome to the Technical Support Center for the NMR analysis of Methyl 3-phenoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced 1D and 2D NMR spectra of this and structurally related aromatic esters. As a Senior Application Scientist, this guide synthesizes technical accuracy with practical, field-proven insights to help you navigate common spectral complexities and troubleshoot ambiguous results.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts and multiplicities for this compound?
A1: The ¹H NMR spectrum of this compound presents distinct signals for the aromatic and aliphatic protons. The phenoxy and propanoate moieties give rise to a characteristic pattern. Below is a table summarizing the anticipated chemical shifts and splitting patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' (ortho) | ~6.90 | Doublet (d) | 2H |
| H-4' (para) | ~6.95 | Triplet (t) | 1H |
| H-3', H-5' (meta) | ~7.28 | Triplet of doublets (td) or multiplet (m) | 2H |
| -OCH₂- | ~4.25 | Triplet (t) | 2H |
| -CH₂-C=O | ~2.85 | Triplet (t) | 2H |
| -OCH₃ | ~3.70 | Singlet (s) | 3H |
Note: These are predicted values and may vary slightly depending on the solvent and concentration.[1][2]
The aromatic protons (H-2'/H-6', H-3'/H-5', and H-4') typically appear in the range of 6.90-7.30 ppm. The ortho protons (H-2'/H-6') are the most shielded and appear furthest upfield, while the meta protons (H-3'/H-5') are the most deshielded. The two methylene groups of the propanoate chain appear as distinct triplets around 4.25 ppm (-OCH₂-) and 2.85 ppm (-CH₂-C=O). The methyl ester protons (-OCH₃) characteristically appear as a sharp singlet around 3.70 ppm.
Q2: Why do the methylene protons (-CH₂-CH₂-) appear as two distinct triplets instead of a more complex multiplet?
A2: The two methylene groups in the propanoate chain are in different chemical environments, leading to distinct signals. The methylene group adjacent to the phenoxy oxygen (-OCH₂-) is significantly deshielded due to the electronegativity of the oxygen atom, causing its signal to appear further downfield (around 4.25 ppm). The other methylene group is adjacent to the carbonyl group (-CH₂-C=O), which also has a deshielding effect, but to a lesser extent, resulting in a signal around 2.85 ppm.
Since these two methylene groups are adjacent to each other, they exhibit vicinal coupling. According to the n+1 rule, each methylene group (2 protons) splits the signal of the neighboring methylene group into a triplet (2+1=3).
Q3: What are the expected ¹³C NMR chemical shifts for this compound?
A3: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C=O | ~172 |
| C-1' (ipso) | ~158 |
| C-3', C-5' (meta) | ~129 |
| C-4' (para) | ~121 |
| C-2', C-6' (ortho) | ~114 |
| -OCH₂- | ~63 |
| -OCH₃ | ~52 |
| -CH₂-C=O | ~35 |
Note: These are predicted values and may vary slightly depending on the solvent and concentration.[3]
Troubleshooting Guides
Problem 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.
Issue: The signals for the ortho, meta, and para protons on the phenoxy ring are close in chemical shift and may overlap, making definitive assignment and coupling constant analysis difficult.[4]
Solutions:
-
Increase Spectrometer Field Strength: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving the overlap.[5]
-
Change the Solvent: Using a different deuterated solvent can induce changes in chemical shifts due to varying solvent-solute interactions. For aromatic compounds, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can often improve signal separation.[4]
-
2D NMR Spectroscopy (COSY): A Homonuclear Correlation Spectroscopy (COSY) experiment can reveal which protons are coupled to each other. In the aromatic region, cross-peaks will appear between adjacent protons (e.g., ortho to meta, meta to para), aiding in the assignment of the individual multiplets.
Experimental Protocol: Acquiring a COSY Spectrum
-
Prepare a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 10-20 mg/0.5 mL.
-
On the NMR spectrometer, load a standard COSY pulse sequence.
-
Set the spectral width to encompass all proton signals (typically 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the 2D data using appropriate software to generate the COSY spectrum.
Problem 2: Ambiguous assignment of the two methylene triplets.
Issue: While the two methylene triplets are generally well-separated, in some cases, it may be necessary to definitively confirm which triplet corresponds to the -OCH₂- group and which to the -CH₂-C=O group.
Solutions:
-
2D NMR Spectroscopy (HSQC): A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates proton signals with the carbon signals to which they are directly attached. By comparing the proton chemical shifts of the triplets with the expected carbon chemical shifts of the methylene groups (see Table 2), a definitive assignment can be made. The proton triplet at ~4.25 ppm will show a correlation to the carbon at ~63 ppm, and the triplet at ~2.85 ppm will correlate to the carbon at ~35 ppm.
Experimental Protocol: Acquiring an HSQC Spectrum
-
Use the same sample prepared for the COSY experiment.
-
Load a standard HSQC pulse sequence on the NMR spectrometer.
-
Set the ¹H spectral width as before and the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Acquire and process the 2D data to obtain the HSQC spectrum.
Problem 3: Appearance of complex, non-first-order splitting patterns in the aliphatic region.
Issue: At lower magnetic field strengths, the chemical shift difference (in Hz) between the two methylene groups may become comparable to their coupling constant (J-value). This can lead to second-order effects, where the triplets become distorted and lean towards each other (the "roof effect"), and additional splitting may appear.[6]
Solutions:
-
Higher Field NMR: As with signal overlap, acquiring the spectrum at a higher field strength will increase the chemical shift separation in Hz, making the spectrum appear more first-order.[6]
-
Spectral Simulation: If a high-field instrument is not available, the spectrum can be analyzed using spectral simulation software. By inputting estimated chemical shifts and coupling constants, a theoretical spectrum can be generated and compared to the experimental spectrum. Adjusting the parameters to achieve a good match can provide accurate values for the chemical shifts and coupling constants.
Visualizing Molecular Connectivity
The following diagrams illustrate the key correlations that can be determined from 2D NMR experiments to resolve the structure of this compound.
Caption: COSY correlations in this compound.
Caption: HSQC correlations for the aliphatic portion.
References
-
PubChem. Methyl 3-phenylpropanoate. [Link]
-
Reich, H. J. Second Order Effects in Coupled Systems. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). [Link]
-
nmrshiftdb2. [Link]
-
Ghashghaei, O., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites2024 , 14(5), 299. [Link]
-
Simulate and predict NMR spectra. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058). [Link]
-
PubChem. Methyl 3-oxo-3-phenylpropanoate. [Link]
-
Study Prep in Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
University of Puget Sound. NMR Chemical Shifts. [Link]
-
Nanalysis. What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy. [Link]
Sources
Technical Support Center: Optimizing GC-MS for Sensitive Detection of Methyl 3-phenoxypropanoate
Welcome to the technical support center for the analysis of Methyl 3-phenoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals who require sensitive and robust detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we will address common challenges and provide in-depth, actionable solutions in a direct question-and-answer format, moving from foundational knowledge to advanced troubleshooting.
Section 1: Foundational Knowledge & Initial Setup (FAQs)
This section covers the essential properties of this compound and the baseline considerations for method development.
Q1: What are the key chemical properties of this compound relevant to GC-MS analysis?
A1: Understanding the analyte's chemical properties is the first step in developing a robust GC-MS method. For this compound, the key parameters are:
-
Molecular Formula: C₁₀H₁₂O₃[1]
-
Molecular Weight: 180.20 g/mol [1]
-
Structure: It is the methyl ester of 3-phenoxypropanoic acid.[1] This structure, containing an ether linkage and an ester group, makes it moderately polar and susceptible to potential interactions with active sites in the GC system.
Q2: What are the expected primary mass fragments for this compound under Electron Ionization (EI)?
A2: The NIST spectral database provides the mass spectrum for this compound (CAS 7497-89-4).[1] Under standard 70 eV Electron Ionization (EI), you can expect a fragmentation pattern that is characteristic of its structure. While the full spectrum is available for reference, key ions for identification and quantification would be selected from the most abundant and specific fragments. It's crucial to acquire a standard and run it in full scan mode to confirm the retention time and fragmentation pattern on your specific instrument before building a Selected Ion Monitoring (SIM) method.
Q3: Why can sensitive detection of this compound be challenging?
A3: The challenges in achieving low detection limits for this compound and similar ester compounds stem from several factors:
-
Active Site Interaction: The ether oxygen and carbonyl group can interact with active sites (e.g., silanol groups) in the inlet liner or on the column, leading to peak tailing and loss of signal.[3][4][5]
-
Low Concentrations: In many applications, such as metabolism studies or trace environmental analysis, the analyte is present at very low concentrations, requiring optimized injection and detection techniques.
-
Matrix Interference: Complex sample matrices can introduce interferences, making selective detection difficult without proper sample cleanup and MS parameter tuning.
Section 2: Method Development & Optimization Guide
This section provides a structured approach to developing and refining your GC-MS method for optimal performance.
GC Column Selection
Q4: What is the best type of GC column for separating this compound?
A4: The choice of GC column is the most critical factor for achieving good peak shape and resolution.[3]
-
Stationary Phase: A low-to-mid polarity column is the ideal starting point. A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms, TG-5MS) is highly recommended.[6] This phase provides excellent resolving power for a wide range of analytes and separates primarily based on boiling point, with some selectivity for aromatic compounds. For more complex mixtures, exploring a mid-polarity phase might be beneficial.[6]
-
Column Dimensions: For high sensitivity and resolution, standard dimensions are recommended.
| Parameter | Recommended Value | Rationale |
| Length | 30 m | Provides excellent resolving power for most applications without excessive run times. |
| Internal Diameter (ID) | 0.25 mm | Offers a good balance between sample loading capacity and chromatographic efficiency. Ideal for MS applications. |
| Film Thickness | 0.25 µm | Suitable for analytes in the volatility range of this compound. Thicker films increase retention and can improve resolution for very volatile compounds but may increase bleed. |
Inlet Parameter Optimization
Q5: How should I configure the GC inlet for sensitive, trace-level analysis?
A5: For sensitive detection, a splitless injection is the preferred technique as it transfers the entire sample volume to the column.[7] Optimizing this process is critical to avoid peak distortion and analyte loss.
Workflow: Selecting and Optimizing Your Injection Technique
Caption: Decision workflow for selecting the appropriate GC injection technique based on sample concentration.
Step-by-Step Protocol for Inlet Optimization:
-
Select an Ultra Inert Liner: Use a deactivated glass liner, preferably with a small amount of deactivated glass wool. The glass wool aids in sample vaporization and traps non-volatile residues, protecting the column.
-
Set Injector Temperature: A starting temperature of 250°C is appropriate. This is hot enough to ensure rapid vaporization of the analyte without causing thermal degradation.
-
Optimize Splitless Purge Time: The purge time (or splitless time) is the duration the split vent remains closed after injection. An incorrect time can cause broad or tailing peaks.
-
Start with a purge time of 0.75 minutes.
-
Inject a standard and analyze the peak area.
-
Increase the purge time in 0.25-minute increments (e.g., 1.0 min, 1.25 min) and re-inject.
-
Plot peak area vs. purge time. The optimal time is the point at which the peak area platetues.[4]
-
-
Injection Volume: Use a small injection volume, typically 1 µL , to prevent backflash, where the sample vapor volume exceeds the liner volume.
Oven Temperature Program
Q6: What is a good starting point for the oven temperature program, and how can I refine it?
A6: The temperature program dictates the separation of compounds. An effective program balances resolution and analysis time.
Recommended Starting Temperature Program:
| Step | Parameter | Value | Rationale |
| 1 | Initial Temperature | 70°C | A temperature 10-20°C below the solvent's boiling point helps in solvent focusing, leading to sharper peaks for early eluting compounds.[7] |
| 2 | Initial Hold Time | 2 min | Ensures all analytes are focused at the head of the column before the temperature ramp begins. |
| 3 | Ramp Rate | 15°C/min | A moderate ramp rate provides a good balance between separation and speed. |
| 4 | Final Temperature | 280°C | Sufficiently high to elute the analyte and other higher-boiling compounds from the column. |
| 5 | Final Hold Time | 5 min | Ensures the column is cleaned of any late-eluting matrix components before the next run, preventing carryover. |
Optimization Strategy:
-
To Improve Separation: If this compound co-elutes with an interfering peak, decrease the ramp rate (e.g., to 10°C/min) through the elution range of the analyte.
-
To Reduce Run Time: If the peak of interest is well-resolved, you can increase the ramp rate.
Mass Spectrometer Settings for Sensitivity
Q7: How do I configure the mass spectrometer for maximum sensitivity?
A7: For trace-level quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is essential. This technique dramatically increases sensitivity by only monitoring a few specific ions characteristic of your analyte, rather than scanning the entire mass range.[8][9]
Step-by-Step Protocol for Setting up SIM Mode:
-
Identify Target Ions: First, acquire a full scan spectrum of a this compound standard. Select 2-3 of the most abundant and specific ions. Avoid common background ions (e.g., m/z 44, 207). Based on the NIST library spectrum for this compound, you would select ions from its specific fragmentation pattern.[1]
-
Create SIM Groups: If you are analyzing multiple compounds, create different SIM groups for compounds that elute at different times. For a single analyte, one group is sufficient.
-
Set Dwell Times: The dwell time is the time the MS spends monitoring each ion.
-
A good starting point is 50-100 ms per ion.[10]
-
The goal is to have at least 10-15 data points across the chromatographic peak for reliable integration. If your peaks are very narrow (<5 seconds wide), you may need to use shorter dwell times.
-
-
Optimize Source and Quadrupole Temperatures:
-
Ion Source Temperature: Typically 230°C .
-
Quadrupole Temperature: Typically 150°C . These are good starting points, but slight adjustments may improve sensitivity depending on your instrument manufacturer.[11]
-
| Parameter | Scan Mode | SIM Mode | Advantage of SIM |
| Objective | Qualitative Analysis (Identification) | Quantitative Analysis (Trace Levels) | Focuses detector time on target ions. |
| Mass Range | Wide (e.g., 50-400 amu) | 2-3 Specific m/z values | Reduces noise by ignoring irrelevant masses.[9] |
| Sensitivity | Lower | 10-100x Higher | Significantly lower detection limits.[8] |
| Use Case | Method development, unknown screening | Target compound quantification | Ideal for professionals needing precise measurement. |
Section 3: Troubleshooting Common Issues
This section addresses specific problems you may encounter during your analysis.
Q8: My peak for this compound is tailing. What are the likely causes and how do I fix it?
A8: Peak tailing is a common issue, especially for moderately polar compounds, and it compromises quantification.[3] It is often caused by chemical interactions (active sites) or physical problems in the flow path.[4]
Troubleshooting Workflow: Diagnosing Peak Tailing
Caption: A logical workflow to diagnose and resolve issues with chromatographic peak tailing.
Common Causes and Solutions for Peak Tailing:
-
Contaminated Inlet Liner: The liner is the first point of contact for your sample. Over time, it accumulates non-volatile residue, creating active sites.
-
Solution: Perform inlet maintenance. Replace the septum and the liner. This is often the quickest and most effective solution.[7]
-
-
Column Activity: The inlet end of the column can become contaminated or active over time.
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create "dead volume," leading to peak distortion for all compounds.[4]
-
Solution: Re-install the column according to the manufacturer's specified height for your instrument. Ensure the column cut is perfectly square.[4]
-
Q9: My sensitivity is low or has decreased over time. What should I check?
A9: A loss of sensitivity is a sign that the instrument requires maintenance or that the method parameters have drifted.
-
Check for Leaks: Air leaks are a common cause of reduced sensitivity and increased background noise. Check all fittings from the gas trap to the detector.
-
Inlet Maintenance: A dirty or leaking inlet (liner, septum, O-ring) can cause sample loss before it even reaches the column.
-
MS Ion Source Cleaning: The ion source will become contaminated over time, especially when analyzing complex matrices. This leads to a significant drop in signal.
-
Solution: Follow your instrument manufacturer's procedure for cleaning the ion source, including the lens stack and repeller.
-
-
Verify MS Tune: The instrument's autotune function optimizes voltages for the ion source and mass analyzer.[11] If the tune report looks poor (low ion abundance, high water/air peaks), it indicates a problem that needs to be addressed before analysis.
References
-
Optimizing GC–MS Methods. LCGC International. [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
Propanoic acid, 3-phenoxy-, methyl ester. NIST WebBook. [Link]
-
GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Optimizing sensitivity of SIM mode of GC/MS analysis for EPA's TO-14 air toxics method. ResearchGate. [Link]
-
Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. Shimadzu. [Link]
-
Flying High with Sensitivity and Selectivity:- GC–MS to GC–MS/MS. LCGC International. [Link]
-
SCAN more sensitive than the SIM. Chromatography Forum. [Link]
-
Cas 6180-61-6,3-Phenoxy-1-propanol. LookChem. [Link]
-
ethyl 2-methyl-3-pentenoate. Chemsrc. [Link]
- Glucosylceramide synthase inhibition for the treatment of collapsing glomerulopathy and other glomerular disease.
-
GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. [Link]
-
Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. National Institutes of Health (NIH). [Link]
- 2-acylaminopropoanol-type glucosylceramide synthase inhibitors.
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Pharmaceutical Negative Results. [Link]
-
GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal. [Link]
-
Ethyl 2-(phenoxymethyl)prop-2-enoate. LookChem. [Link]
Sources
- 1. Propanoic acid, 3-phenoxy-, methyl ester [webbook.nist.gov]
- 2. Cas 6180-61-6,3-Phenoxy-1-propanol | lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of Methyl 3-phenoxypropanoate during storage
Welcome to the dedicated technical support center for Methyl 3-phenoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a molecule possessing both an ester and an ether functional group, this compound is susceptible to specific degradation pathways that can compromise experimental results. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to mitigate these risks.
Troubleshooting Guide: Addressing Common Degradation Issues
This section addresses specific problems that may arise during the storage and use of this compound, providing explanations for the underlying chemical causes and actionable solutions.
Q: I'm observing a new, more polar peak in my HPLC analysis that grows over time. What is it?
A: The most probable cause is the hydrolysis of the methyl ester group. This reaction is catalyzed by trace amounts of moisture, acids, or bases, and it results in the formation of 3-phenoxypropanoic acid and methanol. The carboxylic acid product is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column and often exhibit peak tailing.
-
Underlying Cause: Ester hydrolysis is a common degradation pathway for ester-containing compounds, accelerated by the presence of water.[1][2][3] The reaction can proceed under both acidic and basic conditions.
-
Solution:
-
Use Anhydrous Solvents: If preparing stock solutions, use high-purity, anhydrous solvents.
-
Inert Atmosphere: Store the neat compound or solutions under an inert atmosphere (e.g., argon or nitrogen) to displace moisture-laden air.
-
Proper Sealing: Ensure vials are tightly sealed with PTFE-lined caps to prevent atmospheric moisture ingress.[4]
-
pH Neutrality: Verify that storage containers and any solution components are pH neutral.
-
Q: My sample of this compound has developed a yellowish tint and a slight phenolic odor. What happened?
A: This suggests oxidative degradation, likely involving the ether linkage or the aromatic ring. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can initiate free-radical chain reactions.[5][6] Cleavage of the ether bond can lead to the formation of phenol and other subsequent oxidation products, which are often colored and have a characteristic odor.
-
Underlying Cause: Ethers are susceptible to oxidation, forming hydroperoxides that can further decompose. Polyphenyl ethers, a related class of compounds, are known to undergo oxidative degradation at elevated temperatures, a process that can occur more slowly at ambient temperatures over long periods.[5]
-
Solution:
-
Protect from Light: Store the compound in amber glass vials or in a dark cabinet to prevent photo-initiated oxidation.[7][8]
-
Purge with Inert Gas: Before sealing the container for long-term storage, purge the headspace with an inert gas like argon to remove oxygen.
-
Low-Temperature Storage: Store at -20°C or below to significantly slow the rate of oxidative reactions.[7]
-
Q: The concentration of my this compound standard solution appears to have decreased, but I don't see significant degradation peaks. Why?
A: If significant degradation is not apparent, the issue is likely due to solvent evaporation rather than chemical decomposition. This is especially common with volatile solvents used to prepare stock solutions.
-
Underlying Cause: Even with seemingly tight seals, volatile solvents can slowly evaporate over time, especially if vials are stored at room temperature or subjected to temperature cycling.[9]
-
Solution:
-
Use High-Quality Vials: Employ vials with high-quality septa (e.g., PTFE/silicone) designed to minimize evaporation.
-
Minimize Headspace: Use smaller vials that are appropriately sized for the volume of the solution to reduce the amount of solvent that can exist in the vapor phase.[8]
-
Consistent Storage Temperature: Store solutions at a stable, low temperature (e.g., 4°C or -20°C). Avoid frequent temperature fluctuations which can alter pressure within the vial.[4]
-
Parafilm Sealing: For long-term storage, consider wrapping the cap-vial interface with Parafilm as an extra precaution.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for neat this compound?
For optimal long-term stability, the neat compound should be stored at -20°C in a tightly sealed amber glass container. To further protect against oxidation and hydrolysis, purging the container with an inert gas before sealing is highly recommended.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Slows rates of all potential degradation reactions.[7][10] |
| Atmosphere | Inert Gas (Argon, N₂) | Prevents oxidative degradation by displacing oxygen.[11] |
| Light | Amber vial / Darkness | Prevents photo-degradation.[8][12] |
| Moisture | Dry environment | Minimizes the risk of ester hydrolysis.[7] |
Q2: Can I store this compound in a solution? What solvent should I use?
Yes, storing it in solution is common, especially for analytical standards. Choose a high-purity, anhydrous, aprotic solvent such as acetonitrile or ethyl acetate . Avoid protic solvents like methanol for long-term storage as they can participate in transesterification.
-
Best Practice: Prepare a concentrated stock solution, then aliquot it into smaller, single-use volumes. This prevents contamination of the main stock and minimizes degradation from repeated freeze-thaw cycles.[13]
Q3: How often should I check the purity of my stored sample?
For critical applications, it is advisable to verify the purity of a working standard solution before each use or batch of experiments. For long-term stored neat material or stock solutions, a yearly purity check via HPLC or GC is a good practice. If any visual changes (color, clarity) are observed, the purity should be re-assessed immediately.
Q4: What analytical technique is best for detecting degradation?
High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method. It can easily separate the parent compound from the more polar 3-phenoxypropanoic acid (hydrolysis product) and other potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for both separation and identification of volatile degradants.[14][15]
Potential Degradation Pathways
The primary degradation mechanisms for this compound are hydrolysis and oxidation. Understanding these pathways helps in identifying potential degradation products and designing appropriate storage protocols.
Sources
- 1. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. mastelf.com [mastelf.com]
- 10. caymanchem.com [caymanchem.com]
- 11. fishersci.com [fishersci.com]
- 12. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ijmr.net.in [ijmr.net.in]
- 15. iajps.com [iajps.com]
Technical Support Center: Catalyst Selection for Efficient Methyl 3-phenoxypropanoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-phenoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to catalyst selection and reaction optimization for this important synthetic transformation.
Introduction: The Oxa-Michael Addition of Phenol to Methyl Acrylate
The synthesis of this compound is achieved through an oxa-Michael addition, a powerful carbon-oxygen bond-forming reaction. This reaction involves the conjugate addition of a phenol (the Michael donor) to an activated alkene, in this case, methyl acrylate (the Michael acceptor). The choice of catalyst is paramount for the success of this synthesis, influencing reaction rate, yield, and purity. This guide will delve into the nuances of catalyst selection to help you achieve efficient and reproducible results.
Core Synthesis Reaction
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The synthesis proceeds via a conjugate addition mechanism, specifically an oxa-Michael reaction. The mechanism is generally base-catalyzed, where the catalyst's role is to deprotonate the phenol to form a more nucleophilic phenoxide anion. This anion then attacks the electron-deficient β-carbon of the methyl acrylate. Subsequent protonation of the resulting enolate yields the final product. Some nucleophilic catalysts, like phosphines, can operate through a different pathway where they first add to the methyl acrylate to form a zwitterionic intermediate that then acts as a base to deprotonate the phenol.[1]
Q2: What are the primary classes of catalysts for this reaction, and how do I choose the right one?
There are several classes of catalysts that can be employed for the synthesis of this compound. The choice of catalyst will depend on your specific experimental constraints, such as desired reaction time, temperature, and cost.
| Catalyst Class | Examples | Advantages | Disadvantages |
| Strong Bases | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) | Readily available, inexpensive. | Can lead to side reactions, may require anhydrous conditions. |
| Amine Bases | 4-(Dimethylamino)pyridine (DMAP), Triethylamine (Et₃N) | Milder reaction conditions, can be highly efficient.[2] | Can be more expensive, may require longer reaction times. |
| Phosphines | Triphenylphosphine (PPh₃), Tributylphosphine (Bu₃P) | Highly efficient, can catalyze the reaction under neutral conditions.[3] | Can be air-sensitive, potential for side reactions if not used in catalytic amounts.[4] |
| Organocatalysts | Chiral Phosphoric Acids, Secondary Amines | Can achieve high stereoselectivity for asymmetric synthesis.[5] | Generally more expensive, may require specific reaction conditions. |
Q3: What are the critical reaction parameters to control for a successful synthesis?
Beyond catalyst selection, several other parameters are crucial for a successful synthesis:
-
Temperature: The optimal temperature will vary depending on the catalyst used. Some reactions can be performed at room temperature, while others may require heating to increase the reaction rate.[6]
-
Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or DMSO can be effective, especially when using base catalysts, as they help to solvate the phenoxide anion.[6]
-
Concentration: The concentration of reactants can influence the reaction rate and the likelihood of side reactions, such as the polymerization of methyl acrylate.
-
Purity of Reagents: The purity of phenol and methyl acrylate is important. Impurities can inhibit the catalyst or lead to the formation of unwanted byproducts.
Q4: Are there any significant safety precautions to consider?
Yes, several safety precautions should be observed:
-
Methyl Acrylate: Methyl acrylate is a flammable liquid and a potent lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Catalysts: Many of the catalysts used are corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each catalyst before use.
-
Exothermic Reactions: The Michael addition can be exothermic. For larger-scale reactions, it is important to have adequate cooling available to control the reaction temperature.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Possible Cause 1: Ineffective Catalyst Activation.
-
Solution: If using a base catalyst, ensure that the base is strong enough to deprotonate the phenol. For solid bases like potassium carbonate, ensure it is finely powdered and well-dispersed in the reaction mixture. If using a phosphine catalyst, ensure it is not oxidized by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Reversibility of the Reaction.
-
Solution: The oxa-Michael addition can be reversible.[7] To drive the equilibrium towards the product, consider using a slight excess of methyl acrylate. However, be mindful that a large excess can lead to polymerization. Removing the product as it is formed, if feasible, can also shift the equilibrium.
-
-
Possible Cause 3: Low Reactivity of Phenol.
-
Solution: Phenol is a relatively weak nucleophile. Increasing the reaction temperature can help to overcome the activation energy barrier. Alternatively, using a more potent catalyst can increase the reaction rate at lower temperatures.
-
Issue 2: Formation of a White Precipitate (Polymerization of Methyl Acrylate)
-
Possible Cause 1: Presence of Radical Initiators.
-
Solution: Ensure all glassware is clean and free of any radical initiators. It is also good practice to use methyl acrylate that contains an inhibitor (like hydroquinone monomethyl ether) and to store it properly.
-
-
Possible Cause 2: High Reaction Temperature.
-
Solution: Excessive heat can promote the polymerization of methyl acrylate. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Possible Cause 3: Inappropriate Catalyst.
-
Solution: Some strong bases can initiate the anionic polymerization of methyl acrylate. If polymerization is a persistent issue, consider switching to a milder catalyst, such as DMAP or a phosphine.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause 1: Co-elution with Starting Materials.
-
Solution: If using column chromatography, optimize the solvent system to achieve better separation between the product and unreacted phenol or methyl acrylate. A gradient elution may be necessary.
-
-
Possible Cause 2: Presence of Catalyst-Related Impurities.
-
Solution: If using a phosphine catalyst, the corresponding phosphine oxide can be a byproduct that is sometimes difficult to remove. A proper aqueous work-up can help to remove some of these impurities. For amine catalysts, an acid wash during the work-up can help to remove the catalyst.
-
Experimental Protocols
Protocol 1: General Procedure using a Base Catalyst (Potassium Carbonate)
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable solvent (e.g., DMF or acetonitrile).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the phenoxide.
-
Add methyl acrylate (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Procedure using a Phosphine Catalyst (Triphenylphosphine)
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.0 eq.), triphenylphosphine (0.1 eq.), and a dry solvent (e.g., toluene or THF).
-
Add methyl acrylate (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring the reaction by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the product from the catalyst and any remaining starting materials.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle (Phosphine-Catalyzed)
Caption: Simplified phosphine-catalyzed cycle for the oxa-Michael addition.
References
-
Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. ResearchGate.
-
Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. PMC - NIH.
-
Synthesis of methyl 3-phenylpropionate. PrepChem.com.
-
Phosphine Organocatalysis. PMC - PubMed Central - NIH.
-
Synthesis routes of Methyl 3-phenylpropionate. Benchchem.
-
The oxa-Michael reaction: from recent developments to applications in natural product synthesis (2008). Carl Friedrich Nising | 428 Citations - SciSpace.
-
Microwave-assisted Michael addition between methyl acrylate and phenol or anilines in the presence of DMAP. ResearchGate.
-
Phospha-Michael Additions to Activated Internal Alkenes: Steric and Electronic Effects. The Journal of Organic Chemistry - ACS Publications.
-
The oxa-Michael reaction: from recent developments to applications in natural product synthesis. Chemical Society Reviews (RSC Publishing).
-
Organocatalysts: A powerful tool for asymmetric Michael addition. Indian Academy of Sciences.
-
State of the Art in Dual-Curing Acrylate Systems. PMC - NIH.
-
Phospha-Michael additions to activated internal alkenes: steric and electronic effects. MilliporeSigma.
-
Phenolic ester synthesis. Google Patents.
-
ChemInform Abstract: Recent Developments in the Field of Oxa-Michael Reactions. ResearchGate.
-
Recent developments in the field of oxa-Michael reactions. Semantic Scholar.
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH.
-
Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. Semantic Scholar.
-
Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers (RSC Publishing).
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing).
-
Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. ChemRxiv.
Sources
- 1. Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US4659863A - Phenolic ester synthesis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Minimizing byproduct formation in the synthesis of Methyl 3-phenoxypropanoate
Technical Support Center: Synthesis of Methyl 3-phenoxypropanoate
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis and troubleshoot common challenges. Our focus is on providing practical, evidence-based solutions to minimize byproduct formation and maximize yield and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a Michael addition reaction between phenol and methyl acrylate. This reaction, while seemingly straightforward, is prone to the formation of several byproducts that can complicate purification and reduce the overall yield. The primary byproducts of concern are Methyl 3,3-diphenoxypropanoate and polymers of methyl acrylate. Understanding the reaction mechanism and the factors that influence byproduct formation is crucial for successful synthesis.
Reaction Scheme:
Caption: Michael addition of phenol to methyl acrylate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Polymerization of methyl acrylate. 3. Suboptimal reaction temperature. | 1. Increase reaction time or catalyst loading. 2. Add a polymerization inhibitor (e.g., hydroquinone). 3. Optimize temperature (typically 80-120 °C). | 1. Ensuring complete consumption of starting materials drives the equilibrium towards the product. 2. Methyl acrylate can undergo self-polymerization, especially at elevated temperatures. An inhibitor scavenges radical species that initiate polymerization. 3. The reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions. |
| Formation of Methyl 3,3-diphenoxypropanoate | High concentration of phenoxide ion. | Use a milder base or a stoichiometric amount of base relative to phenol. | The diphenoxy byproduct forms from a second Michael addition of a phenoxide ion to the product. Controlling the phenoxide concentration minimizes this secondary reaction. |
| Presence of Unreacted Phenol | Insufficient amount of methyl acrylate or reaction time. | Use a slight excess of methyl acrylate (1.1-1.2 equivalents). Ensure the reaction goes to completion by monitoring with TLC or GC. | Le Chatelier's principle suggests that using an excess of one reactant can drive the reaction to completion. |
| Polymerization of Methyl Acrylate | 1. High reaction temperature. 2. Presence of radical initiators (e.g., peroxides in solvents). | 1. Maintain the reaction temperature within the optimal range. 2. Use freshly distilled solvents and add a radical inhibitor. | 1. High temperatures can initiate thermal polymerization. 2. Impurities in solvents can act as radical initiators. |
| Difficulty in Product Isolation/Purification | Formation of closely related byproducts with similar physical properties. | Employ fractional distillation under reduced pressure or column chromatography for purification. | These techniques are effective in separating compounds with close boiling points or polarities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
The choice of catalyst is critical in controlling the reaction rate and minimizing byproduct formation. While strong bases like sodium methoxide can be used, they often lead to a higher incidence of the diphenoxy byproduct due to the high concentration of phenoxide ions. Weaker bases such as potassium carbonate (K2CO3) or organic bases like triethylamine (Et3N) are generally preferred. These bases are strong enough to deprotonate phenol to the reactive phenoxide ion but maintain a lower equilibrium concentration, thus disfavoring the second Michael addition.
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) and gas chromatography (GC) are the most common methods for monitoring the reaction progress.
-
TLC: A simple and rapid method. A suitable eluent system (e.g., ethyl acetate/hexane) can effectively separate the starting materials (phenol and methyl acrylate) from the product. The disappearance of the limiting reactant (usually phenol) indicates the reaction's completion.
-
GC: Provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting materials, product, and byproducts.
Q3: What is the mechanism of byproduct formation, specifically Methyl 3,3-diphenoxypropanoate?
The formation of Methyl 3,3-diphenoxypropanoate is a consecutive reaction. After the initial formation of this compound, a second molecule of phenoxide can attack the β-carbon of the product in another Michael addition.
Caption: Formation of the diphenoxy byproduct.
To minimize this, it is crucial to control the concentration of the phenoxide ion, as discussed in Q1.
Q4: Are there any alternative synthesis routes that avoid these byproducts?
While the Michael addition is the most common and direct route, alternative methods exist, though they may be more complex or less atom-economical. One such alternative is the Williamson ether synthesis, involving the reaction of a 3-halopropanoate ester with sodium phenoxide. However, this method involves handling haloalkanes and may have its own set of challenges, including elimination reactions.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.
Materials:
-
Phenol
-
Methyl acrylate (freshly distilled)
-
Potassium carbonate (anhydrous)
-
Hydroquinone (inhibitor)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), potassium carbonate (1.2 eq), a catalytic amount of hydroquinone, and anhydrous toluene.
-
Addition of Methyl Acrylate: Stir the mixture at room temperature for 15 minutes. Slowly add methyl acrylate (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 110 °C and reflux for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with toluene.
-
Extraction: Combine the filtrate and washes. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure this compound.
Caption: Optimized synthesis workflow.
References
-
Patai, S. (1977). The Chemistry of the Carbon-Carbon Triple Bond. John Wiley & Sons. [Link]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Methyl 3-phenoxypropanoate
Welcome to our dedicated technical support guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3-phenoxypropanoate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during their experiments. Our approach is rooted in providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your method development and routine analysis.
Understanding the Challenge: Why Does this compound Exhibit Peak Tailing?
This compound, an aromatic ester, can present chromatographic challenges, with peak tailing being a primary concern. This asymmetry in peak shape, where the latter half of the peak is broader than the front, can compromise resolution, reduce accuracy in quantification, and indicate underlying issues in your analytical method.
The primary cause of peak tailing is often multifaceted, stemming from a combination of factors including unwanted secondary interactions between the analyte and the stationary phase, mobile phase effects, and potential on-column degradation. This guide will walk you through a logical troubleshooting process to identify and rectify the root cause of peak tailing in your analysis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My peak for this compound is tailing. What are the most likely initial causes?
A1: Peak tailing for a relatively neutral compound like this compound on a reversed-phase column often points to secondary interactions with the silica backbone of the stationary phase. Here's a prioritized checklist of initial causes:
-
Secondary Silanol Interactions: The most common culprit is the interaction between the polar regions of your analyte and residual silanol groups (Si-OH) on the silica surface of the HPLC column.[1][2] These acidic silanols can form strong hydrogen bonds or have ion-exchange interactions with analytes, leading to a secondary retention mechanism that causes peak tailing.[1]
-
Mobile Phase pH: While the ester itself is neutral, an inappropriate mobile phase pH can exacerbate silanol interactions. At a mid-range pH, a higher proportion of silanol groups are ionized (SiO-), increasing their potential for interaction with any polar moieties on the analyte.[3]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can disrupt the flow path and lead to peak distortion for all analytes.[4] Column degradation, especially the loss of bonded phase at extreme pH values, can expose more active silanol sites.
Initial Troubleshooting Steps:
-
Assess the Tailing Pattern: Does only the this compound peak tail, or do all peaks in the chromatogram show tailing? If all peaks are affected, it's likely a system-wide issue like a blocked frit or extra-column volume.[4] If only the target analyte is tailing, it points towards a specific chemical interaction.
-
Review Your Mobile Phase Preparation: Ensure the mobile phase pH is consistent and accurately prepared. Small variations in pH can significantly impact peak shape.[5]
-
Column Wash: If contamination is suspected, perform a thorough column wash with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase).
Q2: How can I mitigate secondary interactions with silanol groups?
A2: Minimizing silanol interactions is key to achieving symmetrical peaks for polar and ionizable compounds. Here are several effective strategies:
-
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of silanol groups, rendering them less active for secondary interactions.[3] For this, a suitable buffer like phosphate or formate should be used to maintain a stable pH.
-
Use of an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, inert group (like a trimethylsilyl group). This significantly reduces the number of available sites for secondary interactions. If you are not already, consider using a well-end-capped C18 or a phenyl-hexyl column.[6]
-
Competitive Mobile Phase Additives: Adding a small concentration of a competitive base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analyte. However, be aware that TEA can be difficult to completely flush from the system and may not be suitable for all detection methods (e.g., mass spectrometry).
Experimental Protocol: Optimizing Mobile Phase pH
-
Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 4.5, and 6.0) using a consistent buffer system (e.g., 20 mM potassium phosphate).
-
Equilibrate the column thoroughly with each mobile phase before injecting your sample.
-
Analyze the peak shape of this compound at each pH. A significant improvement in peak symmetry at lower pH would confirm the involvement of silanol interactions.
Q3: Could on-column hydrolysis of the ester be causing peak tailing?
A3: Yes, the hydrolysis of this compound to its corresponding carboxylic acid, 3-phenoxypropanoic acid, is a potential cause of peak tailing, especially under certain mobile phase conditions. The resulting carboxylic acid is ionizable, with an experimentally determined pKa.
-
Mechanism of Tailing: If hydrolysis occurs on-column, you will have a mixture of the neutral ester and the anionic carboxylate (at pH values above the pKa). The carboxylate can have strong secondary interactions with the stationary phase, leading to a tailing peak that is a composite of the two species.
-
Influence of pH: The rate of hydrolysis can be pH-dependent. While ester hydrolysis can occur under both acidic and basic conditions, it is generally slower at a slightly acidic pH.
Troubleshooting On-Column Hydrolysis:
-
Analyze a Standard of 3-Phenoxypropanoic Acid: If available, inject a standard of the potential degradant to see if it co-elutes or elutes near the tail of the parent peak.
-
Vary Injection Solvent: Dissolving the sample in a solvent that is less conducive to hydrolysis (e.g., aprotic solvents like acetonitrile) immediately before injection may help.
-
Maintain a Slightly Acidic Mobile Phase: As recommended for minimizing silanol interactions, a mobile phase pH of around 3-4 is also generally favorable for minimizing the on-column hydrolysis of many esters.
Q4: What are the ideal starting HPLC conditions for the analysis of this compound?
A4: Based on the analysis of similar aromatic esters and phenoxyacetic acids, the following conditions provide a good starting point for method development.[7][8][9]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm (or equivalent modern column with smaller particles) | Provides good retention for moderately non-polar compounds. A phenyl-hexyl column could also be a good alternative to enhance pi-pi interactions. |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic or Phosphoric Acid) | Acetonitrile is a common organic modifier. The addition of acid is crucial to control the ionization of silanol groups.[5][7] |
| Gradient | Start with a 50:50 (Acetonitrile:Water) mixture and ramp up the organic phase. | A gradient elution is often necessary to ensure a reasonable run time and good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but may also accelerate hydrolysis. |
| Detection | UV at 270 nm | Aromatic compounds typically have strong UV absorbance in this region. |
Experimental Protocol: Initial Method Setup
-
Column: Install a C18, 150 x 4.6 mm, 5 µm column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detector: UV at 270 nm.
Logical Troubleshooting Workflow
When encountering peak tailing, a systematic approach is crucial. The following flowchart outlines a logical progression for troubleshooting.
References
-
SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
Teknokroma. (n.d.). Phenoxyacetic acids: separation and quantitative determination. PubMed. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Methyl 3-phenylpropanoate (HMDB0030060). HMDB. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent. Retrieved from [Link]
-
Kiss, I., & Horváth, C. (1977). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Chromatography A, 142, 377-387. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 384-391. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. HELIX Chromatography. Retrieved from [Link]
-
R. Discovery. (1991). Determination of phenoxy ester herbicides by gas and high-performance liquid chromatography. R Discovery. Retrieved from [Link]
-
LCGC International. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. LCGC International. Retrieved from [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from [Link]
-
Imtakt USA. (2024). HPLC - Troubleshooting Tailing. YouTube. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Methyl 3-phenylpropanoate (HMDB0030060). HMDB. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 3-hydroxy-3-phenylpropionate. SIELC. Retrieved from [Link]
Sources
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. youtube.com [youtube.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Methyl 3-phenoxypropanoate and Ethyl 3-phenoxypropanoate: A Guide for Researchers
In the landscape of chemical biology and drug discovery, subtle structural modifications can lead to significant shifts in biological activity. This guide provides an in-depth comparison of Methyl 3-phenoxypropanoate and Ethyl 3-phenoxypropanoate, two closely related aryloxyphenoxypropionate esters. While direct comparative studies on every facet of their biological activity are not extensively documented in publicly available literature, this document synthesizes existing knowledge on related compounds to infer and project their potential activities. We will delve into their anticipated primary role as herbicides, and explore potential antifungal, anti-inflammatory, and cytotoxic properties, supported by established structure-activity relationships and detailed experimental protocols for their evaluation.
Chemical Structures and Physicochemical Properties
At the heart of this comparison are the molecular structures of this compound and Ethyl 3-phenoxypropanoate. Both share a common 3-phenoxypropanoate backbone, with the key distinction being the ester group: a methyl ester for the former and an ethyl ester for the latter. This seemingly minor difference can influence physicochemical properties such as lipophilicity, which in turn can impact cell permeability and interaction with biological targets.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₁₂O₃ | 180.20 | |
| Ethyl 3-phenoxypropanoate | C₁₁H₁₄O₃ | 194.23 |
The addition of a methylene group in the ethyl ester increases its molecular weight and is predicted to increase its lipophilicity (logP value). This difference is a critical factor in understanding their potential biological activities.
Herbicidal Activity: A Primary Focus for Aryloxyphenoxypropionates
The aryloxyphenoxypropionate (AOPP) class of compounds are well-established as herbicides.[1][2] They typically act as inhibitors of acetyl-CoA carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids in grasses.[1] This disruption of lipid synthesis leads to the breakdown of cell membrane integrity and ultimately, plant death.
While specific data for this compound and Ethyl 3-phenoxypropanoate is scarce, we can infer their herbicidal potential. The herbicidal efficacy of AOPPs is often influenced by the nature of the ester group, which affects absorption and translocation within the plant. Esters are generally more lipophilic than their corresponding carboxylic acids, allowing for better penetration of the plant cuticle.[3] Once inside the plant, these esters are often hydrolyzed to the active carboxylic acid form.
Hypothesized Comparison:
-
Ethyl 3-phenoxypropanoate may exhibit slightly better initial uptake into plant leaves due to its higher predicted lipophilicity compared to the methyl ester.
-
The rate of hydrolysis to the active 3-phenoxypropanoic acid could differ, potentially influencing the speed and potency of the herbicidal action.
To experimentally validate and compare their herbicidal activities, a whole-plant bioassay is the standard approach.
Experimental Protocol: Whole-Plant Herbicidal Activity Screening
This protocol is adapted from established methods for testing herbicide resistance and efficacy.[4]
Objective: To determine and compare the post-emergence herbicidal activity of this compound and Ethyl 3-phenoxypropanoate on a model grass species (e.g., barnyardgrass, Echinochloa crus-galli).
Materials:
-
Seeds of the target weed species.
-
Potting soil and pots.
-
This compound and Ethyl 3-phenoxypropanoate.
-
A suitable solvent (e.g., acetone) and surfactant.
-
A laboratory sprayer with a calibrated nozzle.
-
A controlled environment growth chamber or greenhouse.
Procedure:
-
Plant Preparation:
-
Sow seeds of the target weed in pots filled with potting soil.
-
Grow the plants in a controlled environment (e.g., 25°C, 16:8 hour light:dark cycle) until they reach the 2-3 leaf stage.[4]
-
-
Herbicide Preparation:
-
Prepare stock solutions of each compound in a suitable solvent.
-
Prepare a series of dilutions to test a range of application rates. Each dilution should contain a standard surfactant to ensure proper leaf wetting.
-
-
Herbicide Application:
-
Randomly assign plants to different treatment groups, including a negative control (solvent and surfactant only).
-
Apply the herbicide solutions to the foliage of the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
-
Evaluation:
-
Return the treated plants to the controlled environment.
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 60-70°C to a constant weight, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each treatment compared to the negative control.
-
Determine the GR₅₀ value (the concentration of herbicide that causes a 50% reduction in plant growth) for each compound.
-
Expected Outcome: This experiment will provide quantitative data to compare the herbicidal potency of the two esters.
Caption: Workflow for comparing the herbicidal activity of phenoxypropanoate esters.
Antifungal Activity: An Exploratory Avenue
Phenylpropanoic acid and its derivatives have been reported to possess antifungal properties.[5][6] The mechanism of action can involve the disruption of fungal cell membranes and induction of apoptosis.[7] The lipophilicity of the molecule can play a significant role in its ability to penetrate the fungal cell wall and membrane.
Hypothesized Comparison:
-
Ethyl 3-phenoxypropanoate , with its higher predicted lipophilicity, may exhibit greater antifungal activity than the methyl ester due to enhanced penetration of fungal cell structures.
To test this hypothesis, a standard broth microdilution assay can be employed to determine the minimum inhibitory concentration (MIC) of each compound against a panel of relevant fungal pathogens.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on established methods for determining the minimum inhibitory concentration of antifungal agents.[8]
Objective: To determine and compare the in vitro antifungal activity of this compound and Ethyl 3-phenoxypropanoate against selected fungal strains.
Materials:
-
Cultures of test fungi (e.g., Candida albicans, Aspergillus niger).
-
Appropriate fungal growth medium (e.g., RPMI-1640).
-
Sterile 96-well microtiter plates.
-
This compound and Ethyl 3-phenoxypropanoate.
-
A suitable solvent (e.g., DMSO).
-
A positive control antifungal agent (e.g., Fluconazole).
-
A spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation:
-
Grow the fungal strains in their appropriate medium.
-
Prepare a standardized inoculum suspension of each fungus in sterile saline or medium.
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of each test compound and the positive control in the growth medium in a 96-well plate.
-
Include a negative control (medium with solvent) and a growth control (medium with inoculum only).
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
-
MFC Determination (Optional):
-
To determine the minimum fungicidal concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates after incubation.[8]
-
Expected Outcome: The MIC and MFC values will provide a quantitative comparison of the antifungal potency of the two esters.
Anti-inflammatory Activity: Investigating a Potential Secondary Role
Phenylpropanoids are a class of natural compounds known to exhibit anti-inflammatory properties.[9][10] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[9][11]
Hypothesized Comparison:
-
The difference in the ester group could influence cellular uptake and interaction with intracellular targets involved in the inflammatory cascade. The more lipophilic Ethyl 3-phenoxypropanoate might show enhanced anti-inflammatory activity due to better cell membrane permeability.
An in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages is a common and effective method to screen for anti-inflammatory activity.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol is a standard method for assessing the anti-inflammatory potential of compounds.[12]
Objective: To evaluate and compare the ability of this compound and Ethyl 3-phenoxypropanoate to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
This compound and Ethyl 3-phenoxypropanoate.
-
A positive control anti-inflammatory drug (e.g., Dexamethasone).
-
Griess reagent for NO measurement.
-
MTT assay kit for cytotoxicity assessment.
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Cytotoxicity Assessment (MTT Assay):
-
Treat the cells with various concentrations of the test compounds for 24 hours to determine the non-toxic concentration range.
-
-
Anti-inflammatory Assay:
-
Pre-treat the cells with non-toxic concentrations of the test compounds or the positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO production for each treatment compared to the LPS-stimulated control.
-
Determine the IC₅₀ value (the concentration that inhibits NO production by 50%) for each compound.
-
Caption: Workflow for the in vitro anti-inflammatory assay using macrophages.
Cytotoxic Activity: Assessing Potential for Anti-Cancer Applications
Some phenylpropanoic acid derivatives have demonstrated cytotoxic activity against cancer cell lines.[13] The lipophilicity of the ester group has been shown to be a relevant factor for the antiproliferative activity of these compounds.[13]
Hypothesized Comparison:
-
Consistent with the trend observed for other biological activities, the more lipophilic Ethyl 3-phenoxypropanoate may exhibit greater cytotoxicity than this compound.
The MTT assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for evaluating the in vitro cytotoxicity of compounds on cancer cell lines.
Objective: To determine and compare the cytotoxic effects of this compound and Ethyl 3-phenoxypropanoate on a selected cancer cell line (e.g., HeLa, MCF-7).
Materials:
-
A selected cancer cell line.
-
Cell culture medium, FBS, and antibiotics.
-
This compound and Ethyl 3-phenoxypropanoate.
-
A positive control cytotoxic drug (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
A solubilizing agent (e.g., DMSO).
-
A 96-well plate reader.
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds and the positive control for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that reduces cell viability by 50%) for each compound.
-
Expected Outcome: The IC₅₀ values will provide a quantitative measure of the cytotoxic potency of each ester, allowing for a direct comparison.
Synthesis of Methyl and Ethyl 3-phenoxypropanoate
For researchers wishing to conduct these comparative studies, the synthesis of Methyl and Ethyl 3-phenoxypropanoate can be achieved through standard esterification procedures. A common method is the Fischer esterification of 3-phenoxypropanoic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.
Caption: General synthesis scheme for Methyl and Ethyl 3-phenoxypropanoate via Fischer esterification.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological activities of this compound and Ethyl 3-phenoxypropanoate. Based on the structure-activity relationships of related compounds, it is hypothesized that the ethyl ester, owing to its increased lipophilicity, may exhibit enhanced herbicidal, antifungal, anti-inflammatory, and cytotoxic activities compared to the methyl ester.
It is imperative for researchers to empirically validate these hypotheses through the detailed experimental protocols provided herein. Such studies will not only elucidate the specific biological profiles of these two compounds but also contribute to a deeper understanding of how subtle modifications to the ester group in phenoxypropanoates can modulate their interaction with biological systems. The findings from these investigations could have significant implications for the development of new herbicides, antifungal agents, or even therapeutic compounds.
References
-
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PubMed Central. [Link]
-
(PDF) Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. ResearchGate. [Link]
-
Methyl 3-phenylpropionate | C10H12O2 | CID 7643. PubChem. [Link]
-
ANTIFUNGAL ACTIVITY OF A PHOSPHORYLATED 3-(α-HYDROXYALKYL) ALLENES ETHANOL EXTRACTS. ResearchGate. [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]
-
Showing metabocard for Ethyl 3-phenylpropanoate (HMDB0040411). The Human Metabolome Database. [Link]
-
(PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. ResearchGate. [Link]
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A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. [Link]
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Screening for Natural Product Herbicides. University of Nebraska - Lincoln. [Link]
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Antifungal activity and potential mechanism of 3-phenylpropionic acid against pear Valsa canker. ResearchGate. [Link]
-
Ethyl 3-phenylpropanoate | CAS#:2021-28-5. Chemsrc. [Link]
-
Fenoxaprop-P-ethyl (Ref: AE F046360). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]
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Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. [Link]
-
In vitro evaluation of antifungal properties of phenylpropanoids and related compounds acting against dermatophytes. Semantic Scholar. [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]
-
Differences of Herbicidal Symptoms Between Fenoxaprop-ethyl and Cyhalofop-butyl. ResearchGate. [Link]
-
Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. MDPI. [Link]
-
In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PubMed Central. [Link]
-
Diclofop-methyl: A phenoxy propionate herbicide with multiple toxic effects in mouse embyro fibroblast (NIH/3T3) cell. DergiPark. [Link]
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Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. PubMed Central. [Link]
-
Fenoxaprop-P-Ethyl. [Link]
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A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science. [Link]
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Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers. [Link]
-
A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. BioOne Complete. [Link]
-
In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. [Link]
-
Antifungal activity and potential mechanism of 3-phenylpropionic acid against pear Valsa canker. ResearchGate. [Link]
-
INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. [Link]
-
Methyl 3-oxo-3-phenylpropanoate | C10H10O3 | CID 348462. PubChem. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PubMed Central. [Link]
-
A review on anti-inflammatory activity of phenylpropanoids found in essential oils. PubMed. [Link]
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A Comparative Guide to Methyl 3-phenoxypropanoate and Its Structural Analogs: A Structure-Property and Structure-Activity Analysis
This guide provides an in-depth comparative analysis of Methyl 3-phenoxypropanoate and two of its key structural analogs: Ethyl 3-phenoxypropanoate and Methyl 3-(4-chlorophenoxy)propanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties. It delves into the causal relationships between molecular structure and observable physicochemical, spectroscopic, and biological characteristics. Every piece of data is contextualized, and every protocol is presented as a self-validating system, empowering the reader to not only understand the "what" but to master the "why."
Introduction: The Phenoxypropanoate Scaffold
This compound is a compound of interest in various fields, from flavor and fragrance chemistry to its use as a synthon for more complex molecules[1]. Its core structure, consisting of a phenoxy group linked by an ether oxygen to a propanoate backbone, is a versatile scaffold. By systematically modifying this structure, we can finely tune its properties to suit specific applications. This process, known as exploring the Structure-Activity Relationship (SAR), is a cornerstone of modern chemical and pharmaceutical research[2][3].
In this guide, we will compare the parent compound, this compound, with two analogs chosen to illustrate the distinct effects of modifying either the ester functional group or the aromatic ring:
-
Ethyl 3-phenoxypropanoate: An analog where the methyl ester is replaced by an ethyl ester, allowing us to investigate the impact of a slightly larger, more lipophilic alkyl group.
-
Methyl 3-(4-chlorophenoxy)propanoate: An analog where a chlorine atom is introduced at the para position of the phenyl ring, enabling an examination of electronic and steric effects on the molecule's properties.
This comparative study will be grounded in experimental data and established scientific principles, providing a robust framework for understanding and predicting the behavior of this important class of compounds.
Structural Overview of Selected Compounds
The fundamental differences between the parent compound and its selected analogs are visualized below. These seemingly minor changes have significant consequences for the molecule's physical, chemical, and biological behavior.
Caption: Core structure and modifications of the selected analogs.
Part 1: Comparative Physicochemical Properties
The physical properties of a molecule, such as its boiling point, density, and lipophilicity (logP), are direct consequences of its structure and intermolecular forces. The introduction of a larger alkyl group or an electronegative halogen atom alters these forces in predictable ways.
Rationale for Comparison:
-
Molecular Weight: Directly impacts properties like boiling point and density.
-
Boiling Point: Reflects the strength of intermolecular forces (van der Waals, dipole-dipole). Stronger forces require more energy to overcome, resulting in a higher boiling point.
-
Density: Relates the mass of the molecule to the volume it occupies. Heavier atoms like chlorine increase density significantly.
-
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity. A higher logP indicates greater solubility in nonpolar solvents (like octanol) and lower solubility in water. This is a critical parameter for predicting a compound's absorption and distribution in biological systems.
Summary of Physicochemical Data:
| Property | This compound | Ethyl 3-phenoxypropanoate | Methyl 3-(4-chlorophenoxy)propanoate |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₁H₁₄O₂ | C₁₀H₁₁ClO₂ |
| Molecular Weight ( g/mol ) | 180.20 | 194.23 | 198.64[4] |
| Boiling Point (°C) | 245-247 | 258 | Not available |
| Density (g/mL @ 25°C) | 1.087 | 1.066 | Not available |
| Calculated logP | 2.0 | 2.4 | 2.9[4] |
Data for this compound and Ethyl 3-phenoxypropanoate sourced from commercial supplier data where available.
Analysis & Insights:
-
Ethyl vs. Methyl Ester: Replacing the methyl group with an ethyl group in Ethyl 3-phenoxypropanoate increases the molecular weight and surface area. This leads to stronger van der Waals forces, resulting in a higher boiling point. The additional nonpolar methylene group also increases its lipophilicity, as reflected in the higher logP value.
-
Effect of Chlorination: The addition of a chlorine atom in Methyl 3-(4-chlorophenoxy)propanoate significantly increases the molecular weight without substantially changing the molecule's size. Chlorine's high electronegativity introduces a stronger dipole moment, but the most dramatic effect is on lipophilicity. The chloro-substituted analog has the highest calculated logP, indicating it is the least water-soluble of the three, a key consideration for its behavior in both environmental and biological systems[3].
Part 2: Comparative Spectroscopic Analysis (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus determines its resonance frequency (chemical shift, δ), providing a detailed molecular fingerprint.
Rationale for NMR Comparison: The chemical shifts of protons and carbons are highly sensitive to the electronic effects of neighboring atoms and functional groups.
-
¹H NMR: Allows for the identification and quantification of different types of protons. We expect to see characteristic signals for aromatic protons, protons on the ethylenic bridge (-CH₂-CH₂-), and protons of the ester alkyl group.
-
¹³C NMR: Provides information on the carbon skeleton. Key signals include the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Group | Nucleus | This compound (Predicted δ, ppm) | Ethyl 3-phenoxypropanoate (Predicted δ, ppm) | Methyl 3-(4-chlorophenoxy)propanoate (Predicted δ, ppm) |
| Ester Alkyl | ¹H | 3.68 (s, 3H, -OCH₃) | 1.25 (t, 3H, -CH₃), 4.15 (q, 2H, -OCH₂-) | 3.68 (s, 3H, -OCH₃) |
| ¹³C | 51.7 (-OCH₃) | 14.2 (-CH₃), 60.5 (-OCH₂-) | 51.8 (-OCH₃) | |
| Propanoate Bridge | ¹H | 4.20 (t, 2H, -O-CH₂-), 2.80 (t, 2H, -CH₂-CO) | 4.20 (t, 2H, -O-CH₂-), 2.80 (t, 2H, -CH₂-CO) | 4.18 (t, 2H, -O-CH₂-), 2.80 (t, 2H, -CH₂-CO) |
| ¹³C | 66.5 (-O-CH₂-), 34.0 (-CH₂-CO) | 66.6 (-O-CH₂-), 34.2 (-CH₂-CO) | 66.8 (-O-CH₂-), 33.9 (-CH₂-CO) | |
| Aromatic Ring | ¹H | 6.90 (d, 2H), 6.95 (t, 1H), 7.28 (t, 2H) | 6.90 (d, 2H), 6.95 (t, 1H), 7.28 (t, 2H) | 6.85 (d, 2H), 7.25 (d, 2H) |
| ¹³C | 114.5, 121.0, 129.5, 158.5 (C-O) | 114.5, 121.0, 129.5, 158.5 (C-O) | 115.8, 129.4, 125.8 (C-Cl), 157.2 (C-O) | |
| Carbonyl | ¹³C | 172.5 | 172.2 | 172.4 |
Note: Predicted values are based on standard chemical shift tables and data from similar compounds[5][6][7]. Actual values may vary slightly.
Spectroscopic Insights:
-
Ester Group Signature: The most obvious difference is in the ester alkyl signals. This compound shows a sharp singlet for the three methyl protons, while Ethyl 3-phenoxypropanoate displays a characteristic triplet-quartet pattern for the ethyl group. This is a primary diagnostic feature in ¹H NMR.
-
Aromatic Region: In Methyl 3-(4-chlorophenoxy)propanoate , the symmetry of the para-substituted ring simplifies the aromatic region of the ¹H NMR spectrum into two distinct doublets, compared to the more complex multiplet structure of the unsubstituted ring. Furthermore, the electronegative chlorine atom deshields the ortho and meta carbons, causing predictable shifts in the ¹³C NMR spectrum. The carbon directly attached to the chlorine (C-Cl) will have a distinct chemical shift around 126-129 ppm.
Part 3: Comparative Chromatographic Behavior (Reverse-Phase HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. In reverse-phase HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.
Rationale for HPLC Method: A C18 column is chosen as the stationary phase because its long alkyl chains provide a nonpolar environment ideal for retaining moderately polar compounds like phenoxypropanoates. Elution is achieved using a polar mobile phase (a mixture of acetonitrile and water). Less polar compounds interact more strongly with the nonpolar stationary phase and therefore have longer retention times.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A systematic antilipidemic structure-activity relationship study was carried out on a series of alcoyl- and benzoyl-phenoxy-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 3-(4-chlorophenyl)propanoate | C10H11ClO2 | CID 8027172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-phenylpropionate(2021-28-5) 13C NMR spectrum [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of Methyl 3-phenoxypropanoate
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. Methyl 3-phenoxypropanoate, a key chemical intermediate, requires precise analytical determination to ensure the quality and consistency of downstream products. This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the validation process.
The Imperative of Method Validation and Cross-Validation
The objective of any analytical method is to provide reliable, reproducible, and accurate data. Method validation is the documented evidence that a method is "fit for purpose".[1][2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which forms the basis of the validation discussed herein.[1][2]
When two different analytical methods are used to measure the same analyte, especially in different laboratories or for different stages of development, cross-validation becomes essential.[3][4][5] Cross-validation demonstrates that the two methods provide comparable results, ensuring data integrity and consistency across studies or manufacturing sites.[1][3][6]
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Assay
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For a non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is a logical choice.
Experimental Protocol: HPLC Method
A hypothetical yet representative RP-HPLC method for the analysis of this compound is detailed below.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile
Rationale for Methodological Choices:
-
The C18 column is a non-polar stationary phase, ideal for retaining and separating moderately non-polar compounds like this compound from polar impurities.
-
An isocratic mobile phase of acetonitrile and water provides a stable baseline and consistent retention times, which is suitable for a primary component assay.
-
UV detection at 270 nm is selected based on the aromatic phenoxy group in the analyte, which should provide a strong chromophoric response.
HPLC Method Validation
The validation of the HPLC method must be performed in accordance with ICH Q2(R1) guidelines.[1][2]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples with potential impurities. | The peak for this compound should be well-resolved from any other peaks. |
| Linearity | Analyze a minimum of five concentrations across the working range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Typically 80% to 120% of the test concentration for an assay. | Linearity, accuracy, and precision are demonstrated within this range. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be quantitated with acceptable precision and accuracy. |
Gas Chromatography-Mass Spectrometry (GC-MS): Sensitivity and Specificity for Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. While this compound is not highly volatile, it is amenable to GC analysis. GC-MS offers exceptional specificity due to the mass fragmentation patterns of the analyte.
Experimental Protocol: GC-MS Method
A plausible GC-MS method for the determination of this compound is outlined below.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 166, 107, 77).
Rationale for Methodological Choices:
-
A DB-5ms column is a low-polarity phase that is robust and provides good peak shape for a wide range of compounds.
-
The temperature program is designed to ensure the elution of this compound in a reasonable time with good separation from any potential volatile impurities.
-
EI is a standard ionization technique that produces reproducible fragmentation patterns, aiding in compound identification.
-
SIM mode enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, which is particularly useful for trace-level analysis or in complex matrices.
GC-MS Method Validation
Similar to the HPLC method, the GC-MS method must undergo rigorous validation.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank and spiked samples. Confirm the identity of the analyte peak by retention time and mass spectrum. | No interfering peaks at the retention time of the analyte. The mass spectrum of the analyte in the sample should match that of a reference standard. |
| Linearity | Analyze a minimum of five concentrations across the working range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | Defined by the linearity, accuracy, and precision of the method. | Acceptable performance across the defined range. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels. | Mean recovery should be within 95.0% to 105.0%. |
| Precision (Repeatability) | Analyze a minimum of six replicate preparations of the same sample. | RSD ≤ 5.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 10.0%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) for the least intense monitored ion. | The lowest detectable concentration. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) for the least intense monitored ion, with acceptable precision and accuracy. | The lowest quantifiable concentration. |
Comparative Performance Summary
The following table summarizes the expected performance characteristics of the validated HPLC and GC-MS methods for the analysis of this compound.
| Performance Characteristic | HPLC-UV | GC-MS (SIM) |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (Repeatability, %RSD) | ≤ 1.0% | ≤ 5.0% |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL |
| Sample Throughput | Moderate | Moderate to High |
| Instrumentation Cost | Moderate | High |
| Solvent Consumption | High | Low |
Cross-Validation: Bridging the Analytical Gap
The purpose of cross-validation is to ensure that the two validated methods produce equivalent results.[1][3][5][6] This is crucial if, for instance, a manufacturing site uses the robust HPLC method for routine quality control, while a research and development lab uses the more sensitive GC-MS method for impurity profiling.
Cross-Validation Protocol
-
Sample Selection: A set of at least six independent samples of this compound, covering the expected concentration range, should be selected.
-
Analysis: Each sample is analyzed in triplicate using both the validated HPLC and GC-MS methods.
-
Data Evaluation: The mean result for each sample from the HPLC method is compared to the mean result from the GC-MS method.
-
Acceptance Criteria: The percentage difference between the results from the two methods for each sample should be calculated. A common acceptance criterion is that the difference should not exceed ±10.0%.[1]
Formula for Percentage Difference:
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation and cross-validation processes.
Caption: Workflow for individual method validation and subsequent cross-validation.
Caption: Detailed process flow for the cross-validation experiment.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound.
-
HPLC-UV is a robust, precise, and widely available technique, making it ideal for routine quality control and release testing where high throughput and excellent quantitative performance are required.
-
GC-MS offers superior specificity and sensitivity, making it the preferred method for impurity identification, trace-level analysis, and as a reference method for confirming the identity of the analyte.
The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated, regardless of the technique employed. This ensures data integrity throughout the lifecycle of a product, from early development to commercial manufacturing. The choice of which method to use will ultimately depend on the specific application, the required level of sensitivity and specificity, and the available instrumentation.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Nijem, I., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(18), 2235-2239. [Link]
-
De Meulder, M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1172. [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
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PubMed. (n.d.). Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of methyl esters showing presence of different fatty acid components. [Link]
-
PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]
-
SIELC Technologies. (2018). Methyl propanoate. [Link]
-
Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
-
MDPI. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. [Link]
-
SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. [Link]
-
JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]
-
ResearchGate. (2010). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. [Link]
-
Hindawi. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]
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- 6. e-b-f.eu [e-b-f.eu]
A Comparative Efficacy Analysis of Methyl 3-Phenoxypropanoate in Modern Fragrance Architectures
For the discerning researcher and product development professional, the selection of fragrance compounds transcends mere olfactory preference. It is a meticulous process governed by physicochemical properties, performance metrics, and the intricate interplay of molecules on various substrates. This guide provides an in-depth comparative analysis of Methyl 3-Phenoxypropanoate against a curated selection of widely utilized fragrance compounds, offering both quantitative data and robust experimental protocols to guide formulation and research.
Introduction: The Physicochemical Determinants of Fragrance Efficacy
The performance of a fragrance compound is fundamentally dictated by its volatility, odor threshold, and substantivity. Volatility, often correlated with vapor pressure, determines the rate at which a molecule transitions from a liquid or solid phase into the air, making it detectable by the olfactory system. The odor threshold refers to the minimum concentration of a compound in the air that can be detected by the human nose. Substantivity, a critical parameter in functional perfumery (e.g., for fabric care and personal cleansing products), is the ability of a fragrance molecule to adhere to a substrate and release its aroma over an extended period. A successful fragrance formulation is a carefully orchestrated symphony of these properties, balancing initial impact with lasting character.
Olfactory and Physicochemical Profiles of Selected Fragrance Compounds
This section details the characteristics of this compound and several other compounds representing a spectrum of olfactory families and performance attributes.
This compound is a versatile fragrance ingredient prized for its sweet, honey-like, and slightly floral-rose aroma.[1] It serves as a valuable modifier and blender in a variety of fragrance compositions.
For a comprehensive comparison, we will evaluate this compound against:
-
Linalool: A ubiquitous terpene alcohol with a fresh, floral-woody scent, often with a hint of citrus.[2][3] It is a classic top-to-middle note ingredient.
-
Geraniol: A primary component of rose and geranium oils, providing a sweet, rosy, floral character.[4][5] It functions as a core floral building block.
-
Hedione® (Methyl Dihydrojasmonate): Known for its elegant, transparent, and radiant jasmine-floral note with a citrus freshness.[6][7] It is celebrated for its ability to add bloom and diffusion to a fragrance.[7]
-
Iso E Super®: A synthetic compound with a smooth, woody, and ambery character that is often described as more of a textural effect than a distinct scent.[8][9] It is a highly effective fixative and substantivity enhancer.
-
Galaxolide®: A widely used synthetic musk with a clean, sweet, and slightly woody-floral profile.[10][11][12] It is a powerful and persistent base note.
The following table summarizes the key physicochemical properties of these compounds, which are critical for predicting their performance in various applications.
| Compound | Molecular Weight ( g/mol ) | Vapor Pressure (mmHg @ 25°C) | Odor Profile | Typical Olfactory Note |
| This compound | 164.20[13][14] | 0.042[15] | Sweet, honey, floral, rose[1] | Middle |
| Linalool | 154.25[2][16] | 0.157 | Fresh, floral, woody, citrus[2] | Top-Middle |
| Geraniol | 154.25[4][15] | 0.013 | Sweet, rosy, floral[4][15] | Middle |
| Hedione® | 226.31[6] | 0.00067 (@ 20°C) | Elegant, transparent, floral, jasmine, citrus[6][7] | Middle-Base |
| Iso E Super® | 234.38 | Data not readily available | Smooth, woody, ambery, cedar-like[8] | Base |
| Galaxolide® | 258.4[11] | 0.000143 (@ 23°C)[12] | Clean, sweet, floral, woody, musk[11][12] | Base |
Experimental Protocols for Efficacy Evaluation
To objectively assess the efficacy of this compound and its counterparts, a series of well-defined experimental protocols are necessary. These protocols are designed to be self-validating and provide reproducible, quantitative data.
Protocol for Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatility
This protocol is designed to quantify the concentration of fragrance compounds in the headspace above a substrate, providing a direct measure of their volatility.
Rationale: Headspace GC-MS is a sensitive technique for analyzing volatile and semi-volatile organic compounds.[14] By sampling the air above a scented substrate at various time points, we can determine the evaporation rate of each fragrance molecule.
Methodology:
-
Substrate Preparation: Use standardized cotton pads as the substrate. Apply a 1% solution of each fragrance compound in a non-volatile solvent (e.g., dipropylene glycol) to the center of a cotton pad.
-
Incubation: Place each scented cotton pad in a sealed headspace vial. Incubate the vials in a controlled environment (e.g., 25°C).
-
Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 4, 8, and 24 hours), use a gas-tight syringe to withdraw a sample of the headspace from each vial.
-
GC-MS Analysis: Inject the headspace sample into a GC-MS system.
-
GC Column: Use a non-polar column (e.g., DB-5ms) suitable for separating a wide range of fragrance compounds.
-
Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify and quantify the fragrance compounds based on their mass spectra and retention times.
-
-
Data Analysis: Integrate the peak area for each fragrance compound at each time point. Plot the peak area against time to generate an evaporation curve for each compound.
Diagram 1: Experimental Workflow for Headspace GC-MS Analysis
Caption: Workflow for quantifying fragrance volatility.
Protocol for Sensory Evaluation of Fragrance Intensity and Longevity
This protocol employs a trained sensory panel to assess the perceived intensity and longevity of the fragrance compounds on a substrate.
Rationale: While instrumental analysis provides objective data, sensory evaluation is crucial for understanding how a fragrance is perceived by the human nose. A trained panel can provide reliable and reproducible data on olfactory attributes.
Methodology:
-
Panelist Training: Select and train a panel of at least 10 individuals to identify and rate the intensity of different fragrance notes on a standardized scale (e.g., a 9-point hedonic scale).
-
Sample Preparation: Prepare scented fabric swatches (e.g., cotton) by treating them in a simulated rinse cycle with a fabric softener base containing a 0.5% concentration of each fragrance compound.
-
Evaluation Procedure:
-
Present each panelist with a freshly prepared scented fabric swatch in a controlled, odor-free environment.
-
Ask panelists to rate the overall fragrance intensity at specific time intervals (e.g., immediately after drying, 4, 8, 24, and 48 hours).
-
Panelists should also provide descriptive analysis of the fragrance character at each time point.
-
-
Data Analysis: Calculate the mean intensity scores for each fragrance compound at each time point. Plot these scores to create a sensory longevity profile for each compound.
Diagram 2: Logic for Sensory Evaluation Protocol
Caption: Process for assessing perceived fragrance longevity.
Protocol for Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination
This protocol combines gas chromatography with human olfaction to determine the odor detection threshold of each compound.
Rationale: GC-O is a powerful technique that uses the human nose as a highly sensitive detector to identify odor-active compounds in a sample. This allows for the determination of which compounds are most impactful to the overall scent profile, even at very low concentrations.
Methodology:
-
Sample Preparation: Prepare a dilution series of each fragrance compound in a suitable solvent.
-
GC-O Analysis:
-
Inject a sample from the dilution series into the GC-O system.
-
The effluent from the GC column is split between a mass spectrometer (for chemical identification) and a sniffing port.
-
A trained panelist sniffs the effluent at the sniffing port and indicates when they detect an odor.
-
-
Threshold Determination: The lowest concentration at which the panelist can reliably detect the compound is recorded as the odor detection threshold.
-
Data Analysis: Compare the odor detection thresholds of the different fragrance compounds.
Comparative Efficacy and Applications
-
Volatility and Initial Impact: With a vapor pressure higher than that of Hedione® and Galaxolide®, this compound is expected to have a more noticeable initial impact as a middle note. It is less volatile than top notes like Linalool, allowing it to bridge the transition from the initial impression to the heart of the fragrance.
-
Longevity and Substantivity: Its molecular weight and lower volatility compared to Linalool and Geraniol suggest moderate substantivity on substrates like fabric. In fabric care applications, it would likely provide a pleasant aroma on wet laundry and persist into the dry stage. Its performance would be enhanced when formulated with base notes like Iso E Super® and Galaxolide®, which act as fixatives.
-
Olfactory Contribution: The sweet, honey-rose character of this compound makes it an excellent modifier for floral and gourmand fragrances. It can add warmth and complexity without the overt fruitiness of some esters.
In comparison:
-
Linalool and Geraniol will provide a stronger initial "lift" but fade more quickly.
-
Hedione® will offer a diffusive, blooming effect that enhances the overall radiance of the fragrance.
-
Iso E Super® and Galaxolide® will provide the long-lasting foundation and substantivity, anchoring the more volatile components to the substrate.
Conclusion
This compound is a highly effective middle note fragrance compound with a desirable sweet, floral, and honeyed aroma. Its physicochemical properties position it as a versatile ingredient that can provide both a pleasant initial character and moderate longevity. For researchers and formulators, understanding its performance in the context of other fragrance compounds with varying volatilities and substantivities is key to creating sophisticated and high-performing fragrances. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of fragrance efficacy, enabling data-driven decisions in the development of new and innovative scented products.
References
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The Good Scents Company. (n.d.). methyl hydrocinnamate, 103-25-3. Retrieved from [Link]
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MDPI. (2017). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]
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Olfasense. (n.d.). Sensory and molecular evaluation of fragrances. Retrieved from [Link]
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Sepsolve Analytical. (2024). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]
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Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]
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NIKOO Chemical. (2025). How to Test the Longevity of Perfume. Retrieved from [Link]
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Scent.vn. (n.d.). Linalool, (+). Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-phenylpropionate. Retrieved from [Link]
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Wirral Sensory Services. (n.d.). What Is Fragrance Testing?. Retrieved from [Link]
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ResearchGate. (2025). Sensory approach to measure fragrance intensity on the skin. Retrieved from [Link]
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ResearchGate. (n.d.). A rapid approach to optimize the design of fragrances for fabric care products. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-phenylpropanoate. Retrieved from [Link]
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Scentspiracy. (n.d.). Geraniol Fine 98% (106-24-1) — Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]
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Scent Chronicles. (n.d.). Iso E Super in Perfumery: A Guide to the Ghost ingredient. Retrieved from [Link]
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Scentspiracy. (n.d.). Linalool (78-70-6) - Floral/Fresh Synthetic Ingredient for Perfumery. Retrieved from [Link]
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Sitaram Dixit. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]
-
Scent Split. (2024). Iso E Super: The Delightful Smell of Nothing. Retrieved from [Link]
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Scentspiracy. (n.d.). Hedione / Methyl Dihydrojasmonate (24851-98-7) — Synthetic Ingredient for Perfumery. Retrieved from [Link]
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Eirini Christodoulaki. (n.d.). Sensory Evaluation Techniques. Retrieved from [Link]
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Sitaram Dixit. (n.d.). Sensory evaluation of fragrances. Retrieved from [Link]
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PubChem. (n.d.). Galaxolide. Retrieved from [Link]
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Wikipedia. (n.d.). Galaxolide. Retrieved from [Link]
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Perfumer & Flavorist. (2016). An aroma chemical profile: Linalool. Retrieved from [Link]
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Tuoksu Perfumes. (n.d.). Hedione: The Secret Scent of Attraction. Retrieved from [Link]
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Experimental Perfume Club. (2019). What's so super about Iso E Super?. Retrieved from [Link]
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Agan Aroma. (2025). Linalool: The Floral-lavender Aroma Chemical In Cosmetics And Perfumes. Retrieved from [Link]
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Fragrantica. (n.d.). Iso E Super: A Very Popular Synthetic. Retrieved from [Link]
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Firmenich. (n.d.). HEDIONE®. Retrieved from [Link]
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ScenTree. (n.d.). Hedione® (CAS N° 24851-98-7). Retrieved from [Link]
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Scent.vn. (n.d.). Methyl 3-phenylpropionate (CAS 103-25-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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IFF. (n.d.). Galaxolide®. Retrieved from [Link]
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The Perfumers Apprentice. (n.d.). Galaxolide® 50% in IPM (IFF). Retrieved from [Link]
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ScenTree. (n.d.). Geraniol (CAS N° 106-24-1). Retrieved from [Link]
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Navigating Preclinical Research: A Comparative Guide to In Vitro and In Vivo Studies of Methyl 3-Phenoxypropanoate
In the landscape of modern drug discovery and chemical safety assessment, the journey of a novel compound from a laboratory curiosity to a potential therapeutic agent or a well-characterized substance is both long and multifaceted. This guide provides a comprehensive comparison of in vitro and in vivo research methodologies, using Methyl 3-phenoxypropanoate as a central case study. While specific experimental data for this compound is not extensively published, this document will leverage established principles and data from structurally analogous molecules to construct a scientifically rigorous framework for its evaluation.
This compound, a methyl ester characterized by a phenoxy group attached to a propanoate backbone, shares structural similarities with compounds known to possess biological activities, including anti-inflammatory and cytotoxic effects. Its evaluation, therefore, provides an excellent model to illustrate the strategic interplay between cell-based assays and whole-organism studies. This guide is designed for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.
The Foundational Divide: Understanding In Vitro and In Vivo Paradigms
The initial stages of investigating a compound like this compound begin with a fundamental choice of experimental systems. The decision to employ in vitro (Latin for "in the glass") versus in vivo (Latin for "within the living") methodologies is not arbitrary; it is a strategic decision guided by the research question at hand, the stage of development, and ethical considerations.
-
In Vitro Studies: These experiments are conducted in a controlled environment outside of a living organism, typically involving the use of cell cultures or isolated biomolecules. They are instrumental for high-throughput screening, mechanistic investigations, and initial toxicity assessments. The primary advantage of in vitro systems is their relative simplicity, lower cost, and the ability to isolate and study specific biological processes without the confounding variables of a whole organism.
-
In Vivo Studies: These experiments are performed within a living organism, such as a mouse or rat. They are indispensable for understanding the systemic effects of a compound, including its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). In vivo studies provide a more holistic view of a compound's efficacy and safety, accounting for complex physiological interactions that cannot be replicated in a petri dish.
This guide will now delve into specific, hypothetical experimental plans for this compound, first exploring a suite of in vitro assays and then progressing to a logical sequence of in vivo evaluations.
Part 1: The In Vitro Investigation of this compound
The primary objectives of the in vitro assessment of this compound are to ascertain its potential biological activity and to establish a preliminary toxicity profile. Based on the activities of structurally related compounds, we will focus on anti-inflammatory and cytotoxic properties.
Experimental Workflow: In Vitro Assessment
Caption: Workflow for the in vitro evaluation of this compound.
Detailed In Vitro Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Rationale: This initial screen is crucial to identify the concentration range at which this compound is not cytotoxic, ensuring that any observed anti-inflammatory effects are not simply due to cell death.
2. Nitric Oxide (NO) Inhibition Assay
-
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO), a key inflammatory mediator. This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
-
Rationale: This assay provides a direct measure of the potential anti-inflammatory activity of the compound by quantifying its ability to inhibit a key inflammatory signaling molecule.
3. Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. We will use it to measure the levels of pro-inflammatory cytokines like TNF-α and IL-6.
-
Protocol:
-
Following the same treatment protocol as the NO inhibition assay, collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody, add the supernatant, then a detection antibody, followed by a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength.
-
-
Rationale: Quantifying specific cytokines allows for a more detailed understanding of the compound's anti-inflammatory mechanism. A reduction in TNF-α and IL-6 would strongly suggest an immunomodulatory effect.
Hypothetical In Vitro Data Summary
| Assay | Endpoint | This compound Concentration | Result |
| MTT Assay | Cell Viability | 10 µM | 98% viability |
| 50 µM | 95% viability | ||
| 100 µM | 70% viability | ||
| NO Inhibition | IC₅₀ | - | 45 µM |
| ELISA | TNF-α Inhibition at 50 µM | - | 40% reduction |
| IL-6 Inhibition at 50 µM | - | 35% reduction |
Part 2: The In Vivo Investigation of this compound
Following promising in vitro results, the investigation transitions to in vivo models to assess the compound's efficacy and safety in a complex biological system.
Experimental Workflow: In Vivo Assessment
Caption: Workflow for the in vivo evaluation of this compound.
Detailed In Vivo Experimental Protocols
1. Acute Toxicity Study
-
Principle: To determine the short-term adverse effects of a substance when administered in a single high dose. This helps to establish a safe dose range for subsequent efficacy studies.
-
Protocol:
-
Use Sprague-Dawley rats, divided into groups receiving different doses of this compound (e.g., 50, 100, 500, 1000 mg/kg) via oral gavage, plus a vehicle control group.
-
Observe the animals for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
At the end of the study, perform gross necropsy and histopathological examination of major organs.
-
-
Rationale: This is a critical first step in any in vivo investigation to ensure animal welfare and to identify a maximum tolerated dose (MTD).
2. Pharmacokinetic (PK) Study
-
Principle: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is vital for designing an effective dosing regimen for efficacy studies.
-
Protocol:
-
Administer a single, non-toxic dose of this compound to rats.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 24 hours).
-
Analyze the plasma concentrations of the compound and its potential metabolites using LC-MS/MS.
-
-
Rationale: The PK profile will reveal how long the compound stays in the bloodstream and at what concentration, which is essential for correlating dose with biological effect.
3. Carrageenan-Induced Paw Edema Model
-
Principle: This is a classic and well-characterized model of acute inflammation. Injection of carrageenan into the paw of a rat induces a localized inflammatory response, characterized by swelling (edema), which can be measured.
-
Protocol:
-
Administer this compound or a vehicle control to rats at predetermined doses based on the toxicity and PK studies.
-
After a set time (based on the Tₘₐₓ from the PK study), inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Rationale: This model provides a quantitative measure of the compound's anti-inflammatory efficacy in a living organism.
Hypothetical In Vivo Data Summary
| Study | Model | Dose of this compound | Key Finding |
| Acute Toxicity | Sprague-Dawley Rat | Up to 1000 mg/kg | No observed adverse effect level (NOAEL) at 500 mg/kg. |
| Pharmacokinetics | Sprague-Dawley Rat | 50 mg/kg | Tₘₐₓ: 1.5 hours; Half-life: 4 hours. |
| Efficacy | Carrageenan-Induced Paw Edema | 50 mg/kg | 35% reduction in paw edema at 3 hours post-carrageenan. |
| 100 mg/kg | 55% reduction in paw edema at 3 hours post-carrageenan. |
Synthesizing the Data: The In Vitro-In Vivo Correlation
The true power of this dual approach lies in the correlation of the data. The in vitro results, which suggested anti-inflammatory activity with an IC₅₀ of 45 µM, provide a mechanistic basis for the effects observed in vivo. The reduction in paw edema in the carrageenan model is likely due, at least in part, to the inhibition of inflammatory mediators like NO and pro-inflammatory cytokines, as demonstrated in the cell-based assays.
The in vivo studies, in turn, validate the in vitro findings in a more physiologically relevant context. They also provide crucial information that cannot be obtained from cell cultures, such as the compound's metabolic fate and its overall safety profile in a whole organism.
Conclusion
The investigation of a compound like this compound exemplifies the essential and complementary nature of in vitro and in vivo research. In vitro studies offer a rapid and cost-effective means of screening for biological activity and elucidating potential mechanisms of action. In vivo studies are then necessary to confirm these findings in a complex physiological system, providing critical data on efficacy, safety, and pharmacokinetics. By strategically integrating both approaches, researchers can build a comprehensive understanding of a compound's properties, paving the way for its potential development as a therapeutic agent or ensuring its safe use in other applications.
References
- This section would typically be populated with citations for the specific assay methodologies and for literature on structurally similar compounds.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link to a relevant scientific journal]
-
Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [¹⁵N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. [Link to a relevant scientific journal]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link to a relevant scientific journal]
-
PubChem. Methyl 3-phenylpropanoate. National Center for Biotechnology Information. [Link][1]
-
Park, J. B. (2024). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Pharmacology and Experimental Therapeutics, 388(1), 181-189.[2][3]
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- 2. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Methyl 3-phenoxypropanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the selection of an optimal reaction pathway is paramount to achieving desired outcomes in terms of yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth comparative analysis of the three primary synthetic routes to Methyl 3-phenoxypropanoate, a valuable intermediate in various chemical and pharmaceutical applications. We will delve into the mechanistic underpinnings, experimental protocols, and relative merits of Fischer Esterification, Williamson Ether Synthesis, and Michael Addition, offering field-proven insights to inform your synthetic strategy.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₀H₁₂O₃. Its structure, featuring a phenoxy group attached to a propanoate backbone, makes it a versatile building block in organic synthesis. Its derivatives are of interest in the development of pharmaceuticals and other specialty chemicals. The efficient and selective synthesis of this molecule is therefore a topic of significant interest to the scientific community.
Route 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and straightforward method for synthesizing esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2] In the context of this compound synthesis, this involves the reaction of 3-phenoxypropanoic acid with methanol.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water is removed as it is formed.[1][3]
Diagram of the Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol
A typical laboratory procedure for the Fischer esterification of 3-phenoxypropanoic acid is as follows:
-
To a solution of 3-phenoxypropanoic acid (1.0 eq) in methanol (5-10 eq), a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq), is added.[4]
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography.
Performance and Considerations
| Parameter | Fischer Esterification |
| Yield | Moderate to high (typically 60-95%, dependent on equilibrium position)[4][5] |
| Reaction Time | Several hours to days[1] |
| Reagents | 3-Phenoxypropanoic acid, methanol, strong acid catalyst |
| Conditions | Reflux temperature |
| Advantages | Simple procedure, readily available and inexpensive reagents, good atom economy.[6] |
| Disadvantages | Reversible reaction requiring strategies to shift equilibrium, potentially harsh acidic conditions that may not be suitable for sensitive substrates, slow reaction rates.[1][7] |
Route 2: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers via an S\textsubscript{N}2 reaction between an alkoxide and a primary alkyl halide.[8][9] For the synthesis of this compound, this would typically involve the reaction of sodium phenoxide with a methyl 3-halopropanoate.
Mechanistic Insight
The reaction proceeds in two steps. First, a strong base is used to deprotonate phenol, forming the more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of the methyl 3-halopropanoate, displacing the halide in a concerted S\textsubscript{N}2 fashion. The use of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction with secondary and tertiary halides.[8][10]
Diagram of the Williamson Ether Synthesis Mechanism
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. technoarete.org [technoarete.org]
- 6. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. quora.com [quora.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Confirmation of Synthesized Methyl 3-phenoxypropanoate
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the analytical techniques used to verify the successful synthesis of Methyl 3-phenoxypropanoate. We will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure the highest degree of confidence in your results.
Introduction: The Imperative of Structural Verification
In the synthesis of novel chemical entities, the intended molecular structure is a hypothesis until proven by empirical data. The physical and chemical properties of a compound, and by extension its biological activity and safety profile, are dictated by its precise atomic arrangement. Therefore, a robust and multi-faceted approach to structural elucidation is not merely a procedural step but a fundamental aspect of scientific integrity.
This guide will focus on a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each of these methods provides a unique and complementary piece of the structural puzzle. When used in concert, they offer a comprehensive and definitive confirmation of the target molecule, this compound.
Synthesis of this compound: A Michael Addition Approach
A common and effective method for the synthesis of this compound is the Michael addition of phenol to methyl acrylate. This reaction involves the conjugate addition of a nucleophile (phenoxide) to an α,β-unsaturated carbonyl compound (methyl acrylate).
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: To this solution, add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃), to generate the phenoxide nucleophile in situ.
-
Michael Acceptor Addition: Slowly add methyl acrylate (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove the base, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Confirmation of this compound
The following sections detail the expected spectroscopic data for the synthesized this compound and the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Proton decoupling is generally used to simplify the spectrum to single lines for each unique carbon atom.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 | t | 2H | Ar-H (meta) | The two meta protons on the phenyl ring are chemically equivalent and are split by the ortho and para protons into a triplet. |
| ~7.00 | t | 1H | Ar-H (para) | The para proton is split by the two meta protons into a triplet. |
| ~6.90 | d | 2H | Ar-H (ortho) | The two ortho protons are chemically equivalent and are split by the meta proton into a doublet. |
| ~4.25 | t | 2H | -O-CH₂ -CH₂- | These protons are adjacent to the oxygen atom, which deshields them, shifting them downfield. They are split by the adjacent CH₂ group into a triplet. |
| ~3.70 | s | 3H | -O-CH₃ | The methyl protons of the ester group are in a unique chemical environment and appear as a singlet as there are no adjacent protons to cause splitting. |
| ~2.85 | t | 2H | -CH₂-C(=O)- | These protons are adjacent to the carbonyl group, which deshields them. They are split by the adjacent CH₂ group into a triplet. |
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172.0 | C =O | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. |
| ~158.0 | Ar-C -O | The aromatic carbon directly attached to the oxygen atom is deshielded. |
| ~129.5 | Ar-C H (meta) | The meta carbons of the phenyl ring. |
| ~121.0 | Ar-C H (para) | The para carbon of the phenyl ring. |
| ~114.5 | Ar-C H (ortho) | The ortho carbons of the phenyl ring. |
| ~63.0 | -O-C H₂- | The carbon atom of the methylene group attached to the phenoxy oxygen. |
| ~51.5 | -O-C H₃ | The methyl carbon of the ester group. |
| ~35.0 | -C H₂-C(=O)- | The carbon atom of the methylene group adjacent to the carbonyl. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
-
Sample Preparation: A thin film of the purified liquid this compound is prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Significance |
| ~3050 | C-H (aromatic) | Stretching vibrations of the C-H bonds on the phenyl ring. |
| ~2950 | C-H (aliphatic) | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |
| ~1735 | C=O (ester) | A strong, sharp absorption characteristic of the ester carbonyl group. This is a key diagnostic peak. |
| ~1600, ~1490 | C=C (aromatic) | Stretching vibrations within the aromatic ring. |
| ~1240, ~1040 | C-O | Stretching vibrations of the ester C-O and ether C-O bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like this compound.
-
Ionization: The molecules are ionized, typically using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
The molecular weight of this compound (C₁₀H₁₂O₃) is 180.20 g/mol .
| m/z | Proposed Fragment | Significance |
| 180 | [M]⁺ | The molecular ion peak, confirming the molecular weight of the compound. |
| 149 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 121 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 94 | [C₆H₅OH]⁺ | Fragmentation leading to a phenol radical cation. |
| 77 | [C₆H₅]⁺ | The phenyl cation, a common fragment from benzene-containing compounds. |
Comparative Analysis: Distinguishing this compound from Alternatives
To ensure the synthesized product is indeed this compound, it is crucial to compare its spectral data with that of potential isomers or side-products. A common alternative structure that could potentially form or be mistaken for the target compound is Methyl 3-phenylpropanoate .
| Feature | This compound | Methyl 3-phenylpropanoate | Key Differentiator |
| ¹H NMR | Aromatic signals (~6.9-7.3 ppm), -O-CH₂- triplet (~4.25 ppm) | Aromatic signals (~7.1-7.3 ppm), -CH₂-Ar triplet (~2.95 ppm) | The presence of the downfield -O-CH₂- signal is unique to the phenoxy structure. |
| ¹³C NMR | Ar-C-O signal (~158.0 ppm), -O-CH₂- signal (~63.0 ppm) | Ar-C-CH₂- signal (~141.0 ppm), -CH₂-Ar signal (~31.0 ppm) | The chemical shifts of the carbons attached to the aromatic ring and the adjacent methylene groups are significantly different. |
| IR | Strong C-O ether stretch (~1240 cm⁻¹) | Absence of a strong C-O ether stretch in that region. | The prominent C-O ether stretch is a key indicator of the phenoxy group. |
| MS | Fragmentation leading to phenol (m/z 94) | Fragmentation leading to benzyl cation (m/z 91) | The presence of a significant peak at m/z 94 is characteristic of the phenoxy moiety. |
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of synthesized this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
The structural confirmation of a synthesized compound is a multi-step process that requires careful execution of experiments and thoughtful interpretation of data. By employing a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can build a comprehensive and self-validating body of evidence to unequivocally confirm the structure of this compound. This guide provides the necessary protocols and expected data to confidently navigate this critical aspect of chemical synthesis.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Chennamsetty, S., Sujatha, B., Kumar, D. R., & Raju, C. N. (2014). Microwave-assisted Michael addition between methyl acrylate and phenol or anilines in the presence of DMAP. ResearchGate. [Link]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial Methyl 3-phenoxypropanoate Samples
Introduction: The Imperative of Purity in Synthesis
Methyl 3-phenoxypropanoate is a versatile chemical intermediate utilized in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The purity of this starting material is not a trivial specification; it is a critical parameter that dictates the reaction yield, impurity profile, and ultimate safety and efficacy of the final product. The presence of uncharacterized impurities can lead to unforeseen side reactions, complicate downstream purification processes, and compromise the integrity of research findings.
This guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to rigorously evaluate and compare the purity of commercially available this compound samples. We will move beyond a simple reliance on supplier-provided Certificates of Analysis (CoA) and establish a self-validating, multi-faceted analytical workflow. The causality behind each experimental choice will be explained, grounding the protocols in robust scientific principles to ensure trustworthy and reproducible results.
Understanding Chemical Purity & Potential Impurities
Chemical reagents are supplied in various grades, such as technical, laboratory, ACS (American Chemical Society), and USP (United States Pharmacopeia), each with different levels of purity and intended applications.[1][2][3] For research and development, particularly in pharmaceutical applications, a high purity grade (typically >98%) is required. However, the stated purity on a label only tells part of the story. It is crucial to understand the potential impurities that may be present.
For this compound, impurities can originate from several sources:
-
Synthesis Artifacts: A common synthesis route involves the reaction of 3-phenylpropionic acid with methanol in the presence of an acid catalyst.[4] Potential impurities from this process include unreacted starting materials (3-phenylpropionic acid, methanol), the acid catalyst, and by-products from side reactions.
-
Storage and Degradation: Over time, the ester can undergo hydrolysis, reverting to 3-phenylpropionic acid and methanol, especially in the presence of moisture.
-
Manufacturing Contaminants: Cross-contamination from other processes or leaching from storage containers can introduce unexpected impurities.
A robust analytical approach must be capable of separating, identifying, and quantifying these diverse potential contaminants.
The Benchmarking Workflow: An Orthogonal Approach
Relying on a single analytical technique can provide an incomplete picture of a sample's purity. An orthogonal approach, using multiple methods that rely on different chemical and physical principles, provides a much higher degree of confidence. Our workflow integrates Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Orthogonal workflow for benchmarking commercial sample purity.
Experimental Methodologies
The following protocols are designed to be self-validating systems. System suitability tests are included to ensure the instrumentation is performing correctly before sample analysis, a cornerstone of trustworthy data generation.[5][6]
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Causality: GC is the premier technique for analyzing volatile and thermally stable compounds like esters.[7][8] It provides excellent separation of the main component from residual solvents or volatile synthetic precursors. The Flame Ionization Detector (FID) offers high sensitivity and a wide linear range for quantifying organic compounds.
-
Experimental Protocol:
-
Instrument: Agilent 8890 GC system with FID, or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Sample Preparation: Prepare a stock solution of this compound at ~10 mg/mL in acetone. From this, prepare a working solution at ~1 mg/mL.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[9]
-
Detector Temperature: 300 °C
-
-
System Suitability: Inject a standard solution to ensure adequate peak shape (tailing factor < 1.5) and reproducibility (RSD < 2% for 5 replicate injections).
-
Analysis: Inject each commercial sample solution in duplicate. Calculate purity based on the peak area percent of the main this compound peak relative to the total area of all peaks.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Causality: HPLC is an essential orthogonal technique to GC, particularly for identifying non-volatile or thermally labile impurities such as the starting carboxylic acid or potential degradation products.[10] The phenoxy group in the molecule contains a chromophore, making it readily detectable by UV spectroscopy.[11][12] A Diode Array Detector (DAD) is used to assess peak purity by comparing spectra across a single peak.[5]
-
Experimental Protocol:
-
Instrument: Waters ACQUITY UPLC H-Class with a PDA detector, or equivalent.
-
Column: Waters Sunfire™ C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[11]
-
Sample Preparation: Prepare a stock solution at ~1 mg/mL in acetonitrile. From this, prepare a working solution at ~0.1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 40% B, hold for 2 min; ramp to 95% B over 10 min; hold for 3 min; return to 40% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 270 nm, with spectral acquisition from 200-400 nm.
-
-
System Suitability: Similar to GC, ensure reproducible retention times and peak areas (RSD < 2%) and a tailing factor < 1.5 for the main peak.
-
Analysis: Inject each sample solution in duplicate. Calculate purity based on area percent and evaluate the peak purity of the main component using the DAD software.
-
Quantitative ¹H Nuclear Magnetic Resonance Spectroscopy (qNMR)
-
Causality: NMR provides unambiguous structural confirmation.[13] In its quantitative mode (qNMR), it is a primary ratio method that can determine the absolute purity (as a weight percentage) of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[14][15][16] This avoids the assumptions of equal detector response inherent in area percent calculations from GC and HPLC.
-
Experimental Protocol:
-
Instrument: Bruker 400 MHz Avance III HD spectrometer, or equivalent.
-
Internal Standard (IS): Maleic acid (certified reference material). Its purity must be known and it should have signals that do not overlap with the analyte.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of Deuterated Chloroform (CDCl₃).
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key Parameters for Quantification: Use a 90° pulse and ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (a D1 of 30 seconds is generally a safe starting point for accurate integration).
-
-
Analysis:
-
Identify a well-resolved proton signal from this compound (e.g., the singlet from the methyl ester protons, -OCH₃).
-
Identify the singlet from the two olefinic protons of maleic acid.
-
Calculate the purity (P) in weight percent (wt%) using the following formula: P = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.
-
-
-
Comparative Data Summary
The data obtained from the above methodologies should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the different commercial sources.
| Parameter | Commercial Sample A | Commercial Sample B | Commercial Sample C |
| Supplier | SupplierCorp | Chemsource Inc. | Reagents Global |
| Lot Number | A-1022 | CS-B459 | RG-0321 |
| Stated Purity (CoA) | 99.5% (GC) | "≥99%" | 99.2% (GC) |
| Determined Purity (GC-FID, % Area) | 99.6% | 99.1% | 99.3% |
| Determined Purity (HPLC-UV, % Area) | 99.4% | 98.8% | 99.2% |
| Determined Purity (qNMR, wt%) | 99.5% | 98.7% | 99.1% |
| Identified Impurities (>0.05%) | Phenol (0.11%), Toluene (0.07%) | 3-Phenoxypropanoic Acid (0.6%), Unknown @ RT 5.2min (0.3%) | Phenol (0.15%), Unidentified volatile (0.2%) |
| Observations | CoA is accurate. Minor residual solvents present. | Significant acidic impurity present, lowering purity. CoA is not fully representative. | CoA is reasonably accurate. Contains an unknown volatile impurity. |
Conclusion and Recommendations
This guide demonstrates a robust, multi-technique workflow for the comprehensive purity assessment of commercial this compound. The hypothetical data illustrates a common scenario: while some suppliers provide material that closely matches their CoA, others may have significant, unlisted impurities.
Key Takeaways for the Practicing Scientist:
-
Trust but Verify: A supplier's CoA is a starting point, not the final word. In-house validation is essential for critical applications.
-
Embrace Orthogonality: No single method is infallible. The combination of GC, HPLC, and qNMR provides a holistic and trustworthy purity profile, accounting for volatile, non-volatile, and structural integrity.
-
Quantification Matters: While area percent from chromatography is a valuable metric, qNMR provides an absolute measure of purity by weight, which is the gold standard for creating solutions of known concentration and for stoichiometric calculations in synthesis.
By implementing this benchmarking framework, researchers and developers can make informed decisions about reagent selection, ensuring the quality, reproducibility, and integrity of their scientific work.
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks . National Institutes of Health (NIH). [Link]
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Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution . MDPI. [Link]
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Specifications and Grades of chemicals and reagents . SlideShare. [Link]
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High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) . Restek. [Link]
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Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR) . Science and Education Publishing. [Link]
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Purity and Grade of Chemical Reagent . Concord Technology (Tianjin) Co., Ltd. [Link]
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Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies . ACS Publications. [Link]
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Chemical purity . Wikipedia. [Link]
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Purity Standards in Fine Chemicals: A Buyer's Comprehensive Guide . Ryze Chemie. [Link]
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Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables . ScienceOpen. [Link]
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Spectroscopy Tutorial: Esters . University of Colorado Boulder. [Link]
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Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry . PubMed. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]
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Validation of Analytical Methods: A Review . Gavin Publishers. [Link]
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Analytical Method Validation for Quality Assurance and Process Validation Professionals . Pharmaceutical Online. [Link]
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Analytical method validation: A brief review . World Journal of Advanced Research and Reviews. [Link]
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Column Selection for the Analysis of Fatty Acid Methyl Esters . Agilent. [Link]
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Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures . Science and Education Publishing. [Link]
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Methyl 3-phenylpropanoate . PubChem. [Link]
-
A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation . Istanbul University Press. [Link]
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Purity Testing & Quantitative NMR Analysis . Spectral Service AG. [Link]
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Synthesis of methyl 3-phenylpropionate . PrepChem.com. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Novel Insect Repellents: The Case of Phenoxypropanoates
Authored for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of vector-borne disease prevention, the discovery and development of novel insect repellents are of paramount importance. This guide provides a comprehensive framework for the comparative analysis of new repellent candidates, using the chemical class of phenoxypropanoates as a working example. While extensive public data on the repellent efficacy of phenoxypropanoates is not yet available, this document will equip researchers with the methodologies and scientific rationale to rigorously evaluate their potential against established standards.
At the heart of repellent science lies the disruption of an insect's host-seeking behavior, a complex interplay of olfactory, gustatory, and sensory cues.[1][2] Our exploration will, therefore, be grounded in the established protocols for assessing these behavioral responses and the underlying molecular interactions.
Foundational Knowledge: Understanding the Battlefield
Before delving into experimental design, a foundational understanding of insect olfaction and the mechanisms of established repellents is crucial. Insects primarily rely on their olfactory system to locate hosts, with odorant receptors (ORs) and ionotropic receptors (IRs) playing a key role in detecting chemical cues from the environment.[3][4][5]
Mechanism of Action of Common Repellents:
-
DEET (N,N-diethyl-meta-toluamide): The gold standard in insect repellents, DEET's mechanism is multifaceted. It is believed to work by confusing insects' olfactory receptors, essentially making it harder for them to "smell" people.[6][7] Evidence suggests that DEET can both inhibit odorant-evoked responses and directly activate certain ORs, leading to a repellent effect.[1][2]
-
Picaridin (Icaridin): A piperidine derivative, Picaridin also disrupts the insect's ability to locate a host. It is thought to interact with a range of odorant receptors, effectively masking the attractive human scents.[8][9]
-
IR3535® (Ethyl butylacetylaminopropionate): This synthetic repellent is structurally similar to the naturally occurring amino acid β-alanine and is considered a biopesticide.[9] Its mode of action is also linked to the modulation of olfactory pathways.[10]
The chemical structure of phenoxypropanoates, containing an ester and an ether group, suggests a potential for interaction with the diverse range of insect olfactory receptors. A thorough structure-activity relationship (SAR) analysis would be a critical first step in predicting their efficacy and guiding the synthesis of more potent analogs.[11][12][13]
The Experimental Blueprint: A Multi-tiered Approach to Efficacy Testing
A robust comparative analysis necessitates a tiered approach, moving from high-throughput screening to more complex behavioral assays. This ensures efficient use of resources and provides a comprehensive picture of a candidate repellent's performance.
Tier 1: High-Throughput Screening (HTS) for Rapid Candidate Prioritization
For novel compound libraries like phenoxypropanoates, HTS is invaluable for quickly identifying promising candidates. These assays are designed for speed and require minimal amounts of the test compound.[14][15]
Recommended HTS Assays:
-
In Vitro Receptor Assays: Utilizing expressed insect odorant receptors (e.g., in Xenopus oocytes or Drosophila "empty neuron" systems), this method directly measures the interaction of phenoxypropanoates with specific ORs.[1][16] This can provide early insights into the mechanism of action.
-
Larval Motility Assays: While primarily for insecticides, some repellents exhibit activity at the larval stage. Automated imaging systems can track larval movement in multi-well plates upon exposure to test compounds.[17]
-
Spatial Repellency Tube Assays: A simple and effective method where mosquitoes are introduced into a tube with a treated surface at one end. The distribution of mosquitoes in the tube over time indicates the spatial repellency of the compound.[14]
Tier 2: Confirmatory Behavioral Assays
Candidates that show promise in HTS should be advanced to more complex behavioral assays that more closely mimic real-world scenarios.
This classic assay provides a quantitative measure of a compound's attractiveness or repellency.
Experimental Workflow: Y-Tube Olfactometer
Caption: Workflow for Y-Tube Olfactometer Assay.
Protocol: Y-Tube Olfactometer Assay
-
Apparatus: A glass or acrylic Y-shaped tube with a central arm for insect release and two arms for presenting odor stimuli.
-
Stimuli: A filter paper treated with the phenoxypropanoate solution is placed in one arm, and a filter paper with the solvent control is placed in the other.
-
Airflow: A controlled, purified, and humidified airflow is passed through each arm towards the release point.
-
Insects: A cohort of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae) is released into the central arm.
-
Observation: The number of mosquitoes that move into each arm within a specified time is recorded.
-
Data Analysis: The percent repellency is calculated based on the distribution of the mosquitoes.
This is a standard and widely accepted method for evaluating the efficacy of topical repellents.
Experimental Workflow: Arm-in-Cage Assay
Caption: Workflow for Arm-in-Cage Assay.
Protocol: Arm-in-Cage Assay
-
Subjects: Human volunteers are required for this assay. Ethical approval is mandatory.
-
Repellent Application: A defined area of the volunteer's forearm is treated with a specific concentration of the phenoxypropanoate formulation. The other arm can serve as a control.
-
Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes for a set period.
-
Endpoint: The primary endpoint is the "Complete Protection Time" (CPT), which is the time from application until the first confirmed bite. The number of landings can also be recorded.
-
Comparison: The CPT of the phenoxypropanoate is directly compared to that of a standard repellent like DEET applied at the same concentration.
Tier 3: Advanced and Formulation-Specific Assays
For a comprehensive understanding, especially for commercial development, further testing is necessary.
-
Spatial Repellency Assays: These are crucial for evaluating products designed to protect an area, such as vaporizers or treated textiles. These assays measure the ability of a volatile chemical to prevent insects from entering a defined space.[15]
-
Formulation Stability and Release Studies: The efficacy of a repellent is highly dependent on its formulation. Studies on the release rate of the active ingredient from different formulations (e.g., lotions, sprays, microencapsulated) are critical for determining the duration of protection.[18][19][20][21]
-
Synergism Studies: The repellent effect of phenoxypropanoates could potentially be enhanced when combined with other active ingredients. Checkerboard assays can be used to identify synergistic or antagonistic interactions.[22][23][24][25][26]
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in structured tables.
Table 1: Comparative Efficacy of a Hypothetical Phenoxypropanoate
| Repellent Candidate | Concentration (%) | Mean CPT (hours) ± SD (Aedes aegypti) | Mean CPT (hours) ± SD (Anopheles gambiae) | Y-Tube Repellency (%) |
| Phenoxypropanoate-A | 10 | 4.5 ± 0.8 | 3.9 ± 0.6 | 85 |
| DEET | 10 | 6.2 ± 1.1 | 5.8 ± 0.9 | 92 |
| Picaridin | 10 | 5.9 ± 1.0 | 5.5 ± 0.8 | 90 |
| Vehicle Control | N/A | 0 | 0 | 5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Interpretation:
The hypothetical data in Table 1 would suggest that while Phenoxypropanoate-A shows significant repellent activity, it is less effective than DEET and Picaridin at the same concentration in terms of protection duration. The Y-tube data corroborates the arm-in-cage results, showing a high degree of repellency, albeit slightly lower than the standards.
Concluding Remarks for the Senior Scientist
The journey from a novel chemical entity to a commercially viable insect repellent is a rigorous one. For a new class of compounds like phenoxypropanoates, a systematic and comparative evaluation against established standards is not just a regulatory requirement but a scientific necessity. By employing the multi-tiered approach outlined in this guide, researchers can generate the robust, comparative data needed to ascertain the true potential of these and other novel repellent candidates. The ultimate goal is to expand our arsenal against vector-borne diseases with safe, effective, and long-lasting solutions.
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- Noosidum, A., Prabaripai, A., & Chareonviriyaphap, T. (2014). Synergistic repellent and irritant effect of combined essential oils on Aedes aegypti (L.) mosquitoes. Journal of Vector Ecology, 39(1), 123-131.
- Ali, A., & Khan, I. A. (2017). A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents. Journal of Medical Entomology, 54(5), 1361-1368.
- Boonyuan, W., et al. (2023). Synergistic Behavioral Response Effect of Mixtures of Andrographis paniculata, Cananga odorata, and Vetiveria zizanioides against Aedes aegypti (Diptera: Culicidae). Insects, 14(2), 146.
- da Silva, M. R. M., & Ricci-Júnior, E. (2020). An approach to natural insect repellent formulations: from basic research to technological development. Acta tropica, 203, 105419.
- Kamaraj, C., et al. (2011). Larvicidal and repellent activity of medicinal plant extracts from Eastern Ghats of South India against malaria and filariasis vectors. Asian Pacific Journal of Tropical Medicine, 4(9), 698-705.
- Palazzolo, E., et al. (2023). Cyclic Acetals as Novel Long-Lasting Mosquito Repellents. Journal of Agricultural and Food Chemistry, 71(4), 1863-1873.
- Kline, D. L., et al. (2020). Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. Journal of agricultural and food chemistry, 68(47), 13960-13969.
- Wacker Chemie AG. (n.d.). Formulating an Improved Insect Repellent with Wacker Cyclodextrins.
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A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Methyl 3-phenoxypropanoate Synthesis
Introduction: Beyond the Certificate of Analysis
In the landscape of pharmaceutical development and fine chemical manufacturing, the concept of batch-to-batch consistency is paramount. It is a critical determinant for the success of downstream processes, regulatory filings, and the ultimate reliability of the final product.[1] For an intermediate like Methyl 3-phenoxypropanoate, a versatile building block, consistency transcends a simple pass/fail on a certificate of analysis. True consistency is demonstrated by a reproducible and narrow range of assay values, a highly consistent impurity profile, and stable physical properties across multiple manufacturing campaigns.[1]
Subtle variations between batches, even when each batch meets its individual specifications, can accumulate and lead to significant issues in later stages, such as yield instability or the emergence of unexpected impurities.[1] This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this compound synthesis. We will explore the critical process parameters of a common synthetic route and detail a multi-faceted analytical workflow designed to provide a deep and reliable understanding of batch variance. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and integrity of the data generated.
The Synthesis of this compound: A Process-Oriented View
A prevalent and robust method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, followed by purification. The causality of batch inconsistency is often rooted in minor deviations within this process.
Synthetic Pathway: Williamson Ether Synthesis
The reaction proceeds in two key stages:
-
Deprotonation of Phenol: Phenol is treated with a base, such as sodium hydroxide (NaOH), to form the more nucleophilic sodium phenoxide.
-
Nucleophilic Substitution: The sodium phenoxide then reacts with methyl 3-bromopropanoate via an SN2 reaction to form the desired ether linkage.
Understanding the critical process parameters (CPPs) is the first step in controlling consistency:
-
Purity of Reactants: The purity of the starting phenol and methyl 3-bromopropanoate is crucial. Impurities in these materials can carry through or participate in side reactions.
-
Stoichiometry: The molar ratio of base to phenol and phenoxide to the alkyl halide must be precisely controlled to prevent unreacted starting materials.
-
Solvent Choice: The solvent (e.g., acetone, DMF) influences reaction kinetics and solubility, affecting reaction completeness and impurity formation.
-
Temperature and Reaction Time: These parameters must be tightly controlled to ensure the reaction goes to completion while minimizing the formation of degradation products or side-products.
Caption: A common synthetic route for this compound.
A Multi-faceted Analytical Workflow for Consistency Assessment
No single analytical technique can fully capture the consistency of a chemical batch. A robust assessment relies on an orthogonal approach, combining chromatographic, spectroscopic, and physical testing methods. This workflow ensures that not only the purity but also the identity and impurity profile are consistent.
Caption: Analytical workflow for assessing batch-to-batch consistency.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: HPLC is the cornerstone of purity assessment for non-volatile organic compounds. Its high resolution allows for the separation and quantification of the main component from closely related impurities, such as unreacted starting materials or side-products. A diode-array detector (DAD) is chosen for its ability to provide spectral information, aiding in peak identification and tracking across different batches.
Experimental Protocol: HPLC-DAD Purity Method
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a DAD detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-25 min: 40% B (re-equilibration)
-
-
-
Solution Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Reference Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (~0.5 mg/mL).
-
Sample Solution: Prepare the new batch sample in the same manner as the reference standard.
-
-
System Suitability Test (SST) - A Self-Validating Check:
-
Inject the Reference Standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[2]
-
USP Tailing Factor for the main peak ≤ 1.5.
-
-
Rationale: The SST ensures the analytical system is performing with adequate precision and peak shape before any sample analysis, making the protocol self-validating.[2][3]
-
-
Analysis and Data Processing:
-
Inject the diluent (as a blank), followed by the Reference Standard and the Sample Solution.
-
Calculate the purity of the sample using the area percent method. Compare the impurity profile (retention times and peak areas) of the new batch against the reference standard and historical batch data.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles
Rationale: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification steps (e.g., acetone, diethyl ether).[4][5][6] The mass spectrometer provides definitive identification of the detected compounds.
Experimental Protocol: GC-MS Residual Solvent Analysis
-
System Preparation:
-
GC-MS System: A Gas Chromatograph with a Mass Selective Detector.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial Temp: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line: 250 °C.
-
MS Source: 230 °C.
-
Mass Range: m/z 35-350.
-
-
Solution Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Sample Solution: Accurately weigh ~50 mg of the this compound sample into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp and seal the vial.
-
-
Analysis:
-
Place the vial in the headspace autosampler.
-
Analyze the sample using the conditions above.
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and quantify against a standard if necessary.
-
Spectroscopic Confirmation: NMR and IR
Rationale: While chromatography provides purity data, spectroscopy confirms the fundamental identity of the molecule. Comparing the spectra of a new batch to a well-characterized reference standard is a definitive test of structural consistency.
Experimental Protocols:
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (CDCl₃): δ ~7.3 (t, 2H, Ar-H), ~6.9 (m, 3H, Ar-H), ~4.3 (t, 2H, -O-CH₂-), ~3.7 (s, 3H, -OCH₃), ~2.8 (t, 2H, -CH₂-CO-).
-
Data Interpretation: The chemical shifts, splitting patterns, and integrations must match those of the reference standard. The absence of unexpected signals confirms the absence of significant structural impurities.[8][9]
-
-
Infrared (IR) Spectroscopy:
-
Apply a thin film of the neat liquid sample onto the crystal of an FTIR spectrometer.
-
Acquire the spectrum from 4000 to 600 cm⁻¹.
-
Expected Key Peaks: ~1735 cm⁻¹ (C=O stretch, ester), ~1240 cm⁻¹ (C-O stretch, ether), ~3050 cm⁻¹ (C-H stretch, aromatic).[10][11]
-
Data Interpretation: The fingerprint region (<1500 cm⁻¹) should be superimposable with that of the reference standard.
-
Comparative Analysis: Interpreting Batch Data
To illustrate the power of this workflow, consider the data from three hypothetical batches of this compound.
Table 1: Comparative Data for Three Synthetic Batches
| Parameter | Batch A ("Golden Batch") | Batch B ("OOS Batch") | Batch C ("In-Spec but Inconsistent") | Specification |
| Physical Appearance | Colorless Oil | Pale Yellow Oil | Colorless Oil | Colorless Oil |
| Purity (HPLC Area %) | 99.85% | 98.10% | 99.55% | ≥ 99.0% |
| Impurity 1 (Phenol) | 0.05% | 1.20% | 0.15% | ≤ 0.20% |
| Impurity 2 (Unknown) | 0.03% (at RRT 1.15) | 0.15% (at RRT 1.15) | 0.25% (at RRT 1.30) | Any single unknown ≤ 0.10% |
| Residual Acetone (GC-MS) | 50 ppm | 150 ppm | 4500 ppm | ≤ 5000 ppm |
| ¹H NMR | Conforms | Conforms | Conforms | Conforms to structure |
| IR Spectrum | Conforms | Conforms | Conforms | Conforms to structure |
Analysis of Results:
-
Batch A ("Golden Batch"): This batch represents the ideal synthesis. It meets all specifications with a wide margin, shows a very clean impurity profile, and sets the benchmark for future productions.
-
Batch B ("OOS Batch"): This batch clearly fails. The HPLC analysis shows it is out-of-specification for both overall purity and the level of residual phenol. This likely points to an incomplete reaction or inefficient purification, possibly due to incorrect stoichiometry or insufficient reaction time.
-
Batch C ("In-Spec but Inconsistent"): This is the most insightful case. While this batch passes all specifications, it raises several red flags for consistency.
-
The unknown impurity at RRT 1.30 is new and above the typical action limit of 0.10%, warranting identification. This suggests a different side-reaction occurred, perhaps due to a temperature excursion.
-
The residual acetone level, while technically passing, is dramatically higher than the golden batch. This indicates a significant deviation in the final drying or distillation step, which could impact the material's physical properties or stability long-term.
-
Although the NMR and IR conform, these techniques are not sensitive enough to detect these low-level variations. This highlights why a multi-faceted approach is essential. A drug development professional would flag Batch C for further investigation, as its different impurity profile could impact the performance in the next synthetic step.[1]
-
Conclusion
Ensuring batch-to-batch consistency for a critical intermediate like this compound is not merely an analytical exercise; it is a fundamental component of process control and quality assurance.[12] A reliance on a single purity value on a certificate of analysis is insufficient. By implementing a comprehensive analytical workflow that combines high-resolution chromatography (HPLC, GC-MS) with definitive spectroscopic identification (NMR, IR), researchers and developers can gain a deep and trustworthy understanding of their material. This rigorous, self-validating approach allows for the early detection of subtle but significant variations, preventing downstream failures and ensuring the consistent performance required for successful drug development and high-quality chemical manufacturing.
References
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- Kewaunee. (2023). Chemical Synthesis Batch to Continuous Manufacturing.
- PrepChem.com. Synthesis of methyl 3-phenylpropionate.
- Journal of Chemical Education. GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns.
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- PubChem - NIH. Methyl 3-phenylpropionate.
- ECHEMI. Determining the purity of an ester.
- ResearchGate. Alcohols and their corresponding esters identified using GC×GC-MS analysis.
- Atianming Pharmaceutical. (2024). Batch-to-Batch Consistency: Why It Matters for Intermediates.
- Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.
- BenchChem. (2025). Application Notes and Protocols for the Preparation of Methyl 3-Phenylpropionate Derivatives.
- IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Benchchem. (2025). Spectroscopic Validation of Synthesized Methyl 3-hydroxypropanoate: A Comparative Guide.
- Journal of Chemical and Pharmaceutical Research. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator | Abstract.
- Natural Health Science Foundation. Batch to Batch Consistency.
- ResearchGate. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- LCGC International. (2022). A Well-Written Analytical Procedure for Regulated HPLC Testing.
- cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Benchchem. (2025). Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide.
- NIH. (2016). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS.
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A Senior Application Scientist's Guide to Methyl 3-Phenoxypropanoate in Modern Fragrance Formulations
For: Researchers, scientists, and drug development professionals exploring the nuances of fragrance chemistry and application.
This guide provides an in-depth statistical and experimental analysis of Methyl 3-phenoxypropanoate, a significant aroma compound in the fragrance industry. It is designed to move beyond a simple datasheet, offering a comparative analysis against common alternatives and providing the detailed experimental context necessary for informed application and research.
Introduction to this compound: Beyond the Nameplate
This compound, also known by its synonyms Methyl 3-phenylpropionate and Methyl hydrocinnamate, is a versatile ester valued for its sweet, fruity, and honey-like aroma with floral undertones.[1][2][3] Its molecular structure, featuring a methyl ester of 3-phenylpropionic acid, contributes to its characteristic scent profile and performance in various fragrance applications.[2] This compound is a staple in the perfumer's palette, often used to impart warmth and sweetness, particularly in floral and gourmand compositions.
Comparative Olfactory Performance: A Data-Driven Analysis
The selection of a fragrance ingredient is a multi-faceted decision, balancing olfactory character with performance metrics such as longevity and odor detection threshold. To provide a clear comparative framework, we will analyze this compound against three other esters commonly used to achieve similar scent profiles: Ethyl 3-phenylpropanoate, Phenethyl acetate, and Benzyl acetate.
| Compound | Odor Profile | Longevity on Smelling Strip (hours) | Odor Threshold (ppb) | Molecular Weight ( g/mol ) |
| This compound | Sweet, fruity, honey, floral, wine-like.[1][2] | No data available | No data available | 164.20[2] |
| Ethyl 3-phenylpropanoate | Sweet, fruity, honey-like, with a smooth background.[4] | 4-6[4] | No data available | 178.23[1] |
| Phenethyl acetate | Sweet, floral, fruity, rose, honey.[5] | 7[5][6] | 40-200[7] | 164.20[8] |
| Benzyl acetate | Sweet, floral (jasmine), fruity (pear, banana).[9][10] | 4[4] or 15[11] | 2-270[9][10] | 150.17[12] |
Analysis of Performance Metrics:
-
Odor Threshold: This metric indicates the minimum concentration at which a substance can be detected by the human nose. A lower odor threshold signifies a more potent aroma compound. The wide range for Benzyl acetate (2-270 ppb) reflects the inherent variability in human sensory perception.[9][10] The threshold for Phenethyl acetate is reported between 40 and 200 ppb.[7] The lack of specific data for Methyl and Ethyl 3-phenylpropanoate is a notable gap in the current literature and presents an opportunity for further research.
-
Molecular Weight: There is a general, though not absolute, correlation between higher molecular weight and lower volatility, which can contribute to increased longevity. In this comparison, Ethyl 3-phenylpropanoate has the highest molecular weight, though its reported longevity is shorter than that of Phenethyl acetate. This underscores that while molecular weight is a factor, other structural and intermolecular forces also play a significant role in fragrance tenacity.
Synthesis of this compound: A Validated Protocol
The reliable synthesis of fragrance ingredients is paramount for quality control and consistency. A common and effective method for preparing this compound is through the Fischer esterification of 3-phenylpropionic acid with methanol, using a strong acid catalyst.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-phenylpropionic acid (50g), methanol (250ml), and concentrated sulfuric acid (12ml).[14]
-
Reflux: Heat the mixture under reflux for 12 hours.[14]
-
Solvent Removal: After the reaction is complete, remove the excess methanol under reduced pressure.[14]
-
Neutralization and Extraction: Add the residue to a mixture of saturated aqueous sodium bicarbonate solution (100ml) and ice (400g). Adjust the pH to 9 with additional sodium bicarbonate solution.[14]
-
Extraction: Extract the aqueous mixture with diethyl ether (5 x 100ml).[14]
-
Washing and Drying: Combine the organic extracts, wash with brine (2 x 50ml), and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).[14]
-
Isolation: Evaporate the solvent to yield this compound as an oil.[14]
Caption: Fischer Esterification workflow for this compound.
Analytical Characterization: Ensuring Purity and Identity
The quality control of fragrance ingredients relies on a suite of analytical techniques to confirm the identity and purity of the synthesized compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) are the industry-standard methods.[15][16]
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
GC-MS is a powerful tool for separating the components of a volatile mixture and identifying them based on their mass-to-charge ratio.
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., ethanol or dichloromethane). For analysis of the fragrance in a final product, a headspace solid-phase microextraction (HS-SPME) method can be employed to sample the volatile components.[8][17]
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[17]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[17]
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of all volatile components. A typical program might be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[17]
-
Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 35-350).
-
Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum to a reference library. The purity can be determined by the relative peak area.
-
Gas Chromatography-Olfactometry (GC-O) for Sensory Analysis
GC-O adds a human sensory panelist as a detector to identify the specific odor characteristics of each compound as it elutes from the GC column.[16] This technique is invaluable for correlating chemical identity with sensory perception.
-
Instrumentation: A GC-MS system is equipped with an olfactory port that splits the column effluent between the MS detector and a heated sniffing port.[16]
-
Panelist Training: Trained sensory panelists are essential for providing consistent and descriptive odor analysis.
-
Analysis: As the separated compounds elute and are detected by the panelist, they record the retention time, odor descriptor (e.g., "sweet," "fruity," "honey"), and odor intensity.
-
Data Correlation: The sensory data is then correlated with the mass spectrometry data to definitively link specific chemical compounds to their perceived aromas.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Stability in Formulation: A Critical Consideration
The stability of a fragrance ingredient within a product matrix is crucial for maintaining the intended scent profile over the product's shelf life. Esters, including this compound, can be susceptible to hydrolysis, particularly in aqueous formulations with non-neutral pH.[18][19]
Factors Influencing Ester Stability:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of esters back to their constituent carboxylic acid and alcohol.[18]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[5]
-
Light Exposure: UV light can induce photochemical reactions, leading to discoloration and changes in odor.[5]
-
Oxidation: The presence of oxidizing agents in the formulation can also lead to degradation.[20]
Experimental Protocol: Accelerated Stability Testing
-
Sample Preparation: Incorporate this compound and its alternatives into a representative product base (e.g., an ethanol-based solution for a fine fragrance, or an emulsion for a lotion) at a typical concentration (e.g., 1% w/w).
-
Storage Conditions: Store aliquots of each sample under various stress conditions:
-
Analysis: At predetermined time points (e.g., 0, 4, 8, and 12 weeks), analyze the samples using GC-MS to quantify the remaining concentration of the parent ester and identify any degradation products. Sensory evaluation should also be conducted to assess any changes in the odor profile.
Conclusion and Future Directions
This compound is a valuable fragrance ingredient with a desirable sweet, fruity, and honey-like aroma. Its performance, particularly in terms of longevity, positions it as a likely contributor to the middle and base notes of a fragrance composition. While it shares olfactory characteristics with other esters like Ethyl 3-phenylpropanoate, Phenethyl acetate, and Benzyl acetate, subtle differences in their scent profiles and performance metrics allow for nuanced use in fragrance creation.
This guide has provided a framework for the synthesis, analysis, and comparative evaluation of this compound. The detailed experimental protocols offer a starting point for researchers to conduct their own investigations. A key area for future research is the determination of the odor threshold of this compound and a more direct, quantitative comparison of its stability against its alternatives in various product matrices. Such data would further empower formulators to make informed decisions and optimize the performance of their fragranced products.
References
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PerfumersWorld. Phenyl Ethyl Acetate. PerfumersWorld. Accessed January 12, 2026. [Link].
-
Spice Suppliers. Ethyl 3-Phenylpropionate CAS 2021-28-5. Spice Suppliers. Accessed January 12, 2026. [Link].
-
Scentspiracy. Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery. Scentspiracy. Accessed January 12, 2026. [Link].
-
PerfumersWorld. Benzyl Acetate. PerfumersWorld. Accessed January 12, 2026. [Link].
-
PubChem. Benzyl acetate. National Center for Biotechnology Information. Accessed January 12, 2026. [Link].
-
MDPI. GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. MDPI. Published online 2022. [Link].
-
ScenTree. Phenylethyl acetate (CAS N° 103-45-7). ScenTree. Accessed January 12, 2026. [Link].
-
Eurolab. GC-MS Analysis for Perfume Compound Identification. Eurolab. Published December 12, 2025. [Link].
-
Human Metabolome Database. Showing metabocard for Methyl 3-phenylpropanoate (HMDB0030060). HMDB. Last updated September 11, 2012. [Link].
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MDPI. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. MDPI. Published October 21, 2018. [Link].
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SciELO. Allergenic Fragrances Analysis in Brazilian Perfumes by Headspace Solid Phase Microextraction and Gas Chromatography-Mass Detector (HS-SPME-GC-MS). SciELO. Published online 2016. [Link].
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National Center for Biotechnology Information. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Published online 2013. [Link].
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The Good Scents Company. benzyl acetate, 140-11-4. The Good Scents Company. Accessed January 12, 2026. [Link].
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PubMed. Update to RIFM fragrance ingredient safety assessment, ethyl 3-phenylpropionate, CAS Registry Number 2021-28-5. PubMed. Published November 7, 2023. [Link].
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Shimadzu Corporation. Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu Corporation. Accessed January 12, 2026. [Link].
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A Comparative Guide to the Validation of Analytical Methods for Methyl 3-phenoxypropanoate Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical entities is a cornerstone of successful research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of studies involving Methyl 3-phenoxypropanoate. While peer-reviewed literature dedicated specifically to the validation of this compound is emerging, this guide synthesizes established validation principles and data from structurally analogous aromatic esters to provide a scientifically grounded framework for method development and selection.
Introduction: The Analytical Imperative for this compound
This compound, an aromatic ester, presents unique analytical challenges due to its physicochemical properties. Its quantification is critical in various research contexts, from pharmacokinetic and metabolism studies to environmental monitoring. The choice of analytical methodology is paramount and must be guided by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. This guide will explore the validation of two principal chromatographic techniques, HPLC and GC-MS, providing the rationale behind experimental choices to empower researchers to select and validate the most appropriate method for their needs.
Comparative Overview of Analytical Methodologies
Both HPLC and GC-MS are powerful techniques for the quantification of small molecules like this compound. However, they operate on different principles, leading to distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. It is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile and thermally stable compounds in a gaseous mobile phase. The coupling with mass spectrometry provides high sensitivity and structural information, making it a powerful tool for identification and quantification.[1][2]
The selection between these two techniques often hinges on the volatility of the analyte and the complexity of the sample matrix. For this compound, both methods are viable, and the optimal choice will depend on the specific experimental context.
Quantitative Performance Comparison
The following table summarizes the anticipated performance characteristics of validated HPLC-UV and GC-MS methods for the quantification of this compound, based on data from structurally similar aromatic esters.
| Performance Metric | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both techniques are capable of excellent linearity over a defined concentration range, which is fundamental for accurate quantification. |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | GC-MS typically offers superior sensitivity due to the low background noise and high selectivity of the mass spectrometer. |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL | 0.5 - 15 ng/mL | The higher sensitivity of GC-MS translates to lower LOQs, making it more suitable for trace-level analysis. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods can achieve high accuracy. The slightly wider range for GC-MS can be attributed to potential variability in sample preparation and injection. |
| Precision (% RSD) | ≤ 2% | ≤ 5% | HPLC generally exhibits higher precision (better repeatability) due to the automated and highly controlled nature of the injection and separation process. |
| Sample Throughput | Generally higher | Lower | HPLC methods often have shorter run times and simpler sample preparation, leading to higher throughput. |
| Selectivity | Good | Excellent | The mass spectrometer in GC-MS provides an additional dimension of separation based on mass-to-charge ratio, offering superior selectivity over UV detection in HPLC. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are detailed, self-validating frameworks for the quantification of this compound using HPLC-UV and GC-MS. These are based on established methods for analogous compounds and should be adapted and validated for the specific sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine analysis in less complex matrices where high sensitivity is not the primary requirement.
4.1.1. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (based on the UV absorbance of the phenoxy group)
-
Injection Volume: 10 µL
4.1.2. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: The sample preparation will be matrix-dependent. For simple matrices, a "dilute-and-shoot" approach may be sufficient. For more complex matrices like plasma or tissue homogenates, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant is recommended.
4.1.3. Method Validation Parameters
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking known concentrations of this compound into blank matrix samples at three concentration levels (low, medium, and high). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at a medium concentration level on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Caption: HPLC-UV Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for studies requiring high sensitivity and specificity, particularly for the analysis of this compound in complex biological or environmental matrices.
4.2.1. Chromatographic and Spectrometric Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound should be determined from a full scan analysis of a standard (e.g., m/z 180 (M+), 121, 94, 77).
4.2.2. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): As described for the HPLC method.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution in a suitable solvent like ethyl acetate to cover the expected concentration range (e.g., 0.1 - 20 µg/mL).
-
Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of sample (e.g., plasma, water), add a suitable internal standard. b. Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate). c. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. d. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
4.2.3. Method Validation Parameters
-
Specificity: Analyze blank matrix extracts to ensure no interfering peaks at the retention time and m/z of the target analyte and internal standard.
-
Linearity: Analyze the working standard solutions and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking known concentrations into blank matrix samples at three levels. The mean recovery should be within 95-105%.
-
Precision:
-
Repeatability: Analyze six replicate spiked samples. The %RSD should be ≤ 5%.
-
Intermediate Precision: Repeat the analysis on a different day. The %RSD should be ≤ 5%.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio or calibration curve parameters.
Caption: GC-MS Experimental Workflow.
Conclusion: A Holistic Approach to Method Selection
The choice between HPLC-UV and GC-MS for the validation of this compound studies is not a matter of one method being universally superior. Instead, it is a decision that must be aligned with the specific goals of the research.
-
HPLC-UV is a robust, reliable, and high-throughput method, making it an excellent choice for routine quality control and for studies where the analyte concentrations are expected to be relatively high and the sample matrix is not overly complex.
-
GC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex biological matrices, and for studies where definitive identification of the analyte is critical.
Ultimately, a thorough understanding of the principles of method validation, as outlined in this guide, and a careful consideration of the analytical requirements will enable researchers to confidently select and implement the most appropriate technique for their studies on this compound.
References
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. [Link]
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Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?[Link]
-
ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]
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A Comparative Guide to the Synthesis of Methyl 3-phenoxypropanoate for the Modern Research Laboratory
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 3-phenoxypropanoate, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, is one such compound. This guide provides an in-depth, objective comparison of two common methods for its synthesis: the Williamson ether synthesis and the base-catalyzed Michael addition. Drawing upon established chemical principles and published experimental data, this document aims to equip researchers with the knowledge to select the optimal synthetic route for their specific laboratory context, considering factors such as yield, reaction conditions, and reagent availability.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the synthesis of a variety of more complex molecules. Its ether linkage and ester functionality provide versatile handles for further chemical transformations. The robust and efficient synthesis of this intermediate is therefore a critical first step in many multi-step synthetic campaigns. This guide will dissect two classical and effective approaches to its preparation, providing not just the "how" but also the "why" behind the experimental choices.
Method 1: The Classic Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This S\textsubscript{N}2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In the context of synthesizing this compound, this translates to the reaction of sodium phenoxide with a methyl 3-halopropanoate.
Mechanistic Rationale
The reaction proceeds in two conceptual steps. First, a strong base is used to deprotonate phenol, forming the highly nucleophilic sodium phenoxide. This is a critical activation step, as phenol itself is not sufficiently nucleophilic to displace a halide. In the second step, the phenoxide attacks the electrophilic carbon of the methyl 3-halopropanoate, displacing the halide and forming the desired ether linkage. The choice of a primary alkyl halide is crucial to favor the S\textsubscript{N}2 pathway and minimize competing elimination reactions.
Reaction Scheme: Williamson Ether Synthesis
Caption: General scheme of the Williamson ether synthesis for this compound.
Experimental Protocol: Williamson Ether Synthesis
Step-by-Step Methodology:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
To this solution, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Caution: NaH is highly reactive and flammable; handle with care under an inert atmosphere. The reaction will evolve hydrogen gas.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.
-
Addition of the Alkyl Halide: To the freshly prepared sodium phenoxide solution, add methyl 3-bromopropanoate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[3]
-
Work-up: After completion, cool the reaction mixture to room temperature and quench it by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Method 2: Base-Catalyzed Michael Addition
An alternative and often highly efficient route to this compound is the Michael addition (or conjugate addition) of phenol to methyl acrylate. This reaction is typically catalyzed by a base, which deprotonates the phenol to generate the nucleophilic phenoxide in situ.
Mechanistic Rationale
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the phenoxide ion acts as the nucleophile and attacks the β-carbon of methyl acrylate, which is electron-deficient due to the electron-withdrawing nature of the adjacent ester group. The resulting enolate intermediate is then protonated to yield the final product. The choice of base is critical and can range from strong inorganic bases to organic bases.
Reaction Scheme: Michael Addition
Caption: General scheme of the Michael addition for this compound synthesis.
Experimental Protocol: Michael Addition
A procedure for the synthesis of a related phenolic ester via Michael addition is detailed in a US Patent, which can be adapted for the synthesis of this compound.[4] This protocol utilizes a strong base and a polar aprotic solvent to facilitate the reaction.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), charge a round-bottom flask with phenol (1.0 eq).
-
Add a catalytic amount of a strong base, such as potassium tert-butoxide (e.g., 0.025 eq).
-
Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to dissolve the reactants.[4]
-
Addition of Methyl Acrylate: Heat the mixture to the desired reaction temperature (e.g., 110 °C).[4]
-
Add methyl acrylate (1.1 eq) dropwise to the reaction mixture over a short period (e.g., 15 minutes).[4]
-
Reaction: Maintain the reaction at an elevated temperature (e.g., 107-135 °C) and monitor its progress by a suitable analytical technique such as gas chromatography (GC) or TLC.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a weak acid, such as glacial acetic acid.[4]
-
Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Comparative Analysis of the Synthetic Routes
To aid in the selection of the most appropriate synthetic method, the following table summarizes the key performance indicators and practical considerations for both the Williamson ether synthesis and the Michael addition.
| Feature | Williamson Ether Synthesis | Michael Addition |
| Reagents | Phenol, strong base (e.g., NaH), methyl 3-halopropanoate | Phenol, catalytic base (e.g., K-tBuO), methyl acrylate |
| Reaction Type | S\textsubscript{N}2 | Conjugate Addition |
| Key Advantages | Well-established, reliable for many ether syntheses. | Atom-economical, avoids the use of halogenated reagents. |
| Potential Challenges | Requires stoichiometric amounts of a strong, moisture-sensitive base (NaH). Methyl 3-halopropanoates can be lachrymatory and may not be as readily available as methyl acrylate. Potential for competing elimination reactions. | Can be sensitive to reaction conditions; polymerization of methyl acrylate is a potential side reaction. Requires elevated temperatures. |
| Safety Considerations | Use of highly flammable sodium hydride requires careful handling under an inert atmosphere. | High reaction temperatures require appropriate safety measures. Methyl acrylate is flammable and a potential sensitizer. |
| Green Chemistry | Generates a salt byproduct (e.g., NaBr). | More atom-economical as all atoms from the reactants are incorporated into the product. |
| Reported Yields | Yields are generally good to excellent for S\textsubscript{N}2 reactions with primary halides. | High yields (over 99% conversion reported for a similar system).[4] |
Conclusion and Recommendations
Both the Williamson ether synthesis and the base-catalyzed Michael addition represent viable and effective methods for the preparation of this compound.
-
The Williamson ether synthesis is a classic and dependable choice, particularly if the starting materials are readily available and the researcher is comfortable with the handling of sodium hydride. Its primary drawback is the generation of a stoichiometric amount of salt waste.
-
The Michael addition offers a more modern and atom-economical approach. The use of a catalytic amount of base and readily available starting materials (phenol and methyl acrylate) makes it an attractive option. However, careful control of the reaction temperature is necessary to prevent the polymerization of methyl acrylate. For laboratories equipped to handle reactions at elevated temperatures and under an inert atmosphere, the Michael addition may be the more efficient and "greener" choice.
Ultimately, the decision of which synthetic route to employ will depend on the specific resources, expertise, and priorities of the individual researcher and their laboratory. This guide provides the foundational knowledge and procedural outlines to make an informed decision and successfully replicate the synthesis of this important chemical intermediate.
References
Sources
Introduction: The Imperative for Cytotoxic Profiling of Phenoxypropanoate Esters
Methyl 3-phenoxypropanoate and its analogous esters are a class of chemical compounds with a structural motif that appears in various biologically active molecules, including certain herbicides and pharmaceuticals. Their potential interaction with biological systems necessitates a thorough evaluation of their cytotoxic profiles, particularly for applications in drug development and chemical safety assessment. Understanding the relationship between their chemical structure and cytotoxic effects is paramount for predicting toxicity and designing safer, more efficacious molecules.
Structure-Activity Relationship (SAR) Insights: Predicting Cytotoxicity
The cytotoxic potential of a chemical compound is intrinsically linked to its structure. For phenoxypropanoate esters, several structural features are anticipated to modulate their interaction with cellular components and, consequently, their toxicity.
-
The Ester Group and Lipophilicity: The nature of the alkyl ester (methyl, ethyl, propyl, etc.) directly influences the compound's lipophilicity (fat-solubility). Generally, an increase in the length of the alkyl chain enhances lipophilicity. This can lead to increased cell membrane permeability, potentially resulting in higher intracellular concentrations and greater cytotoxic effects. Studies on other ester series, such as alkyl gallates, have demonstrated that cytotoxicity can increase with the length of the alkyl chain up to a certain point, after which a "cut-off" effect may be observed.[1][2]
-
The Phenoxy Moiety: The phenoxy group itself is a common feature in various bioactive compounds. Substitutions on the aromatic ring can dramatically alter cytotoxicity. For instance, the addition of chlorine atoms to the benzene ring of phenoxyacetic acids has been shown to induce and modulate cytotoxicity and mutagenicity.[3] While the compounds in this guide are unsubstituted on the phenoxy ring, this highlights the sensitivity of the molecule's biological activity to small structural changes.
-
Metabolic Susceptibility: Upon entering a cell, esters are susceptible to hydrolysis by cellular esterases, releasing the parent carboxylic acid (3-phenoxypropanoic acid) and the corresponding alcohol. The rate of this hydrolysis, which can be influenced by the size of the alkyl ester group, and the subsequent cytotoxicity of the metabolites, are crucial factors in the overall toxicological profile.
Based on these principles, we can hypothesize a potential trend in cytotoxicity for the simple 3-phenoxypropanoate esters:
Propyl 3-phenoxypropanoate > Ethyl 3-phenoxypropanoate > this compound
This predicted trend is based on the anticipated increase in lipophilicity with the lengthening of the alkyl chain, potentially leading to enhanced cellular uptake and membrane interaction. However, without direct experimental data, this remains a well-informed hypothesis that requires empirical validation.
Experimental Section: A Protocol for Comparative Cytotoxicity Assessment
To provide a clear and actionable path for researchers, we present a detailed protocol for a comparative cytotoxicity study using the widely accepted MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Design and Workflow
The following diagram illustrates the workflow for the comparative cytotoxicity assessment.
Caption: Figure 1. Experimental workflow for comparative cytotoxicity testing.
Step-by-Step Methodology: MTT Assay
This protocol is designed for adherent cell lines grown in 96-well plates.
Materials:
-
This compound, Ethyl 3-phenoxypropanoate, Propyl 3-phenoxypropanoate
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
96-well flat-bottom sterile cell culture plates
-
Multi-channel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare 100 mM stock solutions of each test ester in DMSO.
-
Create a series of dilutions of each compound in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 1000 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for untreated cells (medium only) and vehicle control.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) for each ester from the dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel with solver).[5]
-
Comparative Data Summary
As previously noted, direct experimental data for the comparative cytotoxicity of methyl, ethyl, and propyl 3-phenoxypropanoate is not available in the literature. The experimental protocol provided above will allow researchers to generate this data. The results should be compiled into a clear, comparative table.
Table 1: Hypothetical Comparative Cytotoxicity (IC₅₀ in µM) of 3-Phenoxypropanoate Esters on Various Cell Lines
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ethyl 3-phenoxypropanoate | Experimental Value | Experimental Value | Experimental Value |
| Propyl 3-phenoxypropanoate | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Positive Control) | Experimental Value | Experimental Value | Experimental Value |
IC₅₀ values to be determined experimentally. Doxorubicin is a common chemotherapeutic agent used as a positive control in cytotoxicity assays.
Discussion and Mechanistic Insights
The anticipated results from the proposed experiments would likely show a structure-dependent cytotoxic effect. An increase in the alkyl chain length from methyl to propyl is expected to increase the lipophilicity of the ester, which may facilitate its passage across the cell membrane. This could lead to higher intracellular concentrations and, consequently, lower IC₅₀ values (i.e., higher cytotoxicity).
The underlying mechanism of cytotoxicity for these simple esters is likely multifactorial. Potential mechanisms include:
-
Membrane Disruption: Increased lipophilicity could lead to greater interaction with and disruption of the cell membrane's lipid bilayer, affecting membrane integrity and function.
-
Mitochondrial Dysfunction: Many cytotoxic compounds exert their effects by targeting mitochondria. The MTT assay itself is a measure of mitochondrial reductase activity, and a decrease in viability suggests mitochondrial impairment. Alkyl esters of gallic acid have been shown to block mitochondrial electron flow, leading to cellular death.[1]
-
Intracellular Hydrolysis: Hydrolysis of the esters by cellular esterases would release 3-phenoxypropanoic acid and the corresponding alcohol (methanol, ethanol, or propanol). The cytotoxicity of these metabolites would then contribute to the overall observed effect.
The following diagram illustrates the potential cellular interactions of 3-phenoxypropanoate esters.
Caption: Figure 2. Potential mechanisms of cytotoxicity.
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the comparative cytotoxicity of this compound and its related esters. While direct experimental data is currently lacking in the literature, the principles of structure-activity relationships allow for the formulation of a testable hypothesis: that cytotoxicity will increase with the length of the alkyl ester chain due to increased lipophilicity.
The detailed experimental protocol provided herein offers a clear and robust methodology for researchers to generate the necessary data to validate this hypothesis and to determine the precise IC₅₀ values for these compounds against various cell lines. The generation of such data will be a valuable contribution to the fields of toxicology, pharmacology, and chemical safety, enabling more accurate risk assessments and the rational design of future molecules.
References
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
- Frey, M. V., et al. (1998). Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes. Journal of the American Oil Chemists' Society, 75(11), 1631-1637.
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Frey, M. V., et al. (1998). Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes. PubMed. Retrieved from [Link]
- McGuigan, C. F., et al. (2014). Cytotoxicity and genotoxicity of phenazine in two human cell lines. Toxicology in Vitro, 28(4), 585-592.
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Rajan, R. K. (2024, June 16). MTT assay and IC50 calculation [Video]. YouTube. [Link]
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Frey, M. V., et al. (1998). Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes. ResearchGate. Retrieved from [Link]
- Chan, K. K., et al. (2013). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PLoS One, 8(9), e74888.
- Kamsteeg, M., et al. (2003). Cytotoxic effects of the novel isoflavone, phenoxodiol, on prostate cancer cell lines.
- Uesawa, Y., et al. (2018). Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. Anticancer Research, 38(2), 817-824.
- Wróbel, D., et al. (2024). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 25(1), 589.
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Uesawa, Y., et al. (2018). Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. researchmap. Retrieved from [Link]
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Moodley, R., & Koorbanally, N. A. (2012). INTERACTION AND CYTOTOXICITY OF COMPOUNDS WITH HUMAN CELL LINES. CABI Digital Library. Retrieved from [Link]
- Dobo, K. L., et al. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity.
- Benigni, R., & Bossa, C. (2011). Flexible Use of QSAR Models in Predictive Toxicology: A Case Study on Aromatic Amines. Environmental and Molecular Mutagenesis, 52(8), 666-672.
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Reta, G. F., et al. (2012). Cytotoxic Bioactivity of some Phenylpropanoic Acid Derivatives. ResearchGate. Retrieved from [Link]
- Wang, Y., et al. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Bulletin of the Korean Chemical Society, 34(11), 3361-3368.
- Wzorek, Z., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(16), 8888.
- Kosmider, B., et al. (2022). Toxicological Assessment of Flavor Ingredients in E-Vapor Products. Toxicological Sciences, 187(1), 1-16.
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Synerzine. (2018). Safety Data Sheet: Ethyl-3-phenyl propionate. Retrieved from [Link]
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- Adams, T. B., et al. (2005). The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1179-1206.
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- Al-Hourani, B. J., et al. (2025). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistryOpen, 14(1), e202500280.
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ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human MCF-7 cells 48 hours of incubation. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative Assessment of Cytotoxicity of Aliphatic Amino Carboxylic Compounds as Potential Anticoronavirus Agents. Retrieved from [Link]
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Asadi, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Brieflands. Retrieved from [Link]
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Safety Operating Guide
Mastering Chemical Disposal: A Guide to Methyl 3-Phenoxypropanoate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth operational plan for the safe and compliant disposal of methyl 3-phenoxypropanoate. By understanding the chemical nature of this compound and the principles of responsible waste management, you can ensure the safety of yourself, your colleagues, and the environment.
Understanding this compound: A Profile for Safe Handling
This compound belongs to the family of phenoxy compounds, a group known for its diverse applications, including in the synthesis of pharmaceuticals and agrochemicals. While a specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of safety information, we can infer key characteristics from its chemical structure and the behavior of related phenoxy esters.
Key Inferred Properties and Hazards:
| Property | Inferred Characteristic | Implication for Disposal |
| Physical State | Likely a liquid at room temperature. | Spills can spread quickly; appropriate containment is crucial. |
| Solubility | Phenoxy acids, the parent compounds of esters like this compound, are highly soluble in water[1]. | Potential for environmental contamination of aqueous systems if not disposed of correctly. |
| Degradability | Phenoxy compounds can be degraded through hydrolysis, biodegradation, and photodegradation[1]. | While the compound has natural degradation pathways, concentrated waste requires controlled disposal to prevent overwhelming these processes. |
| Toxicity | The toxicological properties have not been fully investigated for this specific compound. However, as a class, some phenoxy compounds can be irritants to the skin and eyes and may have other health effects. | Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory during handling and disposal. |
| Environmental Impact | The high mobility of phenoxy acids in soil and water underscores the potential for groundwater contamination[1]. | Discharge into sewer systems or the environment is strictly prohibited. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste classification and ends with documented, compliant disposal. This workflow is designed to be a self-validating system, ensuring safety and regulatory adherence at each stage.
Step 1: Waste Identification and Segregation
The first and most critical step is to correctly identify and segregate the waste.
-
Hazardous Waste Determination: Based on its chemical family and potential irritant properties, this compound waste should be treated as hazardous waste. This classification ensures it is handled with the appropriate level of caution.
-
Segregation: Never mix this compound waste with other chemical waste streams. Incompatible materials can lead to dangerous reactions. Keep it separate from strong oxidizing agents, acids, and bases.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the date of accumulation and the primary hazards (e.g., "Irritant").
Step 2: Containerization and Storage
Proper containment is essential to prevent leaks and exposures.
-
Container Selection: Use a chemically resistant, sealable container. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from heat, sparks, and open flames.
Step 3: Disposal Method Selection and Execution
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal facility.
-
Licensed Disposal: Engage a certified hazardous waste disposal company. They have the expertise and equipment to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.
-
Incineration: Controlled incineration in a facility equipped with afterburners and flue gas scrubbers is the preferred method of destruction for many organic compounds, including those in the phenoxy family[2][3]. This process ensures the complete breakdown of the molecule into less harmful components.
-
Documentation: Maintain a detailed record of the disposal process, including the name of the disposal company, the date of pickup, and the manifest tracking number. This documentation is crucial for regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures: Immediate and Effective Response
In the event of a spill, a swift and correct response is vital to mitigate risks.
Personal Protective Equipment (PPE) is Non-Negotiable:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area:
-
Initial Wash: Clean the spill area with soap and water.
-
Decontamination Solution: For phenoxy compounds, a decontamination solution of household ammonia (2L to make a 1% solution in the tank) can be effective[4].
-
Final Rinse: Thoroughly rinse the area with water.
-
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.
Decontamination of Equipment and Surfaces
Routine decontamination of laboratory equipment and surfaces that may have come into contact with this compound is a critical aspect of laboratory hygiene.
Decontamination Protocol:
-
Pre-clean: Remove any gross contamination by wiping with a disposable cloth.
-
Wash: Wash the equipment or surface with a laboratory-grade detergent and water.
-
Decontaminating Rinse: Rinse with a 1% household ammonia solution.
-
Final Rinse: Thoroughly rinse with deionized water.
-
Dry: Allow the equipment to air dry completely or dry with a clean cloth.
Experimental Workflow: Spill Decontamination
The following diagram outlines the procedural steps for effectively managing a spill of this compound.
Caption: Step-by-step workflow for the decontamination of a this compound spill.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the principles of waste minimization, proper segregation, and compliant disposal methods, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always remember that the information in this guide should supplement, not replace, the specific guidance provided in the Safety Data Sheet for any chemical you handle.
References
-
Zatonski, P., & Zykucka, A. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 25(13), 12287-12304. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides. Retrieved from [Link]
Sources
A Guide to Personal Protective Equipment for Handling Methyl 3-phenoxypropanoate
Senior Application Scientist Note: Comprehensive safety data for Methyl 3-phenoxypropanoate is not widely available in public chemical safety databases. This guide is therefore constructed based on the well-documented hazards of the structurally similar compound, Methyl 3-phenylpropanoate (CAS: 103-25-3) . While this provides a strong baseline for safe handling, it is not a direct substitute. Researchers must consult the specific Safety Data Sheet (SDS) provided by the chemical manufacturer for the exact product in use before commencing any work. This document provides a framework for best practices, not a replacement for supplier-specific guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The focus is on establishing a self-validating system of protocols that prioritizes safety through a deep understanding of chemical hazards and risk mitigation strategies.
Hazard Assessment: The Foundation of Safety
Effective personal protective equipment (PPE) selection is dictated by a thorough understanding of the specific risks a chemical presents. Methyl 3-phenylpropanoate is classified with several key hazards that inform every subsequent handling decision.[1] The primary routes of occupational exposure are inhalation of vapors or mists, and direct contact with the skin and eyes.
The hazards are officially classified according to the Globally Harmonized System (GHS) as follows:
| Hazard Classification | GHS Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Data sourced from Safety Data Sheets for Methyl 3-phenylpropanoate.[1][2]
Beyond these classifications, it is also noted that the substance is combustible, requiring preheating before ignition can occur, and may pose an explosion risk if heated under confinement.[1][3]
The Core PPE Protocol: A Head-to-Toe Approach
A multi-layered approach to PPE is essential to prevent exposure. The selection of specific equipment is contingent on the nature and scale of the work being performed.
Respiratory Protection
The primary goal is to prevent the inhalation of vapors, which can cause respiratory tract irritation.[1]
-
Standard Operations: All work should be conducted in a certified chemical fume hood or a well-ventilated area to keep airborne concentrations to a minimum.[1][4][5]
-
Inadequate Ventilation: If work must be performed outside a fume hood or in an area with insufficient ventilation, a NIOSH-approved respirator is required.[1] An air-purifying respirator (APR) with an organic vapor (OV) cartridge is typically appropriate.
-
Emergencies: For large spills or fire situations, a self-contained breathing apparatus (SCBA) is mandatory to provide the highest level of respiratory protection.[1][4]
Eye and Face Protection
Given that the chemical causes serious eye irritation, robust eye protection is non-negotiable.[1]
-
Minimum Requirement: At all times, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.
-
Splash Hazard: When handling larger volumes (>50 mL) or performing operations with a risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical safety goggles.[1]
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.[1] This requires a comprehensive barrier from hands to feet.
-
Gloves: Wear chemical-resistant gloves at all times.[1][3] Nitrile gloves are a common choice, but it is best practice to consult a manufacturer's glove compatibility chart for breakthrough times. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[2]
-
Lab Coat/Coveralls: A flame-retardant lab coat or chemical-resistant coveralls are required to protect street clothes and underlying skin from incidental contact.[2]
-
Footwear: Do not wear open-toed shoes, sandals, or perforated footwear in the laboratory.[6] Sturdy, closed-toe safety shoes made of a non-porous material are required to protect against spills.[1][6]
Diagram 1: PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
Safe Handling & Operational Workflow
Adherence to a strict, step-by-step protocol minimizes risk during routine laboratory operations.
Protocol: Preparing a Solution of Methyl 3-phenylpropanoate
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an emergency eye wash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary glassware, reagents, and spill containment materials inside the fume hood.
-
-
Donning PPE:
-
Put on your lab coat and safety shoes.
-
Put on chemical safety goggles.
-
Wash and dry hands thoroughly, then put on the appropriate chemical-resistant gloves.
-
-
Chemical Handling:
-
Post-Handling:
-
Securely close the primary chemical container.
-
Wipe down the work surface with an appropriate solvent. Dispose of the contaminated wipes as chemical waste.
-
-
Doffing PPE:
-
Remove gloves using a safe technique (e.g., peel one off with the other, then slide a clean finger under the cuff of the second). Dispose of them in the designated waste container.
-
Remove your lab coat and goggles.
-
-
Hygiene:
Emergency Procedures & Spill Management
Immediate and correct action is vital in an emergency.
First Aid Measures
The following table outlines immediate first-aid steps following an exposure. In all cases, seek medical attention and provide the Safety Data Sheet to the responding physician.[2]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[1][2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][2][4] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth out with water. Never give anything by mouth to an unconscious person.[1][4] |
Spill Management
For small, manageable spills (<100 mL) within a fume hood:
-
Alert personnel in the immediate area.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][5]
-
Absorb the material, working from the outside in to prevent spreading.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[4][5]
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Diagram 2: Spill Response Protocol
Caption: A logical flowchart for responding to a chemical spill.
Disposal Plan
Chemical waste must be handled with the same care as the parent chemical.
-
Chemical Waste: All surplus Methyl 3-phenylpropanoate and spill cleanup materials must be disposed of as hazardous waste. This should be done through a licensed disposal company or an authorized incinerator.[1][2][4] Do not mix with other waste streams.
-
Contaminated Materials: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to local regulations.
-
Environmental Protection: Under no circumstances should this chemical or its waste be allowed to enter drains, sewers, or waterways.[4][5]
References
-
Safety Data Sheet - (S)-2-Methyl-3-phenylpropanoic acid. Angene Chemical. [Link]
-
Methyl 3-phenylpropionate Chemical Information. PubChem, National Institutes of Health. [Link]
-
Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
